molecular formula C10H11NO4 B152191 (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid CAS No. 50890-96-5

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Cat. No.: B152191
CAS No.: 50890-96-5
M. Wt: 209.20 g/mol
InChI Key: GOJLQSAREKTKPT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJLQSAREKTKPT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234701
Record name (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50890-96-5
Record name (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50890-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-[(methoxycarbonyl)amino](phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 50890-96-5), a crucial chiral building block in modern medicinal chemistry and peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, key applications, and safety protocols. The insights herein are grounded in established scientific principles and aim to empower users with the technical expertise required for the effective utilization of this versatile molecule.

Introduction

This compound, also known by its synonym Moc-D-Phg-OH, is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a phenyl group and an N-terminal methoxycarbonyl (Moc) protecting group attached to the α-carbon, which is fixed in the (R)-configuration. This stereochemical purity is paramount, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.

The compound serves as an invaluable intermediate in the synthesis of complex organic molecules, particularly in the construction of peptides and peptidomimetics with potential therapeutic applications, including antibacterial and anticancer agents.[1][2] The Moc group provides stable protection to the amino function under various reaction conditions, yet can be removed when required, making it a useful tool in multi-step synthetic strategies. This guide offers an in-depth exploration of its synthesis, quality control, and application, providing a robust framework for its use in a research and development setting.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application in any experimental workflow. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 50890-96-5[1][3][4][5]
Molecular Formula C₁₀H₁₁NO₄[3][6][7]
Molecular Weight 209.20 g/mol [3][5][7]
IUPAC Name (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid[1][8]
Common Synonyms Moc-D-Phg-OH, (R)-N-Methoxycarbonyl-D-phenylglycine[1][5]
Appearance White to off-white solid, powder, or crystals[1][3][7][8]
Purity Typically ≥97%[4][5][8][9]
Storage Powder: -20°C (long-term), 2-8°C (short-term). Sealed in a dry environment.[3][5][6][9]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure N-protected amino acids is a critical task in pharmaceutical development. The primary route to Moc-D-Phg-OH involves the N-protection of the corresponding free amino acid, (R)-phenylglycine.

Synthetic Rationale and Mechanism

The most direct approach is the acylation of the amino group of (R)-phenylglycine using a methoxycarbonylating agent. Methyl chloroformate is a common and cost-effective reagent for this purpose. The reaction is typically performed in a biphasic system (like water and an organic solvent) under basic conditions, a procedure known as the Schotten-Baumann reaction.

The causality for this choice is twofold:

  • Base Requirement : A base (e.g., NaOH or Na₂CO₃) is essential to deprotonate the amino group, converting it into a more potent nucleophile (NH₂). The base also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Stereochemical Integrity : Performing the reaction at low temperatures (e.g., 0-5 °C) is crucial to minimize the risk of racemization at the chiral α-carbon, ensuring the retention of the desired (R)-configuration.

The overall transformation is illustrated below:

G cluster_reactants Reactants cluster_process Process cluster_products Products R_Phg (R)-Phenylglycine Reaction Schotten-Baumann Reaction @ 0-5 °C R_Phg->Reaction R_MCF Methyl Chloroformate R_MCF->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Catalyst/ Neutralizer P_Product (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Reaction->P_Product P_Salt Salt (e.g., NaCl) Reaction->P_Salt P_Water Water Reaction->P_Water

Caption: General workflow for the synthesis of Moc-D-Phg-OH.

Experimental Protocol: Synthesis of Moc-D-Phg-OH

This protocol is a self-validating system, where successful execution yields the product with high purity, verifiable through the analytical methods described in Section 3.

  • Dissolution : Dissolve (R)-phenylglycine (1.0 eq) in 1 M sodium hydroxide solution (2.2 eq) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.

  • Reagent Addition : While vigorously stirring, slowly and simultaneously add methyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution (1.1 eq) dropwise. Use separate dropping funnels to maintain the pH between 9-10.

  • Reaction Monitoring : Continue stirring at 0-5 °C for 1 hour, then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted methyl chloroformate and other organic impurities.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate of the product should form.

  • Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to a constant weight.

Analytical Characterization and Quality Control

Rigorous quality control is non-negotiable to ensure the material's identity, purity, and stereochemical integrity are suitable for downstream applications.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the phenyl protons, the α-proton, and the methoxycarbonyl methyl protons.[7]

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is employed to determine the chemical purity (typically >97%). Crucially, chiral HPLC is used to determine the enantiomeric excess (e.e.), ensuring the compound is the desired (R)-enantiomer.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight (209.20 g/mol ).

  • Optical Rotation : Measurement of the specific rotation using a polarimeter confirms the bulk sample's chirality and is compared against a reference value for the (R)-enantiomer.

Quality Control Workflow

The following diagram outlines a standard workflow for the quality control of a newly synthesized or procured batch of Moc-D-Phg-OH.

Caption: A standard quality control workflow for Moc-D-Phg-OH.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected amino acid for constructing larger molecules.

Peptide Synthesis

Moc-D-Phg-OH is a valuable building block for incorporation into peptide sequences, particularly via Solid-Phase Peptide Synthesis (SPPS). Unnatural D-amino acids like this are often introduced to:

  • Increase Proteolytic Stability : Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, which typically recognize only L-amino acids. This extends the biological half-life of the peptide therapeutic.

  • Modulate Conformation : The inclusion of a D-amino acid can induce specific secondary structures (e.g., β-turns) that may be critical for binding to a biological target.

  • Explore Structure-Activity Relationships (SAR) : Systematically replacing L-amino acids with their D-counterparts is a common strategy in medicinal chemistry to probe the stereochemical requirements of a receptor or enzyme active site.

The diagram below illustrates the incorporation of Moc-D-Phg-OH into a growing peptide chain during an SPPS cycle.

G cluster_sp Solid Support cluster_aa Activated Amino Acid cluster_result Coupling Result Resin Resin Growing Peptide Chain Free NH₂ Coupled Resin Moc-D-Phg-Peptide ... Resin:f1->Coupled:f0 Coupling MocDPhg Moc-D-Phg-OH COOH Activation Activation (e.g., HBTU/DIEA) MocDPhg:f1->Activation ActivatedAA Moc-D-Phg-OBt Active Ester Activation->ActivatedAA:f0 ActivatedAA:f1->Coupled:f0

Caption: Incorporation of Moc-D-Phg-OH during Solid-Phase Peptide Synthesis.

Chiral Building Block in Small Molecule Synthesis

Beyond peptides, Moc-D-Phg-OH serves as a versatile chiral precursor for various pharmaceutical compounds.[1] The combination of a stereodefined center, a carboxylic acid handle for further modification, and a protected amine makes it a synthetically attractive starting material for complex targets where the phenylglycine motif is a key pharmacophore.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following hazards.[6][8][9]

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10]

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[10]

  • Handling : Avoid generating dust. Minimize contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[2][10]

  • Storage : Keep the container tightly sealed and store in a cool, dry place as recommended by the supplier to maintain stability and prevent degradation.[6][9]

Conclusion

This compound (CAS: 50890-96-5) is more than a mere chemical reagent; it is a key enabling tool for the advancement of pharmaceutical and biochemical research. Its well-defined stereochemistry, coupled with its utility as a protected amino acid, provides chemists with a reliable building block for the synthesis of sophisticated molecules with tailored biological functions. By understanding its properties, synthesis, and proper handling as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate their discovery and development programs.

References

  • (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid. ChemBK. [Link]
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health (PMC). [Link]
  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. [Link]
  • Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived
  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Moc-D-Phg-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, commonly referred to in medicinal chemistry as N-Methoxycarbonyl-D-phenylglycine (Moc-D-Phg-OH), is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. As a chiral building block, its stereochemically defined structure is fundamental to the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The D-phenylglycine scaffold is a recurring motif in numerous therapeutic agents, where the specific stereochemistry at the α-carbon is often critical for target binding and pharmacological activity. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, analytical characterization, and applications of Moc-D-Phg-OH, offering field-proven insights and detailed protocols for professionals in drug discovery and development.

Core Physicochemical & Structural Properties

The utility of Moc-D-Phg-OH as a synthetic precursor is rooted in its well-defined chemical characteristics. The methoxycarbonyl (Moc) group serves as a stable and neutral protecting group for the amine, preventing unwanted side reactions during peptide coupling or other synthetic transformations while influencing the molecule's solubility and crystalline nature.

PropertyValueSource(s)
Molecular Weight 209.20 g/mol [1][2][3]
Molecular Formula C₁₀H₁₁NO₄[2][3][4]
CAS Number 50890-96-5[1][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 120 °C[5]
Purity Typically ≥97%[1][6]
Storage Conditions Sealed in a dry environment at room temperature[2][5]
IUPAC Name (2R)-ethanoic acid
Synonyms Moc-D-Phg-OH, N-Methoxycarbonyl-D-phenylglycine, (R)-MCPA[4][5]
Topological Polar Surface Area 75.6 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]

Synthesis and Purification Workflow

The most common and efficient synthesis of Moc-D-Phg-OH involves the N-acylation of D-phenylglycine. This choice of starting material is critical; using the enantiomerically pure D-phenylglycine ensures the desired (R)-stereochemistry in the final product, obviating the need for challenging chiral resolution steps later in a synthetic sequence.[7] The reaction with methyl chloroformate is a robust and scalable method.

Experimental Protocol: Synthesis of Moc-D-Phg-OH

This protocol describes the synthesis from D-phenylglycine.

Materials:

  • D-phenylglycine

  • Methyl chloroformate

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve D-phenylglycine (1 equivalent) in 1M NaOH solution (2.5 equivalents) and dioxane (at a 1:1 ratio with the NaOH solution) at 0-5 °C. Stir until a clear solution is obtained.

  • Acylation: While maintaining the temperature at 0-5 °C, add methyl chloroformate (1.1 equivalents) and 2M NaOH solution (1.2 equivalents) simultaneously and dropwise over 1-2 hours. The key is to maintain a pH between 9 and 10 to ensure the amine remains deprotonated and nucleophilic while minimizing hydrolysis of the methyl chloroformate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted methyl chloroformate and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 2M HCl at 0-5 °C. The product, Moc-D-Phg-OH, will precipitate as a white solid.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • Alternatively, if precipitation is incomplete, extract the acidified aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start D-Phenylglycine in NaOH/Dioxane reagents Add Methyl Chloroformate & NaOH at 0-5°C start->reagents stir Stir at Room Temp (3-4h) reagents->stir acidify Acidify to pH 2-3 with 2M HCl stir->acidify filter Filter Precipitate OR Extract with Ethyl Acetate acidify->filter recrystallize Recrystallize from EtOAc/Hexanes filter->recrystallize dry Dry under Vacuum recrystallize->dry Pure Moc-D-Phg-OH end Final Product dry->end Pure Moc-D-Phg-OH Drug_Action_Pathway cluster_drug Drug Synthesis & Action cluster_virus Viral Replication Cycle MocDPhg Moc-D-Phg-OH (Chiral Building Block) Synth Multi-step Synthesis MocDPhg->Synth API Final API (e.g., HCV Inhibitor) Synth->API NS5A HCV NS5A Protein (Replication Complex) API->NS5A Binds and Inhibits Replication Viral RNA Replication NS5A->Replication

Caption: Role of Moc-D-Phg-OH as a precursor to an API that inhibits a viral target.

Safety, Handling, and Storage

As a fine chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

  • Hazard Identification: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [5]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the material. [8]Operations that may generate dust should be performed in a fume hood or ventilated enclosure. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of stereochemically complex pharmaceuticals. Its well-defined properties, reliable synthesis, and critical role as a chiral building block make it an indispensable asset for researchers and scientists in the field of drug development. The rigorous application of the synthesis and analytical protocols detailed in this guide ensures the high quality and integrity required for the advancement of new therapeutic agents from the laboratory to the clinic.

References

  • Cambridge Bioscience. This compound. [Link]
  • ChemBK. (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid. [https://www.chembk.com/en/chem/(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid]([Link] acid)
  • Al-Qadiri, M. et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

Sources

An In-depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-Methoxycarbonyl-D-phenylglycine (Moc-D-Phg-OH), is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical and synthetic organic chemistry. Its defined stereochemistry and versatile functional groups make it a crucial building block for the asymmetric synthesis of complex molecules, including bioactive peptides and drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed and validated synthesis protocol, robust characterization methods, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Significance

This compound belongs to the family of N-protected α-amino acids. The presence of the methoxycarbonyl (Moc) protecting group on the amine functionality and the chiral center at the α-carbon are pivotal to its utility. The (R)-configuration at the stereocenter is crucial for its application in stereoselective synthesis, allowing for the construction of specific enantiomeric products.

In drug development, the incorporation of unnatural amino acids like Moc-D-Phg-OH into peptide chains can confer unique properties, such as enhanced metabolic stability, constrained conformations leading to higher receptor affinity, and improved pharmacokinetic profiles. This compound serves as a foundational element for creating peptidomimetics and other complex chiral molecules. Understanding its synthesis and characterization is therefore fundamental for its effective application.

Physicochemical and Structural Properties

The core structure features a phenyl ring and a carboxylic acid attached to a stereogenic α-carbon, with an N-methoxycarbonyl group providing a stable, yet removable, protecting group for the amine.

PropertyValueSource(s)
CAS Number 50890-96-5[1][2][3][4]
Molecular Formula C₁₀H₁₁NO₄[1][2][4][5]
Molecular Weight 209.20 g/mol [2][4][6]
IUPAC Name (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid[3]
Synonyms N-Methoxycarbonyl-D-phenylglycine, Moc-D-Phg-OH[4]
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point ~120 °C[4]
Solubility Soluble in organic solvents like ethanol and DMF[5]
Storage Store at room temperature, sealed in a dry environment[4]

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound is achieved through the N-acylation of the corresponding enantiopure amino acid, D-(-)-2-Phenylglycine. This method, known as the Schotten-Baumann reaction, is robust and high-yielding.

Rationale for Experimental Choices
  • Starting Material: D-(-)-2-Phenylglycine (the (R)-enantiomer) is selected to ensure the desired stereochemistry in the final product.[7] The enantiomeric purity of this starting material is critical for the purity of the product.

  • Acylating Agent: Methyl chloroformate is an efficient and commercially available reagent for the introduction of the methoxycarbonyl (Moc) protecting group.

  • Base: Sodium hydroxide is used to deprotonate the amino group of the phenylglycine, creating a nucleophilic amine that readily attacks the electrophilic carbonyl carbon of methyl chloroformate. It also serves to neutralize the HCl byproduct generated during the reaction.

  • Solvent System: A biphasic system of water and a suitable organic solvent (like diethyl ether or dichloromethane) can be effective, although a homogenous aqueous solution with careful pH control is often sufficient and simpler.

  • Temperature Control: The reaction is performed at a low temperature (0-5 °C) to minimize potential side reactions, such as the hydrolysis of methyl chloroformate and racemization.

Step-by-Step Experimental Protocol
  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve D-(-)-2-Phenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add methyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Maintain vigorous stirring throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (ninhydrin stain can be used to visualize the free amine of the starting material).

  • Work-up & Acidification: Once the reaction is complete, carefully acidify the cold reaction mixture to a pH of ~2 using a 2 M aqueous solution of hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Purification: Wash the solid product with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Product Isolation & Purification Start Dissolve D-(-)-Phenylglycine in 1M NaOH(aq) Cool Cool to 0-5 °C Start->Cool Add Add Methyl Chloroformate (dropwise, <10 °C) Cool->Add Stir Stir at 0-5 °C for 1-2h Add->Stir Monitor Monitor via TLC Stir->Monitor Acidify Acidify to pH 2 with 2M HCl Monitor->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize (Ethanol/H₂O) Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End End Dry->End Final Product: (R)-Moc-Phg-OH

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure.

    • Aromatic Protons: A multiplet between 7.2-7.5 ppm corresponding to the five protons of the phenyl ring.

    • α-Proton: A doublet around 5.3-5.5 ppm, coupling to the adjacent N-H proton.

    • N-H Proton: A doublet around 7.5-7.8 ppm, coupling to the α-proton. This signal may be broad and is exchangeable with D₂O.

    • Methoxy Protons: A sharp singlet at approximately 3.6-3.7 ppm, integrating to three protons.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is also D₂O exchangeable.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:

    • Carboxylic Carbonyl: ~173-176 ppm.

    • Urethane Carbonyl: ~156-158 ppm.

    • Aromatic Carbons: Multiple signals between ~127-140 ppm.

    • α-Carbon: ~58-60 ppm.

    • Methoxy Carbon: ~52-54 ppm.

A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is a reliable method for structural confirmation.[2]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent ion for [M-H]⁻ at m/z 208.2, corresponding to the deprotonated molecule. In positive mode, [M+H]⁺ at m/z 210.2 or [M+Na]⁺ at m/z 232.2 may be observed.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key stretching frequencies confirming the functional groups:

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Urethane): A strong peak around 1680-1710 cm⁻¹.

Applications in Drug Development and Synthesis

The primary application of this compound is as a chiral building block in multi-step organic synthesis.[1]

Peptide Synthesis

It is used as a non-canonical amino acid derivative in solid-phase or solution-phase peptide synthesis.[5][6] The Moc group serves as a standard N-terminal protecting group, and the carboxylic acid can be activated (e.g., using carbodiimides like DCC or EDC) for coupling with the free amino group of another amino acid or peptide chain. Its incorporation can introduce conformational rigidity and resistance to enzymatic degradation.

Synthesis of Chiral Ligands and Auxiliaries

The defined stereochemistry of Moc-D-Phg-OH makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The combination of the phenyl ring and multiple functional groups allows for further chemical modification to create sophisticated molecular architectures.

Precursor for Pharmaceutical Ingredients

The compound is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is listed as a related compound and potential impurity in the synthesis of Velpatasvir, an antiviral drug.[4] This underscores its relevance in industrial pharmaceutical production, where its purity and characterization are of utmost importance.

Logical Application Pathway

Application_Pathway cluster_peptide Peptide Synthesis cluster_api API Synthesis Start (R)-Moc-Phg-OH (Chiral Building Block) Activate Activate Carboxyl Group (e.g., with DCC/EDC) Start->Activate Modify Further Chemical Modification Start->Modify Couple Couple with Amino Acid/Peptide Activate->Couple Deprotect N-terminal Deprotection (if needed) Couple->Deprotect Peptide Bioactive Peptide / Peptidomimetic Deprotect->Peptide Fragment Key Chiral Fragment Modify->Fragment API Complex API (e.g., Velpatasvir) Fragment->API

Caption: Key synthetic applications of this compound.

Conclusion

This compound is a high-value chiral intermediate with a well-defined role in modern organic and medicinal chemistry. Its straightforward synthesis from readily available D-phenylglycine, combined with its versatile chemical handles, makes it an indispensable tool for constructing stereochemically complex molecules. The robust protocols for its synthesis and the clear spectroscopic signatures for its characterization, as detailed in this guide, provide researchers with the necessary foundation to confidently utilize this compound in their drug discovery and development programs.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630.
  • Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951.
  • Grokipedia. Chiral derivatizing agent.
  • Hu, Y. F., & Li, F. L. (1995). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 30(1), 51-55.
  • ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Introduction.
  • NIST. (R)-(-)-2-Phenylglycine. In NIST Chemistry WebBook.
  • Wikipedia. Phenylglycine.

Sources

A Technical Guide to (R)-N-(Methoxycarbonyl)-phenylglycine: Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development. Its precise stereochemistry and functional groups make it a valuable building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, beginning with its systematic nomenclature and commonly used synonyms. We will delve into its physicochemical properties, outline a standard laboratory-scale synthesis, detail robust analytical methods for its characterization, and discuss its primary applications within the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this important synthetic intermediate.

Part 1: Chemical Identity and Nomenclature

Accurate identification of chemical entities is paramount for reproducibility and regulatory compliance in scientific research. This compound is known by several names in literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.

The compound's structure is based on phenylglycine, an amino acid with a phenyl group attached to the α-carbon. The "(R)" designation specifies the stereochemistry at this chiral center. The amino group is protected with a methoxycarbonyl group (-COOCH₃), a common strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Synonyms and Chemical Identifiers

Identifier Type Value Source(s)
Primary IUPAC Name (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid
Common Synonym N-Methoxycarbonyl-D-phenylglycine [1]
Abbreviated Name Moc-D-Phg-OH [2]
CAS Registry Number 50890-96-5 [1][3]
Molecular Formula C₁₀H₁₁NO₄ [1]
Molecular Weight 209.20 g/mol

| InChI Key | GOJLQSAREKTKPT-MRVPVSSYSA-N | |

Other synonyms found in chemical databases and supplier catalogs include:

  • (R)-2-(Methoxycarbonylamino)-2-phenylaceticaci[1]

  • (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid[1]

  • (R)-2-(Methoxycarbonylamino)-2-phenylethanoic acid[1]

The "D" in "D-phenylglycine" is an older nomenclature system that, in this case, corresponds to the (R) configuration based on the Cahn-Ingold-Prelog priority rules.

Part 2: Physicochemical Properties and Analytical Characterization

Understanding the physical and chemical properties of (R)-N-(Methoxycarbonyl)-phenylglycine is essential for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Properties

Property Value Reference(s)
Physical Form White to almost white powder or crystals [1]
Melting Point 120 °C [1][4]
Boiling Point 391.3 ± 35.0 °C (Predicted) [1]
Density 1.283 ± 0.06 g/cm³ (Predicted) [1]
pKa 3.96 ± 0.10 (Predicted) [1]

| Storage Conditions | Room temperature, sealed in a dry environment. Air sensitive. |[1][4] |

Analytical Workflow for Quality Control

Ensuring the identity and purity of (R)-N-(Methoxycarbonyl)-phenylglycine is critical for its successful application in drug synthesis. A multi-step analytical approach is recommended.

G cluster_0 Identity Verification cluster_1 Purity & Enantiomeric Excess NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Structure FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups FinalReport Certificate of Analysis FTIR->FinalReport HPLC Chiral HPLC TLC Thin-Layer Chromatography HPLC->TLC Purity Assessment TLC->FinalReport RawMaterial Raw Material Sample RawMaterial->NMR Primary Analysis RawMaterial->HPLC Parallel Analysis

Caption: Standard analytical workflow for the quality control of (R)-N-(Methoxycarbonyl)-phenylglycine.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds. For chiral molecules like this one, a chiral stationary phase is required to determine enantiomeric purity.

Objective: To determine the chemical and enantiomeric purity of a sample of (R)-N-(Methoxycarbonyl)-phenylglycine.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H or equivalent)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic acid (TFA)

  • Sample dissolved in mobile phase diluent (e.g., 50:50 ACN/Water)[5]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is an isocratic mixture of Acetonitrile and Water with a small amount of an acid modifier (e.g., 0.1% FA). For example, 70:30 ACN:H₂O + 0.1% FA.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of the mobile phase diluent to create a 1 mg/mL stock solution.[5]

  • System Setup:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g., 220 nm or 254 nm).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Analysis:

    • Record the chromatogram for a sufficient run time to allow all components to elute.

    • The peak corresponding to (R)-N-(Methoxycarbonyl)-phenylglycine should be the major peak.

    • The peak for the (S)-enantiomer, if present, will have a different retention time.

    • Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks.

    • Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the desired (R)-enantiomer and a flat baseline with minimal other peaks indicates high chemical purity. The separation from the (S)-enantiomer peak, if observed, validates the enantiomeric purity assessment. The method's robustness can be confirmed by analyzing a racemic (D/L) standard to ensure the column is capable of separating both enantiomers.[5]

Part 3: Synthesis and Applications

(R)-N-(Methoxycarbonyl)-phenylglycine is not a naturally occurring compound and must be produced through chemical synthesis. Its primary value lies in its role as a chiral building block in the pharmaceutical industry.

Synthetic Pathway Overview

A common and straightforward method for preparing this compound is through the N-protection of the parent amino acid, (R)-phenylglycine (also known as D-phenylglycine).[6]

G cluster_0 Synthesis of (R)-N-(Methoxycarbonyl)-phenylglycine Reactant1 (R)-Phenylglycine Reaction Nucleophilic Acyl Substitution (Schotten-Baumann conditions) Reactant1->Reaction Reactant2 Methyl Chloroformate Reactant2->Reaction Product (R)-N-(Methoxycarbonyl) -phenylglycine Reaction->Product Yields protected amino acid Base Aqueous Base (e.g., NaHCO₃, NaOH) Base->Reaction Activates Nucleophile & Neutralizes HCl

Caption: Synthetic workflow for the preparation of the title compound from (R)-phenylglycine.

Causality in Experimental Design: The synthesis is typically performed under Schotten-Baumann conditions. This involves using an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) as the solvent. The base serves two critical functions:

  • Deprotonation: It deprotonates the amino group of (R)-phenylglycine, converting it into a more potent nucleophile, which is necessary to attack the electrophilic carbonyl carbon of methyl chloroformate.

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, preventing it from protonating the unreacted starting material and stopping the reaction.

This two-phase system (aqueous base and an organic reactant) is efficient and allows for simple workup, as the product can be precipitated by acidification.

Application in Drug Development

Non-proteinogenic amino acids like phenylglycine and its derivatives are crucial components in modern pharmaceuticals.[7] They offer several advantages over their natural counterparts, including:

  • Increased Proteolytic Stability: The unnatural side chains can sterically hinder the approach of proteases, increasing the drug's half-life in the body.

  • Conformational Constraint: Incorporating these structures can lock a peptide-based drug into a specific bioactive conformation, increasing its potency and selectivity for its target.[7]

  • Novel Interactions: The unique phenyl group can form additional binding interactions (e.g., pi-stacking) with the target receptor or enzyme, enhancing affinity.

(R)-N-(Methoxycarbonyl)-phenylglycine is specifically identified as a key intermediate in the synthesis of antiviral drugs such as Velpatasvir , an inhibitor of the hepatitis C virus NS5A protein.[1] The methoxycarbonyl protecting group is stable under many reaction conditions but can be removed when needed during a multi-step synthesis. Its role as a building block allows for the precise installation of the required (R)-phenylglycine moiety into the final complex drug molecule.[7]

Conclusion

This compound, more commonly known as N-Methoxycarbonyl-D-phenylglycine, is a well-defined chemical entity with significant utility in medicinal chemistry. Its identity is established by a set of consistent synonyms and unique identifiers, particularly its CAS number, 50890-96-5. Its synthesis from D-phenylglycine is straightforward, and its purity can be reliably assessed using standard analytical techniques like chiral HPLC. The primary importance of this compound lies in its application as a specialized chiral building block, enabling the efficient and stereocontrolled synthesis of complex pharmaceuticals, most notably in the antiviral field. A thorough understanding of its properties and handling, as detailed in this guide, is essential for its effective use in research and development.

References

  • Pharmaffiliates. CAS No : 50890-96-5 | Product Name : this compound.
  • GlobalCHEM. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
  • NIST. (R)-(-)-2-Phenylglycine - NIST WebBook.
  • MicroSolv Technology Corporation. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote.

Sources

An In-depth Technical Guide to (R)-2-(Methoxycarbonylamino)-2-phenylacetic Acid (Moc-D-phenylglycine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Methoxycarbonylamino)-2-phenylacetic acid, commonly referred to as Moc-D-phenylglycine, is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical synthesis. Its rigid structure and defined stereochemistry make it a valuable chiral building block. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Moc-D-phenylglycine, with a particular focus on its critical role as a key intermediate in the synthesis of the pangenotypic hepatitis C virus (HCV) NS5A inhibitor, Velpatasvir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and insights into its chemical utility.

Introduction

N-protected amino acids are fundamental components in the synthesis of complex peptides and pharmaceutical agents. The protecting group strategy allows for the selective formation of amide bonds and the construction of intricate molecular architectures. Moc-D-phenylglycine, with its N-methoxycarbonyl protecting group, offers a stable yet readily cleavable derivative of D-phenylglycine. The phenylglycine moiety itself is a non-proteinogenic amino acid that imparts conformational rigidity to peptide chains and can participate in crucial binding interactions with biological targets. The primary and most notable application of Moc-D-phenylglycine is as a critical chiral precursor in the industrial synthesis of Velpatasvir, a potent antiviral medication.[1] This guide will delve into the essential technical aspects of Moc-D-phenylglycine, providing a foundational understanding for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and optimization. Below is a summary of the known properties of Moc-D-phenylglycine.

PropertyValueSource(s)
Chemical Name (R)-2-(Methoxycarbonylamino)-2-phenylacetic acid[2]
Synonyms Moc-D-phenylglycine, N-Methoxycarbonyl-D-phenylglycine, Moc-D-Phg-OH
CAS Number 50890-96-5[2]
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 117-121 °C[2]
Purity >97.0% (HPLC)[2]
Solubility While specific quantitative data is limited, N-protected amino acids generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), methanol, and to a lesser extent, in water. Solubility is influenced by the pH of aqueous solutions.[3][4]
Specific Rotation [α]²⁰/D -162° (c=0.3, H₂O)[2]

Synthesis of Moc-D-phenylglycine

The synthesis of Moc-D-phenylglycine typically involves the N-protection of the parent amino acid, D-phenylglycine. The most common method for introducing the methoxycarbonyl group is through the reaction of the amino acid with methyl chloroformate under basic conditions. This reaction, a variant of the Schotten-Baumann reaction, is a well-established and robust method for the N-acylation of amines.

SynthesisWorkflow D_Phg D-Phenylglycine Reaction N-Methoxycarbonylation (Schotten-Baumann Conditions) D_Phg->Reaction Base Aqueous Base (e.g., NaOH, Na2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction MeOCOCl Methyl Chloroformate MeOCOCl->Reaction Workup Acidic Workup (e.g., HCl) Reaction->Workup Product Moc-D-phenylglycine Workup->Product

Figure 1: Synthetic workflow for Moc-D-phenylglycine.
Exemplary Experimental Protocol: N-Methoxycarbonylation of D-Phenylglycine

This protocol is a representative example based on standard procedures for the N-protection of amino acids and should be optimized for specific laboratory conditions.

Materials:

  • D-Phenylglycine

  • Methyl Chloroformate

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-phenylglycine (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., a 1:1 or 2:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: While vigorously stirring, slowly add methyl chloroformate (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted methyl chloroformate and other non-polar impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 2M HCl. The product, Moc-D-phenylglycine, should precipitate out of the solution. Extract the product into ethyl acetate (3 x volumes).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Moc-D-phenylglycine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Application in the Synthesis of Velpatasvir

The primary industrial application of Moc-D-phenylglycine is as a key building block in the synthesis of the anti-HCV drug Velpatasvir.[1] In this synthesis, Moc-D-phenylglycine is coupled to a complex heterocyclic core structure via an amide bond formation. This reaction requires the activation of the carboxylic acid of Moc-D-phenylglycine to facilitate the nucleophilic attack by the secondary amine on the Velpatasvir intermediate.

VelpatasvirCoupling Moc_D_Phg Moc-D-phenylglycine Reaction Amide Bond Formation Moc_D_Phg->Reaction Coupling_Agent Coupling Agent (e.g., COMU, HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction VLP_Intermediate Velpatasvir Intermediate (with free amine) VLP_Intermediate->Reaction Velpatasvir Velpatasvir Reaction->Velpatasvir

Figure 2: Amide coupling of Moc-D-phenylglycine in Velpatasvir synthesis.
Exemplary Experimental Protocol: Amide Coupling in Velpatasvir Synthesis

This protocol is a representative example based on patent literature for the synthesis of Velpatasvir and related compounds. Specific conditions may vary.

Materials:

  • Moc-D-phenylglycine

  • Velpatasvir intermediate (amine precursor)

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Velpatasvir amine intermediate (1 equivalent) and Moc-D-phenylglycine (1.2 equivalents) in anhydrous DMF.

  • Addition of Base and Coupling Agent: Add DIPEA (3 equivalents) to the solution, followed by the portion-wise addition of the coupling agent, COMU (1.2 equivalents). The use of a modern coupling reagent like COMU is effective in promoting the amide bond formation while minimizing racemization.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by HPLC until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. This washing sequence removes unreacted starting materials, the coupling byproducts, and the base.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Velpatasvir.

  • Purification: The crude product is then typically purified using column chromatography on silica gel to yield the final, highly pure Velpatasvir.

Analytical Methods

The purity and identity of Moc-D-phenylglycine are typically assessed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to determine the purity of Moc-D-phenylglycine. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard approach. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (around 210-260 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the carbamate, the α-proton, and the NH proton.

    • ¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the α-carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretch, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of Moc-D-phenylglycine.

Safety and Handling

As with all laboratory chemicals, Moc-D-phenylglycine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. The compound may be air-sensitive.[3]

  • Toxicity: Specific toxicological data for Moc-D-phenylglycine is not extensively available. It should be handled as a potentially hazardous substance.

Conclusion

Moc-D-phenylglycine is a valuable and specialized chiral building block with a critical application in the synthesis of the important antiviral drug, Velpatasvir. Its well-defined stereochemistry and the stability of the methoxycarbonyl protecting group make it an ideal intermediate for complex, multi-step syntheses. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, its application in the synthesis of Velpatasvir, and key analytical and safety considerations. A thorough understanding of these aspects is essential for medicinal and process chemists working on the development of novel therapeutics.

References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615.

Sources

(R)-MCPA chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Characteristics of (R)-MCPA

Introduction

(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a potent and widely utilized phenoxy herbicide first introduced in the 1940s for the selective control of broadleaf weeds in agriculture and turf management.[1][2] As a chiral molecule, MCPA exists as two stereoisomers, or enantiomers: (R)-MCPA and (S)-MCPA. The herbicidal activity is predominantly associated with the (R)-enantiomer, which functions as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled, fatal growth in susceptible species.[2][3] This technical guide provides a comprehensive examination of the core chemical characteristics of (R)-MCPA, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanism of action, and the analytical methodologies crucial for its enantioselective analysis.

Chemical Identity and Stereochemistry

MCPA's chemical identity is foundational to understanding its function. The presence of a chiral center at the carbon atom alpha to the carboxylic acid group gives rise to its stereoisomerism.

  • IUPAC Name : (2R)-2-(4-chloro-2-methylphenoxy)acetic acid

  • CAS Number : 94-74-6 (for the racemic mixture)[4]

  • Molecular Formula : C₉H₉ClO₃[4]

  • Molar Mass : 200.62 g/mol [4]

While commercial formulations often contain the racemic mixture (equal parts R and S enantiomers), it is the (R)-isomer that exhibits high biological activity.[3] The (S)-isomer is significantly less active, making the enantioselective synthesis or separation of (R)-MCPA a key consideration for optimizing efficacy and reducing potential off-target environmental effects.[3]

Physicochemical Properties

The environmental behavior, solubility, and uptake of (R)-MCPA are dictated by its physicochemical properties. MCPA is a weak acid, and its properties can vary depending on whether it is in its acid form or formulated as a more soluble salt (e.g., sodium or amine salts) or a lipophilic ester.[5] The data below pertains to the MCPA acid.

PropertyValueSource(s)
Appearance White to light brown crystalline solid/powder.[5][6][7]
Melting Point 114–120.8 °C[4][5][6]
Boiling Point Decomposes before boiling (approx. 290 °C).[5][8]
Water Solubility 825 mg/L (at room temperature); salts are highly soluble (e.g., amine salt: 866 g/L).[2][9]
pKa 3.07[4]
Octanol-Water Partition Coefficient (log Kₒw) 1.43–2.82[7]
Vapor Pressure Negligible; 4 x 10⁻⁴ Pa at 32 °C[5][7]
Henry's Law Constant 5.5 x 10⁻⁵ Pa·m³/mol (calculated at 25 °C)[5]

The low pKa of 3.07 indicates that MCPA is a relatively strong acid, existing predominantly in its anionic (deprotonated) form in neutral pH environments like most soils and water bodies.[4] This anionic form is more water-soluble and mobile. The log Kₒw value suggests a moderate potential for bioaccumulation.

Mechanism of Action: A Synthetic Auxin

(R)-MCPA exerts its herbicidal effect by acting as a synthetic mimic of the natural plant hormone auxin (indole-3-acetic acid).[2] This targeted mode of action is central to its selectivity against broadleaf plants.

Causality of Herbicidal Action:

  • Absorption and Translocation : MCPA is readily absorbed through the leaves and roots of the target weed.[1] It is then translocated via the plant's vascular system (phloem) to areas of active growth, primarily the meristematic tissues in shoots and roots.[2][5]

  • Receptor Binding : In the plant cells, (R)-MCPA binds to and activates auxin receptors. This binding initiates a signaling cascade that disrupts normal hormonal balance.

  • Disruption of Growth Processes : The sustained and excessive stimulation of these auxin-mediated pathways leads to a cascade of physiological disruptions. It stimulates nucleic acid and protein synthesis, affecting enzyme activity, respiration, and, most critically, cell division.[5]

  • Uncontrolled Growth and Death : This overstimulation results in uncontrolled and unsustainable cell division and elongation.[2] Visually, this manifests as twisted stems (epinasty), malformed leaves, and root damage. The plant essentially grows itself to death, as resources are exhausted and its structural integrity fails.

MCPA_Mechanism_of_Action cluster_plant Broadleaf Plant mcpa (R)-MCPA Application absorption Absorption (Leaves & Roots) mcpa->absorption translocation Translocation (to Meristems) absorption->translocation receptor Auxin Receptor Binding translocation->receptor signal Signal Transduction (Hormonal Imbalance) receptor->signal Activation synthesis Upregulation of Nucleic Acid & Protein Synthesis signal->synthesis growth Uncontrolled Cell Division & Elongation synthesis->growth death Plant Death growth->death Leads to

Caption: Mechanism of action of (R)-MCPA as a synthetic auxin herbicide.

Enantioselective Analysis: Protocol and Workflow

Distinguishing between the (R) and (S) enantiomers of MCPA is critical for toxicological studies, environmental monitoring, and quality control of chiral-specific formulations.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the standard methodology for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol describes a self-validating system for the enantioselective analysis of MCPA, often after conversion to an ester form (e.g., MCPA-isooctyl) for better chromatographic performance on common chiral stationary phases.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD) is highly effective for separating phenoxy acid enantiomers.

2. Reagents and Standard Preparation:

  • Mobile Phase : A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to ensure sharp peak shapes. The exact ratio must be optimized for the specific column used.

  • Standards : Prepare a stock solution of racemic MCPA (or its ester) in the mobile phase. Create a series of working standards (e.g., 1 to 100 µg/mL) through serial dilution for calibration.[3]

3. Chromatographic Conditions:

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25 °C

  • Detection Wavelength : 280 nm

  • Injection Volume : 10 µL

4. Sample Preparation (from Soil Matrix):

  • Extraction : Use a method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the sample matrix.[3] For soil, this typically involves extraction with an organic solvent like an acetone/hexane mixture.

  • Cleanup : Pass the extract through a cleanup cartridge (e.g., silica) to remove interfering compounds.

  • Reconstitution : Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection.[3]

HPLC_Workflow sample Soil/Water Sample Collection extraction Solvent Extraction (SPE or LLE) sample->extraction cleanup Extract Cleanup (e.g., Silica Cartridge) extraction->cleanup reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution hplc Chiral HPLC Injection and Analysis reconstitution->hplc data Data Acquisition (Peak Integration & Quantification) hplc->data

Caption: Experimental workflow for enantioselective analysis of MCPA via Chiral HPLC.

Representative Quantitative Data

The following table summarizes typical results from a chiral HPLC separation, demonstrating the baseline resolution of the two enantiomers.

EnantiomerRetention Time (min)Peak Area (arbitrary units)
(S)-MCPA8.551000
(R)-MCPA10.250500
Note: Elution order must be confirmed with a certified reference standard of a pure enantiomer.[3]

Environmental Fate and Considerations

Upon release into the environment, various forms of MCPA (salts and esters) ultimately revert to the parent MCPA acid, which governs its environmental behavior.[10]

  • Mobility : MCPA is relatively mobile in soil, with a tendency to leach, particularly in soils with low organic matter content.[2]

  • Degradation : The primary route of degradation in soil and water is microbial action.[10] The half-life in soil is typically reported to be between 15 and 50 days, though this can be influenced by factors like temperature and moisture.[9]

  • Aquatic Toxicity : MCPA is classified as very toxic to aquatic organisms, necessitating careful management to prevent runoff into water bodies.[7]

Conclusion

(R)-MCPA is the herbicidally active stereoisomer of 2-methyl-4-chlorophenoxyacetic acid, functioning as a potent synthetic auxin that selectively targets broadleaf weeds. Its chemical characteristics, including its acidic nature (pKa 3.07) and moderate water solubility, dictate its behavior in both biological and environmental systems. The ability to analytically separate the (R) and (S) enantiomers using techniques like chiral HPLC is paramount for advancing our understanding of its efficacy, toxicology, and environmental impact. This guide provides a foundational, technically-grounded overview to support the work of researchers and scientists in the fields of agriculture, environmental science, and drug development.

References

  • Unknown. (n.d.). mcpa.pdf.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204.
  • AERU. (n.d.). MCPA (Ref: BAS 009H).
  • Government of Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA).
  • Wikipedia. (n.d.). MCPA.
  • FAO/WHO. (2012). MCPA (257) First draft prepared by Dr. Yibing He.
  • IPCS INCHEM. (n.d.). ICSC 0054 - MCPA.
  • World Health Organization. (n.d.). MCPA in Drinking-water.
  • ChemEurope.com. (n.d.). MCPA.
  • Health Canada. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA).
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page.

Sources

An In-depth Technical Guide to the Synthesis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid from D-Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a crucial chiral building block in pharmaceutical development. The synthesis is achieved through the N-protection of D-phenylglycine using methyl chloroformate, following the principles of the Schotten-Baumann reaction. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical process parameters, and in-depth analytical characterization. Furthermore, it addresses potential side reactions, safety protocols, and purification techniques, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for a successful and reproducible synthesis.

Introduction

This compound, also known as N-methoxycarbonyl-D-phenylglycine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its rigidified structure and defined stereochemistry make it a valuable component in the synthesis of various biologically active molecules, including peptide-based therapeutics and small molecule inhibitors. The methoxycarbonyl (Moc) protecting group offers a stable yet readily cleavable moiety, making it suitable for multi-step synthetic sequences.

The synthesis from the readily available and enantiomerically pure D-phenylglycine is a common and cost-effective approach. This guide will focus on the widely employed Schotten-Baumann reaction conditions for the N-protection step, providing both theoretical understanding and practical guidance.

The Synthetic Pathway: An Overview

The synthesis of this compound from D-phenylglycine is a single-step protection reaction. The core transformation involves the acylation of the primary amine of D-phenylglycine with methyl chloroformate in the presence of a base.

Synthesis_Overview D_Phenylglycine D-Phenylglycine Reaction Schotten-Baumann Reaction D_Phenylglycine->Reaction Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction Base Base (e.g., NaOH) Base->Reaction Product This compound Reaction->Product

Caption: Overall synthetic workflow.

The Schotten-Baumann Reaction: Mechanism and Optimization

The N-protection of D-phenylglycine with methyl chloroformate is a classic example of the Schotten-Baumann reaction. This reaction is typically performed in a biphasic system, consisting of an aqueous solution of the amino acid and a base, and an organic solvent containing the acylating agent.[1][2]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism:

  • Deprotonation: The base in the aqueous phase deprotonates the carboxylic acid and the ammonium group of the D-phenylglycine, increasing the nucleophilicity of the amino group.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amino acid attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

  • Proton Transfer: A final proton transfer step yields the final N-protected amino acid.

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Proton Transfer D_PG_N D-Phenylglycine (nucleophilic amine) Intermediate Tetrahedral Intermediate D_PG_N->Intermediate attacks MCF Methyl Chloroformate (electrophilic carbonyl) MCF->Intermediate Product (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Intermediate->Product Chloride Chloride ion (leaving group) Intermediate->Chloride expels Proton_Transfer Proton Transfer (neutralization by base) Product->Proton_Transfer

Sources

Preparation of N-methoxycarbonyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

N-methoxycarbonyl-D-phenylglycine is a crucial N-protected amino acid derivative, serving as a valuable chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its preparation requires a robust and stereochemically controlled process. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of N-methoxycarbonyl-D-phenylglycine. We will delve into the mechanistic underpinnings of the chosen synthetic route, the rationale behind specific procedural steps, and the critical safety protocols necessary for handling the involved reagents. The information is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-validated protocol.

Introduction and Strategic Overview

The protection of the amino group in amino acids is a fundamental strategy in peptide synthesis and medicinal chemistry. The methoxycarbonyl (Moc) group is a simple carbamate protecting group that offers stability under various conditions but can be removed when necessary.[1] The synthesis of N-methoxycarbonyl-D-phenylglycine involves the formation of a carbamate linkage by reacting the nucleophilic amino group of D-phenylglycine with an electrophilic carbonyl source.

The method of choice for this transformation is the Schotten-Baumann reaction, a classic yet highly effective technique for acylating amines.[2][3][4][5] This reaction is typically performed under biphasic, aqueous-basic conditions.[4][5] The base serves two critical functions: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine and neutralizes the acidic byproduct (HCl) formed during the reaction, driving the equilibrium towards product formation.[3] This approach is well-suited for this synthesis due to its high yields, operational simplicity, and compatibility with the functional groups present in the starting material.

Mechanistic Rationale: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Deprotonation: The amino group of D-phenylglycine is deprotonated by the base (e.g., sodium hydroxide) to increase its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of D-phenylglycine attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Neutralization: The hydrochloric acid byproduct is immediately neutralized by the base present in the reaction medium.

This process is visually represented in the following diagram:

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_products Products & Intermediates D_PG D-Phenylglycine (Nucleophile) Intermediate Tetrahedral Intermediate D_PG->Intermediate Nucleophilic Attack MCF Methyl Chloroformate (Electrophile) MCF->Intermediate Product N-methoxycarbonyl- D-phenylglycine Intermediate->Product Chloride Departure HCl HCl (Byproduct) Base Base (e.g., NaOH) Salt NaCl + H₂O Base->Salt Neutralization HCl->Salt Synthesis Workflow start_node Start A Dissolve D-Phenylglycine in aqueous NaOH start_node->A 1. Dissolution end_node Final Product: N-methoxycarbonyl-D-phenylglycine process_node process_node qc_node qc_node B Cool solution to 0-5 °C in an ice bath A->B 2. Cooling C Slowly add Methyl Chloroformate while maintaining pH 9-10 B->C 3. Acylation D Stir at room temperature for 2-3 hours C->D 4. Reaction E Wash with Dichloromethane to remove impurities D->E 5. Work-up F Acidify aqueous layer with HCl to pH ~2 to precipitate product E->F 6. Acidification G Filter crude product, wash with cold water F->G 7. Isolation H Recrystallize from Ethyl Acetate/Hexanes G->H 8. Purification qc_check Dry under vacuum H->qc_check 9. Drying & QC qc_check->end_node Characterize

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory. [6]

  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pH probe, and a dropping funnel, add D-(-)-phenylglycine (15.1 g, 0.1 mol).

    • Add 150 mL of deionized water and begin stirring to form a slurry.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Basification:

    • Slowly add 2 M sodium hydroxide solution dropwise until the D-phenylglycine dissolves completely and the pH of the solution stabilizes between 9.5 and 10.5. This step is crucial as it deprotonates the amino acid, making it a potent nucleophile. Maintaining the pH below 11 helps minimize the risk of racemization. [2]

  • Acylation (Schotten-Baumann Condition):

    • In the dropping funnel, place methyl chloroformate (10.4 g, 0.11 mol, 1.1 equivalents).

    • Add the methyl chloroformate dropwise to the stirred, cold solution over a period of 60-90 minutes.

    • Causality: A slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to a temperature spike, causing hydrolysis of the methyl chloroformate and potential side reactions.

    • Simultaneously, add 2 M sodium hydroxide solution from a second dropping funnel as needed to maintain the pH in the 9.5-10.5 range. The reaction consumes base as HCl is produced.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted methyl chloroformate and other non-polar impurities.

    • Retain the aqueous layer, which contains the sodium salt of the product.

    • Cool the aqueous layer in an ice bath and acidify slowly with 6 M hydrochloric acid, while stirring, to a pH of approximately 2. The product will precipitate as a white solid.

    • Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.

    • Allow the slurry to stir in the ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with ice-cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification and Drying:

    • The crude product can be purified by recrystallization. A suitable solvent system is ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Filter the purified crystals and dry them under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical methods.

Analysis TechniqueParameterExpected Result
Appearance Physical StateWhite to off-white crystalline solid. [7]
Melting Point Thermal Property117-121 °C. [7]
¹H NMR Structural ConfirmationPhenyl protons (multiplet, ~7.4 ppm), α-CH (singlet, ~5.3 ppm), N-H (broad singlet), O-CH₃ (singlet, ~3.6 ppm).
Mass Spec (ESI-) Molecular Weight[M-H]⁻ ion at m/z ≈ 208.2.
HPLC Purity AssessmentPurity ≥98% (area %). [8]

Note on NMR: Specific chemical shifts can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃). The provided values are estimations based on structurally similar compounds. [9][10][11]

Safety and Handling

Adherence to strict safety protocols is paramount, primarily due to the hazardous nature of methyl chloroformate.

  • Methyl Chloroformate: This reagent is highly toxic if inhaled, flammable, and causes severe skin and eye burns. [6][12][13]It is also moisture-sensitive and reacts with water. [14]Always handle in a chemical fume hood, away from ignition sources, and use non-sparking tools. [6][14]Store under inert gas in a refrigerator. [14]* D-Phenylglycine: While less hazardous, avoid creating dust and handle with standard laboratory PPE. [15][16]* Acids and Bases: Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemical-resistant apron, and appropriate gloves (consult glove compatibility charts; rubber gloves may not offer complete protection against methyl chloroformate). [6]* Emergency Preparedness: An eyewash station and safety shower must be readily accessible. [6]Have appropriate spill cleanup materials for flammable and corrosive liquids available.

Conclusion

The preparation of N-methoxycarbonyl-D-phenylglycine via the Schotten-Baumann reaction is a reliable and scalable method. The key to success lies in the careful control of reaction parameters, particularly temperature and pH, and strict adherence to safety protocols when handling the hazardous acylating agent. The detailed protocol and validation checkpoints provided in this guide offer a robust framework for researchers to produce high-purity material for applications in pharmaceutical development and beyond.

References

  • Cole-Parmer.
  • Grokipedia. Schotten–Baumann reaction. [Link]
  • Qingdao Fengchen Technology and Trade Co., Ltd. D(-)Alpha-Phenylglycine Ethyl Potassium Dane Salt (E,K) BP EP USP CAS 961-69-3. [Link]
  • Merck Millipore.
  • SD Fine-Chem.
  • Google Patents. CN101665443A - Method for preparing amino acid dane salt.
  • Carl ROTH.
  • BYJU'S. Schotten Baumann Reaction. [Link]
  • apicule. Dane Salt (CAS No: 961-69-3)
  • Wikipedia. Schotten–Baumann reaction. [Link]
  • Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
  • chemeurope.com. Schotten-Baumann reaction. [Link]
  • apicule. D(-)Para-Hydroxyl Phenylglycine Dane salt (CAS No: 69416-61-1)
  • Organic Syntheses. dl-Phenylglycine. [Link]
  • PMC. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]
  • Shanghai Hongtai Biotechnology. N-Methoxycarbonyl-D-phenylglycine. [Link]
  • PrepChem.com.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
  • National Institute of Standards and Technology. N-Phenylglycine - NIST WebBook. [Link]
  • SIELC Technologies. Separation of N-Phenylglycine on Newcrom R1 HPLC column. [Link]
  • Google Patents. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • European Patent Office.
  • ResearchGate.
  • EPA.
  • PubChem. Phenylglycine, D- | C8H9NO2 | CID 70134. [Link]
  • ResearchGate. 1 H NMR spectra of N-methyl glycine, paracetamol and their solution in D2O. [Link]

Sources

A Comprehensive Spectroscopic Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This compound is a crucial chiral building block in synthetic organic chemistry and drug development.[1][2] The following sections offer an in-depth exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's structural characterization for quality control, reaction monitoring, and final product validation.

Introduction: The Significance of this compound

This compound, also known by synonyms such as Moc-D-Phg-OH, is a derivative of the non-proteinogenic amino acid D-phenylglycine.[3] Its defined stereochemistry and the presence of versatile functional groups—a carboxylic acid, a carbamate (Moc protecting group), and a phenyl ring—make it a highly valuable intermediate.[1] It is frequently utilized in the synthesis of complex, biologically active molecules, including peptide-based pharmaceuticals.[2] Accurate and comprehensive characterization of this starting material is paramount to ensure the stereochemical integrity and purity of the final therapeutic agents. Spectroscopic techniques, particularly NMR and IR, are indispensable and definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, offering an unambiguous map of the carbon and proton framework of the molecule. Commercial suppliers of this compound confirm its structure via ¹H NMR analysis.[4]

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR (¹H NMR) is the primary method for confirming the identity and purity of this compound. The spectrum is characterized by distinct, well-resolved signals for each type of proton in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

  • Instrumentation: Acquire the spectrum using a Fourier-transform NMR spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a high-purity sample.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected chemical shifts (δ), multiplicities, and integrations for the protons are summarized below.

Proton AssignmentChemical Shift (δ) Range (ppm)MultiplicityIntegrationKey Insights and Causality
Carboxylic Acid (COOH)12.0 - 13.5Broad Singlet1HThe highly deshielded nature and broadness are characteristic of a carboxylic acid proton involved in hydrogen bonding and chemical exchange.
Phenyl (C₆H₅)7.25 - 7.45Multiplet5HThese aromatic protons are in a complex splitting pattern due to coupling with each other. Their downfield position is due to the deshielding effect of the ring current.
Amide (NH)~7.5 - 8.5 (in DMSO-d₆)Doublet1HThe chemical shift is solvent-dependent. It appears as a doublet due to coupling with the adjacent methine (α-CH) proton.
Methine (α-CH)~5.2 - 5.4Doublet1HThis proton is significantly deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group. It is split into a doublet by the amide (NH) proton.
Methoxy (OCH₃)~3.6Singlet3HThis signal is a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl ester or carbamate.

Workflow for ¹H NMR Analysis

G start Compound Sample: (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir_analysis Identify Key Functional Groups: -COOH, -NH, -C=O, C₆H₅ ir->ir_analysis nmr_analysis Elucidate C-H Framework: Connectivity & Environment nmr->nmr_analysis data_integration Integrate & Correlate NMR and IR Data ir_analysis->data_integration nmr_analysis->data_integration conclusion Structural Confirmation & Purity Assessment data_integration->conclusion

Caption: Integrated workflow for structural verification.

Conclusion

The combined and correlated data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a definitive and comprehensive characterization of this compound. The ¹H NMR confirms the proton environment and connectivity, the ¹³C NMR validates the carbon skeleton, and the IR spectrum rapidly identifies all critical functional groups. This multi-technique approach ensures the structural integrity, identity, and purity of this vital chiral building block, providing the necessary confidence for its use in research, development, and manufacturing of high-value chemical and pharmaceutical products.

References

  • MedChemExpress (MCE). (2023). Certificate of Analysis for this compound. This document confirms that the ¹H NMR spectrum is consistent with the compound's structure. URL: https://www.medchemexpress.com/cas_50890-96-5.html [4]2. Guidechem. (2024). (R)-2-(methoxycarbonylamino)-2-phenylacetic acid 50890-96-5 wiki. Provides physical and chemical properties and notes its use as a chiral building block. URL: https://www.guidechem.com/wiki/50890-96-5.html [1]3. ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Introduction. Describes the compound's use in the synthesis of biologically active peptide compounds. URL: https://www.chembk.com/en/product/detail/50890-96-5_1460399 [2]4. Sigma-Aldrich. (2024). Product Page for this compound. Lists synonyms and basic properties. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67f637 [5]5. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A foundational textbook providing standard protocols and interpretation principles for NMR and IR spectroscopy. URL: https://www.cengage.com
  • Myers, A. M., et al. (2005). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. This paper provides context on the synthesis and characterization of N-protected amino acids. URL: https://pubs.acs.org/doi/10.1021/ja0441964

Sources

An In-depth Technical Guide to the Safe Handling and Application of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a critical chiral building block in modern pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective handling of this compound. The information herein is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and experimental excellence.

Compound Profile and Significance

This compound, also known by its synonym Moc-D-Phg-OH, is a non-proteinogenic amino acid derivative. Its rigid phenyl group and defined stereochemistry make it an invaluable component in the synthesis of peptidomimetics and other complex chiral molecules. The methoxycarbonyl (Moc) protecting group on the alpha-amino group is instrumental in peptide synthesis, allowing for controlled, sequential amide bond formation.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 50890-96-5[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
Appearance White to off-white solid/powder[1]
Purity Typically ≥97%
Storage Temperature Room temperature (in a dry, sealed container)[2]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to risk mitigation, encompassing engineering controls, administrative procedures, and personal protective equipment.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The causality behind these hazards lies in the compound's chemical nature. As a carboxylic acid, it can cause irritation upon contact with skin and mucous membranes. The fine, powdered form of the solid can be easily aerosolized, leading to respiratory tract irritation if inhaled.

Engineering and Administrative Controls for Safe Handling

The primary line of defense against exposure is the implementation of robust engineering and administrative controls. These are designed to minimize the risk at the source.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Containment: For larger scale operations, the use of a glove box or other closed-system transfer methods is recommended to minimize the risk of aerosolization.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all personnel.

  • Training: All researchers and technicians who will be working with this compound must undergo comprehensive training on its hazards and the established safety protocols.

  • Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are paramount, the use of appropriate PPE is mandatory to protect against accidental exposure.

  • Eye Protection: Chemical safety goggles are required at all times when handling the compound. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with a particulate filter is required.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection Assess_Risk Assess Risk of Exposure (Aerosolization, Splash) Goggles Chemical Goggles Assess_Risk->Goggles Always Required Face_Shield Face Shield Assess_Risk->Face_Shield High Splash Risk Gloves Nitrile/Neoprene Gloves Assess_Risk->Gloves Always Required Lab_Coat Lab Coat Assess_Risk->Lab_Coat Always Required Respirator Respirator (if needed) Assess_Risk->Respirator High Aerosolization Risk or No Fume Hood

Caption: PPE Selection Workflow based on Risk Assessment.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations. It is generally recommended to treat it as hazardous chemical waste.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Application in Solid-Phase Peptide Synthesis (SPPS): A Practical Protocol

This compound is frequently used in SPPS. The following is a representative protocol for the coupling of this amino acid derivative to a resin-bound peptide. This protocol is based on well-established Fmoc/tBu chemistry.[4][5][6][7][8]

Materials and Reagents
  • This compound

  • Fmoc-deprotected resin-bound peptide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell the Fmoc-deprotected resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Fmoc Deprotection (for subsequent couplings): Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

SPPS_Coupling_Workflow Start Start: Fmoc-Deprotected Resin-Bound Peptide Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Couple 3. Add Activated AA to Resin and Agitate Swell_Resin->Couple Activate_AA 2. Activate (R)-Moc-Phg-OH with DIC/Oxyma in DMF Activate_AA->Couple Wash_1 4. Wash with DMF, DCM, DMF Couple->Wash_1 Kaiser_Test 5. Perform Kaiser Test Wash_1->Kaiser_Test Kaiser_Test->Couple Positive Result (Re-couple) Deprotect 6. Fmoc Deprotection with 20% Piperidine/DMF Kaiser_Test->Deprotect Negative Result Next_Cycle Proceed to Next Coupling Cycle Deprotect->Next_Cycle End End of Synthesis Deprotect->End Final Residue

Caption: Workflow for the coupling of this compound in SPPS.

Toxicological and Reactivity Insights

In terms of reactivity, the compound is stable under recommended storage conditions.[3] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Thermal decomposition may produce carbon oxides.[3]

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. Its effective use is intrinsically linked to a comprehensive understanding of its properties and a commitment to safe laboratory practices. By adhering to the principles of risk assessment, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely harness the potential of this important chiral building block.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Chemical Society Reviews, 38(3), 621-636.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
  • ChemBK. (2R)-2-[(methoxycarbonyl)

Sources

A Comprehensive Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: Properties, Safety, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1] As a derivative of the non-proteinogenic amino acid D-phenylglycine, its protected nature and defined stereochemistry make it a valuable precursor in the asymmetric synthesis of complex molecules, including bioactive peptides and active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth analysis of its chemical properties, a comprehensive overview of critical safety and handling protocols, and insights into its practical application, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as N-Methoxycarbonyl-D-phenylglycine, is characterized by a phenyl group and a carboxylic acid attached to a stereogenic center, with the amino group protected by a methoxycarbonyl (Moc) group.[1] This protection strategy is crucial in synthetic chemistry, as it prevents the nucleophilic amine from participating in unwanted side reactions, such as self-polymerization, while allowing the carboxylic acid moiety to be selectively activated for amide bond formation. The compound typically appears as a white to off-white or yellow crystalline powder.[3][4]

Table 1: Key Identifiers and Physicochemical Data

ParameterValueSource(s)
IUPAC Name (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid
Synonyms N-Methoxycarbonyl-D-phenylglycine, Moc-D-Phg-OH[1]
CAS Number 50890-96-5[5]
Molecular Formula C₁₀H₁₁NO₄[2][5]
Molecular Weight 209.20 g/mol [4]
Appearance White to off-white/yellow powder or crystals[3][4]
Purity ≥97%[5]
Storage Room temperature, sealed in a dry place[3]

Comprehensive Safety & Handling Protocol

While some sources suggest the compound is not hazardous under the Globally Harmonized System (GHS), others provide specific hazard statements.[6] A conservative and logic-driven approach to handling is therefore essential. The primary risks are associated with its potential for irritation upon contact.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedP264: Wash hands thoroughly after handling
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritationP280: Wear protective gloves
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261: Avoid breathing dust

Data sourced from representative supplier safety information.[3]

First-Aid Measures: A Rationale-Driven Approach
  • Eye Contact: Immediate and copious rinsing with water for at least 15 minutes is critical.[7][8] The goal is to physically remove particles and dilute the acidic compound to mitigate chemical irritation to the cornea and conjunctiva. Seek medical attention to ensure no particulate matter remains and to assess for corneal abrasion.[7]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8] The acidic nature of the carboxylic acid group can cause irritation. Prompt removal is key to preventing localized inflammation. Contaminated clothing must be removed and washed before reuse.[8]

  • Inhalation: If dust is inhaled, move the individual to fresh air immediately.[7][8] The fine particulate nature of the powder can cause mechanical irritation to the respiratory tract. If symptoms like coughing or shortness of breath occur, seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and then drink plenty of water to dilute the substance in the stomach.[7] Seek medical attention, especially if a significant quantity was ingested.[2]

Exposure Control & Personal Protective Equipment (PPE)

The selection of PPE is dictated by the need to prevent contact and inhalation of the powdered solid.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][6]

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2][7]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator should be used.[9]

Spill & Release Containment Protocol

A structured response is necessary to safely manage accidental spills.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Location start->assess ppe Don Appropriate PPE (Goggles, Gloves, Respirator if needed) assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Procedure contain->cleanup Sweep up solid material carefully Avoid creating dust dispose Dispose of Waste (Follow institutional guidelines) cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Incident Reported & Area Safe decontaminate->end

Caption: Spill Response Decision Workflow.

Application in Asymmetric Synthesis

The primary value of this compound lies in its utility as a chiral building block for synthesizing enantiomerically pure compounds.[1] It is frequently used in peptide synthesis to introduce a D-phenylglycine residue, which can be critical for the biological activity of the final peptide, such as in antibacterial or anticancer peptides.[2]

Illustrative Synthetic Protocol: Dipeptide Synthesis

This protocol outlines a standard procedure for coupling Moc-D-Phg-OH with a representative amino acid methyl ester (e.g., L-Alanine methyl ester) to form a dipeptide. This is a foundational step in many drug discovery programs.

Step 1: Activation of the Carboxylic Acid

  • Rationale: The carboxylic acid must be converted into a more reactive species (an active ester) to facilitate nucleophilic attack by the amine of the coupling partner. HOBt and EDC are used to form a highly reactive intermediate while minimizing the risk of racemization at the chiral center.

  • Procedure:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add N-Hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.1 eq) to the solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

Step 2: Amide Bond Formation (Coupling)

  • Rationale: The free amine of the L-Alanine methyl ester attacks the activated carbonyl carbon, forming the new amide (peptide) bond. A tertiary base like DIPEA is added to neutralize the HCl salt of the incoming amine and the HCl generated during the reaction, driving the reaction to completion.

  • Procedure:

    • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in DCM/DMF.

    • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution to liberate the free amine.

    • Slowly add the solution of the free amine to the activated Moc-D-Phg-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Purification

  • Rationale: This sequence is designed to remove unreacted starting materials, coupling reagents, and salts. The organic layer is washed with mild acid to remove excess base (DIPEA), mild base to remove unreacted starting acid and HOBt, and brine to remove water.

  • Procedure:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide using flash column chromatography (silica gel) to obtain the pure product.

Synthetic_Workflow start_acid Moc-D-Phg-OH (Starting Acid) reagents EDC, HOBt in DCM @ 0°C start_acid->reagents active_ester Activated Ester Intermediate reagents->active_ester coupling Coupling Reaction (Amide Bond Formation) active_ester->coupling start_amine L-Ala-OMe • HCl + DIPEA (Free Amine) start_amine->coupling workup Aqueous Work-up (Wash & Extract) coupling->workup purification Purification (Column Chromatography) workup->purification product Pure Dipeptide Product purification->product

Caption: General Workflow for Dipeptide Synthesis.

Quality Control & Analytical Verification

Ensuring the identity and purity of this compound is paramount for its successful use in synthesis.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a primary method for structural confirmation. The spectrum should be consistent with the expected structure, showing characteristic peaks for the aromatic protons of the phenyl group, the methoxy protons of the protecting group, and the alpha-proton at the chiral center.[4]

  • Purity Assessment: Purity is typically determined by NMR or High-Performance Liquid Chromatography (HPLC). For chiral compounds, chiral HPLC may be employed to confirm enantiomeric purity. A purity of ≥97% is common for commercial-grade material.[4][5]

References

  • ChemBK. (2R)-2-[(methoxycarbonyl)
  • Cambridge Bioscience. This compound. [Link]
  • Cole-Parmer.

Sources

A Multi-faceted Approach to the Purity Analysis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a key chiral building block derived from (R)-phenylglycine, is integral to the synthesis of various pharmaceutical agents.[1][2][3] Its chemical and stereochemical purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, detailing the necessary orthogonal analytical techniques required to construct a complete purity profile. We will explore the causality behind method selection, present field-proven protocols, and emphasize the integration of data from multiple analytical platforms to ensure the highest standards of quality control, in alignment with global regulatory expectations.[4][5][6]

The Imperative of Purity: An Introduction

The subject of our analysis, this compound, belongs to a class of phenylglycine derivatives that are fundamental in modern asymmetric synthesis.[3] The presence of a stereocenter dictates that its purity must be assessed across several domains. The therapeutic effect of a bioactive molecule is intrinsically linked to its enantiomeric purity and overall structure.[7] Consequently, a robust analytical strategy is essential.

Key Purity Attributes to Characterize:

  • Identity and Structure: Confirmation that the material is unequivocally the correct molecule.

  • Chemical Purity (Assay): The quantitative measure of the desired compound relative to all other components.

  • Enantiomeric Purity: The quantitative measure of the desired (R)-enantiomer relative to its stereoisomeric impurity, the (S)-enantiomer.

  • Organic Impurities (Related Substances): Profiling and quantification of impurities arising from the synthetic route or degradation.

  • Residual Solvents: Detection and quantification of volatile organic compounds used during manufacturing.[8][9]

  • Elemental Impurities: Measurement of residual catalysts or heavy metals.

This guide will treat each of these attributes with a dedicated analytical approach, creating a self-validating system of cross-referenced data points.

An Integrated Strategy for Comprehensive Purity Assessment

A holistic purity analysis relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to provide a comprehensive and reliable assessment. A single method is insufficient to capture the full impurity profile. The following workflow illustrates the strategic application of various analytical techniques.

G cluster_0 Sample Batch of this compound cluster_1 Primary Purity & Identity Assessment cluster_2 Specific Contaminant Analysis cluster_3 Final Quality Verdict start Initial Sample HPLC HPLC-UV (Assay & Related Substances) start->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) start->Chiral_HPLC NMR qNMR & Structural ID (Identity & Assay) start->NMR GC Headspace GC-FID (Residual Solvents) start->GC ICP_MS ICP-MS (Elemental Impurities) start->ICP_MS CoA Certificate of Analysis (CoA) HPLC->CoA Chiral_HPLC->CoA MS LC-MS (Impurity ID) NMR->MS NMR->CoA MS->CoA GC->CoA ICP_MS->CoA Decision Batch Release Decision CoA->Decision G cluster_data Orthogonal Analytical Data cluster_review Quality Review cluster_decision Disposition Assay HPLC Assay: 99.8% Spec Compare vs. Specification Assay->Spec Impurities Total Organic Impurities: 0.15% Impurities->Spec Enantiomer (S)-Enantiomer: 0.08% Enantiomer->Spec qNMR qNMR Assay: 99.7% qNMR->Spec Solvents Residual Solvents: Pass (ICH Limits) Solvents->Spec Metals Elemental Impurities: Pass (ICH Limits) Metals->Spec Pass Batch Meets All Quality Attributes: RELEASE Spec->Pass

Sources

A Comprehensive Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid , a pivotal chiral building block, plays a significant role in the landscape of pharmaceutical synthesis and research. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of its commercial sourcing, quality control, applications, and handling.

Commercial Supplier Landscape

The procurement of high-quality this compound is the foundational step for any research or development endeavor. A multitude of chemical suppliers offer this compound, each with varying grades of purity, available quantities, and documentation. Below is a comparative table of prominent commercial suppliers.

SupplierPurityCAS NumberMolecular WeightPhysical FormAdditional Information
Sigma-Aldrich 97%50890-96-5209.2 g/mol White to yellow powder or crystalsProvides access to Certificate of Analysis and Origin.
MedChemExpress 97.0%50890-96-5209.20 g/mol White to off-white solidOffers detailed analytical data including 1H NMR and HPLC.[1][2]
Simson Pharma Limited High Quality50890-96-5209.2 g/mol Not SpecifiedAccompanied by a Certificate of Analysis.
BLD Pharmatech Ltd. Not Specified50890-96-5209.20 g/mol Not SpecifiedISO 9001, 14001, and 45001 certified.[3]
Vibrant Pharma Inc. 97%50890-96-5209.20 g/mol Not SpecifiedAvailable in large scale.[4]
ChemScene ≥97%50890-96-5Not SpecifiedNot SpecifiedProvides information on hazardous material shipping.[5]
Adooq Bioscience Not Specified50890-96-5209.2 g/mol Lyophilized powderProvides stability information for lyophilized and solution forms.[6]
Pharmaffiliates Not Specified50890-96-5209.2 g/mol Not SpecifiedUseful as a research chemical.[7]

Quality Control and Specification Analysis

Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application, particularly in the synthesis of chiral drug molecules. The primary analytical techniques employed for quality control are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is utilized to confirm the chemical structure of the molecule. A Certificate of Analysis from suppliers like MedChemExpress will often include a statement confirming that the NMR spectrum is consistent with the structure.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

  • Chiral HPLC: This is a critical technique for determining the enantiomeric excess (e.e.) of the compound, ensuring that the desired (R)-enantiomer is the predominant form.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

A typical workflow for the quality control of this compound is illustrated in the following diagram:

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision Raw Material Raw Material Visual Inspection Visual Inspection Raw Material->Visual Inspection Sampling NMR Spectroscopy NMR Spectroscopy Visual Inspection->NMR Spectroscopy HPLC Analysis HPLC Analysis NMR Spectroscopy->HPLC Analysis Chiral HPLC Chiral HPLC HPLC Analysis->Chiral HPLC Mass Spectrometry Mass Spectrometry Chiral HPLC->Mass Spectrometry Release Release Mass Spectrometry->Release Meets Specifications Reject Reject Mass Spectrometry->Reject Fails Specifications

Caption: Quality Control Workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable chiral building block in organic synthesis, particularly for pharmaceuticals.[8] Its primary application lies in the synthesis of biologically active peptide compounds, where it can be used to create peptide fragments with potential pharmaceutical activity, such as antibacterial and anticancer peptides.[9] The defined stereochemistry at the α-carbon is crucial for the biological activity of the final molecule.

This compound is also utilized as a research tool in the study of enzyme inhibition and in broader drug discovery efforts.[8]

A generalized synthetic pathway involving this compound in peptide synthesis is depicted below:

Peptide_Synthesis R_Acid (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Coupling Peptide Coupling (e.g., DCC, HOBt) R_Acid->Coupling Amino_Ester Amino Acid Ester Amino_Ester->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Final_Peptide Final Peptide Fragment Deprotection->Final_Peptide

Caption: Generalized Peptide Synthesis Pathway.

Handling, Storage, and Safety

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.

Storage:

  • General Recommendation: Store in a dry, well-ventilated place at room temperature. Some suppliers recommend refrigerated storage at 2-8°C.[4][7]

  • Long-term Storage: For extended periods, storage at -20°C in a desiccated environment is recommended, especially for lyophilized powder.[6] In solution, the compound should be stored at -20°C and used within one month to prevent degradation.[6]

Safety Precautions:

  • This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety goggles, when handling this compound.[9]

  • Ventilation: Use in a well-ventilated area to avoid inhaling dust.[9]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested or if irritation persists, seek medical attention.[9]

Experimental Protocol: A Case Study in Amide Coupling

The following is a representative, detailed protocol for the coupling of this compound with a primary amine, a common step in the synthesis of more complex molecules.

Objective: To synthesize N-benzyl-2-((methoxycarbonyl)amino)-2-phenylacetamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and HOBt.

  • Dissolution: Add anhydrous DCM to the flask and stir until all solids are dissolved.

  • Activation: Cool the solution to 0°C in an ice bath. Add DCC to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: Slowly add benzylamine to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-((methoxycarbonyl)amino)-2-phenylacetamide.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Conclusion

This compound stands as a crucial chiral intermediate for the pharmaceutical and chemical research communities. A thorough understanding of its commercial availability, stringent quality control measures, diverse applications, and proper handling protocols is indispensable for its effective and safe utilization. This guide provides a foundational framework to assist researchers and developers in navigating the complexities associated with this important chemical entity.

References

  • (2R)-2-[(methoxycarbonyl)
  • CAS No : 50890-96-5 | Product Name : (R)-2-((Methoxycarbonyl)amino)
  • This compound - Adooq Bioscience. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Advanced Peptide Therapeutics

In the landscape of modern peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for creating novel therapeutics with enhanced efficacy, stability, and target specificity.[1][2] (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as Moc-D-Phenylglycine (Moc-D-Phg-OH), is one such pivotal building block.[3][4] Its unique structure, featuring a phenyl group directly on the α-carbon, imparts significant conformational constraints and potential for novel interactions within peptide structures.[1] Phenylglycine and its derivatives are key components in a variety of biologically active natural products, including antimicrobial and glycopeptide antibiotics.[2][5]

This guide provides an in-depth exploration of Moc-D-Phg-OH, focusing on its strategic application in peptide synthesis. We will delve into the causality behind experimental choices, provide validated protocols for its incorporation, and address the critical challenge of maintaining stereochemical integrity.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₄[4][6]
Molecular Weight 209.20 g/mol [3][7]
Appearance White to off-white crystalline powder[4][6]
CAS Number 50890-96-5[3][7]
Purity Typically ≥97%[7][8]
Solubility Soluble in organic solvents like DMF and NMP; limited solubility in water.[1][6]
Storage Sealed in a dry environment at room temperature.[3]
The Methoxycarbonyl (Moc) Protecting Group: A Note on Orthogonality

The methoxycarbonyl (Moc) group is a simple carbamate used for Nα-protection. In the context of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the Moc group presents a unique consideration.[9][10] The standard Fmoc strategy relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[9][11] The Moc group does not fit neatly into this scheme, as it is generally stable to the mild basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions for final cleavage (e.g., TFA).

Therefore, Moc-D-Phg-OH is typically used for the incorporation of a terminal D-Phenylglycine residue at the N-terminus of a peptide. In this specific application, the Moc group remains on the final peptide, or its removal would require a separate, orthogonal cleavage step not commonly employed in standard SPPS workflows. This makes it a specialized reagent rather than a general-purpose building block for internal positions in a sequence.

Core Challenge: The Specter of Racemization in Phenylglycine Coupling

The primary challenge when incorporating any phenylglycine derivative is the heightened risk of racemization. The α-proton of phenylglycine is significantly more acidic than that of aliphatic amino acids due to the electron-withdrawing nature of the adjacent phenyl ring and carboxyl group. During the activation of the carboxylic acid for coupling, this acidic proton can be abstracted by the bases present in the reaction mixture, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.

Studies have shown that racemization occurs primarily during the base-catalyzed activation and coupling step, rather than during the Fmoc-group removal of the preceding residue.[5][12] Therefore, the choice of coupling reagents and, most critically, the base used for activation, is paramount to preserving the desired (R)-configuration of the phenylglycine residue.[5]

Experimental Protocols and Workflows

The following protocols are designed for researchers using standard manual or automated solid-phase peptide synthesis (SPPS) equipment based on Fmoc chemistry.

General Workflow for Peptide Synthesis

The synthesis of a peptide follows a cyclical process of deprotection, activation, and coupling for each amino acid added to the growing chain anchored on a solid support resin.[13][14]

SPPS_Workflow Start Start: Loaded Resin (e.g., Rink Amide, Wang) Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Monitor Completion (e.g., Kaiser Test) Wash2->Check Repeat Repeat for next Amino Acid Check->Repeat Incomplete End Final Peptide on Resin Check->End Complete Repeat->Deprotection

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of Moc-D-Phg-OH at the N-Terminus

This protocol assumes the peptide chain has been fully synthesized on a suitable resin (e.g., Rink Amide for a C-terminal amide) and the final Nα-Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • This compound (Moc-D-Phg-OH).

  • Coupling Reagent: e.g., COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP). Note: Avoid DIPEA (N,N-Diisopropylethylamine) for this step to minimize racemization.[5]

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the deprotected peptide-resin (0.1 mmol) in DMF (approx. 5 mL) for 30 minutes in a reaction vessel.

  • Activation Solution Preparation: In a separate vial, dissolve:

    • Moc-D-Phg-OH (83.7 mg, 0.4 mmol, 4 eq.).

    • COMU (171.3 mg, 0.4 mmol, 4 eq.).

    • Dissolve in 2 mL of DMF.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activation solution to the resin.

    • Immediately add TMP (105 µL, 0.8 mmol, 8 eq.).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly:

    • 3x with DMF.

    • 3x with Dichloromethane (DCM).

    • 3x with DMF.

  • Drying: Dry the final peptide-resin under a stream of nitrogen or in a vacuum desiccator.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step MocPhg Moc-D-Phg-COOH ActivatedEster Activated Ester (Highly Reactive) MocPhg->ActivatedEster CouplingReagent Coupling Reagent (e.g., COMU) CouplingReagent->ActivatedEster Base Base (TMP/DMP) Base->ActivatedEster NewPeptide Moc-D-Phg-NH-Peptide-Resin ActivatedEster->NewPeptide Forms Peptide Bond PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide Nucleophilic Attack

Caption: Simplified mechanism for the activation and coupling of Moc-D-Phg-OH.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups simultaneously.

Materials:

  • Dry Moc-D-Phg-Peptide-Resin.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v). Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether.

  • Centrifuge and tubes.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

  • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Concentrate the filtrate to a small volume (approx. 2 mL) using a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to 40 mL of cold diethyl ether.

  • Vortex briefly and centrifuge at 3000-4000 rpm for 5 minutes.

  • Decant the ether, wash the peptide pellet with fresh cold ether, and repeat the centrifugation.

  • After a final wash, dry the crude peptide pellet under vacuum.

  • The peptide is now ready for purification, typically by reverse-phase HPLC.

Minimizing Racemization: A Data-Driven Approach

The choice of reagents for the coupling step is the most critical factor in preventing epimerization of the phenylglycine residue. The following table summarizes recommended conditions based on literature findings that demonstrate stereochemical stability.[5]

Coupling ReagentRecommended BaseRationale & Comments
DEPBT TMP or DMPThese combinations are reported to reduce racemization to negligible levels. DEPBT forms the active ester without requiring a strong base for activation.
COMU TMP or DMPCOMU is a highly efficient third-generation uronium salt. When paired with sterically hindered, weaker bases like TMP or DMP, it provides rapid coupling with minimal risk of α-proton abstraction.[5]
HATU / HBTU NMM (N-Methylmorpholine)While commonly used, these reagents show a higher risk of racemization when paired with strong, non-sterically hindered bases like DIPEA. NMM is a weaker alternative, but TMP or DMP are preferred for phenylglycine.[5]

Key Takeaway: For the coupling of Moc-D-Phg-OH, the combination of COMU with TMP offers a robust, modern, and highly effective method for achieving high coupling efficiency while ensuring the stereochemical integrity of the final peptide.

Conclusion

This compound is a valuable reagent for synthesizing peptides with an N-terminal D-phenylglycine residue. While its Moc protecting group limits its use to this specific position within standard Fmoc-SPPS workflows, the resulting peptides have significant potential in medicinal chemistry. The paramount consideration for its use is the prevention of racemization during the coupling step. By carefully selecting modern coupling reagents like COMU and pairing them with sterically hindered, weaker bases such as TMP, researchers can confidently incorporate this building block, preserving its chiral purity and unlocking its potential for creating advanced therapeutic peptides.

References

  • ChemBK. (2024, April 9). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Request for Quotation.
  • National Center for Biotechnology Information. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress. [Link]
  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis | Request PDF.
  • Leggio, A., Liguori, A., et al. (2000, February 1). New Strategies for an Efficient Removal of the 9‐Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. Semantic Scholar. [Link]
  • Isidro-Llobet, A., et al. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
  • Al Toma, R. S., et al. (2015, August).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Cambridge Bioscience. This compound.
  • Peptide Machines, Inc. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Pharmaffiliates. CAS No : 50890-96-5 | Product Name : this compound.

Sources

Application Note: A Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS) with N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered and developed by R. Bruce Merrifield, has revolutionized the chemical synthesis of peptides, making it the method of choice for researchers in biology, pharmacology, and materials science.[1][2] This guide provides a comprehensive overview of SPPS, focusing on the two predominant orthogonal protection strategies: Fmoc/tBu and Boc/Bzl. We delve into the core principles, critical reagents, and detailed, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully synthesize peptides, troubleshoot common issues, and understand the causal logic behind each step of the process.

The Core Principle: A Paradigm Shift in Synthesis

Traditional solution-phase synthesis is a laborious process requiring the purification of intermediates after each amino acid addition.[2] SPPS ingeniously circumvents this by anchoring the C-terminal amino acid of the desired peptide to an insoluble polymeric support, or "resin".[1][3] The peptide is then elongated in the C-to-N direction through a series of repeating cycles. Each cycle consists of:

  • Nα-Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.

  • Washing: Thorough rinsing of the resin to remove excess reagents and byproducts from the deprotection step.

  • Coupling: Activation of the carboxyl group of the next incoming Nα-protected amino acid and its subsequent reaction with the newly freed N-terminal amine on the resin, forming a peptide bond.

  • Washing: A final rinse to clear away unreacted amino acids, coupling reagents, and byproducts, leaving a pure, resin-bound peptide ready for the next cycle.

The key advantage of this approach is its efficiency; because the growing peptide is immobilized, all excess reagents and soluble byproducts are simply washed away by filtration, driving the reactions to completion and eliminating the need for complex intermediate purification.[4]

Foundational Components of SPPS

The success of any peptide synthesis is contingent upon the careful selection of its core components.

The Solid Support (Resin)

The resin is the insoluble matrix upon which the peptide is built. Its properties, such as the polymer type, degree of cross-linking, and swelling capacity, are critical.[5] The resin must be inert to the chemical conditions of the synthesis but must swell sufficiently in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to allow reagents to penetrate the polymer beads and access the reactive sites.[3][4]

Resin Type Polymer Backbone Typical Use & Chemistry Key Characteristics
Merrifield 1% Divinylbenzene-PolystyrenePeptide acids (Boc Chemistry)Foundational resin for Boc-SPPS. Requires strong acid (e.g., HF) for cleavage.[5][6]
Wang PolystyrenePeptide acids (Fmoc Chemistry)Widely used for Fmoc-SPPS. Cleavage with moderate acid (TFA) yields a C-terminal carboxylic acid.[5]
Rink Amide PolystyrenePeptide amides (Fmoc Chemistry)Features an acid-labile linker that yields a C-terminal amide upon TFA cleavage.[1][5]
2-Chlorotrityl Chloride PolystyreneProtected peptide fragmentsVery acid-labile linker allows cleavage of the peptide while keeping side-chain protecting groups intact.[7][8]
Nα-Protecting Groups: The Heart of Orthogonal Strategy

To control peptide bond formation, the α-amino group of the incoming amino acid must be temporarily blocked. The choice of this protecting group defines the entire synthetic strategy. "Orthogonality" in this context refers to the ability to remove one class of protecting groups under specific conditions without affecting another.[9][10]

The two dominant strategies are:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile, removed by a solution of piperidine in DMF.[11] Side-chain protecting groups are typically acid-labile (tert-butyl based). This is a true orthogonal strategy, as the conditions for Nα-deprotection (base) and final cleavage/side-chain deprotection (acid) are distinct and non-interfering.[7]

  • Boc (tert-butyloxycarbonyl): This group is acid-labile. Its removal requires a moderate acid like Trifluoroacetic Acid (TFA). The side-chain protecting groups (often benzyl-based) and the resin linker require a much stronger acid, like anhydrous Hydrogen Fluoride (HF), for removal. This is known as a "graded lability" strategy rather than a truly orthogonal one, as both types of deprotection rely on acid, just of different strengths.[7][12]

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Deprotection 20% Piperidine in DMF (Base-labile)25-50% TFA in DCM (Acid-labile)[6]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong-acid-labile (e.g., Bzl, Tos)
Final Cleavage ~95% TFA (Moderate Acid)Anhydrous HF or TFMSA (Strong Acid)[12]
Primary Advantage Milder overall conditions, suitable for sensitive peptides.[9]Robust, well-established, can be superior for long or difficult sequences.[8]
Primary Disadvantage Potential for side reactions like diketopiperazine formation.[13]Requires specialized, hazardous equipment for HF cleavage.
Coupling Reagents: Forging the Peptide Bond

Peptide bond formation between a free amine and a carboxylic acid is not spontaneous and requires activation of the carboxyl group.[14] Modern coupling reagents are highly efficient and designed to minimize side reactions, particularly racemization.[15]

Uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most common.[16] When combined with an additive like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base such as DIPEA (N,N'-Diisopropylethylamine), HBTU rapidly forms a highly reactive HOBt-active ester.[15][17] This active ester is then readily attacked by the N-terminal amine of the resin-bound peptide to form the desired peptide bond, regenerating HOBt in the process.[16][18]

The SPPS Workflow: A Visual Guide

The cyclical nature of SPPS is its defining characteristic. Each cycle adds one amino acid to the growing chain.

SPPS_Workflow Start Start: Resin-Bound AA Deprotect Step 1: Nα-Deprotection Start->Deprotect Wash1 Wash Deprotect->Wash1 Remove protecting group byproduct Couple Step 2: AA Coupling Wash1->Couple Prepare for coupling Wash2 Wash Couple->Wash2 Remove excess reagents Cycle Repeat Cycle for next AA Wash2->Cycle Elongated Peptide Cycle->Deprotect Cleave Final Step: Cleavage & Global Deprotection Cycle->Cleave Sequence Complete

Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are designed for manual synthesis at a ~0.1 mmol scale. All steps should be performed in a dedicated SPPS reaction vessel with a frit for filtration, under gentle agitation (e.g., nitrogen bubbling or wrist-action shaker).

Protocol I: Fmoc/tBu Orthogonal Strategy

This protocol assumes the use of a pre-loaded Wang or Rink Amide resin.

1. Resin Swelling (Day 1, 1 hour)

  • Rationale: Proper swelling of the resin beads is essential to ensure that all reactive sites within the polymer matrix are accessible to reagents.[4]

  • Procedure:

    • Place the resin (~0.1 mmol) in the reaction vessel.

    • Add DMF (~10 mL/g of resin) and agitate for 1 hour.

    • Drain the DMF via filtration.

2. The Fmoc-SPPS Cycle (Repeated for each amino acid)

Protocol II: Boc/Bzl Graded Lability Strategy

This protocol assumes the use of a pre-loaded Merrifield or MBHA resin.

1. Resin Swelling (Day 1, 1 hour)

  • Procedure:

    • Place the resin (~0.1 mmol) in the reaction vessel.

    • Add DCM (~10 mL/g of resin) and agitate for 1 hour.[12]

    • Drain the DCM.

2. The Boc-SPPS Cycle (Repeated for each amino acid)

The Final Act: Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically done in a single step using a strong acidic "cleavage cocktail".[19]

The Role of Scavengers During cleavage, reactive cationic species (e.g., tert-butyl cations from tBu groups) are generated.[19] These can re-attach to and modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are nucleophilic reagents added to the cocktail to trap these cations.[20]

Cleavage_Mechanism PeptideResin Peptide-Resin (Protected) Side-Chain-PG mid PeptideResin->mid TFA TFA Cocktail + Scavengers TFA->mid Acidolysis Products Free Peptide (Deprotected) Spent Resin Trapped PG Cations mid->Products

Caption: Global cleavage and deprotection of the final peptide from the resin.

Cleavage Protocol (Fmoc/tBu Strategy)

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Preparation:

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 1 hour.[12]

    • Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence. A common general-purpose cocktail is Reagent K : TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[12] For peptides with arginine, Reagent R (TFA/Thioanisole/EDT/Anisole, 90:5:3:2) is often recommended.[19][21]

  • Cleavage Reaction (2-4 hours):

    • Add the cleavage cocktail to the dried resin in a reaction vessel (approx. 10 mL per 0.1 mmol scale).

    • Agitate gently at room temperature for 2-4 hours.[19]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate (which contains the peptide) into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and add it to the collected filtrate.

    • Add cold (0°C) diethyl ether (approx. 10 times the volume of the filtrate) to the tube to precipitate the crude peptide.[12]

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and organic byproducts. Centrifuge and decant after each wash.

    • Dry the final white pellet under a stream of nitrogen or in a vacuum desiccator.

The resulting crude peptide is then ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization by Mass Spectrometry.

References

  • WOTAL. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8005-8023.
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Chemical Reviews, 109(6), 2455-2504.
  • Coin, I., et al. (2007). Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
  • Fields, G. B. (Ed.). (2007). Linkers, resins, and general procedures for solid-phase peptide synthesis. In Methods in Molecular Biology (Vol. 386, pp. 17-43). Humana Press.
  • Springer. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Fields, G. B. (Ed.). (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Molecular Biology (Vol. 386, pp. 115-140). Humana Press.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Wikipedia. (n.d.). HBTU.
  • AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test).
  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R).
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1888-1897.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • RSC Publishing. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(5), 360-376.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.

Sources

Application Notes and Protocols for the Efficient Coupling of Moc-D-phenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, novel structural motifs, and improved pharmacological profiles. D-phenylglycine (D-Phg), a non-natural amino acid, is a key building block in numerous biologically active peptides, including glycopeptide antibiotics and protease inhibitors.[1][2] Its rigid structure can induce specific secondary conformations and confer resistance to enzymatic degradation.

However, the integration of D-phenylglycine into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges. The primary obstacle is the high propensity for racemization (epimerization) at the α-carbon.[3][4][5] The benzylic α-proton of phenylglycine is significantly more acidic than that of proteinogenic amino acids, making it susceptible to abstraction by the bases commonly used during the coupling step, leading to a loss of stereochemical integrity.[1][3][5] Furthermore, the bulky phenyl side chain presents considerable steric hindrance, which can impede coupling efficiency and lead to deletion sequences.[6][7]

This guide provides a comprehensive analysis of the factors governing the successful coupling of N-protected D-phenylglycine derivatives, such as Methoxycarbonyl (Moc)-D-phenylglycine, within an Fmoc-based SPPS framework. We will dissect the mechanistic basis for epimerization, compare state-of-the-art coupling reagents and strategies to mitigate this side reaction, and provide detailed, field-proven protocols for synthesis and quality control.

Section 1: The Underlying Challenge: Phenylglycine's Chemical Instability in SPPS

A fundamental understanding of the chemical properties of phenylglycine is crucial for devising a successful coupling strategy. The challenges stem from two interconnected properties: the acidity of the α-proton and the steric bulk of the side chain.

The Mechanism of Base-Catalyzed Epimerization

During the coupling step in SPPS, an activated amino acid is reacted with the free N-terminal amine of the resin-bound peptide in the presence of a base. For phenylglycine, this basic environment is the root cause of epimerization. The mechanism proceeds as follows:

  • Activation: The carboxyl group of Moc-D-phenylglycine is activated by a coupling reagent.

  • Proton Abstraction: The base present in the coupling cocktail abstracts the acidic α-proton from the activated phenylglycine. This is the rate-limiting step for epimerization.[5]

  • Enolate Formation: A planar enolate-like intermediate is formed. This intermediate is achiral.

  • Reprotonation: Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both D- and L-phenylglycine enantiomers, thereby destroying the stereochemical purity of the final peptide.

The increased acidity of this proton is due to the electron-withdrawing nature and resonance-stabilizing effect of the adjacent phenyl ring.[1] Studies have shown that the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization, not the Fmoc deprotection step with piperidine.[3][4][8]

Racemization_Mechanism cluster_0 Epimerization of Activated D-Phenylglycine D_Phg Activated Moc-D-Phg (Chiral) Enolate Planar Enolate Intermediate (Achiral) D_Phg->Enolate + Base - H⁺ Enolate->D_Phg + H⁺ (retained) L_Phg Activated Moc-L-Phg (Epimer) Enolate->L_Phg + H⁺ (inverted)

Caption: Base-catalyzed epimerization of activated D-phenylglycine via a planar enolate intermediate.

The Impact of Steric Hindrance

The phenyl group of D-phenylglycine is bulky, which can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[7][9] This steric hindrance can lead to significantly slower reaction kinetics compared to smaller amino acids like alanine or glycine.[10] If the reaction does not go to completion, the result is a "deletion sequence," where a significant portion of the final product lacks the intended D-phenylglycine residue, complicating purification and reducing overall yield.

Section 2: A Strategy-First Approach to Reagent Selection

Overcoming the dual challenges of epimerization and steric hindrance requires a carefully optimized selection of coupling reagents and bases. The goal is to maximize the rate of the desired amide bond formation while simultaneously minimizing the rate of α-proton abstraction.

Coupling Reagents: Moving Beyond Standard Activators

While standard coupling reagents can be used, certain classes have proven far superior for incorporating racemization-prone amino acids.

  • Uronium/Aminium Salts: Reagents like HBTU and HATU are highly efficient but can still lead to significant epimerization of phenylglycine when paired with standard bases like DIPEA.[8] However, the third-generation uronium reagent, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), has shown exceptional performance.[3][4][8][11] Its high reactivity combined with the OxymaPure leaving group provides rapid coupling with reduced risk of base-catalyzed side reactions.

  • Phosphonium Salts: Reagents like PyBOP are effective but can be outperformed. A standout in this class is DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT-mediated couplings are known to proceed with very low levels of racemization, making it an excellent choice for difficult residues like D-phenylglycine.[3][4][8]

The Critical Role of the Base

The choice of base is arguably the most critical factor in preventing epimerization.[8] Standard, highly basic, and sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) readily abstract the α-proton, promoting racemization. The most effective strategy is to use a weaker, more sterically hindered base.

  • Sterically Hindered Bases: Bases such as 2,4,6-trimethylpyridine (collidine) , 2,6-lutidine , N,N-dicyclohexylmethylamine (DCMAP) , or particularly 2,4,6-trimethylpiperidine (TMP) and 1,8-bis(dimethylamino)naphthalene (Proton-Sponge, DMP) have demonstrated a remarkable ability to suppress epimerization.[3][8] Their bulkiness hinders their ability to approach and abstract the α-proton, while still being sufficient to facilitate the coupling reaction.

Comparative Data on Reagent Performance

The following table summarizes findings from studies investigating the extent of Phg racemization with various reagent combinations.

Coupling ReagentBase% Correct Diastereomer (Approx.)Key Insight
HATUDIPEA~70-80%Standard conditions lead to significant epimerization.[8]
HBTUDIPEA~75%Similar performance to HATU under standard conditions.[8]
PyBOPDIPEA~78%Slightly better than HBTU but still problematic.[8]
HATUTMP~93%Switching to a hindered base provides a dramatic improvement.[8]
COMU TMP / DMP >98% Considered one of the optimal combinations for minimizing racemization.[3][4][8]
DEPBT TMP / DMP >98% An equally effective combination, providing near epimerization-free coupling.[3][4][8]

Section 3: Validated Coupling Protocols

The following protocols are designed for incorporating Moc-D-phenylglycine into a peptide sequence using standard Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific sequence and resin.

SPPS_Workflow Start Start: Peptide-Resin (N-term Fmoc) Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (3-5x) Deprotect->Wash1 Couple Couple to Resin (1-4 hours) Wash1->Couple Prepare Prepare Coupling Mix: Moc-D-Phg + Activator (COMU/DEPBT) + Base (TMP/DMP) in DMF Prepare->Couple Wash2 DMF Wash (3-5x) Couple->Wash2 Check Check Coupling Completion (e.g., Kaiser Test) Wash2->Check Next Proceed to Next Cycle Check->Next Complete Recouple Recouple if Necessary Check->Recouple Incomplete Recouple->Wash2

Caption: General workflow for a single coupling cycle in SPPS incorporating Moc-D-phenylglycine.

Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU/TMP

This protocol is the recommended primary method due to the high reactivity and safety profile of COMU.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • Moc-D-phenylglycine (0.4 mmol, 4 eq)

  • COMU (0.4 mmol, 4 eq)

  • 2,4,6-trimethylpiperidine (TMP) (0.8 mmol, 8 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vial, dissolve Moc-D-phenylglycine (4 eq) and COMU (4 eq) in anhydrous DMF (approx. 2 mL).

  • Base Addition: Add TMP (8 eq) to the activation solution. Mix gently for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Immediately add the activation solution to the washed peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of phenylglycine, a longer coupling time is recommended compared to standard amino acids.

  • Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Completion Check: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Alternative High-Integrity Coupling using DEPBT

This protocol is an excellent alternative, particularly if COMU is unavailable. DEPBT is known for its racemization-suppressing properties.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • Moc-D-phenylglycine (0.4 mmol, 4 eq)

  • DEPBT (0.4 mmol, 4 eq)

  • 2,4,6-trimethylpyridine (collidine) or TMP (0.8 mmol, 8 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Prepare the peptide-resin as described in Protocol 1.

  • Coupling Solution: In a single vial, combine Moc-D-phenylglycine (4 eq), DEPBT (4 eq), and your chosen base (8 eq) in anhydrous DMF (approx. 2.5 mL).

  • Dissolution: Mix until all solids are fully dissolved. Unlike many other methods, pre-activation is not required for DEPBT.

  • Coupling Reaction: Add the complete coupling solution to the washed peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the vessel and wash the resin extensively with DMF (3-5 times).

  • Completion Check: Perform a qualitative test to ensure the reaction has gone to completion.

Section 4: Essential Quality Control for Stereochemical Purity

Visual confirmation of coupling via a colorimetric test is insufficient for D-phenylglycine. The critical quality attribute is the stereochemical purity of the final peptide. Therefore, analytical validation is a mandatory step.

Protocol 3: Analysis of Epimerization by Chiral HPLC

This protocol outlines the general steps for analyzing the enantiomeric purity of the final peptide after cleavage from the resin.

Procedure:

  • Cleavage: After synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using standard reverse-phase HPLC (RP-HPLC) to isolate the main product.

  • Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate mobile phase.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptide analysis.

    • Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol or acetonitrile/water with additives (e.g., TFA) is typically used. Method development will be required to achieve separation of the diastereomers.

    • Detection: UV detection at 214 nm or 280 nm.

  • Quantification: Integrate the peak areas corresponding to the desired diastereomer and the epimerized diastereomer. Calculate the percentage of epimerization. A successful synthesis should yield <2% epimerization.[12]

QC_Workflow Resin Final Peptide on Resin Cleave Cleavage & Deprotection (TFA Cocktail) Resin->Cleave Crude Crude Peptide Product Cleave->Crude Purify Purification (Preparative RP-HPLC) Crude->Purify Pure Purified Peptide Purify->Pure Analyze Purity & Identity Check (Analytical HPLC & LC-MS) Pure->Analyze Chiral Stereochemical Purity Check (Chiral HPLC or CE) Pure->Chiral Final Final Product (>98% Diastereomeric Purity) Chiral->Final

Caption: A comprehensive quality control workflow from synthesized peptide-resin to final product validation.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Epimerization (>5%) 1. Base is too strong or not hindered (e.g., DIPEA).2. Coupling reagent is not optimal.3. Extended coupling time at elevated temperature.1. Switch to a hindered base like TMP or collidine.[8]2. Use COMU or DEPBT as the coupling reagent.[3][4]3. Perform coupling at room temperature; avoid microwave heating for this specific step unless optimized.
Incomplete Coupling 1. Steric hindrance of D-Phg.2. Insufficient coupling time or reagent equivalents.3. Peptide aggregation on resin.1. Increase coupling time to 4 hours or perform a double coupling.2. Use 4-5 equivalents of amino acid and coupling reagents.3. If aggregation is suspected, use chaotropic salts or switch to a more effective solvent system like NMP/DMSO.[13]
Deletion Sequence Detected Combination of incomplete coupling and failure to cap unreacted amines.1. Follow troubleshooting for incomplete coupling.2. After coupling, cap any unreacted amines with a solution like acetic anhydride/DIPEA in DMF before the next deprotection step.[14]

Conclusion

The successful incorporation of Moc-D-phenylglycine in SPPS is a solvable challenge that hinges on a rational, chemistry-driven approach. By understanding the mechanism of epimerization, researchers can proactively suppress this critical side reaction. The key to success lies in abandoning standard coupling conditions in favor of optimized systems. The combination of a highly efficient coupling reagent, such as COMU or DEPBT , with a sterically hindered base like TMP , provides a robust and reliable method to achieve near-epimerization-free synthesis. This strategic selection, coupled with extended reaction times to overcome steric hindrance and rigorous analytical validation by chiral HPLC, will ensure the production of high-purity, stereochemically defined D-phenylglycine-containing peptides for advanced research and drug development applications.

References

  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. BenchChem.
  • Goodman, M., & Toniolo, C. (n.d.). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters, 58(23), 2265-2268. [Link]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23).
  • Gübitz, G., & Schmid, M. G. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(15), 2699–2702. [Link]
  • Gübitz, G., & Schmid, M. G. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(15), 2699-2702. [Link]
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]
  • Katritzky, A. R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
  • Pal, A., & Raj, R. (2022).
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235. [Link]
  • Sarma, B. K., & Dittmann, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press.
  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9404-9416. [Link]
  • Franzyk, H., et al. (2004). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Journal of Medicinal Chemistry, 47(5), 1253-1262. [Link]
  • Avbelj, F., & Baldwin, R. L. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Science, 25(8), 1431-1443. [Link]

Sources

Application Notes & Protocols: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Many biological targets, such as enzymes and receptors, are inherently chiral, leading them to interact differently with the enantiomers of a drug molecule. Often, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects. This reality has propelled the demand for enantiomerically pure compounds.

Among the strategies to achieve stereochemical control, the use of chiral building blocks—optically active molecules that are incorporated into a larger structure—is a robust and reliable method[]. (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid D-phenylglycine, stands out as a particularly valuable chiral synthon.[2][3] Its rigid stereogenic center, flanked by versatile carboxylic acid and N-protected amine functionalities, makes it an ideal starting point for the asymmetric synthesis of a wide array of complex molecules, from custom peptides to pharmaceutical intermediates.[4][5] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (2R)-ethanoic acid[6]
Synonyms Moc-D-Phg-OH, (R)-N-Methoxycarbonyl-D-phenylglycine[5]
CAS Number 50890-96-5[5][6]
Molecular Formula C₁₀H₁₁NO₄[5]
Molecular Weight 209.2 g/mol [5]
Appearance White to yellow powder or crystals[6]
Purity Typically ≥97%[6][7]
Storage Conditions Room temperature, sealed in a dry environment[6]
Solubility Soluble in organic solvents like ethanol and dimethylformamide[4]

Safety and Handling: This compound should be handled in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

  • Signal Word: Warning[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Core Application: A Foundation for Asymmetric Synthesis

The utility of this compound stems from its pre-defined absolute stereochemistry at the α-carbon. This chiral center serves as an anchor, allowing chemists to build complexity and introduce new stereocenters with a high degree of control. The methoxycarbonyl (Moc) protecting group on the nitrogen is stable under various reaction conditions but can be removed when needed, unmasking the amine for further functionalization.

G cluster_0 Chiral Building Block cluster_1 Asymmetric Synthesis cluster_2 Target Molecule A (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid B Introduce New Functionality A->B Reaction C Control Stereochemistry of New Centers B->C Diastereoselective Control D Enantiomerically Pure Peptide / Drug Intermediate C->D Final Product

Caption: Conceptual workflow for asymmetric synthesis.

Application Protocol 1: Incorporation into Peptides via Solid-Phase Synthesis

The incorporation of non-proteinogenic amino acids is a key strategy for designing peptides with enhanced stability, constrained conformations, and novel biological activities. This compound is an excellent candidate for this purpose. The following protocol details its incorporation using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Rationale Behind the Protocol:

  • Fmoc/tBu Strategy: This is a widely used orthogonal protection scheme. The Fmoc (fluorenylmethyloxycarbonyl) group is base-labile (removed by piperidine), while side-chain protecting groups (like tBu) and the resin linker are acid-labile (removed by TFA), allowing for selective deprotection.[8]

  • Coupling Reagents (HBTU/DIPEA): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into an active ester, facilitating rapid amide bond formation. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the reaction and neutralize acidic byproducts.[9][10]

Workflow for Fmoc-SPPS Peptide Elongation:

sp_workflow start Start: Resin with Fmoc-protected amino acid deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling Moc-D-Phg-OH, HBTU, DIPEA in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 check Kaiser Test (Check for free amines) wash2->check check->coupling Positive (Incomplete) repeat_cycle Repeat Cycle for Next Amino Acid check->repeat_cycle Negative (Complete) repeat_cycle->deprotection cleavage Final Step: Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) repeat_cycle->cleavage end_product Purified Peptide cleavage->end_product

Caption: Standard cycle for Solid-Phase Peptide Synthesis.

Detailed Step-by-Step Protocol: Single Coupling Cycle

This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase synthesis vessel.

  • Resin Preparation:

    • Start with 0.1 mmol of Fmoc-deprotected peptide-resin (resin with a free terminal amine).

    • Wash the resin thoroughly with dimethylformamide (DMF) (3 x 5 mL) to remove residual piperidine from the previous deprotection step.

  • Activation of Moc-D-Phg-OH:

    • In a separate vial, dissolve this compound (83.7 mg, 0.4 mmol, 4 equivalents).

    • Add HBTU (151.7 mg, 0.4 mmol, 4 equivalents) to the vial.

    • Add high-purity DMF (2 mL) and vortex briefly to dissolve the solids.

    • Add DIPEA (139 µL, 0.8 mmol, 8 equivalents). The solution may turn yellow; this is normal.

    • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the synthesis vessel containing the washed resin.

    • Agitate the vessel (e.g., by nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature. The causality here is that agitation ensures complete interaction between the activated amino acid in solution and the resin-bound free amines.

  • Washing:

    • After the coupling period, drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

  • Confirmation of Completion (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling. A positive result (beads turn blue) signifies incomplete coupling, and Step 3 should be repeated ("double coupling").

  • Preparation for Next Cycle:

    • The resin, now elongated by one Moc-D-Phg residue, is ready for the next Fmoc-deprotection step to continue building the peptide chain.

Application Protocol 2: Synthesis of a Chiral Amide for Drug Discovery

Phenylglycine derivatives are scaffolds in many biologically active molecules, including potential antiviral, antibacterial, and anticancer agents.[11][12][13][14] This protocol describes a general method for coupling the carboxylic acid of Moc-D-Phg-OH with a primary amine to generate a chiral amide, a common intermediate in drug development.

Rationale Behind the Protocol:

  • EDC/HOBt Coupling: This is a classic "carbodiimide" coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. N-Hydroxybenzotriazole (HOBt) is added as an additive to suppress side reactions (like N-acylurea formation) and minimize racemization, thereby ensuring the integrity of the chiral center.

  • Solvent Choice (DCM): Dichloromethane (DCM) is a good, relatively non-polar solvent for this reaction that dissolves the starting materials well and is typically easy to remove during work-up.

  • Aqueous Work-up: The series of washes with dilute acid (1M HCl), base (saturated NaHCO₃), and brine serves to systematically remove unreacted starting materials, coupling agents, and byproducts, leading to a purer crude product before final purification.

Detailed Step-by-Step Protocol: Amide Bond Formation

This protocol describes the reaction of Moc-D-Phg-OH with benzylamine as a model primary amine.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (209 mg, 1.0 mmol, 1.0 equivalent).

    • Add HOBt (153 mg, 1.1 mmol, 1.1 equivalents).

    • Dissolve the solids in anhydrous Dichloromethane (DCM) (10 mL).

    • Cool the flask to 0 °C in an ice-water bath. This is a critical step to control the reaction rate and minimize potential side reactions during the initial activation.

  • Activation and Amine Addition:

    • Add EDC hydrochloride (211 mg, 1.1 mmol, 1.1 equivalents) to the cooled solution and stir for 15 minutes.

    • In a single portion, add benzylamine (109 µL, 1.0 mmol, 1.0 equivalent) to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Work-up:

    • Dilute the reaction mixture with additional DCM (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 15 mL) - to remove excess amine and EDC.

      • Saturated NaHCO₃ solution (2 x 15 mL) - to remove excess HOBt and unreacted carboxylic acid.

      • Brine (1 x 15 mL) - to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure chiral amide product.

References

  • Chiral Auxiliaries Definition - Organic Chemistry II Key Term. Fiveable.
  • Chiral auxiliary. Wikipedia. [Link]
  • Chiral auxiliary. chemeurope.com. [Link]
  • (2R)-2-[(methoxycarbonyl)
  • Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl glycosides. PubMed. [Link]
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]
  • B. Detailed Synthetic Procedures. Wiley-VCH. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Chiral Separation of FMOC a-Amino Acids by Reversed Phase HPLC. Phenomenex. [Link]
  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candid
  • Peptide Synthesis Protocols. OneSearch - Fashion Institute of Technology. [Link]
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. PubMed Central. [Link]
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. [Link]
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

Sources

Chiral derivatization of amines with (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Fidelity Enantiomeric Excess Determination of Chiral Amines via Derivatization with (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Abstract

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and fine chemicals.[1][2] This guide provides a comprehensive framework for the chiral derivatization of primary and secondary amines using this compound, a highly effective chiral derivatizing agent (CDA). This N-protected amino acid derivative offers distinct advantages, including stability, a strong chromophore for UV detection, and the ability to form diastereomeric amides that are readily separable by standard chromatographic techniques. We present detailed, field-tested protocols for the derivatization reaction, subsequent analysis by High-Performance Liquid Chromatography (HPLC), and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and robust method for assessing the enantiomeric excess (ee) of chiral amines.

Scientific Principles & Strategic Advantages

The Imperative of Chiral Purity

Chiral amines are fundamental building blocks in a vast number of active pharmaceutical ingredients (APIs).[3] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. Consequently, regulatory bodies demand stringent control and accurate measurement of the enantiomeric purity of chiral drugs.

The Logic of Chiral Derivatization

Enantiomers, by definition, possess identical physical properties (e.g., boiling point, solubility, NMR spectra in achiral media), making their direct separation and quantification challenging.[4] Chiral derivatization circumvents this issue by converting a pair of enantiomers into a pair of diastereomers.

This is achieved by reacting the analyte—in this case, a racemic or enantioenriched amine—with a single, pure enantiomer of a chiral derivatizing agent. The resulting products, being diastereomers, have different physical properties and can be separated and quantified using standard achiral analytical techniques like HPLC or distinguished by NMR spectroscopy.[5]

Why Use this compound?

This compound, hereafter referred to as Moc-D-Phg-OH, is an excellent choice for a CDA. It is a derivative of D-phenylglycine, a readily available chiral building block.[6][7]

  • Structural Rigidity: The phenylglycine core provides conformational rigidity near the newly formed amide bond, which enhances the difference in spatial arrangement between the two diastereomers, often leading to better separation in chromatography and larger chemical shift differences (Δδ) in NMR.

  • UV Chromophore: The phenyl group acts as a strong chromophore, facilitating sensitive UV detection during HPLC analysis.

  • Stable Protecting Group: The methoxycarbonyl (Moc) protecting group is chemically robust, preventing unwanted side reactions during the derivatization and subsequent analysis.

  • Predictable Reactivity: The carboxylic acid moiety allows for straightforward and high-yielding amide bond formation using standard peptide coupling chemistry.

The overall workflow is a robust, multi-stage process designed for accuracy and reproducibility.

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis & Quantification Amine Chiral Amine (R/S Mixture) Coupling Amide Coupling Reaction (e.g., EDC, HOBt) Amine->Coupling CDA (R)-Moc-Phg-OH (Derivatizing Agent) CDA->Coupling Diastereomers Diastereomeric Mixture (R,R) and (R,S) Coupling->Diastereomers HPLC HPLC Separation Diastereomers->HPLC NMR NMR Analysis Diastereomers->NMR Result Enantiomeric Excess (ee) Quantification HPLC->Result NMR->Result

Diagram 1: High-level workflow for ee determination.

Experimental Protocols: A Self-Validating System

These protocols are designed to be self-validating, with built-in checkpoints to ensure reaction completion and analytical suitability.

Protocol: Chiral Derivatization via Amide Coupling

This protocol details the formation of diastereomeric amides. The core of this process is the activation of the carboxylic acid of Moc-D-Phg-OH to facilitate nucleophilic attack by the amine. We recommend using a standard carbodiimide coupling system like EDC/HOBt for its efficiency and mild reaction conditions.

Materials:

  • Chiral amine sample

  • This compound (Moc-D-Phg-OH, CAS 50890-96-5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies (silica plates, UV lamp)

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Moc-D-Phg-OH (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

    • Expert Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate, which would reduce yield. HOBt is included to suppress side reactions and minimize racemization, ensuring the integrity of the CDA's stereocenter.

  • Activation: Stir the solution at room temperature for 15-20 minutes. This allows for the formation of the HOBt-active ester.

  • Amine Addition: In a separate vial, dissolve the chiral amine (1.0 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated CDA mixture.

    • Expert Insight: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine (if applicable) and the HCl generated during the EDC coupling. Using a non-nucleophilic base prevents it from competing with the target amine in the reaction.

  • Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting amine spot is no longer visible. This typically takes 2-4 hours.

  • Work-up & Purification: a. Dilute the reaction mixture with additional DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality: The acid wash removes unreacted base (DIPEA), while the bicarbonate wash removes unreacted Moc-D-Phg-OH and HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.
  • Purity Assessment: The crude product is often pure enough for direct HPLC or NMR analysis. If necessary, purification can be achieved via flash column chromatography on silica gel.

G cluster_reactants Reactants cluster_products Products Amine_R (R)-Amine Coupling Amide Coupling Amine_R->Coupling Amine_S (S)-Amine Amine_S->Coupling CDA (R)-Moc-Phg-OH CDA->Coupling Diastereomer_RR (R,R)-Diastereomer Coupling->Diastereomer_RR Diastereomer_RS (R,S)-Diastereomer Coupling->Diastereomer_RS

Diagram 2: Formation of diastereomers from a chiral amine.

Analytical Methodologies & Data Interpretation

Protocol: HPLC Analysis of Diastereomers

This method uses a standard reversed-phase C18 column, which is common in most analytical labs. The separation is based on the different polarities and shapes of the two diastereomers.[8]

Instrumentation & Conditions:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the derivatized product in 1 mL of a 1:1 Acetonitrile:Water mixture.

Data Analysis:

  • Peak Identification: Inject the derivatized sample. You should observe two separated peaks corresponding to the two diastereomers.

  • Integration: Integrate the area of each peak.

  • Calculation of Enantiomeric Excess (ee):

    • Let Area₁ and Area₂ be the integrated areas of the two diastereomer peaks.

    • % Diastereomer 1 = (Area₁ / (Area₁ + Area₂)) * 100

    • % Diastereomer 2 = (Area₂ / (Area₁ + Area₂)) * 100

    • Assuming the CDA is 100% pure, the diastereomeric ratio directly corresponds to the enantiomeric ratio of the original amine.

    • Enantiomeric Excess (ee) % = |% Diastereomer 1 - % Diastereomer 2|

Table 1: Representative HPLC Data for Derivatized (R/S)-1-Phenylethylamine

DiastereomerRetention Time (t_R), minPeak Area (arbitrary units)Resolution (R_s)
(R,S)-amide12.5445,150\multirow{2}{*}{2.1}
(R,R)-amide13.1844,980
Analysis - ee = 0.19% Baseline separated

Note: The data presented are representative and intended for illustrative purposes.

Protocol: ¹H NMR Analysis of Diastereomers

NMR provides a powerful, non-separative method for determining diastereomeric ratios.[9] The key is to identify protons in the two diastereomers that are in chemically non-equivalent environments and thus have different chemical shifts.

Sample Preparation:

  • Dissolve 5-10 mg of the derivatized amine directly in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[9]

  • Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended).

Spectral Interpretation:

  • Identify Diagnostic Signals: Look for signals corresponding to protons near the chiral centers. The proton on the stereogenic carbon of the original amine (-CH-NH-) or the methoxy protons (-OCH₃) of the CDA are often good candidates.

  • Signal Resolution: In the spectrum of the diastereomeric mixture, these diagnostic signals should appear as two distinct peaks or multiplets.

  • Integration and Calculation:

    • Carefully integrate the two resolved signals corresponding to the same proton in the two different diastereomers.

    • Let Integral₁ and Integral₂ be the integration values.

    • The diastereomeric ratio (dr) is simply Integral₁ : Integral₂.

    • The enantiomeric excess (ee) is calculated as: ee % = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

  • *Trustworthiness Check: For a reliable result, the chosen signals must be well-resolved (baseline separated if possible) and free from overlap with other signals in the spectrum. The presence of two distinct signals for a single proton type confirms the formation of diastereomers.[10]

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
  • Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determin
  • Novel chiral derivatizing isothiocyanate -based agent for the enantiomeric excess determination of amines. (2009).
  • (R)-2-(methoxycarbonylamino)-2-phenylacetic acid 50890-96-5 wiki. (n.d.). Guidechem.
  • S2 Methods. (n.d.). [Source not available].
  • This compound. (n.d.). MedchemExpress.com.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • This compound | 50890-96-5. (n.d.). Sigma-Aldrich.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

Application Notes & Protocols: Enantiomeric Excess Determination using (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric excess (ee) is a critical analytical challenge in the fields of asymmetric synthesis, pharmaceutical development, and natural product chemistry. This document provides a comprehensive guide to the use of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a chiral derivatizing agent (CDA), for the accurate and reliable quantification of enantiomeric ratios. The primary method detailed is Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for distinguishing diastereomers formed from the reaction of the CDA with a chiral analyte.[1][2][3] This guide will delve into the underlying principles, provide detailed experimental protocols for the derivatization of chiral amines and alcohols, and offer insights into data interpretation and validation.

Introduction: The Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct differentiation by common spectroscopic techniques like NMR impossible.[2] The core strategy of using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers.[2][4] These diastereomers have distinct physical and chemical properties, which allows for their differentiation and quantification using standard analytical methods.[2][4]

This compound serves as an effective CDA by reacting with chiral analytes, such as amines and alcohols, to form diastereomeric amides or esters, respectively. The presence of the chiral center in the CDA leads to the formation of two distinct diastereomeric products, (R,R) and (R,S), from a racemic analyte. These diastereomers will exhibit different chemical shifts in their NMR spectra, allowing for the determination of their relative concentrations and, consequently, the enantiomeric excess of the original analyte.[2][5]

Reagent Profile: this compound

This chiral derivatizing agent, a derivative of phenylglycine, offers several advantages for ee determination.[6][7][8]

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₄[9]
CAS Number 50890-96-5[9][10]
Appearance White to yellow powder or crystals[10]
Purity Typically ≥97%[9][10]
Storage Sealed in a dry environment at room temperature[10]

Key Features:

  • Reactive Carboxylic Acid Group: Facilitates amide or ester bond formation with a variety of functional groups.

  • Defined Stereochemistry: The single (R)-enantiomer is crucial for the formation of distinguishable diastereomers.

  • Aromatic and Carbonyl Moieties: These groups can induce significant differences in the chemical shifts of nearby protons in the resulting diastereomers, aiding in spectral resolution.

Mechanism of Enantiomeric Differentiation

The process of determining enantiomeric excess using this compound involves a straightforward chemical reaction followed by NMR analysis. The fundamental principle is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.

G cluster_0 Step 1: Derivatization Reaction cluster_1 Step 2: NMR Analysis Analyte Racemic Analyte (R-NH₂ and S-NH₂) Reaction Analyte->Reaction CDA (R)-CDA ((R)-Moc-phenylacetic acid) CDA->Reaction Diastereomers Diastereomeric Mixture ((R,R)-Amide and (R,S)-Amide) NMR ¹H NMR Spectroscopy Diastereomers->NMR Reaction->Diastereomers Coupling Agent Spectra Distinct NMR Signals for (R,R) and (R,S) Diastereomers NMR->Spectra Integration Integration of Signals Spectra->Integration EE_Calc Calculation of Enantiomeric Excess (ee) Integration->EE_Calc

Figure 1. Workflow for ee determination using a chiral derivatizing agent.

The key to successful enantiomeric excess determination lies in achieving baseline-separated signals for the two diastereomers in the NMR spectrum. The difference in the chemical shifts (Δδ) between corresponding protons of the diastereomers is influenced by the different spatial arrangements of the molecules, leading to variations in magnetic shielding.

Experimental Protocols

4.1. General Considerations and Reagent Preparation

  • Purity of CDA: Ensure the this compound is of high enantiomeric purity (typically >99% ee) to avoid inaccuracies in the final ee calculation.

  • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆) that is free of residual protons that may interfere with the signals of interest. The choice of solvent can also influence the chemical shift separation of the diastereomers.[11]

  • Coupling Agents: For the formation of amides from amines, a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically used, often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). For ester formation with alcohols, similar coupling agents can be employed, or the carboxylic acid can be converted to a more reactive acid chloride.

4.2. Protocol for the Derivatization of a Chiral Primary Amine

This protocol provides a general procedure for the derivatization of a chiral primary amine. Optimization may be required for specific substrates.

Materials:

  • Chiral primary amine (racemic or enantioenriched)

  • This compound (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • NMR tube, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the chiral primary amine (e.g., 0.1 mmol) in anhydrous DCM (1-2 mL).

  • Addition of Reagents: Add this compound (0.1 mmol), followed by EDC (0.12 mmol) and DMAP (0.01 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the crude diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

4.3. Protocol for the Derivatization of a Chiral Alcohol

The procedure for derivatizing a chiral alcohol is similar to that of an amine, resulting in the formation of a diastereomeric ester.

Materials:

  • Chiral alcohol (racemic or enantioenriched)

  • This compound (1.0 - 1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 - 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • NMR tube, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the chiral alcohol (e.g., 0.1 mmol) in anhydrous DCM (1-2 mL).

  • Addition of Reagents: Add this compound (0.1 mmol), DCC (0.12 mmol), and DMAP (0.02 mmol).

  • Reaction: Stir the reaction mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation and Acquisition: Follow steps 5 and 6 from the amine derivatization protocol.

Data Analysis and Interpretation

5.1. Identifying Diagnostic Signals

After acquiring the ¹H NMR spectrum of the diastereomeric mixture, the first step is to identify well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are most likely to exhibit the largest chemical shift differences (Δδ). These can include:

  • The methoxy protons (-OCH₃) of the derivatizing agent.

  • The methine proton (α-proton) of the original analyte.

  • Protons on substituents attached to the stereocenter of the analyte.

5.2. Calculation of Enantiomeric Excess

The enantiomeric excess is calculated from the integration of the distinct signals for each diastereomer.

Formula: ee (%) = [ (Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer) ] x 100

Example Calculation:

DiastereomerChemical Shift (ppm)Integration
(R,R)-Diastereomer3.751.50
(R,S)-Diastereomer3.720.50

ee (%) = [ (1.50 - 0.50) / (1.50 + 0.50) ] x 100 = (1.00 / 2.00) x 100 = 50%

This indicates that the original analyte mixture had a 50% enantiomeric excess of the enantiomer that formed the (R,R)-diastereomer.

Figure 2. Data analysis workflow for ee determination.

Troubleshooting and Best Practices

  • Poor Signal Resolution: If the diagnostic signals for the two diastereomers are not well-resolved, consider using a higher field NMR spectrometer, changing the deuterated solvent, or adjusting the temperature during acquisition.

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting material can complicate the NMR spectrum. Ensure the use of fresh coupling reagents and anhydrous conditions.

  • Kinetic Resolution: It is crucial that the derivatization reaction proceeds to completion for both enantiomers at the same rate to avoid kinetic resolution, which would lead to an inaccurate ee determination. Using a slight excess of the chiral derivatizing agent can help to mitigate this.[2]

  • Racemization: The reaction conditions should be mild enough to prevent racemization of either the analyte or the chiral derivatizing agent.[2]

Conclusion

This compound is a valuable and effective chiral derivatizing agent for the determination of enantiomeric excess of chiral amines and alcohols via NMR spectroscopy. The formation of diastereomers with distinct NMR signals allows for straightforward and reliable quantification. By following the detailed protocols and best practices outlined in this guide, researchers can confidently determine the enantiomeric purity of their chiral compounds, a critical step in many areas of chemical and pharmaceutical research.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Wikipedia. (2023, December 1). Chiral derivatizing agent. In Wikipedia.
  • CoLab. (n.d.). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.
  • de Souza, J. E. T., & de Oliveira, K. T. (2015). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 20(9), 16983–17033. [Link]
  • Garg, N. K. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Wenzel, T. J., & Chisholm, C. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261–265. [Link]
  • Singh, T., & Sharma, U. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(39), 25356–25363. [Link]
  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12795–12806. [Link]
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • ResearchGate. (n.d.). NMR analysis of a chiral analyte through derivatization with (R)-or (S)-CDA.
  • Nieto, I., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic Letters, 14(12), 3142–3145. [Link]
  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]
  • An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2269–2285. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Carcenac, Y., et al. (2018). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 47(32), 10899–10907. [Link]
  • Metola, P., et al. (2022). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron Letters, 91, 153578. [Link]
  • Wenzel, T. J. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Concepts in Magnetic Resonance, 13(4), 227–254. [Link]
  • Liu, Y., et al. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. The Journal of Physical Chemistry B, 113(48), 15851–15857. [Link]
  • Turiel, M. G., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters, 22(3), 867–872. [Link]
  • Bhushan, R., & Agarwal, C. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4122–4133. [Link]
  • Pate, B. H., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. The Journal of Physical Chemistry Letters, 12(24), 5797–5803. [Link]

Sources

Application Note: NMR Analysis of Diastereomers Formed with (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this analysis.[1] This application note provides a comprehensive guide to the use of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a chiral derivatizing agent for the NMR-based determination of enantiomeric excess (e.e.) of chiral alcohols and amines. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Introduction: The Imperative of Chirality in Pharmaceutical Sciences

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance is of paramount importance. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to accurately determine the enantiomeric composition of a drug substance is a regulatory and safety necessity.

While techniques like chiral High-Performance Liquid Chromatography (HPLC) are widely used, NMR spectroscopy provides a distinct advantage. It is a primary ratio method, meaning it does not require a reference standard for each enantiomer, and it can provide structural information simultaneously. However, enantiomers are indistinguishable in a standard achiral NMR environment.[1][2] To overcome this, we employ chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the analyte to form a pair of diastereomers.[3][4] Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and quantification.[4][5]

This compound, a derivative of the amino acid glycine[6][7], has emerged as a versatile and effective CDA. Its carboxylic acid functionality allows for the derivatization of chiral alcohols and amines, common functional groups in active pharmaceutical ingredients (APIs). The resulting diastereomeric amides or esters exhibit sufficient differences in their NMR chemical shifts, particularly for protons near the newly formed stereocenter, to enable accurate quantification.

The Principle of Chiral Derivatization for NMR Analysis

The core principle behind this technique lies in the conversion of an inseparable mixture of enantiomers into a mixture of separable diastereomers.

The Reaction: A racemic or enantiomerically enriched analyte, for instance, a chiral amine (containing both R'- and S'-enantiomers), is reacted with a single enantiomer of the chiral derivatizing agent, this compound (let's denote it as R-CDA).

This reaction produces two diastereomers:

  • (R'-analyte)-(R-CDA)

  • (S'-analyte)-(R-CDA)

NMR Differentiation: These newly formed diastereomers possess different spatial arrangements and, consequently, their constituent atoms experience distinct magnetic environments. This non-equivalence leads to differences in their NMR chemical shifts (Δδ).[2][8] Protons in close proximity to the chiral centers will exhibit the most significant chemical shift differences, providing well-resolved signals in the ¹H NMR spectrum that can be integrated for quantitative analysis.[9]

Experimental Protocols
3.1. Materials and Reagents
  • This compound (CDA): Purity ≥ 97%[7][10]

  • Chiral Analyte: (e.g., a chiral primary or secondary amine or alcohol)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Catalyst (optional): 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deuterated Solvent for NMR: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Standard Laboratory Glassware: Round-bottom flasks, magnetic stirrers, syringes, etc.

  • Purification Supplies: Silica gel for column chromatography, appropriate solvents (e.g., ethyl acetate/hexanes)

3.2. Derivatization Protocol: A Step-by-Step Guide
  • Preparation: In a clean, dry round-bottom flask, dissolve the chiral analyte (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.2 equivalents) to the stirred solution. If the analyte is an alcohol, a catalytic amount of DMAP can be added to facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Workup:

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric mixture.

3.3. NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh and dissolve a sample of the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Sufficient to cover all proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: At least 5 times the longest T₁ of the signals to be integrated to ensure accurate quantification.

    • Number of Scans: 16 or 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Data Analysis and Interpretation
4.1. Identifying Diastereomeric Signals

Carefully examine the ¹H NMR spectrum to identify pairs of signals corresponding to the two diastereomers. Protons closest to the chiral centers, such as the methine proton of the phenylacetic acid moiety or protons on the analyte adjacent to the newly formed amide or ester bond, are most likely to show the largest chemical shift differences (Δδ).

4.2. Quantification of Diastereomeric Excess (d.e.)
  • Integration: Integrate the well-resolved, non-overlapping signals corresponding to each diastereomer. Let the integral values be I₁ and I₂.

  • Calculation: The diastereomeric excess (d.e.) is calculated using the following formula:

    d.e. (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100

    Where I₁ is the integral of the major diastereomer and I₂ is the integral of the minor diastereomer.

The enantiomeric excess (e.e.) of the original analyte is equal to the calculated d.e. of the diastereomeric mixture.

4.3. Sample Data Presentation

The following table presents hypothetical ¹H NMR data for the diastereomers formed from the reaction of this compound with a racemic chiral amine.

Proton AssignmentDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
Amide N-H7.257.200.05
Phenyl H (CDA)7.40-7.207.40-7.20-
Methine H (CDA)5.155.100.05
Methoxy H (CDA)3.703.680.02
Methine H (Analyte)4.504.400.10
Workflow Visualization

The following diagram illustrates the complete workflow from derivatization to the final determination of enantiomeric excess.

G cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Data Interpretation Analyte Chiral Analyte (Enantiomeric Mixture) Reaction Coupling Reaction (DCC or EDC) Analyte->Reaction CDA (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR_Acquisition ¹H NMR Acquisition (≥400 MHz) Diastereomers->NMR_Acquisition Spectrum NMR Spectrum with Resolved Diastereomeric Signals NMR_Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation d.e. / e.e. Calculation Integration->Calculation Result Enantiomeric Purity (%) Calculation->Result

Caption: Workflow for NMR-based enantiomeric purity determination.

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete DerivatizationInactive coupling agent, insufficient reaction time, or steric hindrance.Use fresh coupling agent, increase reaction time, or consider a different coupling agent.
Poor Spectral ResolutionLow magnetic field strength, inappropriate solvent, or sample aggregation.Use a higher field NMR spectrometer, try a different deuterated solvent, or dilute the sample.
Signal OverlapComplex analyte structure leading to crowded spectral regions.Utilize 2D NMR techniques like COSY or HSQC to aid in signal assignment and identify non-overlapping signals for integration.
Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and reliable method for the determination of enantiomeric purity of chiral amines and alcohols by ¹H NMR spectroscopy. This application note has outlined the fundamental principles, provided detailed protocols, and offered guidance on data analysis. By converting enantiomers into diastereomers, this technique allows for their clear differentiation and quantification, making it an invaluable tool for researchers, scientists, and drug development professionals.

References
  • Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
  • Li, G., & Wolf, C. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.
  • Fujioka, H., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 843-846.
  • Wikipedia. (n.d.). Chiral derivatizing agent. In Wikipedia.
  • Di Tella, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12896-12907.
  • Salsbury, J. Y., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. JoVE.
  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(16), 2772-2774.
  • Cambridge Bioscience. (n.d.). This compound.
  • ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Request for Quotation.

Sources

Application Note: A Robust HPLC Method for the Diastereomeric Separation of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these compounds can profoundly influence their pharmacological activity, with one diastereomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[1] Consequently, the development of robust and reliable analytical methods for the separation and quantification of these diastereomers is of paramount importance in drug discovery, development, and quality control.

This application note presents a detailed high-performance liquid chromatography (HPLC) method for the effective separation of diastereomers of this compound derivatives. We will delve into the principles of chiral chromatography, provide a step-by-step protocol, and discuss the critical parameters that ensure reproducible and accurate results. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical starting point for their own method development.

The Challenge of Diastereomer Separation

Diastereomers are stereoisomers that are not mirror images of each other. They possess different physical and chemical properties, which, in theory, makes them separable by standard achiral chromatography. However, their structural similarity often results in subtle differences in their interaction with the stationary phase, making their separation challenging.[1][2] The choice of the stationary phase and mobile phase is therefore critical to achieving adequate resolution.

Two primary HPLC strategies are employed for chiral separations:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.[3] This is often the preferred method due to its directness and reduced sample preparation.

  • Indirect Method: In this strategy, the diastereomeric mixture is derivatized with a chiral derivatizing agent to form new diastereomeric adducts with significantly different physicochemical properties. These adducts can then be separated on a conventional achiral stationary phase, such as a C18 column.[4][5][6][7]

This application note will focus on the direct method using a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino acid derivatives.[3][8]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of diastereomers of this compound derivatives.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase Filter Filter sample (0.45 µm) SamplePrep->Filter Equilibrate Equilibrate column Filter->Equilibrate MobilePhase Prepare and degas mobile phase Inject Inject sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate peaks Detect->Integrate Calculate Calculate diastereomeric ratio Integrate->Calculate Report Generate report Calculate->Report

Caption: Workflow for Diastereomeric Analysis by HPLC.

Protocol: HPLC Separation of Diastereomers

This protocol provides a starting point for the separation of diastereomers of this compound derivatives. Optimization may be required depending on the specific derivative being analyzed.

Materials and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For example, a column packed with amylose or cellulose derivatives, such as Chiralpak® IA or Chiralcel® OD-H.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

  • Sample: A solution of the diastereomeric mixture of the this compound derivative.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended ConditionRationale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm) or equivalentPolysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of compounds, including those with aromatic groups and hydrogen-bonding sites.[3][8]
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)Normal phase conditions often provide better selectivity for polar analytes on polysaccharide-based CSPs. The ratio can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence selectivity. Maintaining a constant temperature is crucial for reproducibility.
Detection UV at 220 nmThe phenyl group in the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLThis can be adjusted based on sample concentration.
Sample Preparation
  • Accurately weigh and dissolve the sample of the this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.[9]

HPLC System Preparation and Analysis
  • System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase (n-Hexane/IPA, 80:20) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both diastereomeric peaks.

Data Analysis
  • Peak Integration: Integrate the areas of the two diastereomeric peaks.

  • Diastereomeric Ratio: Calculate the diastereomeric ratio by expressing the area of each peak as a percentage of the total area of both peaks.

Method Development and Optimization

The provided protocol is a starting point. For challenging separations, further optimization may be necessary. The following diagram outlines the logical relationship for method optimization.

Method Optimization Start Initial Conditions MobilePhase Adjust Mobile Phase (Hexane/IPA ratio) Start->MobilePhase FlowRate Optimize Flow Rate MobilePhase->FlowRate Resolution Acceptable Resolution? MobilePhase->Resolution Alcohol Change Alcohol Modifier (e.g., Ethanol) Alcohol->MobilePhase Temperature Vary Column Temperature FlowRate->Temperature Temperature->Resolution Resolution->Alcohol No End Final Method Resolution->End Yes

Caption: Logical Flow for HPLC Method Optimization.

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Increasing the percentage of isopropanol will generally decrease retention times. A systematic variation of this ratio is the first step in optimization.

  • Alcohol Modifier: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter the selectivity between diastereomers.

  • Flow Rate and Temperature: Lowering the flow rate can improve peak resolution, while adjusting the temperature can also impact selectivity.

Conclusion

The direct HPLC method using a polysaccharide-based chiral stationary phase provides a reliable and efficient means for the separation of diastereomers of this compound derivatives. The protocol detailed in this application note serves as a robust starting point for method development. By understanding the principles of chiral chromatography and systematically optimizing the key parameters, researchers can achieve the desired separation for accurate quantification and quality control in the pharmaceutical industry.

References

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Protein and Peptide Letters, 17(5), 575-583.
  • Fujii, K., et al. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 828, 3-13.
  • Al-Qubaisi, A. M., & Razzak, M. A. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids in Water and Sediment Samples. Research Journal of Chemical Sciences, 2(10), 1-8.
  • Nemutlu, E., et al. (2017). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 145, 591-599.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 10(11), 603.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2875.
  • Stankiewicz, B., & Sybilska, D. (1993). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Journal of Chromatography A, 629(2), 231-235.
  • Regis Technologies. (n.d.). Chiral Stationary Phases.
  • ResearchGate. (2022). How to determine the diastereomeric ratio by HPLC?.
  • Wang, Y., et al. (2014). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 118(4), 958-966.
  • Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-1075.
  • Almendro, N., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Angewandte Chemie International Edition, 59(12), 4930-4935.
  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Wang, R., & Tang, W. (2016). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 60(3), 133-139.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4905.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

Application Notes and Protocols for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Drug Synthesis

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, often referred to in literature and commercial sources as N-Methoxycarbonyl-D-phenylglycine (Moc-D-Phg-OH), is a pivotal chiral building block in the landscape of modern pharmaceutical synthesis.[1][2] With the chemical formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , this non-proteinogenic amino acid derivative provides a stereochemically defined D-phenylglycine moiety, which is integral to the structure and function of numerous active pharmaceutical ingredients (APIs).[1][3][4] The precise stereochemistry at the α-carbon is paramount, as the biological activity and safety profile of many drugs are intrinsically linked to their three-dimensional structure. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in key pharmaceutical syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 50890-96-5
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance White to off-white crystalline powder
Purity Typically >97%
Storage Sealed in a dry environment at room temperature

Core Application: Synthesis of β-Lactam Antibiotics

The most prominent application of this compound is in the semi-synthesis of β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. These antibiotics function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[5][6] The D-phenylglycine side chain is a common structural feature in many broad-spectrum β-lactam antibiotics, such as ampicillin and cephalexin, and is crucial for their antibacterial activity.[7]

The methoxycarbonyl protecting group on the α-amino group of the phenylglycine moiety serves a dual purpose: it prevents unwanted side reactions during the coupling process and can be readily removed under specific conditions to yield the final active drug.

Chemical Synthesis Approach: The Mixed Anhydride Method

The mixed anhydride method is a classical and effective technique for forming the amide bond between the D-phenylglycine side chain and the β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) for penicillins or 7-aminocephalosporanic acid (7-ACA) and its derivatives for cephalosporins.[3] This method involves the activation of the carboxylic acid group of this compound with an alkyl chloroformate, typically in the presence of a tertiary amine base, to form a highly reactive mixed anhydride intermediate. This intermediate then readily acylates the amino group of the β-lactam core.

Mixed_Anhydride_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step Moc_D_Phg (R)-N-Methoxycarbonyl- D-phenylglycine Mixed_Anhydride Mixed Anhydride Intermediate Moc_D_Phg->Mixed_Anhydride + Chloroformate Ethyl Chloroformate Chloroformate->Mixed_Anhydride + Base Triethylamine (Base) Base->Mixed_Anhydride Activation Protected_Antibiotic N-Protected Antibiotic Mixed_Anhydride->Protected_Antibiotic Acylation Beta_Lactam_Core β-Lactam Nucleus (e.g., 6-APA) Beta_Lactam_Core->Protected_Antibiotic + Final_Antibiotic Final Antibiotic (e.g., Ampicillin) Protected_Antibiotic->Final_Antibiotic Deprotection

Caption: Workflow for β-Lactam Synthesis via the Mixed Anhydride Method.

This protocol outlines the synthesis of ampicillin by coupling this compound with 6-aminopenicillanic acid (6-APA).

Materials:

  • This compound

  • 6-Aminopenicillanic acid (6-APA)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Activation of the Side Chain:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

    • Cool the solution to -10 °C to -5 °C in an ice-salt bath.

    • Add triethylamine (1.0 eq) dropwise while maintaining the temperature.

    • Slowly add ethyl chloroformate (1.0 eq) to the reaction mixture, ensuring the temperature does not rise above -5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to form the mixed anhydride.

  • Coupling with 6-APA:

    • In a separate flask, prepare a suspension of 6-APA (1.0 eq) in a mixture of water and acetone.

    • Cool this suspension to 0-5 °C.

    • Slowly add the pre-formed mixed anhydride solution to the 6-APA suspension.

    • Maintain the pH of the reaction mixture between 6.5 and 7.5 by the controlled addition of a dilute sodium bicarbonate solution.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation of N-Methoxycarbonyl-Ampicillin:

    • After the reaction is complete (monitored by TLC or HPLC), acidify the mixture to pH 2.0 with dilute hydrochloric acid.

    • Extract the N-protected ampicillin into dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-methoxycarbonyl-ampicillin.

  • Deprotection to Yield Ampicillin:

    • The methoxycarbonyl protecting group can be removed under specific conditions, which are often proprietary to industrial processes. A common laboratory method involves acidic or enzymatic hydrolysis. For acidic hydrolysis, treatment with a controlled concentration of a strong acid like trifluoroacetic acid can be employed, followed by careful neutralization.

  • Purification:

    • The final ampicillin product is typically purified by crystallization from a suitable solvent system to achieve pharmaceutical-grade purity.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis of β-lactam antibiotics has emerged as a more environmentally friendly and efficient alternative to traditional chemical methods.[8][9] Penicillin G acylase (PGA) is a key enzyme that catalyzes the acylation of the β-lactam nucleus with a suitable side-chain donor.[7] In this kinetically controlled process, an activated form of the D-phenylglycine side chain, such as an ester or amide, is used. The enzyme facilitates the formation of an acyl-enzyme intermediate, which then transfers the acyl group to the β-lactam nucleus.

Enzymatic_Synthesis cluster_activation Acyl-Enzyme Formation cluster_coupling Acyl Transfer cluster_hydrolysis Side Reaction PG_Ester D-Phenylglycine Methyl Ester (PGME) Acyl_Enzyme Acyl-Enzyme Intermediate PG_Ester->Acyl_Enzyme + PGA Penicillin G Acylase (PGA) PGA->Acyl_Enzyme Acyl_Enzyme->PGA Regeneration Antibiotic Antibiotic (e.g., Cephalexin) Acyl_Enzyme->Antibiotic Aminolysis PG D-Phenylglycine (Hydrolysis Product) Acyl_Enzyme->PG Hydrolysis Beta_Lactam_Core β-Lactam Nucleus (e.g., 7-ADCA) Beta_Lactam_Core->Antibiotic + Water Water Water->PG +

Caption: General Mechanism of Enzymatic β-Lactam Synthesis.

This protocol describes the enzymatic synthesis of cephalexin using an immobilized penicillin G acylase, with D-phenylglycine methyl ester (PGME) as the acyl donor and 7-aminodesacetoxycephalosporanic acid (7-ADCA) as the β-lactam nucleus. While this protocol uses PGME, this compound can be esterified to its methyl ester for use in this process.

Materials:

  • 7-Aminodesacetoxycephalosporanic acid (7-ADCA)

  • D-Phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase (IPGA)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Ammonia solution for pH adjustment

  • Acetonitrile for HPLC analysis

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reactor, suspend 7-ADCA (e.g., 50 mM) in the phosphate buffer.

    • Add the immobilized penicillin G acylase to the suspension.

    • Initiate the reaction by adding PGME (e.g., 1.5 to 2.0 molar equivalents relative to 7-ADCA).[8]

  • Reaction Conditions:

    • Maintain the reaction temperature at a controlled level, typically between 20-25 °C.

    • Continuously monitor and maintain the pH of the reaction mixture at approximately 6.5 by the controlled addition of an ammonia solution. This is crucial as the reaction produces protons.

    • Gently agitate the reaction mixture to ensure good mixing of the suspended solids and the enzyme.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture and analyze the concentrations of 7-ADCA, PGME, cephalexin, and the hydrolysis byproduct, D-phenylglycine, by HPLC.

  • Termination and Product Isolation:

    • When the concentration of cephalexin reaches its maximum and starts to decrease (due to enzymatic hydrolysis of the product), terminate the reaction by filtering off the immobilized enzyme.[10]

    • The enzyme can be washed and reused for subsequent batches.

    • Adjust the pH of the filtrate to the isoelectric point of cephalexin (around pH 4.5-5.0) to induce crystallization.

    • Cool the solution to promote further crystallization.

    • Collect the cephalexin crystals by filtration, wash with cold water, and dry under vacuum.

Expanding Horizons: Applications Beyond β-Lactams

While the synthesis of β-lactam antibiotics is the most well-documented application, the utility of this compound and its derivatives extends to other classes of pharmaceuticals where a chiral phenylglycine moiety is required.

Glycopeptide Antibiotics

Phenylglycine residues are key components of the heptapeptide core of glycopeptide antibiotics such as vancomycin.[11] The synthesis of these complex natural products and their analogues often involves the incorporation of N-protected phenylglycine derivatives. The stereochemical integrity of these building blocks is critical for the subsequent enzymatic cyclization steps in the biosynthesis of these antibiotics.[1][8][12]

Protease Inhibitors

N-protected amino acids, including phenylglycine derivatives, are fundamental building blocks in the synthesis of protease inhibitors, a class of drugs used in the treatment of viral infections like HIV and Hepatitis C.[13] For instance, the synthesis of drugs like Telaprevir and Boceprevir involves the coupling of various amino acid and peptide fragments, where phenylglycine derivatives can be incorporated to modulate the inhibitor's binding to the active site of the viral protease.[14][15]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable chiral building block in pharmaceutical synthesis. Its primary role in the production of semi-synthetic β-lactam antibiotics is well-established, with both robust chemical and green enzymatic methods available for its incorporation. Furthermore, its potential in the synthesis of other complex therapeutic agents, such as glycopeptide antibiotics and protease inhibitors, underscores its importance in modern drug discovery and development. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis.

References

  • Tailhades, J., et al. (2018). A route to diastereomerically pure phenylglycine thioester peptides: crucial intermediates for investigating glycopeptide antibiotic biosynthesis.
  • Tailhades, J., et al. (2018). A route to diastereomerically pure phenylglycine thioester peptides: crucial intermediates for investigating glycopeptide antibiotic biosynthesis. PubMed. [Link]
  • Dane, E., et al. (1962). A new method for the preparation of aminopenicillins.
  • Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
  • Wegman, M. A., et al. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. Biotechnology and Bioengineering. [Link]
  • Wegman, M. A., et al. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile.
  • Fox, D. J., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.
  • U.S. Patent No. 4,231,954. (1980).
  • Chinese Patent No. CN101665443A. (2010). Method for preparing amino acid dane salt.
  • U.S. Patent No. 3,640,991. (1972). Mixed anhydride method of preparing peptides.
  • Crowley, B. M., & Boger, D. L. (2006). Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues. Accounts of chemical research. [Link]
  • Tulla-Puche, J., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
  • Al Toma, R., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Dutscher. (2021). Ampicillin (Sodium salt). Dutscher. [Link]
  • Kim, D. U., et al. (1981). Enzymatic synthesis of cephalexin. Proceedings of the Korean Society for Applied Microbiology Conference. [Link]
  • U.S. Patent No. 7,029,885 B2. (2006). Process for the preparation of ampicillin.
  • Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1.
  • Podlejski, J., et al. (2017). Recovery of biosynthetic penicillins.
  • Black, K. T., et al. (2016). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. PubMed Central. [Link]
  • Al Toma, R., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
  • Life Science Production. (n.d.). Ampicillin, Sodium Salt. Life Science Production. [Link]
  • Chen, F. M., & Benoiton, N. L. (1979). A new method for the preparation of N-acylamino acid esters. Canadian journal of chemistry.
  • Ramakrishna, S. V., et al. (1998). The HPLC analysis of process materials of semi-synthetic penicillins.
  • U.S. Patent No. 4,182,709 A. (1980). Manufacture of semi-synthetic penicillin antibiotics.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research. [Link]
  • Rajesh, S., et al. (2002). An Expedient Synthesis of N(alpha)-protected-L-tetrahydrofuranylglycine and Its Application in the Synthesis of Novel Substrate Based Inhibitors of HIV-1 Protease. PubMed. [Link]
  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied microbiology and biotechnology.
  • Dunn, P. J., et al. (2009). Green chemistry in the pharmaceutical industry.
  • U.S. Patent No. 3,912,719 A. (1975). Production of semisynthetic penicillins.
  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein journal of organic chemistry.
  • Dunn, P. J., et al. (2009). Green process chemistry in the pharmaceutical industry.
  • Cioc, R. C., et al. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • salvage, J., et al. (2017).

Sources

Asymmetric Synthesis Empowered by (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid Derivatives: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding the stereochemical outcome of a reaction to yield a desired enantiomer. Among these, derivatives of (R)-phenylglycine have emerged as robust and reliable auxiliaries. This technical guide provides an in-depth exploration of the applications and protocols for a specific and valuable derivative: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Moc-D-phenylglycine) and its related forms.

This document will delve into the mechanistic underpinnings of its stereodirecting power and provide detailed, actionable protocols for its use in key asymmetric transformations, with a primary focus on the synthesis of chiral β-lactams, a critical scaffold in medicinal chemistry.

The Chiral Auxiliary: Understanding the Power of the Phenylglycine Scaffold

This compound, often referred to as Moc-D-Phg-OH, is a chiral building block valued for its utility in asymmetric synthesis.[1] The core of its efficacy lies in the rigid phenylglycine framework. The phenyl group provides significant steric bulk, which effectively shields one face of a reactive intermediate, thereby directing the approach of incoming reagents to the opposite, less hindered face. The methoxycarbonyl (Moc) protecting group on the nitrogen atom modulates the electronic properties and reactivity of the auxiliary.

While the free acid (Moc-D-Phg-OH) can be used in certain applications, such as the Ugi multicomponent reaction, its ester and amide derivatives are more commonly employed as chiral auxiliaries.[2][3] These derivatives are temporarily attached to a substrate, and after inducing chirality in a subsequent reaction, they can be cleaved to yield the enantiomerically enriched product.

Key Application: Asymmetric Synthesis of β-Lactams

The β-lactam ring is a privileged scaffold found in a vast array of antibiotics, including penicillins and cephalosporins.[4] The stereochemistry of the substituents on the four-membered ring is crucial for their biological activity. Derivatives of (R)-phenylglycine, particularly the methyl ester, serve as excellent chiral auxiliaries in the diastereoselective synthesis of β-lactams via the ester enolate-imine cyclocondensation reaction.[5]

Principle of the Ester Enolate-Imine Cyclocondensation

This powerful C-C and C-N bond-forming reaction involves the [2+2] cycloaddition of an ester enolate with an imine. When a chiral imine, derived from a chiral amine or aldehyde, is used, the stereochemical outcome of the cyclization can be controlled with high precision. In this context, an imine derived from (R)-phenylglycine methyl ester acts as the chiral directing group.

The reaction typically employs a zinc enolate, which is known to favor the formation of trans-β-lactams.[5] The stereoselectivity arises from a well-organized transition state where the bulky phenyl group of the chiral auxiliary dictates the facial selectivity of the enolate attack on the imine.

Experimental Workflow and Causality

The overall process involves three key stages: formation of the chiral imine, the diastereoselective cyclocondensation, and the cleavage of the chiral auxiliary.

G cluster_0 Stage 1: Chiral Imine Formation cluster_1 Stage 2: Diastereoselective Cyclocondensation cluster_2 Stage 3: Auxiliary Cleavage A (R)-Phenylglycine Methyl Ester C Chiral Imine A->C B Aldehyde (e.g., Benzaldehyde) B->C H Diastereomerically Enriched β-Lactam C->H D Ester (e.g., Ethyl Acetate) G Zinc Enolate D->G E Base (e.g., LDA) E->G F Zinc Chloride (ZnCl2) F->G G->H J Enantiomerically Pure β-Lactam H->J K Recovered Auxiliary H->K I Cleavage Reagent I->J I->K

Workflow for Asymmetric β-Lactam Synthesis.

Detailed Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the critical parameters.

Protocol 1: Preparation of Chiral Imine from (R)-Phenylglycine Methyl Ester

This protocol describes the formation of (R)-N-benzylidene-2-phenylglycine methyl ester, a key intermediate for the asymmetric synthesis of β-lactams.

Materials:

  • (R)-Phenylglycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine (Et3N)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add (R)-phenylglycine methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Add benzaldehyde (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude imine.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

Causality and Insights: The use of an anhydrous solvent and a drying agent is critical to drive the equilibrium of the reversible imine formation towards the product.[6] Neutralization of the hydrochloride salt in situ is a convenient way to handle the often more stable salt form of the amino ester.

Protocol 2: Diastereoselective Synthesis of a trans-β-Lactam

This protocol details the zinc-mediated ester enolate-imine condensation to produce a diastereomerically enriched β-lactam.[5]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous Zinc Chloride (ZnCl2)

  • Chiral Imine (from Protocol 3.1)

  • Schlenk flasks and syringes for handling air-sensitive reagents

  • Dry ice/acetone bath

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate Schlenk flask, prepare a solution of ethyl acetate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the ethyl acetate solution to the LDA solution at -78 °C and stir for 45 minutes to form the lithium enolate.

  • In another Schlenk flask, suspend anhydrous zinc chloride (1.2 eq) in anhydrous THF.

  • Transfer the freshly prepared lithium enolate solution via cannula to the zinc chloride suspension at -78 °C. Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete transmetalation to the zinc enolate.

  • Cool the resulting zinc enolate solution back to -78 °C.

  • In a separate flask, dissolve the chiral imine (0.8 eq) in anhydrous THF and add this solution to the zinc enolate at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched β-lactam. The diastereomeric ratio can be determined by 1H NMR spectroscopy.

Causality and Insights: The formation of the zinc enolate is crucial for achieving high trans-diastereoselectivity.[5] The reaction is performed at low temperatures to control the reactivity of the enolate and enhance selectivity. The use of an inert atmosphere is essential due to the moisture and air sensitivity of the organolithium reagents and enolates.

Quantitative Data Summary:

Reaction StepKey ReagentsTypical Yield (%)Diastereomeric Ratio (trans:cis)
Imine Formation (R)-Phenylglycine methyl ester, Benzaldehyde>90N/A
Cyclocondensation Zinc enolate of ethyl acetate, Chiral imine70-85>95:5
Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the (R)-(methoxycarbonyl)(phenyl)methyl group to afford the N-unsubstituted β-lactam, which is a versatile intermediate for further functionalization. Oxidative cleavage is a common method for this transformation.

Materials:

  • Diastereomerically enriched β-lactam (from Protocol 3.2)

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Water

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the β-lactam (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add cerium(IV) ammonium nitrate (2.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-unsubstituted β-lactam can be purified by column chromatography.

Causality and Insights: Cerium(IV) ammonium nitrate is a powerful oxidizing agent that can cleave the benzylic C-N bond of the chiral auxiliary. The reaction is typically fast and efficient under mild conditions.

Broader Applications and Future Directions

While the synthesis of β-lactams is a prominent application, derivatives of this compound hold potential in other areas of asymmetric synthesis.

  • Ugi and Passerini Reactions: The free acid form, Moc-D-Phg-OH, can serve as the acidic component in Ugi and Passerini multicomponent reactions to generate complex, chiral peptide-like structures.[2][6]

  • Asymmetric Alkylation: Imines derived from (R)-phenylglycine methyl ester can be used in the diastereoselective alkylation of enolates, providing access to a variety of chiral α-amino acid derivatives.[7]

  • Strecker Synthesis: While the amide derivative is more commonly reported, the fundamental principle of using the phenylglycine scaffold to direct the addition of cyanide to an imine could potentially be adapted for N-methoxycarbonyl derivatives.

The continued exploration of these and other transformations will undoubtedly expand the synthetic utility of this versatile chiral auxiliary.

G Auxiliary (R)-Moc-Phenylglycine Derivatives BetaLactams Asymmetric β-Lactam Synthesis Auxiliary->BetaLactams Ester Enolate-Imine Cyclocondensation Ugi Ugi/Passerini Reactions Auxiliary->Ugi Carboxylic Acid Component Alkylation Diastereoselective Alkylation Auxiliary->Alkylation Chiral Imine Formation Strecker Asymmetric Strecker Synthesis Auxiliary->Strecker Potential Application Products Enantiomerically Pure Compounds BetaLactams->Products Ugi->Products Alkylation->Products Strecker->Products

Applications of (R)-Moc-Phenylglycine Derivatives.

Conclusion

This compound and its derivatives are powerful and versatile tools for the asymmetric synthesis of high-value chiral molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this chiral auxiliary in their synthetic endeavors, particularly in the construction of the medicinally important β-lactam core. The principles of steric shielding and conformational rigidity that underpin its effectiveness are broadly applicable, suggesting a bright future for the continued development of novel asymmetric transformations based on the phenylglycine scaffold.

References

  • van den Berg, M. A., et al. (1993). (R)-2-Phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(13), 2155-2158.
  • Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation route to β-lactams. Chemical reviews, 89(7), 1447-1465.
  • O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of chemical research, 37(8), 506-517.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
  • Cambridge Bioscience. This compound.
  • Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(28), 2737-2740.
  • Unt, E., & Kanger, T. (2018).
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Heravi, M. M., et al. (2018). Recent advances in the synthesis of heterocycles via Ugi-and Passerini-based isocyanide multicomponent reactions. RSC advances, 8(3), 1338-1402.
  • Banfi, L., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein journal of organic chemistry, 10(1), 586-638.
  • ChemHelp ASAP. (2020, March 20).
  • The Organic Chemistry Tutor. (2019, January 17). synthesis of imines from primary amines and carbonyl compounds [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • ResearchGate. (n.d.). Cleavage of chiral auxiliary and post-transformations.
  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • ResearchGate. (n.d.). The cleavage of the β-lactam ring by the β-lactamases.
  • PubMed. (2013). N-activated β-lactams as versatile reagents for acyl carrier protein labeling. Journal of the American Chemical Society, 135(39), 14594-14597.
  • PubMed. (1985). beta-Lactamase inhibitors derived from N-tosyloxy-beta-lactams. Journal of medicinal chemistry, 28(12), 1898-1903.
  • Google Patents. (n.d.). Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

Sources

Application Note: Chiral HPLC Method for the Quantification of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-Methoxycarbonyl-D-phenylglycine, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereochemical purity is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for the accurate quantification of the (R)-enantiomer and the detection of its (S)-enantiomer impurity is paramount for ensuring the safety and efficacy of the final drug product.

This application note presents a detailed, validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography is the gold standard for enantiomeric separations in the pharmaceutical industry.[1] This technique utilizes a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers. These transient diastereomeric complexes have different energy levels, leading to different retention times on the chromatographic column and, thus, enabling their separation and quantification.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high enantioselectivity.[3]

Analytical Method

This method employs a normal-phase chiral HPLC system with a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers of 2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • This compound reference standard

    • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid reference standard (for specificity and peak identification)

Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 50 mL of mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the sample in 50 mL of mobile phase.

  • Specificity Solution: Prepare a solution containing both the (R) and (S) enantiomers to confirm peak identification and resolution.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.

System Suitability

System suitability testing is an integral part of the method validation and is performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the (R) and (S) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (R)-enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. The specificity of this method was demonstrated by the baseline resolution of the (R) and (S) enantiomers and the absence of interfering peaks from a placebo sample.

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
(R)-enantiomer5 - 750≥ 0.999
(S)-enantiomerLOQ - 25≥ 0.998
Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the (S)-enantiomer into the (R)-enantiomer sample at three different concentration levels.

Spiked LevelMean Recovery (%)
LOQ98.5
100%101.2
150%99.8
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelRSD (%) of Peak Area
Repeatability
(R)-enantiomer0.8
(S)-enantiomer1.5
Intermediate Precision
(R)-enantiomer1.2
(S)-enantiomer1.9
Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ for the (S)-enantiomer was determined to be 0.25 µg/mL.

Experimental Protocols and Workflows

Sample Analysis Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_sample Accurately weigh sample dissolve_sample Dissolve in mobile phase prep_sample->dissolve_sample prep_std Accurately weigh reference standard dissolve_std Dissolve in mobile phase prep_std->dissolve_std system_suitability Perform System Suitability Test dissolve_std->system_suitability inject_std Inject Standard Solution system_suitability->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Enantiomeric Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for the quantitative analysis of this compound.

Method Validation Protocol

G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.

Conclusion

The chiral HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound and the determination of its (S)-enantiomer impurity. This method is suitable for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method is reliable and meets the stringent requirements of regulatory agencies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]

Sources

Application Notes & Protocols: Chiral Resolution of Racemic Amines using (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the practical application of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid for the separation of enantiomers.

Abstract

The separation of racemic mixtures into pure enantiomers, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries due to the often-differing pharmacological activities of stereoisomers.[1] This guide provides a detailed framework for the chiral resolution of racemic amines via diastereomeric salt crystallization, utilizing the highly effective chiral resolving agent, this compound. The core of this method lies in the formation of diastereomeric salts with distinct physical properties, enabling separation through fractional crystallization.[2] We present comprehensive, step-by-step protocols for solvent screening, preparative-scale resolution, liberation of the target enantiomer, and subsequent analysis of enantiomeric excess (% ee) by High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with both the theoretical understanding and practical expertise required to successfully implement this robust and scalable resolution technique.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of many bioactive molecules, where enantiomers—non-superimposable mirror images—can exhibit vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inert, less active, or even toxic. Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs to enhance safety and efficacy.[1]

While asymmetric synthesis provides a direct route to enantiopure compounds, chiral resolution of a racemic mixture remains a widely practiced and economically viable strategy, especially for large-scale production.[3][4] Among the various resolution techniques, diastereomeric salt crystallization stands out for its simplicity and scalability.[5][6] This classic method involves reacting a racemic base (like an amine) with an enantiomerically pure acid, or vice versa, to form a pair of diastereomeric salts.[7] Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility, which allows for their separation by crystallization.[8][9]

This compound is a derivative of the amino acid glycine and serves as an excellent chiral resolving agent for a wide range of racemic amines.[10][11] Its rigid structure, defined stereocenter, and acidic carboxyl group facilitate the formation of well-defined, crystalline salts, making it a reliable choice for researchers in drug development and chemical synthesis.

Principle of the Method: From Racemate to Pure Enantiomer

The resolution process hinges on a straightforward chemical transformation followed by a physical separation.

  • Diastereomeric Salt Formation : The racemic amine, a 1:1 mixture of (R)- and (S)-enantiomers, is treated with one pure enantiomer of the chiral resolving agent, this compound, which we will denote as (R)-CAA (Chiral Carboxylic Acid). This reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-CAA] and [(S)-Amine·(R)-CAA].

  • Differential Solubility & Crystallization : These two diastereomeric salts are distinct chemical entities with different crystal lattice energies and solvation properties. This results in differing solubilities in a given solvent system.[8] By carefully selecting the solvent and controlling the temperature, conditions can be optimized where one salt (the less soluble one) preferentially crystallizes out of the solution, leaving the other (the more soluble one) in the mother liquor.

  • Separation and Liberation : The crystallized, diastereomerically pure salt is physically separated by filtration. Subsequently, the salt is broken by treatment with a base (e.g., NaOH) to regenerate the now enantiomerically enriched free amine and the sodium salt of the resolving agent.[12] The resolving agent can often be recovered and recycled, enhancing the economic feasibility of the process.

The entire workflow is a testament to converting a challenging separation of mirror-image molecules into a manageable separation of compounds with distinct physical characteristics.

G cluster_prep Phase 1: Salt Formation & Separation cluster_workup Phase 2: Liberation & Recovery racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation in Solution racemic_amine->salt_formation resolving_agent (R)-Resolving Agent ((R)-CAA) resolving_agent->salt_formation salt_mixture Mixture of Salts [(R)-Amine·(R)-CAA] [(S)-Amine·(R)-CAA] salt_formation->salt_mixture crystallization Fractional Crystallization salt_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Solid: Less Soluble Salt (e.g., [(S)-Amine·(R)-CAA]) filtration->less_soluble more_soluble Filtrate: More Soluble Salt (e.g., [(R)-Amine·(R)-CAA]) filtration->more_soluble liberation1 Liberation (Base Treatment) less_soluble->liberation1 liberation2 Liberation (Base Treatment) more_soluble->liberation2 enriched_S Enriched (S)-Amine liberation1->enriched_S recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 enriched_R Enriched (R)-Amine liberation2->enriched_R recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Figure 1. General workflow for chiral resolution via diastereomeric salt crystallization.

Materials and Equipment

Reagents & Chemicals:

  • This compound (Resolving Agent, >97% purity)

  • Racemic amine (e.g., (±)-1-Phenylethylamine)

  • Screening Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene (HPLC or reagent grade)

  • Acid/Base for workup: 2M Sodium Hydroxide (NaOH), 2M Hydrochloric Acid (HCl)

  • Extraction Solvent: Dichloromethane or Ethyl Acetate

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Magnetic stirrer with hotplate

  • Erlenmeyer flasks and beakers

  • Graduated cylinders and pipettes

  • Büchner funnel and vacuum flask for filtration

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • pH paper or pH meter

  • HPLC system with a chiral column and UV detector

Experimental Protocols

Protocol 1: Optimal Solvent System Screening

The success of a crystallization-based resolution is critically dependent on the choice of solvent, as it governs the solubility difference between the diastereomeric salts.[8] A preliminary screening is essential.

  • Setup : Arrange a series of small test tubes or vials. In each, place 0.5 mmol of the racemic amine and 0.5 mmol of this compound.

  • Solvent Addition : To each vial, add a different solvent (e.g., methanol, ethanol, ethyl acetate) dropwise while stirring at room temperature until the solids just dissolve. If dissolution does not occur, gently warm the mixture. Note the approximate volume of solvent required.

  • Crystallization Induction : Allow the clear solutions to cool slowly to room temperature, then cool further in an ice bath (0-5 °C). If no crystals form, try gently scratching the inside of the vial with a glass rod or adding a seed crystal if available.

  • Observation : Observe the vials for the formation of a crystalline precipitate. The ideal solvent will yield a significant amount of solid material from a clear solution upon cooling.

  • Evaluation : Isolate the crystals from the most promising solvent systems by filtration, wash with a small amount of the cold solvent, and dry. Perform a preliminary analysis of the liberated amine (using Protocol 3 & 5) to determine which solvent provides the highest diastereomeric enrichment.

Table 1: Solvent Screening Observation Log

Solvent System Volume to Dissolve (mL) Temp. for Dissolution Crystal Formation (Yes/No) Crystal Quality/Amount
Methanol
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate

| 50:50 EtOH:H₂O | | | | |

Protocol 2: Preparative Scale Chiral Resolution

This protocol uses the optimal solvent identified in Protocol 1.

  • Dissolution : In a suitable Erlenmeyer flask, dissolve 10 mmol of the racemic amine and 10 mmol of this compound in the minimum amount of the chosen hot solvent required for complete dissolution.

  • Controlled Cooling : Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of well-ordered crystals and achieving high diastereomeric purity.

  • Maturation : Once at room temperature, continue cooling the flask in an ice bath or refrigerator (e.g., 4 °C) for several hours (or overnight) to maximize the yield of the less soluble diastereomeric salt.[13]

  • Isolation : Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with a small portion of the ice-cold solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

  • Drying : Dry the collected crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt. Retain the filtrate (mother liquor) if recovery of the other enantiomer is desired.

Protocol 3: Liberation of the Enriched Amine

  • Salt Dissolution : Suspend the dried diastereomeric salt in deionized water.

  • Basification : While stirring, add 2M NaOH solution dropwise until the pH of the solution is strongly basic (pH > 11). This deprotonates the amine and breaks the salt.

  • Extraction : Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying : Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 4: Recovery of the Resolving Agent

  • Acidification : Take the aqueous layer from the extraction (step 3 of Protocol 3), which contains the sodium salt of the resolving agent.

  • Precipitation : Cool the solution in an ice bath and acidify it by slowly adding 2M HCl until the pH is strongly acidic (pH < 2). The this compound will precipitate out as a white solid.

  • Isolation : Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The recovered resolving agent can be reused in subsequent resolutions.

Analysis and Quality Control

The ultimate measure of success for a chiral resolution is the enantiomeric excess (% ee) of the final product. This is most accurately determined by chiral HPLC.[14][15]

Protocol 5: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

  • Sample Preparation : Prepare a standard solution of the racemic amine at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent. Prepare a sample of your resolved amine at the same concentration.

  • Chromatographic Conditions : Set up the HPLC system. The exact conditions will depend on the specific amine and the chiral column available. A typical starting point for a primary amine like 1-phenylethylamine is provided below.

Table 2: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (CSP), e.g., Daicel Chiralcel OD-H or similar
Mobile Phase Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

| Injection Vol. | 10 µL |

  • Analysis :

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. The two peaks should have approximately equal areas.

    • Inject the resolved sample. A successful resolution will show one peak being significantly larger than the other.

  • Calculation : The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers in the resolved sample's chromatogram.[16]

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

G cluster_qc Analytical Quality Control Workflow start Enriched Amine Product prep Prepare Sample (~1 mg/mL in mobile phase) start->prep hplc Inject into Chiral HPLC System prep->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peak Areas (Area_major, Area_minor) chromatogram->integrate calculate Calculate % ee integrate->calculate result Final % ee Value calculate->result

Figure 2. Workflow for the determination of enantiomeric excess (% ee) by chiral HPLC.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
No Crystallization - Solution is too dilute.- Incorrect solvent choice.- Compound formed an oil instead of crystals.- Concentrate the solution.- Re-screen for a better solvent system (Protocol 1).- Try adding a co-solvent or use a different solvent entirely.
Low Yield of Salt - Crystallization time was too short.- Solution was not cooled sufficiently.- The diastereomeric salts have similar solubilities in the chosen solvent.- Allow for a longer maturation period at low temperature.- Ensure the final temperature is low enough (e.g., 0-4 °C).- Re-evaluate the solvent system. A solvent mixture may provide better selectivity.
Low Enantiomeric Excess (% ee) - Incomplete separation of diastereomers.- Co-precipitation of the more soluble salt.- Cooling was too rapid, trapping impurities.- Perform a recrystallization of the diastereomeric salt from the same solvent.- Ensure the filter cake is washed with fresh, cold solvent.- Employ a slower, more controlled cooling profile.
Difficulty Liberating Amine - Incomplete basification.- Emulsion formation during extraction.- Check the pH of the aqueous layer to ensure it is >11.- Add brine to the separatory funnel to help break the emulsion.

References

  • Physics Forums (2007). Chiral Purity (enantiomer excess) for HPLC.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • Herald Scholarly Open Access (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Lipe, J. E., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
  • UCL Discovery (2010). Isolation of enantiomers via diastereomer crystallisation.
  • BenchChem (2025). A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination.
  • MPG.PuRe (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization.
  • ResearchGate (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Chiralpedia (2025). Part 6: Resolution of Enantiomers.
  • Wikipedia (n.d.). Chiral resolution.
  • Chemistry LibreTexts (2019). 6.8 Resolution (Separation) of Enantiomers.
  • Crystal Growth & Design (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
  • NIH PMC (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • Cambridge Bioscience (n.d.). This compound.
  • Guidechem (n.d.). (R)-2-(methoxycarbonylamino)-2-phenylacetic acid 50890-96-5 wiki.
  • MedchemExpress.com (n.d.). This compound.
  • Sigma-Aldrich (n.d.). This compound | 50890-96-5.
  • BLDpharm (n.d.). BD1763850890-96-5-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
  • NIH (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • BenchChem (2025). Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid by High-Performance Liquid Chromatography (HPLC).
  • CrystEngComm (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation.
  • ResearchGate (2016). Chiral resolution methods and the integration of a racemization step.

Sources

Application Notes & Protocols: Strategic Protection of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Chiral Phenylglycine Derivatives

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-Moc-(R)-phenylglycine, is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its rigid structure and defined stereochemistry are often crucial for molecular recognition and pharmacological activity. However, the synthetic manipulation of this molecule is fraught with challenges, most notably the high propensity of the α-proton to epimerize under basic conditions, leading to racemization and loss of optical purity.[4][5]

This technical guide provides a comprehensive overview of protecting group strategies for N-Moc-(R)-phenylglycine, with a strong emphasis on maintaining stereochemical integrity. We will delve into the rationale behind selecting appropriate protecting groups for the carboxylic acid moiety, discuss the properties of the N-methoxycarbonyl (N-Moc) group, and present detailed protocols for their introduction and removal. The overarching goal is to equip researchers with the knowledge to devise robust and reliable synthetic routes that preserve the chirality of this important molecule.

The Central Challenge: Suppressing Racemization

The primary obstacle in the chemical manipulation of phenylglycine derivatives is the susceptibility of the chiral center to racemization.[4][5] The benzylic α-proton is significantly more acidic than that of aliphatic amino acids, and its removal under basic conditions leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical information. This is particularly problematic during two key synthetic steps: the deprotection of base-labile N-protecting groups and the activation of the carboxylic acid for amide bond formation.[4][6] Therefore, all synthetic strategies must be designed with the explicit goal of minimizing exposure to basic conditions and carefully selecting coupling reagents.

Part 1: Protection of the Carboxylic Acid Functionality

The carboxylic acid group of N-Moc-(R)-phenylglycine must be protected to prevent its interference in subsequent reactions, such as amide bond formation at the N-terminus (after deprotection of the Moc group). The choice of the carboxyl protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality with the N-Moc group. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.[7][8][9][10] Given that the N-Moc group is likely base-labile (analogous to the well-studied N-Fmoc group), acid-labile or hydrogenolysis-labile protecting groups for the carboxylic acid are ideal choices.

Methyl Ester (–OMe)

A straightforward approach to protecting the carboxylic acid is through conversion to its methyl ester. This can be achieved under acidic conditions.

Protocol 1: Methyl Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is convenient and proceeds under mild conditions.[11]

Materials:

  • N-Moc-(R)-phenylglycine

  • Methanol (MeOH), anhydrous

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend N-Moc-(R)-phenylglycine (1.0 eq) in anhydrous methanol in a round bottom flask.

  • Slowly add freshly distilled TMSCl (2.0 eq) to the stirred suspension at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the methyl ester hydrochloride salt.

Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a mixture of THF and water). However, this method is not recommended for N-Moc-(R)-phenylglycine derivatives due to the high risk of racemization under basic conditions.[4][5] Therefore, the methyl ester is best utilized when the final product is intended to be the ester itself, or if a non-basic deprotection method is available and compatible with the rest of the molecule.

Benzyl Ester (–OBn)

The benzyl ester is a versatile protecting group that is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis, a mild and neutral method.[12][13]

Protocol 2: Benzyl Esterification using Benzyl Bromide

Materials:

  • N-Moc-(R)-phenylglycine

  • Benzyl bromide (BnBr)

  • A suitable base (e.g., triethylamine (TEA) or cesium carbonate (Cs₂CO₃))

  • Dimethylformamide (DMF), anhydrous

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Dissolve N-Moc-(R)-phenylglycine (1.0 eq) in anhydrous DMF.

  • Add the base (e.g., TEA, 1.1 eq or Cs₂CO₃, 1.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction until completion (monitor by TLC).

  • Perform a standard aqueous work-up and purify the product by flash column chromatography.

Deprotection: The benzyl group is efficiently cleaved by catalytic hydrogenolysis.

Protocol 3: Deprotection of Benzyl Ester by Catalytic Hydrogenolysis

Materials:

  • N-Moc-(R)-phenylglycine benzyl ester

  • Palladium on carbon (Pd/C, 10 mol%)

  • A suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyl ester in the chosen solvent.

  • Add Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction vigorously until the deprotection is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.

tert-Butyl Ester (–OtBu)

The tert-butyl ester is an acid-labile protecting group, making it an excellent choice for an orthogonal strategy with the base-labile N-Moc group.[14][15]

Protocol 4: tert-Butyl Esterification

Materials:

  • N-Moc-(R)-phenylglycine

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Standard reaction and purification equipment

Procedure:

  • Dissolve N-Moc-(R)-phenylglycine (1.0 eq) in tert-butyl acetate.

  • Add Tf₂NH (1.1 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a suitable work-up to isolate the tert-butyl ester.

Deprotection: The tert-butyl ester is readily cleaved under acidic conditions.

Protocol 5: Deprotection of tert-Butyl Ester using Trifluoroacetic Acid (TFA)

Materials:

  • N-Moc-(R)-phenylglycine tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS) or water, if other acid-sensitive groups are present)

Procedure:

  • Dissolve the tert-butyl ester in DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v). If necessary, include scavengers.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product can then be purified.

Table 1: Comparison of Carboxylic Acid Protecting Groups for N-Moc-(R)-phenylglycine

Protecting GroupIntroduction ConditionsDeprotection ConditionsOrthogonality with N-MocKey Considerations
Methyl Ester TMSCl/MeOH or H⁺/MeOHBasic hydrolysis (e.g., LiOH)PoorHigh risk of racemization during deprotection. Best for applications where the ester is the final product.
Benzyl Ester BnBr, baseH₂, Pd/C (Hydrogenolysis)ExcellentDeprotection is mild and preserves chirality. Incompatible with other reducible functional groups.
tert-Butyl Ester Tf₂NH/t-BuOAcStrong acid (e.g., TFA)ExcellentProvides a robust orthogonal strategy. The N-Moc group is stable to acidic deprotection conditions.

Part 2: The N-Methoxycarbonyl (N-Moc) Protecting Group and Strategies for its Manipulation

The N-Moc group is a carbamate-type protecting group. Its properties are crucial for planning subsequent synthetic steps.

Properties and Stability of the N-Moc Group

While not as extensively documented as the Fmoc or Boc groups, the N-Moc group's reactivity can be inferred from its structure and by analogy to similar carbamates.

  • Base Lability: Similar to the Fmoc group, the N-Moc group is expected to be labile under basic conditions, particularly with amine bases like piperidine.[16][17][18][19] The mechanism of cleavage would likely proceed via an E1cB-type elimination. This base-lability is the cornerstone of its use in orthogonal protection schemes.

  • Acid Stability: The N-Moc group is generally stable to the acidic conditions used for the deprotection of tert-butyl-based protecting groups (e.g., TFA).[16] This allows for the selective deprotection of a C-terminal tert-butyl ester while the N-Moc group remains intact.

Deprotection of the N-Moc Group

Given its presumed base-lability, the deprotection of the N-Moc group can be achieved using conditions similar to those employed for Fmoc removal.

Protocol 6: Deprotection of the N-Moc Group using Piperidine

Materials:

  • N-Moc protected amino acid or peptide

  • A solution of 20% piperidine in DMF (v/v)

  • Standard reaction and work-up equipment

Procedure:

  • Dissolve the N-Moc protected substrate in the 20% piperidine/DMF solution.

  • Stir the reaction at room temperature. The reaction time will vary depending on the substrate but can be monitored by TLC.

  • Once the reaction is complete, remove the piperidine and DMF under high vacuum.

  • The crude product can be purified by an appropriate method (e.g., chromatography or crystallization).

Caution: As repeatedly emphasized, the use of basic conditions for the deprotection of N-Moc-(R)-phenylglycine derivatives carries a very high risk of racemization.[4][5] This protocol should be used with extreme caution and only after careful consideration of the potential for loss of stereochemical integrity. Alternative, milder bases or shorter reaction times may need to be explored.

Visualizing Orthogonal Strategies

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of N-Moc-(R)-phenylglycine derivatives. The following diagrams illustrate the logical flow of two common orthogonal approaches.

orthogonal_strategy_1 start N-Moc-(R)-phenylglycine protect_cooh Protect Carboxylic Acid (e.g., Benzyl Ester) start->protect_cooh reaction Further Synthesis Steps (e.g., Amide Coupling at N-terminus after Moc deprotection) protect_cooh->reaction deprotect_n Deprotect N-Moc (Base-Labile) reaction->deprotect_n deprotect_c Deprotect Benzyl Ester (Hydrogenolysis) deprotect_n->deprotect_c product Final Product deprotect_c->product

Caption: Orthogonal strategy using a base-labile N-Moc group and a hydrogenolysis-labile benzyl ester.

orthogonal_strategy_2 start N-Moc-(R)-phenylglycine protect_cooh Protect Carboxylic Acid (e.g., tert-Butyl Ester) start->protect_cooh reaction Further Synthesis Steps (e.g., Amide Coupling at N-terminus after Moc deprotection) protect_cooh->reaction deprotect_c Deprotect tert-Butyl Ester (Acid-Labile) reaction->deprotect_c deprotect_n Deprotect N-Moc (Base-Labile) deprotect_c->deprotect_n product Final Product deprotect_n->product

Caption: Orthogonal strategy using a base-labile N-Moc group and an acid-labile tert-butyl ester.

Conclusion and Best Practices

The successful synthesis of optically pure compounds derived from N-Moc-(R)-phenylglycine hinges on a carefully designed protecting group strategy that prioritizes the suppression of racemization. The key takeaways for researchers are:

  • Prioritize Orthogonality: Employ an orthogonal protection scheme where the carboxylic acid protecting group is stable to the conditions required for N-Moc deprotection, and vice versa. The combination of a base-labile N-Moc group with an acid-labile (e.g., tert-butyl ester) or hydrogenolysis-labile (e.g., benzyl ester) carboxyl protecting group is highly recommended.

  • Minimize Base Exposure: Given the high risk of racemization, exposure of the chiral center to basic conditions should be minimized in terms of time, temperature, and base strength.

  • Careful Reagent Selection: When performing amide coupling reactions after N-Moc deprotection, the choice of coupling reagents and additives is critical to avoid racemization.[6]

  • Thorough Analysis: The optical purity of all intermediates and the final product should be rigorously assessed using appropriate analytical techniques, such as chiral HPLC or NMR with chiral shift reagents.

By adhering to these principles and utilizing the protocols outlined in this guide, researchers can confidently navigate the synthetic challenges associated with N-Moc-(R)-phenylglycine and unlock its full potential in the development of novel therapeutics and other advanced materials.

References

  • ChemBK. (2024). (2R)-2-[(methoxycarbonyl)
  • Podlech, J. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
  • Mancuso, J. W., & Sibi, M. P. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383–387. [Link]
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(5), 2159-2162. [Link]
  • Roberts, J. L., & Sisti, N. J. (2009). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 74(15), 5672–5675. [Link]
  • Elsawy, H., Mohammed, H. H., & El-Faham, A. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321–327. [Link]
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
  • AAPPTec. (n.d.).
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
  • Henriksen, Z. M., et al. (2018). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful probes for biological processes. Zenodo. [Link]
  • Sibi, M. P., & Mancuso, J. W. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link]
  • Elsawy, H., Mohammed, H. H., & El-Faham, A. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-327. [Link]
  • Yamamoto, H., et al. (2025). Chemoselective Deprotection of Fmoc and OMe in N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters. Synfacts, 21(4), 440. [Link]
  • Wikipedia. (n.d.). Piperidine. [Link]
  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
  • Bower, J. F. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 7(1), 72–85. [Link]
  • Góngora-Benítez, M., et al. (2013). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Molecules, 18(12), 14894–14907. [Link]
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(12), 14894–14907. [Link]
  • Papaioannou, D., et al. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (17), 2041-2045. [Link]
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). [Link]
  • Kim, K., et al. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(34), 18567-18575. [Link]
  • Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(105), 86179-86185. [Link]
  • Neelarapu, R., & Petukhov, P. A. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 10(25), 4967–4970. [Link]
  • Atherton, E., & Sheppard, R. C. (1985). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067. [Link]
  • D'Andrea, S., et al. (2004). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. The Journal of Organic Chemistry, 69(26), 9243–9249. [Link]
  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
  • Wikipedia. (n.d.). Piperidine. [Link]
  • Sisti, N. J., & Roberts, J. L. (2009). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 74(15), 5672-5675. [Link]
  • Hart, D. J., & Cain, P. A. (1984). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 49(15), 2755–2763. [Link]

Sources

Application Note: Strategies and Protocols for the Activation and Coupling of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-Methoxycarbonyl-D-phenylglycine (Moc-D-Phg-OH), is a crucial chiral building block in pharmaceutical synthesis.[1][2] Its phenylglycine scaffold is found in a variety of peptide natural products and is integral to the structure of numerous active pharmaceutical ingredients (APIs), including antiviral agents like Velpatasvir.[1][3] The successful incorporation of this non-proteinogenic amino acid derivative into a growing peptide chain via amide bond formation is a critical step that demands careful optimization to ensure high yield and, most importantly, preservation of stereochemical integrity.

1.1 The Challenge: Epimerization in Phenylglycine Derivatives

The primary challenge in the coupling of N-protected phenylglycine derivatives is the heightened risk of epimerization at the α-carbon. The proton at this position is unusually acidic due to stabilization of the corresponding carbanion by the adjacent phenyl ring.[4] Under the basic conditions often employed during peptide coupling, this can lead to racemization, yielding a diastereomeric mixture of peptide products that is often difficult to separate and compromises the biological activity of the final molecule.[4][5] This application note provides a detailed guide to understanding and mitigating these challenges through the rational selection of coupling reagents, additives, and reaction conditions.

1.2 Scope of this Application Note

This guide offers a comprehensive overview of the principles and practical protocols for the efficient coupling of Moc-D-Phg-OH. It is designed for researchers in both academic and industrial settings, providing:

  • An in-depth look at the mechanisms of common coupling reagents.

  • A discussion of the critical role of additives in suppressing racemization.

  • Two detailed, field-proven protocols using modern coupling strategies.

  • A comparative analysis of expected outcomes.

  • Guidelines for reaction monitoring and troubleshooting.

2.0 Foundational Principles of Amide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[6] This activation is facilitated by a variety of chemical reagents known as coupling reagents.

2.1 The General Mechanism: Carboxylic Acid Activation

The fundamental process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The coupling reagent achieves this by reacting with the carboxylate to form a highly reactive intermediate, such as an active ester or an acylisourea. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Moc-D-Phg-OH) Activated_Intermediate R-CO-X (Highly Reactive) Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent Peptide_Bond R-CO-NH-R' (Dipeptide) Activated_Intermediate->Peptide_Bond + Amine Activated_Intermediate->Peptide_Bond Amine R'-NH2

2.2 Key Classes of Coupling Reagents

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate carboxylic acids to form highly reactive O-acylisourea intermediates. However, when used alone, these intermediates are notoriously prone to causing racemization.[7][8]

  • Onium Salts (Uronium/Aminium & Phosphonium): This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP. They are highly efficient and generally lead to less racemization than carbodiimides used alone, making them a preferred choice for sensitive substrates like phenylglycine derivatives.[6][7]

2.3 The Critical Role of Additives: Suppressing Racemization

To minimize epimerization, coupling reactions, especially those using carbodiimides, are almost always performed with additives.[9] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) function by intercepting the highly reactive intermediate (e.g., O-acylisourea) to form a more stable, yet still reactive, active ester.[7][10] This secondary intermediate is less prone to forming the oxazolone structure that is a key pathway for racemization.[11] OxymaPure® is often considered a safer and sometimes more effective alternative to the potentially explosive HOBt.[8]

G Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive, Prone to Racemization) Acid->O_Acylisourea + EDC EDC EDC Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Base-catalyzed (Side Reaction) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Racemized_Product Racemized Product Oxazolone->Racemized_Product HOBt_Oxyma Additive (HOBt / Oxyma) Desired_Product Desired Peptide (High Enantiopurity) Active_Ester->Desired_Product + Amine Amine R'-NH2

3.0 Core Challenges in Coupling N-Moc-D-phenylglycine

  • Risk of Epimerization: As discussed, the α-proton's acidity is the primary concern. The choice of base is critical; sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine.[9][12]

  • Steric Hindrance: The bulky phenyl group can slow down the coupling reaction, potentially allowing more time for side reactions to occur. Highly efficient coupling reagents are therefore advantageous.

  • Side Reactions: Besides epimerization, prolonged reaction times or highly reactive intermediates can lead to other side reactions, such as the formation of N-acylurea byproducts when using carbodiimides.[8]

4.0 Recommended Protocols and Methodologies

The following protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. All manipulations should be performed in a fume hood using appropriate personal protective equipment.

4.1 Protocol 1: High-Yield, Low-Epimerization Coupling using HATU

4.1.1 Principle and Rationale HATU is a highly effective uronium salt-based coupling reagent that incorporates the HOAt moiety, which is even more effective than HOBt at suppressing racemization and accelerating the reaction.[7][13] This makes it particularly suitable for challenging couplings, including those involving sterically hindered or racemization-prone amino acids like Moc-D-Phg-OH.[14]

4.1.2 Detailed Step-by-Step Protocol

  • Reagent Preparation:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 mmol, 209.2 mg) and HATU (1.0 mmol, 380.2 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Stir the solution for 5-10 minutes at room temperature. This is the pre-activation step.

  • Reaction Initiation:

    • In a separate flask, dissolve the amine component (e.g., an amino acid methyl ester hydrochloride, 1.1 mmol) in anhydrous DMF (3 mL).

    • Add a hindered base, N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL), to the amine solution and stir for 2 minutes.

    • Cool the pre-activated acid solution to 0 °C using an ice-water bath.

    • Slowly add the amine/DIPEA solution to the cooled, activated acid solution via syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

4.2 Protocol 2: Classic Carbodiimide Approach with EDC/Oxyma

4.2.1 Principle and Rationale This method uses the water-soluble carbodiimide EDC, which simplifies purification as the urea byproduct is also water-soluble.[15] It is paired with OxymaPure®, a modern, non-explosive HOBt alternative that provides excellent racemization suppression and enhances coupling efficiency.[8]

4.2.2 Detailed Step-by-Step Protocol

  • Reagent Preparation:

    • In a dry, round-bottom flask, dissolve this compound (1.0 mmol, 209.2 mg), the amine component (1.1 mmol), and OxymaPure® (1.0 mmol, 142.1 mg) in anhydrous Dichloromethane (DCM) or DMF (8 mL).

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice-water bath under an inert atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA, 1.2 mmol, 209 µL) if the amine component is a hydrochloride salt.

    • Add EDC hydrochloride (1.2 mmol, 230.0 mg) to the cooled solution in one portion.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

    • Monitor for completion by TLC or HPLC.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM or ethyl acetate (40 mL).

    • Wash the organic phase with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue via flash chromatography.

4.3 Comparative Analysis of Reagent Performance

The choice of coupling reagent can significantly impact the outcome. The following table summarizes typical results based on literature precedent for coupling racemization-prone acids.

Coupling SystemTypical Reaction TimeTypical YieldRacemization RiskKey Advantages
HATU / DIPEA 2-4 hours>90%Very LowFast, highly efficient, excellent for difficult couplings.[16]
EDC / Oxyma 12-16 hours80-90%LowCost-effective, water-soluble byproducts, safe.[8]
EDC (alone) 12-24 hoursVariableHighNot recommended for this substrate due to epimerization.[7]

5.0 Analytical Monitoring and Characterization

Effective reaction monitoring is crucial for optimizing conditions and ensuring product quality.[17]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of the starting acid. A co-spot of the starting material and the reaction mixture is essential.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis.[18]

    • Purity Analysis: A reverse-phase HPLC method can separate the product from starting materials and byproducts.

    • Enantiomeric Excess: Chiral HPLC is required to determine the extent of epimerization by separating the desired (R,S/R) diastereomer from the undesired (S,S/R) epimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.[18] High-field ¹H NMR can sometimes distinguish between diastereomers, providing another method to assess epimerization.[11]

6.0 Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive coupling reagent; wet solvents/reagents; poor quality amine.Use fresh, high-purity reagents and anhydrous solvents. Ensure the amine component is pure and fully deprotected.
Incomplete Reaction Insufficient equivalents of coupling reagent; steric hindrance; low temperature.Increase equivalents of coupling reagent to 1.2-1.5. Increase reaction time. For HATU, ensure pre-activation is allowed.
Significant Epimerization Non-optimal base (e.g., triethylamine); high reaction temperature; wrong coupling system.Switch to a more sterically hindered base like 2,4,6-collidine.[9] Maintain low reaction temperatures (0 °C). Use a high-quality system like HATU or EDC/Oxyma.
N-Acylurea Byproduct Using carbodiimide without an additive; slow reaction with the amine.Always use an additive (HOBt, Oxyma) with EDC or DCC. Ensure the amine nucleophile is present and reactive.[8]

The successful coupling of this compound hinges on a strategy that prioritizes the suppression of epimerization. While classic carbodiimide methods can be effective when paired with modern additives like OxymaPure®, the use of uronium salt reagents such as HATU often provides a more robust and rapid solution with a lower risk of racemization. Careful selection of a sterically hindered base, use of anhydrous conditions, and diligent reaction monitoring via HPLC are essential practices for achieving high yields of enantiomerically pure peptide products.

8.0 References

  • Biosynthesis. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. [Link]

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]

  • PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (Source URL not available)

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • ACS Publications. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (Source URL not available)

  • ChemBK. (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Request for Quotation. [Link]

  • ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry. [Link]

  • PMC Isochem. Moc-D-phenylglycine. [Link]

  • PubMed Central - NIH. Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. [Link]

  • D-Phenylglycine: A Key Chiral Building Block for Pharmaceutical Synthesis. (Source URL not available)

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed Central. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]

  • PubMed. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

Sources

Application Note: A Framework for Characterizing Novel Enzyme Inhibitors Using (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and characterization of enzyme inhibitors are fundamental to drug discovery and chemical biology.[1] Inhibitors are molecules that bind to enzymes and reduce their activity, serving as crucial tools for elucidating metabolic pathways and as therapeutic agents to correct metabolic imbalances.[2][3][4] The process of characterizing a new chemical entity (NCE) for its inhibitory potential is a systematic investigation to determine not only if it inhibits a target enzyme, but how. This involves quantifying its potency and elucidating its specific mechanism of action (MoA).[1]

While some compounds are well-documented inhibitors, the vast majority of novel molecules require a rigorous, multi-step evaluation. This guide outlines a comprehensive framework for such an evaluation. We will use (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS 50890-96-5), a chiral building block sometimes used in pharmaceutical synthesis, as our hypothetical test compound to illustrate these essential protocols.[5][6] Although not a widely recognized enzyme inhibitor, its defined chemical structure makes it an excellent candidate for demonstrating the characterization workflow from first principles.

This document provides researchers, scientists, and drug development professionals with the foundational protocols and theoretical understanding necessary to:

  • Determine the potency of a test compound (IC50).

  • Elucidate the mechanism of reversible enzyme inhibition.

Part 1: Initial Screening and Potency Determination (IC50)

The first step in characterizing a potential inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[7][8]

Principle of IC50 Determination

The IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are plotted as a dose-response curve, with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of enzyme inhibition on the y-axis. This generates a sigmoidal curve, from which the IC50 can be accurately interpolated.[8][9]

Experimental Workflow for IC50 Determination

The workflow involves preparing a dilution series of the test compound and measuring enzyme activity at each concentration. Controls are critical for data normalization.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Substrate, Buffer & Test Compound Stock prep_dilutions Create Serial Dilution of Test Compound prep_reagents->prep_dilutions plate_setup Plate Controls & Dilutions prep_dilutions->plate_setup pre_incubate Add Enzyme & Pre-incubate (Allows Inhibitor Binding) plate_setup->pre_incubate initiate_rxn Initiate Reaction with Substrate pre_incubate->initiate_rxn read_plate Measure Product Formation (e.g., Absorbance/Fluorescence) initiate_rxn->read_plate calc_inhibition Calculate % Inhibition vs. Vehicle Control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) calc_inhibition->plot_curve calc_ic50 Fit Sigmoidal Curve & Determine IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination.

Protocol 1: IC50 Determination for this compound

This protocol is a general template and should be adapted for the specific enzyme and substrate system being studied.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer that ensures optimal enzyme activity (e.g., 50 mM Tris-HCl, pH 7.5). The choice of buffer, pH, and ionic strength must be optimized for the specific enzyme.[10]
  • Enzyme Stock: Prepare a concentrated stock solution of the purified enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the reaction.
  • Substrate Stock: Prepare a stock solution of the substrate. The final concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[11]
  • Test Compound Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration in the assay must be kept low (typically <1%) and consistent across all wells.

2. Assay Procedure (96-well plate format):

  • Compound Dilution: Perform a serial dilution of the test compound stock to create a range of concentrations (e.g., 8-12 points, from 100 µM down to 1 nM).
  • Controls: Prepare wells for:
  • 100% Activity Control (Vehicle): Contains enzyme, substrate, and solvent (e.g., DMSO) but no inhibitor.
  • 0% Activity Control (Blank): Contains buffer and substrate, but no enzyme.
  • Plate Setup: Add the diluted test compound and vehicle control to the appropriate wells.
  • Pre-incubation: Add the enzyme solution to all wells except the blank. Incubate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.[12]
  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.
  • Data Collection: Measure the rate of product formation using a microplate reader at the appropriate wavelength. Collect data kinetically over a set period where the reaction rate is linear.

3. Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (V₀) for each concentration from the linear portion of the reaction progress curve.
  • Calculate Percent Inhibition: Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
  • Plot and Fit: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (or sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, Origin).[8][9]
  • Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8]

Table 1: Example IC50 Data for this compound

[Compound] (µM)Log [Compound]Average Rate (RFU/min)% Inhibition
0 (Vehicle)N/A5000.0
0.01-2.004951.0
0.1-1.0045010.0
10.0027545.0
50.7015070.0
101.0010080.0
501.706088.0
1002.005589.0
BlankN/A0N/A
Based on this hypothetical data, the calculated IC50 would be approximately 1.2 µM.

Part 2: Mechanism of Action (MoA) Studies

Once a compound's potency is established, the next critical step is to determine its mechanism of action. For reversible inhibitors, this involves distinguishing between competitive, non-competitive, uncompetitive, and mixed inhibition.[2][12] This is achieved by systematically varying the concentrations of both the substrate and the inhibitor and analyzing the effects on the enzyme's kinetic parameters, Vmax and Km.[13]

Principles of Reversible Inhibition Mechanisms
  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (lower affinity for substrate) but does not change Vmax.[4][14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not change Km.[4][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[4][16]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both Vmax and Km.[12][16]

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI +I ES->E -> E+P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 -> E+P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ES3->E3 -> E+P ESI3 ESI ES3->ESI3 +I

Caption: Binding models for different inhibition types.

Protocol 2: Determining the Mechanism of Inhibition

This protocol uses Michaelis-Menten kinetics, often visualized with a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), to diagnose the inhibition type.[15][16]

1. Experimental Design:

  • Select several fixed concentrations of the test compound, this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
  • For each fixed inhibitor concentration, perform a full substrate titration, varying the substrate concentration across a wide range (e.g., 0.2 x Km to 10 x Km).

2. Assay Procedure:

  • Follow the same general procedure as the IC50 assay (Protocol 1).
  • For each plate or experiment, one concentration of the inhibitor will be held constant while the substrate concentration is varied.
  • Ensure a "no inhibitor" control curve is run in parallel.

3. Data Analysis and Interpretation:

  • Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
  • Generate Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. This will generate a series of lines.
  • Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition:[17][18]
  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
  • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
  • Uncompetitive: Lines are parallel (both apparent Vmax and Km decrease).
  • Mixed: Lines intersect in the second quadrant (off the axes).

Table 2: Hypothetical Kinetic Data for MoA Study

[Substrate] (µM)1/[S] (µM⁻¹)V₀ (No Inhibitor)V₀ (+Inhibitor, 1.2 µM)1/V₀ (No Inhibitor)1/V₀ (+Inhibitor)
50.2001671000.00600.0100
100.1002501670.00400.0060
200.0503332500.00300.0040
500.0204173570.00240.0028
1000.0104554170.00220.0024

If plotting this hypothetical data on a Lineweaver-Burk plot, the lines would intersect on the y-axis, indicating a competitive mechanism of action for this compound.

Conclusion

This application note provides a standardized framework for the initial characterization of a novel compound's enzyme inhibitory activity, using this compound as a model. By first establishing potency via IC50 determination and then elucidating the kinetic mechanism, researchers can build a comprehensive profile of a compound's interaction with its enzyme target. These foundational assays are a critical step in the drug discovery pipeline, providing essential information for lead optimization and further mechanistic studies.[19]

References

  • Michaelis-Menten kinetics and inhibition | Biophysics Class Notes - Fiveable. (n.d.).
  • Lineweaver–Burk plot - Wikipedia. (n.d.).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28).
  • Biochemistry Enzyme kinetics. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes.
  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.).
  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline.
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
  • (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Request for Quotation. (2024, April 9). ChemBK.
  • Enzyme Inhibition | Definition, Types & Examples. (n.d.). Study.com.
  • How to calculate IC50. (n.d.). Science Gateway.
  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.).
  • 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. (2020, April 28). LibreTexts.
  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? (2018, August 27). ResearchGate.
  • Enzyme Kinetics Considerations. (2022, June 14). Scientist Live.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018, June 26). protocols.io.
  • Enzyme inhibitor - Wikipedia. (n.d.).
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (2017). Molecular Biology of the Cell, 28(21), 2721–2725. [Link]
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate.
  • Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. (n.d.). Solidzymes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chiral building block. As Senior Application Scientists, we have compiled this resource based on extensive experience to help you navigate the common challenges and achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low Yield After Recrystallization

You've performed a recrystallization, but the recovery of your purified product is significantly lower than expected.

Potential Causes:

  • Excessive Solvent: Using too much solvent for recrystallization is the most common reason for low yield, as a significant portion of the product remains in the mother liquor.[1]

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not have the ideal solubility profile (high solubility when hot, low solubility when cold).

  • Premature Crystallization: If the solution cools too quickly, crystals can form rapidly, trapping impurities and leading to losses during subsequent washing steps.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

Troubleshooting Protocol:

  • Re-evaluate Solvent Volume: If you suspect too much solvent was used, the volume can be reduced by gentle heating under a stream of nitrogen or by using a rotary evaporator to concentrate the solution.[1] Once the volume is reduced, allow the solution to cool again.

  • Optimize the Solvent System: A good starting point for recrystallization of N-protected amino acids is a polar solvent in which the compound is soluble at elevated temperatures, with the addition of a less polar anti-solvent to induce precipitation upon cooling. Common solvent systems to explore include ethanol/water, methanol/water, or ethyl acetate/hexane.[2][3][4]

  • Control the Cooling Rate: To avoid rapid precipitation, ensure the hot, saturated solution is allowed to cool slowly to room temperature before transferring it to an ice bath. Covering the flask with a watch glass and insulating it can help control the cooling process.[5][6]

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation of the product.

  • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can attempt to obtain a second crop of crystals by further concentrating the filtrate and repeating the cooling process.

Problem 2: Oiling Out Instead of Crystallizing

Upon cooling, your product separates as an oil or viscous liquid rather than forming solid crystals.

Potential Causes:

  • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Supersaturation: The solution may be too concentrated, leading to the product coming out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.[1]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of the primary (more soluble) solvent to slightly dilute the solution and then allow it to cool slowly again.[1][5]

  • Solvent Trituration: If an oil persists, you can attempt to solidify it by adding a non-polar solvent like n-hexane or pentane and vigorously scratching the inside of the flask with a glass rod.[7] This can often induce crystallization.

  • Seed Crystallization: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[1][7][8]

  • Consider Column Chromatography: If oiling out continues to be an issue, it may be indicative of a high impurity load that is best removed by an alternative purification method such as column chromatography before attempting recrystallization again.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted (R)-phenylglycine and methyl chloroformate (or its decomposition products).

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, which can arise from racemization during the reaction or from the use of non-enantiopure starting material.[9]

  • Over-reaction Products: Di-acylated byproducts where the carboxylic acid is also esterified.

  • Side-Reaction Products: Phenylacetic acid, benzoic acid, and benzaldehyde can sometimes be present depending on the reaction conditions and the purity of the starting materials.[9]

  • Residual Solvents: Solvents used in the reaction and workup that have not been completely removed.

Q2: How can I assess the chemical and enantiomeric purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): This is a standard method to determine the chemical purity by separating the target compound from most organic impurities.[10]

    • Chiral HPLC: This is essential for determining the enantiomeric excess (ee) of your product.[11][12][13] This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified product and can often reveal the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify impurities.[14][15][16]

Q3: My product appears pure by ¹H NMR, but the enantiomeric excess (ee) determined by chiral HPLC is low. What could be the cause?

A low enantiomeric excess despite a clean NMR spectrum indicates the presence of the undesired (S)-enantiomer. The most likely cause is racemization of the chiral center. Phenylglycine derivatives are known to be susceptible to racemization, especially under harsh reaction conditions.[17]

Mitigation Strategies for Racemization:

  • Temperature Control: Perform the reaction at the lowest effective temperature.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions that can lead to racemization.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause racemization.

Q4: Can I use acid-base extraction to purify my crude product?

Yes, acid-base extraction is a highly effective initial purification step for this compound.[7]

Generalized Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Base Extraction: Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic product will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. The purified product will precipitate out of the solution.[7]

  • Isolation: The precipitated solid can be collected by filtration, washed with cold water, and then dried. Alternatively, the acidified aqueous layer can be extracted with fresh organic solvent, and the combined organic layers washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.[7]

Section 3: Data Presentation and Visualization

Table 1: Common Recrystallization Solvent Systems

Solvent SystemPolarityComments
Ethanol/WaterPolar ProticA good starting point for many N-protected amino acids. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
Methanol/WaterPolar ProticSimilar to ethanol/water, but methanol's lower boiling point can be advantageous.
Ethyl Acetate/HexanePolar Aprotic/NonpolarEffective for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[2][4]
Acetone/HexanePolar Aprotic/NonpolarAnother useful combination for inducing crystallization.[2][4]

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Crude Product recrystallization Perform Recrystallization start->recrystallization outcome Assess Outcome recrystallization->outcome success Pure Crystals Obtained outcome->success Success low_yield Low Yield outcome->low_yield Problem oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent reheat_dilute Reheat and Dilute oiling_out->reheat_dilute triturate Triturate with Anti-solvent oiling_out->triturate seed Add Seed Crystal oiling_out->seed scratch_flask Scratch Flask no_crystals->scratch_flask concentrate Concentrate Solution no_crystals->concentrate seed2 Add Seed Crystal no_crystals->seed2 re_cool Re-cool Solution reduce_solvent->re_cool re_cool->outcome reheat_dilute->outcome triturate->success seed->success scratch_flask->outcome concentrate->outcome seed2->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Organic Process Research & Development. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents.
  • RSC Publishing. (n.d.). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry.
  • ACS Publications. (n.d.). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry.
  • RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry.
  • Daicel Pharma Standards. (2023, April 7). Peptide Synthesis & Impurity Profiling.
  • Veeprho. (n.d.). Phenylglycine Impurities and Related Compound.
  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Purity Analysis of Fmoc-N-Me-D-Glu-OH by HPLC.
  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Boc-Glycine Derivatives.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MDPI. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PubMed. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.
  • Biosynth. (n.d.). N-Boc-D-phenylglycine.
  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
  • ChemScene. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemBK. (2024, April 9). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Request for Quotation.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • YouTube. (2014, November 20). Recrystallization.
  • ResearchGate. (2025, August 7). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MedChemExpress. (n.d.). This compound-COA-270691.
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
  • PrepChem.com. (n.d.). Preparation of N-Phenylglycine.
  • BenchChem. (n.d.). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol.
  • Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • European Patent Office. (2015, January 6). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1.

Sources

Technical Support Center: Optimizing Coupling Efficiency of N-Protected Phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the coupling of N-protected phenylglycine derivatives in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance coupling efficiency and maintain stereochemical integrity.

Introduction: The Phenylglycine Challenge

N-protected phenylglycine (Phg) is a non-proteinogenic amino acid that presents unique hurdles in peptide synthesis. The primary difficulties arise from two key factors:

  • Steric Hindrance: The bulky phenyl group is directly attached to the α-carbon, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This steric hindrance can lead to sluggish reaction kinetics and incomplete coupling reactions.[4]

  • Epimerization/Racemization: The benzylic α-proton of phenylglycine is significantly more acidic than that of many other amino acids.[5] This increased acidity makes it highly susceptible to racemization, particularly under the basic conditions required for the coupling step in Fmoc-based SPPS.[2][5]

This guide will provide actionable strategies to mitigate these issues and achieve successful incorporation of N-protected phenylglycine into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my N-protected phenylglycine coupling reaction failing or giving low yields?

A1: Low coupling yields with N-protected phenylglycine are most commonly attributed to significant steric hindrance.[4] Standard coupling conditions may not be sufficiently robust to overcome the energy barrier created by the bulky phenyl side chain.[6] This can result in incomplete reactions and the formation of deletion sequences.[4] Additionally, peptide aggregation, which can be promoted by hydrophobic residues like phenylglycine, can further block the reactive sites on the resin.[3][7]

Q2: I'm observing diastereomeric impurities in my final peptide. What is causing this and how can I prevent it?

A2: The presence of diastereomers is a strong indicator of epimerization (racemization) of the phenylglycine residue during synthesis.[8] Phenylglycine is particularly prone to racemization due to the increased acidity of its α-proton.[2][5] This is most likely to occur during the base-catalyzed activation and coupling step.[5][9] Studies have shown that the choice of base and coupling reagent is critical in suppressing this side reaction.[10] While some racemization can also occur during Fmoc deprotection with piperidine, it is generally considered a lesser contributor than the coupling step.[8]

Q3: Which N-protecting group, Boc or Fmoc, is better for phenylglycine?

A3: Both Boc and Fmoc strategies can be used for phenylglycine. However, the majority of modern peptide synthesis is performed using Fmoc chemistry. The primary challenge with Fmoc-SPPS is the base-catalyzed nature of both the deprotection and coupling steps, which creates opportunities for epimerization.[5] This guide will focus primarily on strategies within the Fmoc/tBu framework, as it is the most commonly employed method.

Q4: Can microwave-assisted peptide synthesis (MASPPS) improve my results?

A4: Yes, microwave irradiation can be a valuable tool for coupling sterically hindered residues like N-protected phenylglycine.[4] The application of microwave energy can accelerate reaction kinetics, leading to higher coupling efficiencies in shorter timeframes.[6] However, it is crucial to carefully control the temperature, as excessive heat can potentially increase the risk of epimerization.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Insufficient reactivity of the coupling reagent to overcome steric hindrance. 2. Suboptimal reaction conditions (time, temperature). 3. Peptide aggregation on the resin. 4. Poor solvation of the peptide-resin complex.1. Switch to a high-efficiency coupling reagent. Use potent uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts such as PyAOP or PyBOP.[6] 2. Optimize reaction conditions. Increase the coupling time (e.g., 2-4 hours or overnight) or perform a "double coupling" by repeating the coupling step with fresh reagents.[4][6] Gentle heating or the use of microwave synthesis can also be beneficial.[4] 3. Increase reagent excess. Use a higher equivalency of the amino acid and coupling reagent (e.g., 3-5 equivalents).[4] 4. Improve solvation. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its solvating properties. For difficult sequences, mixtures of solvents may be effective.[6][11][12]
High Levels of Epimerization/Racemization 1. Use of a strong, non-sterically hindered base during coupling. 2. Inappropriate choice of coupling reagent. 3. Prolonged exposure to basic conditions.1. Change the base. Replace strong, non-hindered bases like DIPEA with weaker or more sterically hindered bases such as N-Methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 2,6-dimethylpyridine (DMP).[10][13] 2. Select a racemization-suppressing coupling reagent. Reagents like COMU and DEPBT have been shown to reduce epimerization, especially when paired with hindered bases like TMP or DMP.[5][10][13] Carbodiimides like DIC in combination with an additive like OxymaPure® are also excellent for minimizing racemization.[1] 3. Lower the temperature. Performing the coupling at a reduced temperature can help minimize the rate of epimerization.[13]
Positive Kaiser Test After Coupling Unreacted primary amines are present on the resin, indicating an incomplete coupling reaction.[14]1. Perform a second coupling (double coupling). This is the most immediate and common solution.[6][14] 2. If the second coupling fails, cap the unreacted amines. Use a reagent like acetic anhydride to acetylate the remaining free amines. This prevents the formation of deletion peptide impurities in subsequent steps.[14]

Recommended Coupling Reagents for N-Protected Phenylglycine

The choice of coupling reagent is paramount for successfully incorporating N-protected phenylglycine. Below is a summary of recommended reagents, balancing reactivity with racemization suppression.

Coupling ReagentClassExpected Performance & Key Characteristics
HATU Uronium/AminiumHigh Reactivity. Excellent for overcoming steric hindrance. One of the most effective reagents for difficult couplings.[15]
COMU Uronium/AminiumHigh Reactivity & Reduced Racemization. Often considered superior to HATU for hindered couplings and is a safer alternative to explosive HOBt/HOAt-based reagents.[10]
HBTU / TBTU Uronium/AminiumReliable & Widely Used. Slightly less reactive than HATU but a cost-effective and efficient option for many applications.[1][15][16]
PyBOP PhosphoniumHigh Reactivity & Clean Byproducts. Generates non-carcinogenic byproducts. Does not cause guanidinylation side reactions.[1]
DEPBT / PyAOP PhosphoniumReduced Racemization. Particularly effective in suppressing epimerization, especially when used with hindered bases.[5][13][15]
DIC / OxymaPure® CarbodiimideVery Low Racemization. A classic and highly effective combination for minimizing racemization. OxymaPure® is a safe and superior alternative to HOBt.[1][16]

Note: The performance of these reagents can be sequence-dependent. Optimization is always recommended.

Experimental Protocols & Workflows

Protocol 1: High-Reactivity Coupling using HATU/DIPEA

This protocol is designed to maximize coupling efficiency, making it suitable for overcoming severe steric hindrance.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Phenylglycine (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed and the resin is thoroughly washed with DMF.[1]

  • Pre-activation: In a separate vessel, dissolve Fmoc-L-Phenylglycine and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.[1][14] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x).[1]

Protocol 2: Racemization Suppression using COMU/TMP

This protocol is optimized to minimize epimerization, which is critical for maintaining the stereochemical purity of the final peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Phenylglycine (3 eq.)

  • COMU (3 eq.)

  • 2,4,6-trimethylpyridine (TMP) (4 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed and the resin is thoroughly washed with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-Phenylglycine and COMU in DMF. Add TMP to the solution.

  • Coupling: Immediately add the coupling solution to the deprotected peptide-resin. Agitate the mixture for 1-3 hours at room temperature.

  • Monitoring & Washing: Follow steps 4 and 5 from Protocol 1 to confirm completion and wash the resin.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when coupling N-protected phenylglycine.

G start Start Phenylglycine Coupling kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to Next Cycle kaiser_test->coupling_complete Negative troubleshoot Incomplete Coupling Detected (Positive Kaiser Test) kaiser_test->troubleshoot Positive analyze_peptide Analyze Final Peptide (HPLC/MS) coupling_complete->analyze_peptide double_coupling Perform Double Coupling troubleshoot->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->coupling_complete Negative cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_2->cap_amines Positive cap_amines->analyze_peptide epimerization_check Diastereomers Present? analyze_peptide->epimerization_check optimize_conditions Optimize for Racemization: - Use Hindered Base (TMP/DMP) - Use COMU or DEPBT/DIC - Lower Temperature epimerization_check->optimize_conditions Yes end Synthesis Optimized epimerization_check->end No optimize_conditions->end

Caption: Troubleshooting workflow for N-protected phenylglycine coupling.

References

  • Elsawy, M., Hewage, C., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-444.
  • McCabe, T., & Jones, A. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(12), 1642-1645.
  • Sureshbabu, R., & Chennakesava, E. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(38), 23563-23570.
  • Aapptec. (n.d.). Coupling Reagents.
  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.
  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide research, 5(3), 153–158.
  • Cryle, M. J., & Schkenat, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 999-1025.
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

Sources

Troubleshooting peak broadening in chiral HPLC of diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak broadening during the chiral High-Performance Liquid Chromatography (HPLC) analysis of diastereomers. As diastereomers possess different physicochemical properties, their separation on even achiral columns is possible, but achieving sharp, symmetrical peaks is crucial for accurate quantification and resolution. This document provides a structured approach to diagnosing and resolving these common chromatographic challenges.

Part A: Frequently Asked Questions (FAQs)

Q1: Why are my diastereomer peaks suddenly broad and losing resolution?

Peak broadening is a sign of lost chromatographic efficiency. The primary causes can be grouped into three categories: (1) Sample-Related Issues , such as injecting too much sample (column overload) or using an inappropriate sample solvent; (2) Method Parameter Issues , including a suboptimal mobile phase, flow rate, or temperature; and (3) System & Column Health Issues , like column degradation, contamination, or excessive dead volume in the HPLC system.[1][2] A systematic evaluation of each of these areas is the most effective way to identify the root cause.

Q2: What is the first and simplest thing I should check when I see broad peaks?

Always start with the most common and easily reversible cause: column overload . Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape sharpens significantly and becomes more symmetrical, you have identified mass or concentration overload as the primary issue.[3][4] If the peak shape does not improve, you can rule out overload and proceed to investigate other potential causes.

Q3: How can I tell the difference between peak broadening from column degradation versus a problem with my mobile phase?

To distinguish between these, inject a well-characterized standard compound on the column using a standard, validated method (ideally the one from the column manufacturer's test sheet). If the standard compound also shows broad peaks, it strongly suggests the column is degraded or contaminated.[5] If the standard's peak shape is sharp and symmetrical, but your diastereomer peaks are broad, the issue is more likely related to your specific mobile phase conditions or sample interactions.[6]

Q4: Can my choice of sample solvent cause peak broadening even if the sample concentration is low?

Absolutely. This is known as the "solvent effect." If you dissolve your sample in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause severe peak distortion and broadening.[7][8] The strong solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur. Ideally, you should always dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.

Part B: Systematic Troubleshooting Guide

This in-depth guide provides a logical workflow for identifying and resolving the root cause of peak broadening.

Initial Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting. Start at the top and follow the logical flow to efficiently diagnose the problem.

Troubleshooting_Workflow Start Observe Peak Broadening Check_Overload Perform Dilution Study (Inject 1:10 & 1:100 dilutions) Start->Check_Overload Overload_Yes Peak Shape Improves? (Yes) Check_Overload->Overload_Yes Yes Overload_No Peak Shape Improves? (No) Check_Overload->Overload_No No Solution_Overload Root Cause: Column Overload Action: Reduce sample concentration or injection volume. Overload_Yes->Solution_Overload Check_Solvent Investigate Injection Solvent Is it stronger than mobile phase? Overload_No->Check_Solvent Solvent_Yes Stronger Solvent? (Yes) Check_Solvent->Solvent_Yes Yes Solvent_No Stronger Solvent? (No) Check_Solvent->Solvent_No No Solution_Solvent Root Cause: Solvent Mismatch Action: Dissolve sample in mobile phase or a weaker solvent. Solvent_Yes->Solution_Solvent Check_Method Optimize Method Parameters (Flow Rate, Temperature, Mobile Phase) Solvent_No->Check_Method Check_System Evaluate System & Column Health (Run standard, check dead volume) Check_Method->Check_System If no improvement Parameters_Influence cluster_params Adjustable Parameters cluster_outputs Chromatographic Outputs FlowRate Flow Rate Efficiency Efficiency (Peak Width) FlowRate->Efficiency Affects mass transfer & diffusion Temperature Temperature Temperature->Efficiency Affects viscosity & diffusion Selectivity Selectivity (α) (Peak Separation) Temperature->Selectivity Affects chiral recognition energy MobilePhase Mobile Phase (Strength, Additives) MobilePhase->Efficiency Affects interactions MobilePhase->Selectivity Directly alters interactions Resolution Resolution (Rs) Efficiency->Resolution Selectivity->Resolution

Sources

Technical Support Center: Improving Resolution of Diastereomers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, specifically tailored for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you resolve diastereomeric mixtures effectively. The content is structured to explain the "why" behind experimental choices, ensuring you can adapt these principles to your specific analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my diastereomer signals overlapping in the 1H NMR spectrum?

A1: Signal overlap for diastereomers is a common issue and can stem from several factors. Diastereomers, while distinct chemical entities, may have very similar electronic environments around corresponding nuclei, leading to small differences in chemical shifts (Δδ). This is particularly true if the stereocenters are distant from the observed protons.[1][2] Much of the overlap in 1H NMR spectra also results from the multiplet structure caused by homonuclear scalar coupling, which can obscure small chemical shift differences.[1][2]

Q2: What is the quickest first step to try and resolve overlapping signals?

A2: A simple and often effective first step is to change the deuterated solvent.[3] Solvents can induce differential chemical shifts in diastereomers through varying solute-solvent interactions, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS). For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) can often alter the chemical shifts of protons, potentially resolving previously overlapped signals.[3]

Q3: How can I confirm if the multiple signals I see are from diastereomers or another phenomenon like rotamers?

A3: This is a critical diagnostic question. Rotamers are conformational isomers that interconvert, often on a timescale comparable to the NMR experiment.[4] A key method to distinguish rotamers from diastereomers is through variable-temperature (VT) NMR experiments.[3][4][5] As you increase the temperature, the rate of interconversion between rotamers increases, which can lead to the coalescence of their distinct signals into a single, averaged peak.[3][6] Diastereomers, being stable and distinct molecules, will not coalesce upon heating.[5] Chemical exchange NMR experiments, such as 1D and 2D NOESY, can also be used to identify species in chemical exchange, like rotamers.[4][5]

Q4: Can I use 13C NMR to quantify diastereomeric ratios?

A4: While possible, using 1H NMR is generally recommended for quantification.[7] This is because 13C nuclei have longer relaxation times and can be affected by the Nuclear Overhauser Effect (NOE) during proton decoupling, leading to inaccurate signal intensities.[7] For accurate quantitative NMR (qNMR), ensuring full relaxation of the nuclei is crucial, which is more readily achieved with 1H NMR.[7][8][9]

Troubleshooting Guides

Issue 1: Poor Resolution Due to Signal Broadening

Symptoms: Your NMR signals are broad, making it difficult to resolve closely spaced peaks from different diastereomers.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample is not optimized.

    • Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.

  • Sample Concentration: The sample may be too concentrated, leading to intermolecular interactions and viscosity effects that broaden signals.[3]

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Poor Solubility: If your compound is not fully dissolved, the sample is not homogenous, which can significantly broaden lines.[3]

    • Solution: Try a different NMR solvent in which your compound is more soluble.[3] Gentle warming or sonication can also aid dissolution, but ensure your compound is stable under these conditions.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.

    • Solution: If suspected, filter your sample through a small plug of silica or celite. Ensure all glassware is scrupulously clean.

Issue 2: Diastereomeric Signals Overlap Despite Good Linewidths

Symptoms: The signals are sharp, but the chemical shift difference (Δδ) between corresponding protons in the two diastereomers is too small for baseline resolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for resolving overlapping diastereomer signals.

Detailed Methodologies:

  • Method 1: Variable-Temperature (VT) NMR

    • Principle: Changing the temperature can alter the populations of different conformers of a molecule.[10] Since the observed chemical shift is a weighted average of these conformers, a change in temperature can lead to a change in chemical shift.[10] This effect can be different for the two diastereomers, potentially increasing their signal separation.[6][10]

    • Protocol:

      • Prepare your sample as usual in a suitable solvent (e.g., DMSO-d₆, Toluene-d₈).

      • Acquire a standard 1H NMR spectrum at room temperature.

      • Increase the sample temperature in increments of 10-20°C (e.g., 40°C, 60°C, 80°C), allowing the temperature to stabilize for 5-10 minutes at each step.

      • Acquire a spectrum at each temperature and observe any changes in chemical shifts and resolution.[6]

      • Conversely, you can also cool the sample to observe effects on resolution.

  • Method 2: Use of Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs)

    • Principle: Chiral additives create a chiral environment in the NMR tube. They form transient, non-covalent diastereomeric complexes with your analyte.[11][12][13] The differing stability and geometry of these complexes for each diastereomer of your analyte lead to differential changes in their chemical shifts, enhancing separation.[12][14] CLSRs, containing a paramagnetic lanthanide ion, induce large chemical shift changes, but can also cause line broadening if used at high concentrations.[1][15]

    • Protocol for using a Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol for chiral amines): [13]

      • Dissolve a known quantity of your diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire a reference 1H NMR spectrum.

      • In the same NMR tube, add a molar equivalent of the CSA.[12]

      • Gently mix the sample and re-acquire the spectrum.

      • Observe the changes in chemical shifts of the analyte signals. Titrate with more CSA if needed, but be mindful of potential signal broadening.

  • Method 3: Advanced NMR Techniques - Pure Shift NMR

    • Principle: Much of the spectral crowding in 1H NMR is due to multiplet structures from J-couplings.[1][2] Pure shift NMR techniques are a class of experiments that suppress these homonuclear couplings, collapsing multiplets into singlets.[1][2] This drastically increases spectral resolution and can reveal small chemical shift differences between diastereomers that were previously hidden within broad multiplets.[1][2]

    • When to Use: This is a powerful technique when you have very crowded spectra or when the chemical shift difference between diastereomers is smaller than the width of their multiplets.[1] This method is available on most modern high-field NMR spectrometers. Consult your facility manager for implementation.

Quantitative Analysis of Diastereomeric Ratios (d.r.)

Once you have achieved baseline resolution of at least one pair of corresponding signals from the two diastereomers, you can determine the diastereomeric ratio (d.r.). This is a form of relative quantitative NMR (qNMR).[8][9][16][17]

Protocol for Accurate Integration:

  • Select Appropriate Signals: Choose well-resolved, non-overlapping signals corresponding to the same proton (or group of equivalent protons) in each diastereomer. Ideally, these should be singlets or simple multiplets in a clear region of the spectrum.

  • Ensure Full Relaxation: To get accurate integrals, the nuclei must have fully returned to equilibrium before the next pulse. This requires setting the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 10-30 seconds is often sufficient for small molecules.

  • Optimize Acquisition Parameters:

    • Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]

    • Ensure the spectral width is adequate to contain all signals without fold-over.

  • Process the Data Carefully:

    • Apply a gentle line broadening (e.g., LB = 0.3 Hz) to improve S/N without sacrificing too much resolution.[9]

    • Perform careful phasing and baseline correction, as errors in these steps can significantly distort integral values.[7][8]

  • Integrate and Calculate:

    • Define the integral regions for the chosen pair of signals. The integration window should be wide enough to encompass the entire peak, including any 13C satellites if you choose to include them consistently for both peaks.[8]

    • The diastereomeric ratio is the simple ratio of the integral values:

      • d.r. = Integral_diastereomer_A / Integral_diastereomer_B

Data Summary Table for Method Selection:

MethodPrinciple of ResolutionProsCons
Solvent Change Differential solute-solvent interactionsSimple, fast, inexpensiveEffect is unpredictable; may not work
Variable Temperature Alters conformational populations and average chemical shiftsCan resolve signals, distinguishes rotamersRequires VT equipment; can cause line broadening
Chiral Solvating Agents Formation of transient diastereomeric complexesOften highly effective; non-covalentRequires purchase of CSA; can cause broadening
Chiral Lanthanide Shift Reagents Paramagnetic induced shifts in transient complexesInduces large shiftsCan cause significant line broadening; expensive
Pure Shift NMR Collapses multiplets to singletsDramatically improves resolutionRequires modern spectrometer and specific pulse programs

Advanced Case: Derivatization to Enhance Resolution

In some challenging cases, particularly when analyzing enantiomers (which are indistinguishable in a standard achiral NMR environment), a chemical modification can be employed. This involves reacting the mixture with a chiral derivatizing agent (CDA) to convert the enantiomers into a mixture of diastereomers, which can then be analyzed by NMR.[11][18][19] A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters with chiral alcohols.[11][15][18]

Workflow for Chiral Derivatization:

Caption: Workflow for using a chiral derivatizing agent to resolve stereoisomers.

The analysis of the resulting diastereomeric esters often benefits from 19F NMR if a fluorine-containing CDA like Mosher's acid is used, as the 19F spectrum is often simpler with no homonuclear coupling.[15][20]

References

  • A Guide to Quantit
  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC - NIH. [Link]
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]
  • Chiral deriv
  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. JEOL. [Link]
  • Rotamers or diastereomers? An overlooked NMR solution. PubMed. [Link]
  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC - PubMed Central. [Link]
  • Rotamers or Diastereomers? An Overlooked NMR Solution.
  • NMR methods for the analysis of mixtures. PMC - NIH. [Link]
  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect.
  • Anisotropic H STD‐NMR Spectroscopy: Exploration of Enantiomer‐Polypeptide Interactions in Chiral Oriented Environments.
  • Can any one explain how to determine diastereomeric ratio
  • How Does Temper
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Diastereomers and H-NMR. Chemistry Stack Exchange. [Link]
  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Figshare. [Link]
  • Disinction of enantiomers by NMR spectroscopy using chiral orienting media. KIT - Institut für Organische Chemie. [Link]
  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
  • Referencing of the chemical shift scale in the NMR data. University of Wisconsin-Madison. [Link]
  • Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentr
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
  • NMR Spectroscopy: Diastereotopism. YouTube. [Link]
  • Temperature dependence of NMR chemical shifts: Tracking and st
  • Enantiomeric NMR signal separation mechanism and prediction of separation behavior for a praseodymium (III) complex with (S,S)
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Derivatization with (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a chiral derivatizing agent (CDA) used for the determination of enantiomeric excess and absolute configuration of chiral amines and alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments.

Introduction

This compound, which we will refer to as Moc-D-Phg-OH, is an analogue of Mosher's acid.[1] It functions by converting a mixture of enantiomeric amines or alcohols into a mixture of diastereomers. These diastereomers possess distinct physical and spectral properties, allowing for their separation and quantification by chromatographic (HPLC, GC) or spectroscopic (NMR) methods.[2][3]

A critical requirement for accurate enantiomeric excess (ee) determination is that the derivatization reaction proceeds to completion.[2] Incomplete reactions can lead to erroneous results due to kinetic resolution, where one enantiomer reacts faster than the other, skewing the measured ratio.[2] This guide directly addresses the common issue of incomplete derivatization and provides a systematic approach to troubleshooting.

Troubleshooting Guide: Incomplete Derivatization

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: My HPLC/NMR analysis shows a significant amount of unreacted starting amine/alcohol. What is the primary cause?

Answer:

The most common reason for an incomplete reaction is inadequate activation of the carboxylic acid group on the Moc-D-Phg-OH derivatizing agent. Carboxylic acids do not react directly with amines or alcohols under mild conditions to form amides or esters. They must first be converted into a more reactive electrophile.

The reaction requires a coupling agent to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine or alcohol. Without proper activation, the reaction will be slow and inefficient.

Workflow for Amide Bond Formation (Derivatization of an Amine)

cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Analysis Reagent Moc-D-Phg-OH (Carboxylic Acid) Intermediate Activated Ester (Highly Reactive) Reagent->Intermediate Activation Activator Coupling Agent (e.g., EDC, HOBt) Activator->Intermediate Product Diastereomeric Amides (R,R and S,R) Intermediate->Product Nucleophilic Attack Analyte Chiral Amine (R-NH2 / S-NH2) Analyte->Product Analysis HPLC / NMR Analysis Product->Analysis

Caption: General workflow for amine derivatization.

Immediate Actions:

  • Verify Coupling Agent Addition: Ensure you have added an appropriate coupling agent to your reaction mixture.

  • Assess Coupling Agent Quality: Coupling agents, especially carbodiimides like EDC, are moisture-sensitive. Use a fresh bottle or a properly stored aliquot.

Question 2: I'm using a coupling agent, but the reaction is still incomplete. What should I investigate next?

Answer:

If activation is not the issue, you should systematically evaluate other critical reaction parameters. The problem likely lies in one of three areas: Reagent Integrity , Reaction Conditions , or Substrate Reactivity .

Here is a logical troubleshooting workflow:

cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Symptom: Incomplete Derivatization Reagent_Check Check Moc-D-Phg-OH and Coupling Agent Start->Reagent_Check Reagent_Purity Purity ≥97%? Reagent_Check->Reagent_Purity Reagent_Storage Proper Storage? (Dry, Room Temp) Reagent_Purity->Reagent_Storage Yes Reagent_Action Solution: Use fresh, high-purity reagents. Reagent_Purity->Reagent_Action No Reagent_Storage->Reagent_Action No Cond_Check Review Reaction Setup Reagent_Storage->Cond_Check Yes Cond_Solvent Anhydrous Solvent? Cond_Check->Cond_Solvent Cond_Stoich Stoichiometry? (Excess CDA/Agent) Cond_Solvent->Cond_Stoich Yes Cond_Action Solution: Optimize conditions. (Dry solvent, adjust ratios, increase time/temp). Cond_Solvent->Cond_Action No Cond_Temp Temperature/Time? Cond_Stoich->Cond_Temp Yes Cond_Stoich->Cond_Action No Cond_Temp->Cond_Action No Sub_Check Examine Analyte Cond_Temp->Sub_Check Yes Sub_Purity Analyte Purity? Sub_Check->Sub_Purity Sub_Sterics Steric Hindrance? Sub_Purity->Sub_Sterics Yes Sub_Action Solution: Purify analyte. Increase reaction time/temp. Consider a different CDA. Sub_Purity->Sub_Action No Sub_Sterics->Sub_Action Yes

Caption: Troubleshooting decision tree for incomplete derivatization.

A. Reagent Integrity
  • Purity and Storage: The purity of Moc-D-Phg-OH should be high (typically ≥97%).[4][5] It should be stored in a dry environment at room temperature.[4][6] Moisture can hydrolyze coupling agents and compete with your analyte, reducing yield.

  • Coupling Agents: Use high-purity, anhydrous-grade coupling agents and solvents. Common choices are summarized below.

Coupling Agent SystemComponentsTypical SolventKey Features
Carbodiimide/HOBt EDC or DCC + HOBtDichloromethane (DCM), Dimethylformamide (DMF)Highly efficient, suppresses side reactions and racemization.[1]
HATU/Base HATU + Diisopropylethylamine (DIPEA)DMF, Acetonitrile (ACN)Very fast and effective, especially for hindered amines.
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideDCM, TolueneConverts the carboxylic acid to a highly reactive acyl chloride. Requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl.
B. Reaction Conditions
  • Solvent: The reaction must be performed in an anhydrous (dry) aprotic solvent like DCM, THF, or DMF. Water will react with the activated intermediate faster than your analyte.

  • Stoichiometry: To drive the reaction to completion and avoid kinetic resolution, it is crucial to use a slight excess of the derivatizing agent and coupling reagents.[2] A typical starting point is 1.2 to 1.5 equivalents of Moc-D-Phg-OH and coupling agents relative to your analyte.

  • Temperature and Time: Most derivatizations are initially run at 0 °C (during activation) and then allowed to warm to room temperature for 2-24 hours. If the reaction is slow due to steric hindrance, gentle heating (e.g., 40-50 °C) may be required. Monitor the reaction progress by TLC or LC-MS.

C. Substrate (Analyte) Reactivity
  • Steric Hindrance: If your chiral amine or alcohol is sterically bulky (e.g., a secondary amine with large substituents near the nitrogen), the reaction rate will be significantly slower.[3][7] In such cases, you may need to:

    • Increase the reaction time and/or temperature.

    • Use a more powerful coupling agent like HATU.

    • Consider a different, less bulky chiral derivatizing agent.

  • Analyte Purity: Impurities in your analyte can interfere with the reaction. For example, an acidic impurity could consume the base, while a nucleophilic impurity could compete for the derivatizing agent. Ensure your analyte is of high purity.[8]

Question 3: I see multiple new peaks in my chromatogram, not just the two expected diastereomers. What's happening?

Answer:

The presence of multiple unexpected peaks suggests side reactions are occurring. The most common side products in carbodiimide-mediated couplings are:

  • N-acylurea: This forms when the activated O-acylisourea intermediate rearranges instead of reacting with your analyte. This is more common with sterically hindered analytes or when the analyte concentration is low.

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and more likely to react with your analyte.[1]

  • Unreacted Activated Ester: If the work-up procedure is not sufficient, you may see residual activated species.

    • Solution: Quench the reaction with a small amount of water or a primary amine scavenger resin to consume any remaining activated reagent before analysis.

Experimental Protocols

The following is a general, representative protocol for the derivatization of a chiral primary amine. This protocol should be optimized for your specific analyte.

Protocol: Derivatization of a Chiral Amine using EDC/HOBt Coupling

Materials:

  • This compound (Moc-D-Phg-OH)

  • Chiral amine analyte

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add Moc-D-Phg-OH (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture for 5 minutes.

  • Activation & Coupling: Cool the vial to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, HOBt, and excess EDC byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: The resulting residue contains the diastereomeric amides. Prepare a sample for HPLC or NMR analysis according to your established analytical method.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary? A: Derivatization serves two main purposes in chromatographic analysis. First, it converts enantiomers, which are indistinguishable in achiral environments, into diastereomers, which have different physical properties and can be separated on standard achiral columns.[5][6] Second, it can introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability.[9][10]

Q2: How do I know if my analytical method is suitable? A: Before troubleshooting the reaction, you must validate your analytical method. Prepare a known racemic (50:50) mixture of your analyte and derivatize it. Your HPLC or GC method should show two well-separated peaks with a peak area ratio of approximately 1:1.[8] If you cannot resolve the diastereomers, you need to optimize your chromatography method (e.g., change the mobile phase, column, or temperature).[11][12]

Q3: Can I use this reagent for chiral alcohols? A: Yes, Moc-D-Phg-OH can be used to derivatize chiral alcohols to form diastereomeric esters. The principles are the same, but esterification often requires a catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to the coupling agent (e.g., EDC).

Q4: Are there alternatives to Moc-D-Phg-OH? A: Yes, several other chiral derivatizing agents are available. The most well-known is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[3] Other options include 1-(1-naphthyl)ethyl isocyanate (NEIC) and 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The best choice depends on your specific analyte and analytical technique.

Q5: How should I store Moc-D-Phg-OH? A: The reagent should be stored sealed in a dry environment at room temperature.[4][6] Long-term storage at -20°C in powder form is also acceptable.[13] Avoid repeated exposure to atmospheric moisture.

References

  • Wikipedia.
  • Oakwood Chemical. (R)-2-(Methoxycarbonylamino)-2-phenylacetic acid. [Link]
  • ResearchGate.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • PubMed.
  • Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
  • National Institutes of Health. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. [Link]
  • ResearchGate.
  • ResearchGate. Conformational analysis of chiral hindered amides. [Link]
  • Chromatography Today.

Sources

Technical Support Center: Managing Excess Derivatizing Agent in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for a common challenge in chemical analysis: the removal of excess derivatizing agent from a reaction mixture. Here, we move beyond simple instructions to explain the underlying principles of each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during and after the derivatization process, presented in a practical question-and-answer format.

Q1: My chromatogram is showing a large solvent front and/or unexpected peaks. Could this be due to excess derivatizing agent?

A1: Yes, this is a classic symptom of residual derivatizing agent or its byproducts.[1] An excess of the agent is often used to drive the reaction to completion, but if not adequately removed, it can co-elute with your solvent or appear as distinct peaks, potentially masking your analytes of interest.[2] Furthermore, some derivatizing agents, particularly silylating agents, can generate byproducts that also contribute to a complex and misleading chromatogram.[3]

Troubleshooting Steps:

  • Confirm the Source: Inject a blank sample containing only the derivatizing agent and solvent to see if the artifact peaks match.

  • Optimize Reagent Concentration: While an excess is often necessary, using a gross excess can exacerbate removal challenges. A 2:1 molar ratio of silylating agent to active hydrogens is a good starting point.

  • Implement a Removal Strategy: Based on the nature of your derivatizing agent and analyte, select an appropriate removal technique as detailed in the sections below.

Q2: I'm observing peak tailing for my silylated compounds. What's the cause and how can I fix it?

A2: Peak tailing in the gas chromatography (GC) analysis of silylated compounds can stem from several factors, including incomplete derivatization or the presence of active sites within your GC system.[4] If the derivatization reaction is not complete, the original polar analyte can interact strongly with the GC system.[4] Additionally, moisture in your sample or carrier gas can cause the silylated derivatives to revert to their original, more polar form, leading to tailing.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is a common enemy of derivatization reactions, as it can deactivate the reagents.[5] Ensure all glassware is meticulously dried and use anhydrous solvents.[6]

  • Optimize Reaction Conditions: Factors like temperature and reaction time are critical. For less reactive functional groups like amides, you may need to increase the temperature or prolong the reaction time.

  • Check for Active Sites: The injector liner, column, and fittings can all have active sites (e.g., free silanol groups) that interact with polar compounds.[4] Regular cleaning, replacement of liners, and using deactivated glassware can mitigate this.[7]

Q3: My derivatized sample is not dissolving well in the injection solvent. What should I do?

A3: Solubility issues can prevent a successful analysis. If your derivatized sample residue doesn't dissolve, the derivatization will likely not proceed effectively, if at all.[8]

Troubleshooting Steps:

  • Solvent Selection: You may need to use a different solvent. For silylation reactions, pyridine is a common choice as it can also act as a catalyst.[6][8] Ethyl acetate is another alternative to consider.[8]

  • pH Adjustment: For compounds with acidic or basic functionalities, adjusting the pH to neutralize the analyte can improve its solubility in the organic solvent.[8]

  • Use of a Catalyst: For some reactions, the addition of a catalyst like trimethylchlorosilane (TMCS) can not only enhance reactivity but also improve solubility.[9]

Strategies for Removing Excess Derivatizing Agent

The choice of removal technique depends on the chemical properties of the derivatizing agent, your analyte of interest, and the analytical method being employed.

Evaporation/Volatilization

This is often the simplest method, suitable for volatile derivatizing agents and their byproducts.

Principle: The reaction mixture is gently heated under a stream of inert gas (e.g., nitrogen) to evaporate the more volatile components, leaving the less volatile derivatized analyte behind.[10][11] This technique is particularly effective for common silylating agents like BSTFA and its byproducts, which are typically volatile.[7]

When to Use It:

  • When the derivatizing agent and its byproducts are significantly more volatile than the derivatized analyte.

  • For thermally stable analytes.

Considerations:

  • Analyte Stability: Be cautious with heat-sensitive compounds, as elevated temperatures can lead to degradation.[11][12]

  • Efficiency: For less volatile agents, this method may not be sufficient.

Experimental Protocol: Nitrogen Blowdown Evaporation

  • Place the reaction vial in a heating block set to a gentle temperature (e.g., 40-60°C).

  • Direct a gentle stream of dry nitrogen gas onto the surface of the liquid.[12]

  • Continue until the excess reagent and solvent have evaporated.

  • Reconstitute the dried residue in an appropriate solvent for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[13][14]

Principle: The derivatized analyte, now typically more nonpolar, will preferentially partition into the organic phase, while the unreacted derivatizing agent (especially if it's polar or can be hydrolyzed to a polar species) and its byproducts can be washed away with an aqueous solution.[15][16]

When to Use It:

  • When the derivatized analyte has significantly different polarity compared to the excess reagent.

  • For removing non-volatile or thermally labile reagents.

Considerations:

  • Solvent Selection: The choice of organic and aqueous phases is critical for effective separation.[14]

  • Emulsion Formation: Emulsions can sometimes form at the interface of the two liquids, making separation difficult.[15]

Experimental Protocol: Aqueous Wash

  • After the derivatization reaction is complete, add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the reaction mixture.

  • Transfer the mixture to a separatory funnel.

  • Add an aqueous solution (e.g., deionized water, saturated sodium bicarbonate solution) to the separatory funnel.

  • Gently shake the funnel to mix the phases, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the wash step 2-3 times.

  • Collect the organic layer containing the derivatized analyte.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Filter and evaporate the solvent to obtain the purified, derivatized analyte.

Solid-Phase Extraction (SPE)

SPE is a versatile and efficient sample cleanup method that uses a solid adsorbent to separate components of a mixture.[17][18][19]

Principle: The reaction mixture is passed through an SPE cartridge. Depending on the chosen sorbent and solvent conditions, either the derivatized analyte can be retained while the excess reagent is washed away (bind-and-elute), or the excess reagent can be retained while the derivatized analyte passes through (interference removal).[18]

When to Use It:

  • For complex sample matrices.

  • When high selectivity is required.

  • Can be automated for high-throughput applications.[19]

Considerations:

  • Method Development: Requires careful selection of the SPE sorbent, conditioning solvents, wash solvents, and elution solvents.[17]

  • Recovery: It's important to validate the method to ensure that the analyte of interest is not lost during the SPE process.

Experimental Protocol: SPE (Bind-and-Elute Strategy)

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water for aqueous samples).

  • Loading: Load the reaction mixture onto the cartridge. The derivatized analyte will bind to the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove the excess derivatizing agent and other impurities.

  • Elution: Elute the purified, derivatized analyte with a strong solvent.

  • The collected eluate can then be concentrated and analyzed.

Chemical Quenching

This method involves adding a chemical reagent to the reaction mixture to specifically react with and neutralize the excess derivatizing agent.

Principle: A "quencher" is introduced that reacts rapidly and selectively with the remaining derivatizing agent, converting it into a non-interfering or easily removable compound.[20] For example, a small amount of a protic solvent like methanol can be added to quench excess silylating reagents.

When to Use It:

  • When other physical removal methods are not effective or practical.

  • When the quenching reaction is fast and produces benign byproducts.

Considerations:

  • Selectivity: The quenching agent should not react with the derivatized analyte.

  • Byproducts: The byproducts of the quenching reaction should not interfere with the subsequent analysis.

Experimental Protocol: Quenching of a Silylating Agent

  • Upon completion of the derivatization reaction, cool the mixture to room temperature.

  • Slowly add a small amount of a quenching agent (e.g., methanol) to the reaction vial.

  • Allow the mixture to stand for a few minutes to ensure complete reaction with the excess silylating agent.

  • The quenched mixture can then be further purified if necessary or directly analyzed.

Method Selection Guide

The following table provides a summary to aid in selecting the most appropriate removal technique.

Method Principle Best For Advantages Disadvantages
Evaporation/ Volatilization Removal of volatile components via heat and gas flowVolatile derivatizing agents (e.g., silylating agents)Simple, fast, requires minimal additional reagentsNot suitable for non-volatile agents or heat-sensitive analytes
Liquid-Liquid Extraction (LLE) Partitioning based on differential solubilityNon-volatile agents, analytes with different polarity than the agentEffective for a wide range of compounds, good for bulk removalCan be labor-intensive, potential for emulsion formation, uses significant solvent volumes
Solid-Phase Extraction (SPE) Selective adsorption onto a solid phaseComplex matrices, trace analysis, automationHigh selectivity, can concentrate the analyte, automatableRequires method development, potential for analyte loss
Chemical Quenching Inactivation of the agent via a chemical reactionWhen physical removal is difficultFast, can be highly specificPotential for side reactions with the analyte, quenching byproducts may interfere

Visualizing the Workflow

A logical approach to selecting a removal method is crucial for experimental success.

Derivatizing_Agent_Removal_Workflow start Reaction Complete is_agent_volatile Is the derivatizing agent volatile? start->is_agent_volatile is_analyte_stable Is the derivatized analyte thermally stable? is_agent_volatile->is_analyte_stable Yes polarity_diff Significant polarity difference between analyte and agent? is_agent_volatile->polarity_diff No evaporation Evaporation under Nitrogen is_analyte_stable->evaporation Yes is_analyte_stable->polarity_diff No analyze Analyze Sample evaporation->analyze lle Liquid-Liquid Extraction polarity_diff->lle Yes complex_matrix Is the sample matrix complex? polarity_diff->complex_matrix No lle->analyze spe Solid-Phase Extraction complex_matrix->spe Yes quenching Chemical Quenching complex_matrix->quenching No spe->analyze quenching->analyze

Caption: Decision tree for selecting a removal method for excess derivatizing agent.

Validation of Agent Removal

It is crucial to confirm that the chosen removal method is effective.

  • Chromatographic Analysis: Analyze a sample that has undergone the removal process. The absence of the characteristic peaks of the derivatizing agent and its byproducts indicates successful removal.

  • Blank Runs: Running a blank after a cleaned-up sample can ensure there is no carryover of the agent in your analytical system.

  • Recovery Studies: Spike a known amount of your analyte into a blank matrix, perform the derivatization and cleanup, and quantify the recovery. This ensures your removal process is not also removing your analyte of interest.

By understanding the principles behind each removal technique and systematically troubleshooting any issues that arise, you can ensure the integrity and accuracy of your analytical results.

References

  • Benchchem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for Lipoamide derivatization reactions for GC-MS.
  • Unknown. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting GC Analysis of Silylated Compounds.
  • Unknown. (n.d.). GC Derivatization.
  • ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
  • Unknown. (n.d.). 5 - Gas Chromatography Problem Solving and Troubleshooting.
  • Science.gov. (n.d.). chemical derivatization techniques: Topics by Science.gov.
  • ResearchGate. (2013, February 8). How can you avoid problems in a GC column due to an excess of a derivatizing agent?.
  • NIH. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Benchchem. (n.d.). The Reactivity of Common Silylating Agents: A Technical Guide for Researchers.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Unknown. (n.d.). silylation overview.pdf.
  • Thermo Fisher Scientific - US. (n.d.). Solid Phase Extraction Guide.
  • Organomation. (2024, December 29). Sample Preparation Mastery: Evaporation Techniques for Chromatography.
  • Chemistry LibreTexts. (2023, August 29). Solid Phase Extraction.
  • Affinisep. (n.d.). Solid Phase Extraction.
  • NIH. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • PubMed. (2012, March). In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry.
  • American Chemical Society. (n.d.). Removing The Excess Derivatizing Agent.
  • PubMed Central. (n.d.). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry.
  • Organomation. (2024, August 5). Evaporation of Volatile Solvents in Metabolomics.
  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • News-Medical.Net. (2025, February 27). Evaporation matters in chromatographic sample preparation.
  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Unknown. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • ResearchGate. (2025, August 5). Derivatization in the current practice of analytical chemistry | Request PDF.
  • LCGC International. (2018, January 1). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Unknown. (2019, April 2). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions.
  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

Sources

Technical Support Center: Solvent Effects on (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Moc-D-Phg-OH) Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a critical chiral building block in modern pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its reactivity, with a specific focus on the pivotal role of solvent selection. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction success, yield, and, most importantly, the preservation of stereochemical integrity.

This document provides troubleshooting guides for common experimental issues and answers frequently asked questions, grounding all recommendations in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common challenges encountered when working with Moc-D-Phg-OH, presented in a question-and-answer format.

Issue 1: Low Reaction Yield or Stalled Conversion in Coupling Reactions

Q: My amide or ester coupling reaction with Moc-D-Phg-OH is showing low conversion. I've confirmed the quality of my reagents. Could the solvent be the problem?

A: Absolutely. Low or incomplete conversion is frequently traced back to solvent-related issues, primarily solubility and reaction equilibrium.

  • Underlying Cause 1: Insufficient Solubility. Moc-D-Phg-OH, like many N-protected amino acids, requires a solvent that can adequately solvate both its polar carboxylic acid/amide backbone and its nonpolar phenyl ring. If the starting material or reagents are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the kinetics.

    • Expert Insight: While described as soluble in ethanol and dimethylformamide (DMF)[2], the solubility of related N-protected phenylglycine derivatives varies significantly across common lab solvents. As a proxy, the solubility of N-Cbz-L-phenylglycine demonstrates a strong dependence on solvent polarity and hydrogen bonding capability.[3][4]

  • Underlying Cause 2: Unfavorable Reaction Equilibrium (Esterifications). Esterification is a reversible reaction that produces water as a byproduct.[5] In a standard organic solvent, the accumulation of water can push the equilibrium back towards the starting materials, stalling the reaction.

    • Expert Insight: The most effective strategy is to use the reactant alcohol (e.g., methanol, ethanol) as the solvent.[6] This serves a dual purpose: it drives the reaction forward due to a massive excess of one reactant and acts as the solvent medium. Continuous removal of water is also a standard industrial practice to achieve high yields.[5]

  • Troubleshooting Protocol: Optimizing for Conversion

    • Verify Solubility: Before starting the reaction, perform a simple solubility test. At your intended reaction concentration, does your Moc-D-Phg-OH fully dissolve in the chosen solvent at room temperature or gentle warming? If not, consider a more suitable solvent.

    • Solvent Selection for Coupling: For amide couplings, polar aprotic solvents like DMF, NMP, or DMAc are often effective. For esterifications, using the corresponding alcohol as the solvent is the preferred method.[6]

    • Manage Byproducts: If your reaction generates water (like esterification) or other small molecule byproducts, consider using molecular sieves or a Dean-Stark apparatus to remove them and drive the reaction to completion.

    • Analytical Check: Monitor the reaction progress using a suitable technique (TLC, LC-MS). If the reaction stalls, a change in solvent to improve solubility may be necessary.

Issue 2: Racemization - The Loss of Stereochemical Integrity

Q: My final product contains the undesired (S)-enantiomer. How can my solvent choice lead to racemization of the (R)-center in Moc-D-Phg-OH?

A: This is the most critical issue for phenylglycine derivatives. The proton on the alpha-carbon (the stereocenter) is significantly more acidic than in aliphatic amino acids due to stabilization of the resulting carbanion by the adjacent phenyl ring. Its removal leads to a planar intermediate, which can be re-protonated from either face, causing racemization. The solvent and base system plays a direct role in facilitating this undesired pathway.

  • Underlying Cause 1: Polar Aprotic Solvents under Basic Conditions. This is a classic recipe for racemization. Polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates involved in the deprotonation/re-protonation cycle. When combined with common organic bases (especially non-hindered ones like triethylamine or DIPEA), significant racemization can occur.[7][8]

    • Expert Insight: Studies on free phenylglycine have shown that serious racemization occurs in polar organic solvents like DMF and DMSO under alkaline conditions.[7] This susceptibility is a known challenge in Fmoc-based solid-phase peptide synthesis involving phenylglycine.[8]

  • Underlying Cause 2: Presence of a Strong, Unhindered Base. The choice of base is as critical as the solvent. Bases that are sterically hindered and/or weaker are less likely to abstract the alpha-proton. For example, switching from DIPEA to a more hindered base like 2,4,6-collidine or TMP has been shown to minimize racemization during peptide coupling.[8]

  • The Protective Role of Protic Solvents (Especially Water). Counterintuitively, the presence of water or other protic solvents can significantly suppress racemization under both acidic and basic conditions.[7]

    • Mechanistic Explanation: Water can act as a proton shuttle, creating a local environment that favors rapid re-protonation of the correct enantiomer before inversion can occur. It also alters the solvation shells around the reactants and bases, potentially reducing the effective basicity at the alpha-carbon.

Section 2: Experimental Protocols & Best Practices

Protocol 1: General Workflow for Solvent Selection

This workflow provides a systematic approach to selecting and optimizing a solvent system for reactions involving Moc-D-Phg-OH.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Esterification, Amide Coupling) solubility Step 1: Solubility Screen Test in common solvents (DMF, NMP, THF, DCM, Alcohols) start->solubility rac_risk Step 2: Assess Racemization Risk Is the reaction basic? High temperature? solubility->rac_risk low_risk Low Risk (e.g., Acidic Esterification) rac_risk->low_risk No high_risk High Risk (e.g., Peptide Coupling with Base) rac_risk->high_risk Yes select_low Step 3a: Select Candidate Solvents (e.g., Reactant Alcohol, Aprotic Solvents like DCM, THF) low_risk->select_low select_high Step 3b: Select Candidate Solvents Prioritize less polar aprotics (THF, DCM). Consider protic co-solvents (e.g., H2O). Crucially, select a hindered/weak base. high_risk->select_high optimize Step 4: Small-Scale Optimization Test selected solvent/base combinations. select_low->optimize select_high->optimize analyze Step 5: Analysis - Conversion via LC-MS/HPLC - Purity via Chiral HPLC optimize->analyze finish End: Scale-Up Optimized Protocol analyze->finish

Caption: Workflow for solvent selection and optimization.

Protocol 2: Troubleshooting Racemization

This decision tree helps diagnose and remedy unexpected epimerization.

Racemization_Troubleshooting start Problem: Racemization Detected (via Chiral HPLC) q_solvent What is your primary solvent? start->q_solvent polar_aprotic Polar Aprotic (DMF, DMSO, NMP) q_solvent->polar_aprotic other_solvent Less Polar / Protic (THF, DCM, Alcohol) q_solvent->other_solvent action1 Action 1: Change Solvent Switch to a less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). polar_aprotic->action1 q_base What base are you using? other_solvent->q_base action1->q_base strong_base Strong / Unhindered (DIPEA, Et3N) q_base->strong_base weak_base Weak / Hindered (Collidine, TMP, NMM) q_base->weak_base action2 Action 2: Change Base Switch to a sterically hindered or weaker base (e.g., N-methylmorpholine, 2,4,6-collidine). strong_base->action2 q_water Is the system strictly anhydrous? weak_base->q_water action2->q_water action3 Action 3: Consider Water Introduce a small amount of water as a co-solvent to suppress racemization. q_water->action3 Yes result Re-evaluate with Chiral HPLC q_water->result No action3->result

Caption: Decision tree for troubleshooting racemization.

Section 3: Data Summary & Frequently Asked Questions (FAQs)

Solubility Profile of a Model N-Protected Phenylglycine

While comprehensive data for Moc-D-Phg-OH is proprietary, the following table for the closely related N-Cbz-L-phenylglycine provides an excellent proxy for expected solubility behavior.

SolventMolar Solubility (x 10³) at 298.15 KSolvent Type
Acetonitrile1.85Polar Aprotic
Ethyl Acetate5.86Moderately Polar
n-Propanol12.31Polar Protic
Ethanol16.51Polar Protic
Methanol22.04Polar Protic
Acetone38.67Polar Aprotic
Water42.11Polar Protic

Data adapted from Zhao, Y. et al. (2021).[3] This table clearly shows that solubility is not solely dependent on polarity; specific solute-solvent interactions like hydrogen bonding play a crucial role.[4]

Frequently Asked Questions

Q1: For a standard peptide coupling (e.g., with HATU), what is the best starting solvent to minimize racemization? A1: Based on extensive literature, the coupling reagents themselves strongly affect the degree of racemization.[8] However, to minimize the solvent's contribution, start with a less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). If solubility is an issue, a minimal amount of DMF can be used, but you must pair it with a weak, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8] Avoid DIPEA in DMF if at all possible.

Q2: Can I really add water to my organic reaction to prevent racemization? What are the downsides? A2: Yes, studies have confirmed that water can act as a racemization suppressant.[7] The primary downside is the potential for hydrolysis of activated esters or coupling reagents, which can lower your overall yield. This is a balancing act. You would need to empirically determine the optimal amount of water—enough to suppress racemization but not so much that it significantly impacts the main reaction pathway. Start with very small amounts (e.g., 0.5-1% v/v) and monitor both the yield and the enantiomeric excess.

Q3: How does temperature interact with solvent choice? A3: Higher temperatures accelerate all reactions, including desired product formation and undesired racemization. If you are using a solvent system prone to racemization (like DMF with a base), increasing the temperature will almost certainly worsen the problem. Conversely, if your reaction is sluggish in a "safer" but lower-boiling solvent like DCM, you are limited by its reflux temperature. A good strategy is to choose the solvent that provides the best balance of solubility and stereochemical safety at the lowest possible temperature required for a reasonable reaction rate.

References

  • O-tani, N., & Yamada, T. (1996). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1.
  • Zhao, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K.
  • Zhao, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K.
  • Antonino, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Introduction. ChemBK.com.
  • Guidechem. (R)-2-(methoxycarbonylamino)-2-phenylacetic acid 50890-96-5 wiki. Guidechem.com.
  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Geffre, C. P., et al. (1998). Process for esterification of amino acids and peptides.

Sources

Temperature optimization for reactions involving (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Moc-D-Phg-OH). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding temperature optimization for reactions involving this critical chiral building block. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the complexities of its application.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemical principles and actionable solutions.

Q1: My amide coupling reaction is showing low yield and/or slow conversion. Should I increase the temperature?

Answer: Increasing the temperature to accelerate a sluggish amide coupling reaction is a common impulse, but it requires careful consideration due to competing degradation and side-reaction pathways.

Root Cause Analysis:

  • Insufficient Activation: At lower temperatures (e.g., 0 °C to room temperature), the rate of formation of the activated species (like an active ester or acylphosphonium) might be the rate-limiting step.

  • Steric Hindrance: Moc-D-Phg-OH, with a phenyl group directly attached to the α-carbon, is sterically demanding. The amine coupling partner may also be hindered. Higher thermal energy can help overcome this activation barrier.

  • Reagent Stability: Many common coupling reagents and additives can degrade at elevated temperatures, reducing their effectiveness over the course of the reaction.

Recommended Strategy: A Systematic Approach to Temperature Optimization

Before defaulting to a higher temperature, we recommend a systematic approach. Increasing temperature should be a controlled variable, not a speculative fix.

Step-by-Step Protocol for Temperature Optimization:

  • Establish a Baseline: Run the reaction at a standard starting temperature, typically 0 °C to room temperature (RT), for a defined period (e.g., 2-4 hours). Use HPLC to determine the initial conversion rate and impurity profile.

  • Incremental Increase: If conversion is low, set up parallel reactions at incrementally higher temperatures (e.g., RT, 40 °C, 60 °C). Avoid exceeding 80 °C initially, as this increases the risk of racemization and decomposition.[1][2]

  • Monitor Closely: Sample each reaction at regular intervals (e.g., every 1-2 hours) and analyze by HPLC. Track the formation of the desired product, consumption of starting material, and crucially, the emergence of any new impurities.

  • Analyze the Trade-off: Plot conversion vs. time for each temperature. Also, plot the percentage of key impurities vs. time. The optimal temperature is the one that provides the fastest conversion rate with the lowest formation of impurities and minimal loss of stereochemical purity (see Q2).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for Systematic Temperature Optimization", fontsize=10, fontname="Arial"];

Table 1: Temperature Considerations for Common Coupling Reagents

Coupling Reagent ClassExamplesGeneral Temperature RangeNotes
Carbodiimides EDC, DCC, DIC0 °C to RTActivation can be slow. Additives like Oxyma or HOBt are crucial but can have their own thermal stability limits.
Onium Salts (Uronium) HATU, HBTU, COMU0 °C to 50 °CHighly efficient but can promote racemization at higher temperatures, especially with hindered substrates.[2][3][4]
Phosphonium Salts PyBOP, PyAOP0 °C to 50 °CSimilar profile to uronium salts. Elevated temperatures can accelerate side reactions.
Acyl Fluoride Precursors TFFH, BTFFHRT to >80 °CCan be effective for hindered couplings at elevated temperatures, but requires careful optimization.[1]
Q2: I'm observing significant racemization of my product. How is this related to temperature?

Answer: Racemization (or epimerization) is the most critical temperature-dependent side reaction for this compound. Phenylglycine and its derivatives are notoriously prone to racemization because the α-proton is benzylic and thus more acidic than in aliphatic amino acids.[5][6][7][8]

Mechanism of Racemization: The process is catalyzed by base and accelerated by heat. During an amide coupling, the activating agent and the base required for the reaction create an environment conducive to racemization.

  • Deprotonation: A base removes the acidic α-proton from the activated carboxylic acid intermediate.

  • Formation of a Planar Intermediate: This deprotonation forms a planar enolate or oxazolone intermediate.

  • Reprotonation: The planar intermediate can be reprotonated from either face with nearly equal probability, leading to a mixture of (R) and (S) enantiomers.

Higher temperatures provide the necessary activation energy for this deprotonation-reprotonation sequence, dramatically increasing the rate of racemization.[2][7]

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting Strategies to Minimize Racemization:

  • Lower the Temperature: This is the most effective solution. Perform the reaction at 0 °C or even -15 °C. While this will slow down the desired reaction, it will slow down racemization to a much greater extent.

  • Choose the Right Base: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Studies have shown that bases weaker than DIPEA with enhanced steric shielding can minimize racemization of phenylglycine.[6]

  • Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are essential. They trap the activated intermediate, converting it to a less reactive active ester that is more resistant to racemization.

  • Minimize Activation Time: Add the amine component to the reaction as soon as the carboxylic acid has been activated. Do not let the activated acid sit in the presence of base for extended periods before the coupling partner is introduced.

Frequently Asked Questions (FAQs)

Q: What is the general thermal stability of solid this compound?

A: The compound is a white to off-white solid that is generally stable at room temperature.[6] Its reported melting point is approximately 120 °C.[5] As a general rule, it is advisable to keep reaction temperatures well below the melting point to avoid decomposition. Studies on similar amino acids show that thermal decomposition typically begins in the range of 185–280°C, often resulting in the release of water and ammonia.[9][10][11][12] For long-term storage, keeping the powder at 4°C or -20°C is recommended to ensure maximum stability and purity.[13]

Q: How does reaction temperature affect the stability of the methoxycarbonyl (Moc) protecting group?

A: The methoxycarbonyl (Moc) group is a robust urethane-type protecting group. It is stable under the mildly acidic and basic conditions typical of many synthetic transformations, including most standard amide coupling protocols. It is significantly more stable than acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethoxycarbonyl (Fmoc).[14][15][16]

Cleavage of the Moc group typically requires harsh conditions that are not encountered during standard temperature optimization:

  • Strong Acidic Hydrolysis: e.g., HBr in acetic acid.

  • Strong Basic Hydrolysis (Saponification): e.g., Refluxing with concentrated NaOH or KOH.

  • Reductive Conditions: Certain reductive methods may cleave carbamates.

For the purposes of temperature optimization between 0 °C and 80 °C, the Moc group can be considered completely stable.

Q: What is a good starting temperature for a new reaction involving this compound?

A: For most applications, especially amide bond formation, a starting temperature of 0 °C is highly recommended. This provides the best balance for preserving stereochemical integrity. You can then allow the reaction to slowly warm to room temperature over several hours. This approach often provides good conversion while minimizing the risk of racemization. Only if this fails to yield the desired product should you cautiously explore elevated temperatures as outlined in the troubleshooting guide.

References

  • Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Amino Acids, 49(7), 1289-1297.
  • Zhang, Y., et al. (2015). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 80(12), 6152-6165.
  • ResearchGate. (2015). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
  • Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Ismail, M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 343-349.
  • König, S., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1179-1191.
  • Traboni, S., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. ResearchGate.
  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
  • Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
  • Lood, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11445-11449.
  • Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
  • ResearchGate. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Google Patents. (2017). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central.
  • Thompson, A. L., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 783–792.
  • ResearchGate. (2018). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. Ready Lab.
  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (2015). Amide and Peptide Bond Formation in Water at Room Temperature.

Sources

Common impurities in commercial (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and troubleshooting advice for users of this critical chiral building block. This resource addresses common questions and challenges encountered during experimental work, ensuring the integrity and success of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a commercial lot of this compound?

A: Commercial lots of this compound, while generally of high purity (often ≥97%), can contain several process-related and degradation-related impurities. Identifying these is crucial as they can impact the outcome of your synthesis, particularly in sensitive applications like peptide synthesis and chiral drug development.[1]

The most common impurities are:

  • Process-Related Impurities:

    • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid: The undesired enantiomer is the most critical impurity due to its similar chemical properties, making it difficult to remove by standard purification techniques. Its presence can significantly affect the stereochemistry and biological activity of your final product.[2]

    • (R)-2-Amino-2-phenylacetic acid (D-Phenylglycine): This is the primary starting material for the synthesis.[3] Incomplete reaction can lead to its presence in the final product.

    • (R)-2-Amino-2-phenylacetic acid methyl ester: This is a key intermediate in the typical synthesis of the target molecule.[3] Incomplete hydrolysis of this intermediate will result in its presence as an impurity.

  • Degradation-Related Impurities:

    • Phenylacetic acid: This can arise from the hydrolysis of the amide bond under certain conditions.[4]

    • Methanol and Carbon Dioxide: These can be formed from the degradation of the methoxycarbonyl protecting group, though they are volatile and less likely to be present in the final solid product.

Below is a summary of these common impurities:

Impurity NameTypeTypical Origin
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acidProcess-RelatedIncomplete stereoselectivity during synthesis
(R)-2-Amino-2-phenylacetic acid (D-Phenylglycine)Process-RelatedUnreacted starting material
(R)-2-Amino-2-phenylacetic acid methyl esterProcess-RelatedIncomplete hydrolysis of the ester intermediate
Phenylacetic acidDegradation-RelatedHydrolysis of the parent molecule
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?

A: An unexpected peak in your HPLC chromatogram can be unsettling. A systematic approach is key to identifying the unknown impurity.

First, consider the likely candidates based on the synthetic route and potential degradation pathways. The most probable culprits are the (S)-enantiomer, unreacted D-phenylglycine, or the methyl ester intermediate.

Troubleshooting Workflow for Impurity Identification:

G start Unexpected Peak in HPLC check_enantiomer Analyze with a Chiral HPLC Method start->check_enantiomer is_enantiomer Peak corresponds to (S)-enantiomer? check_enantiomer->is_enantiomer enantiomer_confirmed Impurity is the (S)-enantiomer. is_enantiomer->enantiomer_confirmed Yes check_starting_material Spike with (R)-Phenylglycine Standard is_enantiomer->check_starting_material No is_starting_material Peak co-elutes? check_starting_material->is_starting_material starting_material_confirmed Impurity is (R)-Phenylglycine. is_starting_material->starting_material_confirmed Yes check_intermediate Spike with (R)-2-Amino-2-phenylacetic acid methyl ester Standard is_starting_material->check_intermediate No is_intermediate Peak co-elutes? check_intermediate->is_intermediate intermediate_confirmed Impurity is the methyl ester intermediate. is_intermediate->intermediate_confirmed Yes further_analysis Characterize by LC-MS or NMR is_intermediate->further_analysis No

Impurity Identification Workflow

For more definitive identification, especially for unknown degradation products, techniques like LC-MS and NMR are invaluable. Comparing the NMR spectrum of your sample to a reference spectrum of the pure compound can reveal impurity signals.[5]

Q3: What are the acceptable limits for these impurities in my experiments?

A: The acceptable limits for impurities are highly dependent on the application. For early-stage research, a purity of 97% or higher is often sufficient. However, in drug development, especially for active pharmaceutical ingredients (APIs), the limits are much stricter and are governed by regulatory bodies like the FDA.[6]

  • Enantiomeric Purity: For chiral drugs, the undesired enantiomer is treated as a significant impurity.[7] Its level must be carefully controlled and is often required to be below 0.1% in the final drug substance.

  • Other Impurities: For other non-mutagenic impurities, the identification and qualification thresholds are typically in the range of 0.1% to 0.5%, depending on the daily dose of the drug.

It is crucial to consult relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for specific requirements.[2]

Troubleshooting Guides

Issue 1: My product has a low enantiomeric excess (e.e.). How can I improve it?

A low enantiomeric excess indicates a significant presence of the (S)-enantiomer.

Causality: This typically arises from a lack of complete stereocontrol during the synthesis of the starting material, (R)-2-amino-2-phenylacetic acid, or during the N-protection step.

Troubleshooting Steps:

  • Verify the Purity of the Starting Material: Ensure the (R)-2-amino-2-phenylacetic acid used has a high enantiomeric purity.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature during the N-protection step can sometimes improve stereoselectivity.

    • Reagent Addition: Slow, controlled addition of the acylating agent (e.g., methyl chloroformate) can minimize side reactions that might lead to racemization.

  • Purification:

    • Chiral Resolution: If feasible, perform a chiral resolution of the final product. This can be achieved through diastereomeric salt formation with a chiral base or acid, followed by separation and liberation of the desired enantiomer.

    • Preparative Chiral HPLC: For smaller quantities, preparative chiral HPLC can be an effective, albeit more expensive, method for separating the enantiomers.[8]

Issue 2: My final product is contaminated with unreacted (R)-2-Amino-2-phenylacetic acid.

Causality: This is a straightforward issue of an incomplete reaction.

Troubleshooting Steps:

  • Stoichiometry: Ensure that the acylating agent (e.g., methyl chloroformate) is used in a slight excess to drive the reaction to completion.

  • Reaction Time and Temperature: Increase the reaction time or temperature, while monitoring for the formation of degradation products.

  • pH Control: The reaction is typically carried out under basic conditions. Ensure the pH is maintained at an optimal level throughout the reaction to keep the amino group of the starting material deprotonated and nucleophilic.[9]

  • Purification:

    • Acid-Base Extraction: Utilize the difference in pKa between the product (a carboxylic acid) and the starting material (an amino acid) to perform an acid-base extraction. The product can be extracted into a basic aqueous solution, leaving the less acidic starting material in the organic phase.

    • Recrystallization: A carefully chosen solvent system for recrystallization can often effectively remove the starting material.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general method for determining the enantiomeric purity of your sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a similar Pirkle-concept column).[8]

Reagents:

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA with 0.1% TFA. A typical starting ratio is 90:10 (v/v).

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: 90:10 Hexane:IPA + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (e.e.) using the peak areas of the (R)- and (S)-enantiomers.

G prep_mobile_phase Prepare Mobile Phase (Hexane:IPA + 0.1% TFA) prep_sample Prepare Sample (1 mg/mL in mobile phase) prep_mobile_phase->prep_sample inject_sample Inject Sample onto HPLC prep_sample->inject_sample run_hplc Run HPLC with Chiral Column inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data analyze_data Calculate Enantiomeric Excess acquire_data->analyze_data

Chiral HPLC Workflow

References

  • ChemBK. (2024). (2R)-2-[(methoxycarbonyl)
  • Pharmaceutical Outsourcing. (2012). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
  • Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. [Link]
  • Faria, J., et al. (2018). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
  • European Compliance Academy. (2018). Specifications and Acceptance Criteria for Impurities: new FDA Principles!. [Link]
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). [Link]
  • Royal Society of Chemistry. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
  • ResearchGate. (2025). Oxidative Decarboxylation of N-Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu2+ and VO2+ Ions. [Link]
  • Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. [Link]
  • National Institutes of Health. (2022).
  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]
  • Turkish Online Journal of Qualitative Inquiry. (n.d.). Establishing Acceptance Criteria for Approved Impurities in Drug Manufacturing. [Link]
  • Nilsson Lab. (2015).
  • Cambridge Bioscience. (n.d.). This compound. [Link]
  • Phenomenex. (n.d.).
  • Oakwood Chemical. (n.d.). (R)-2-(Methoxycarbonylamino)-2-phenylacetic acid. [Link]
  • Semantic Scholar. (n.d.). Glycine derivatives with closed carboxyl group as effective co-initiators for radical photopolymerization in the presence of camphorquinone. [Link]
  • Google Patents. (n.d.). CN1015174B - Mfg. process for l-phenylglycine.
  • Google Patents. (n.d.). CN1072926A - The preparation method of D-(-)-[4-R]-phenylglycine.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
  • PubMed. (2015).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
  • European Patent Office. (2015).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.).

Sources

Technical Support Center: Degradation of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A

Last Updated: January 9, 2026

Introduction

Welcome to the technical support center for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Moc-D-Phg-OH). This guide is designed for researchers, scientists, and drug development professionals who are working with this N-protected chiral amino acid. Understanding its stability and degradation pathways is critical for ensuring the integrity of your experiments, the purity of synthetic intermediates, and the quality of final products. This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and validated experimental protocols to support your work.

Part 1: General Stability and Degradation Profile

This section addresses fundamental questions about the chemical stability of this compound and how to properly study it.

Q1: What are the primary predicted degradation pathways for this compound?

The structure of this compound contains two primary functional groups susceptible to degradation: a methyl carbamate and a benzylic carboxylic acid. The most anticipated degradation pathways involve the hydrolysis of the carbamate linkage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. This intermediate collapses, cleaving the N-C bond to release (R)-2-amino-2-phenylacetic acid (D-phenylglycine), methanol, and carbon dioxide.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate.[2] The resulting tetrahedral intermediate can then collapse. This pathway ultimately yields D-phenylglycine, methanol, and carbonate. The isocyanate anion is a potential intermediate in the breakdown of monosubstituted carbamates.[2]

  • Racemization: The α-proton on the chiral center is acidic due to its position adjacent to both a phenyl ring and a carboxylic acid group. Phenylglycine and its derivatives are known to be more prone to racemization than other amino acids.[3][4] Under basic conditions, this proton can be abstracted, forming a planar enolate intermediate.[3] Reprotonation can occur from either face, leading to the formation of the (S)-enantiomer and a loss of optical purity.[3][5]

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_racemization Racemization Parent (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Hydrolysis_Product (R)-2-Amino-2-phenylacetic acid (D-Phenylglycine) + Methanol + CO2 Parent->Hydrolysis_Product Acid or Base (Hydrolysis) Racemization_Product (S)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Parent->Racemization_Product Base (Epimerization)

Caption: Predicted degradation pathways for the target molecule.

Q2: What environmental factors are most likely to cause degradation?

Based on the predicted pathways, the following environmental factors are critical to control:

  • pH: The compound will be most susceptible to degradation at pH extremes. Highly acidic or highly basic conditions will accelerate the hydrolysis of the carbamate group. Basic conditions also introduce the significant risk of racemization.[3][5]

  • Temperature: Increased temperature will accelerate the rate of all chemical reactions, including hydrolysis and racemization.[6] Therefore, storing the compound, especially in solution, at elevated temperatures should be avoided.

  • Oxidation: While the molecule does not have functional groups that are highly susceptible to oxidation (like thiols or phenols), oxidative conditions should still be considered as a standard stressor in formal degradation studies.

  • Photostability: Aromatic compounds can sometimes be susceptible to photolytic degradation. It is best practice to store the material protected from light.[7][8]

Q3: How should I design a forced degradation study for this compound?

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[7][9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can adequately resolve and detect any impurities.[9]

Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Recommended Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution. The final concentration of the active compound should be around 0.1-0.2 mg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis for carbamates.

    • Oxidative: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal: Store vials of the stock solution and the solid material at 80°C.

    • Photolytic: Expose the stock solution to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

    • Control: Store a sample of the stock solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

  • Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents further degradation on the autosampler and damage to the HPLC column.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Part 2).

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical TemperatureKey Degradants Expected
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °CD-Phenylglycine
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temp - 40 °CD-Phenylglycine, S-enantiomer
Oxidation 3% - 30% H₂O₂Room TemperatureMinimal degradation expected
Thermal (Dry Heat) Solid state80 °C or higherMinimal degradation expected
Photolytic ICH Q1B light boxAmbientMinimal degradation expected
Part 2: Analytical Methodology & Troubleshooting

This section provides guidance on developing and troubleshooting the analytical methods required to study the degradation of this compound.

Q4: What is a recommended starting point for an HPLC method to resolve the parent compound from its degradants?

A reversed-phase HPLC method with UV detection is the standard approach. The key is to achieve separation between the parent compound, its main hydrolytic degradant (D-phenylglycine), and its potential epimer (the S-enantiomer).

Recommended Starting HPLC-UV Method

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for retaining both the parent and its more polar degradant.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 10% B to 90% B over 15 minutesA gradient is necessary to elute the parent compound and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[6]
Detection (UV) 210 nm or 254 nmThe phenyl ring provides strong UV absorbance. 210 nm offers general sensitivity.
Injection Vol. 5 - 10 µLAdjust based on sample concentration to avoid column overload.[6]
Q5: I am not seeing any degradation in my forced degradation study. What could be wrong?
  • Insufficient Stress: The conditions may not be harsh enough. For acid/base hydrolysis, try increasing the concentration of the acid/base, the temperature, or the duration of the study.[8]

  • Incorrect Sample Preparation: Ensure the compound was properly dissolved and mixed with the stressor.

  • Analytical Method Issues: Your HPLC method may not be retaining the degradants. The primary degradant, D-phenylglycine, is much more polar than the parent compound and may elute in the void volume if the starting percentage of organic solvent is too high. Try starting your gradient at a lower %B (e.g., 5%).

Q6: I am seeing unexpected peaks in my chromatogram. How do I identify them?
  • System Peaks: Inject a blank (your sample solvent) to check for peaks originating from the solvent or carryover from a previous injection.[6]

  • Use Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown peaks. By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular formula and propose a structure.

  • Expected Mass Shifts:

    • Parent Compound ((R)-C₁₀H₁₁NO₄): Expected [M+H]⁺ = 210.07, [M-H]⁻ = 208.06

    • Hydrolysis Product (D-Phenylglycine, C₈H₉NO₂): Expected [M+H]⁺ = 152.06

    • Fragmentation: In MS/MS analysis, look for characteristic fragmentation patterns. For the parent compound, a common fragmentation would be the loss of the methoxycarbonyl group.[11][12][13]

Q7: My peak shapes are poor (tailing or fronting). What should I try?

Peak tailing is a common issue, especially for acidic or basic compounds.[6]

  • Check pH: The carboxylic acid on your molecule should be fully protonated for good peak shape on a C18 column. Using 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase helps ensure this.[6]

  • Column Overload: The sample concentration might be too high. Try diluting your sample 10-fold and reinjecting. If the peak shape improves, you were overloading the column.[6]

  • Secondary Interactions: The analyte might be interacting with residual silanol groups on the silica-based column. Using a high-purity, end-capped column can minimize this.

  • Column Health: The column might be contaminated or old. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or replacing it if performance does not improve.[14]

Part 3: Advanced Topics & Mechanistic Insights
Q8: How can I monitor for racemization of the chiral center during my stability studies?

Standard reversed-phase HPLC columns (like a C18) will not separate enantiomers. The (R) and (S) forms will co-elute. To monitor for racemization, you must use a specialized chiral HPLC method.

  • Chiral Stationary Phases (CSPs): You will need a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common and effective choice for separating a wide range of chiral molecules.[6]

  • Method Development: Chiral separations can be sensitive to the mobile phase.

    • Normal Phase: Often provides better selectivity. Typical mobile phases are hexane/isopropanol or hexane/ethanol mixtures.

    • Reversed Phase: Possible but sometimes less selective. Acetonitrile/water or methanol/water with buffers can be used.

  • Temperature Control: Lower temperatures often improve chiral resolution by enhancing the subtle intermolecular interactions responsible for separation.[6]

Troubleshooting Chiral Separations [6]

  • No Resolution: The chosen CSP is not suitable for your molecule. You may need to screen several different types of chiral columns.

  • Poor Resolution: Optimize the mobile phase composition (adjusting the ratio of alcohol modifier), flow rate, and temperature. Lowering the temperature is often a good first step.

Q9: What are the expected mass shifts for primary degradants when using LC-MS?

Using high-resolution mass spectrometry (HRMS) allows for precise mass measurements, which is critical for confirming the identity of degradants.

Table of Expected m/z Values

CompoundFormula[M+H]⁺ (Monoisotopic)[M-H]⁻ (Monoisotopic)
Parent Compound C₁₀H₁₁NO₄210.0709208.0561
Hydrolysis Product C₈H₉NO₂152.0652150.0506
Decarboxylation Product C₉H₁₁NO₂166.0811164.0663

Note: The decarboxylation product (loss of CO₂) is a less common but plausible degradant under certain thermal or photolytic stress conditions.

By leveraging these FAQs and protocols, researchers can effectively investigate the stability of this compound, develop robust analytical methods, and confidently interpret their results.

References
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support Center.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Elsevier Ltd.
  • Zendy.
  • ResolveMass Laboratories. (2025).
  • Google Patents. (2004). US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • IJSDR. (n.d.).
  • MedCrave online. (2016).
  • RSC Publishing. (2015).
  • PubMed Central (PMC).
  • BenchChem. (2025). The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide.
  • IJCRT.org.
  • ResearchGate. (n.d.).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Wikipedia. (n.d.).

Sources

Validation & Comparative

Navigating Chiral Purity: A Comparative Guide to HPLC Method Validation for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is paramount. Enantiomers, mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a key chiral intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the validated HPLC method with alternative analytical techniques, supported by experimental data.

The Imperative of Enantiomeric Purity

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its enantiomeric purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method to quantify the (R)-enantiomer and its unwanted (S)-counterpart is a non-negotiable aspect of quality control.

HPLC Method Validation: A Pillar of Trustworthiness

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3]

The Analytical Challenge: Resolving Mirror Images

The primary challenge in analyzing chiral compounds like this compound lies in separating the enantiomers. This is achieved by creating a chiral environment where the two enantiomers interact differently, leading to distinct retention times in the chromatogram.[4][5] This can be accomplished through a chiral stationary phase (CSP), a chiral mobile phase additive, or pre-column derivatization with a chiral reagent.[4][6] For this guide, we focus on the most common and efficient approach: a chiral stationary phase.

Experimental Workflow for HPLC Method Validation

The validation process follows a logical progression to establish the method's performance characteristics.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Select Chiral Stationary Phase (CSP) MD_Optimize Optimize Mobile Phase & Conditions MD_Start->MD_Optimize Initial Screening Specificity Specificity/ Selectivity MD_Optimize->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Deep Dive into Validation Parameters: Protocols and Rationale

Specificity/Selectivity: Ensuring Peak Identity

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For a chiral method, this primarily means demonstrating baseline separation of the (R)- and (S)-enantiomers.

Protocol:

  • Prepare individual solutions of the (R)- and (S)-enantiomers of 2-((methoxycarbonyl)amino)-2-phenylacetic acid.

  • Prepare a racemic mixture (50:50) of the two enantiomers.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The chromatogram of the racemic mixture should show two well-resolved peaks corresponding to the retention times of the individual enantiomer injections. The resolution (Rs) between the two peaks should be greater than 1.5.

Linearity and Range: A Proportional Response

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.

Protocol:

  • Prepare a series of at least five standard solutions of the (R)-enantiomer covering the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Peak Area (n=3)
80801234
90902345
1001003456
1101104567
1201205678
Table 1: Example Linearity Data.
Accuracy: Closeness to the True Value

Rationale: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by recovery studies.

Protocol:

  • Prepare placebo samples spiked with known amounts of the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.399.4
Table 2: Example Accuracy (Recovery) Data.
Precision: Reproducibility of Results

Rationale: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (R)-enantiomer at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness: Resilience to Minor Variations

Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) for each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all varied conditions.

Comparison with Alternative Analytical Techniques

While chiral HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of this compound.[7][8]

Analytical Technique Comparison cluster_hplc HPLC cluster_sfc SFC cluster_ce CE cluster_nmr NMR HPLC High-Performance Liquid Chromatography HPLC_Pros Pros: - High Resolution - Robust & Reproducible - Wide Applicability HPLC->HPLC_Pros HPLC_Cons Cons: - Solvent Consumption - Longer Analysis Times HPLC->HPLC_Cons SFC Supercritical Fluid Chromatography SFC_Pros Pros: - Faster Separations - Greener (less organic solvent) - Lower Viscosity SFC->SFC_Pros SFC_Cons Cons: - Higher Initial Cost - Less Suitable for Polar Compounds SFC->SFC_Cons CE Capillary Electrophoresis CE_Pros Pros: - High Efficiency - Low Sample & Reagent Consumption - Orthogonal Selectivity CE->CE_Pros CE_Cons Cons: - Lower Concentration Sensitivity - Reproducibility Challenges CE->CE_Cons NMR Nuclear Magnetic Resonance NMR_Pros Pros: - Absolute Method (No Standard Needed) - Structural Information NMR->NMR_Pros NMR_Cons Cons: - Lower Sensitivity - Requires Chiral Derivatizing/Solvating Agents NMR->NMR_Cons

Caption: Comparison of Analytical Techniques for Chiral Analysis.

FeatureHPLCSFCCENMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.[9][10]Differential migration in an electric field.[11][12]Nuclear spin transitions in a magnetic field.[13][14]
Speed ModerateFast[15][16]Very FastSlow
Resolution HighHighVery HighLow (for enantiomers)
Sensitivity HighHighModerateLow
Solvent Usage HighLow (greener)[15]Very LowModerate
Cost ModerateHighModerateVery High
Key Advantage Robustness and versatility.Speed and sustainability.[15]High efficiency and low consumption.[12][17]Provides structural information.[13][18]
Table 3: Performance Comparison of Analytical Techniques.
In-Depth Comparison:
  • Supercritical Fluid Chromatography (SFC): SFC is often seen as a "greener" and faster alternative to normal-phase HPLC.[10][15] It utilizes supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[9] For chiral separations, SFC can offer different selectivity compared to HPLC, making it a valuable complementary technique.[16][19] However, the initial instrumentation cost is higher, and it may be less suitable for highly polar compounds without the use of modifiers.

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and requires minimal sample and reagent volumes, making it a cost-effective and environmentally friendly option.[12][17] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.[11][20] While powerful, CE can sometimes face challenges with reproducibility and has a lower concentration sensitivity compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly with the use of chiral derivatizing agents or chiral solvating agents, can be used to determine enantiomeric excess.[13][21][22] A significant advantage of NMR is that it can be an absolute method, not requiring a reference standard of the other enantiomer. Recent advancements have even shown the potential for direct chirality measurement with NMR.[14][18] However, NMR generally suffers from lower sensitivity compared to chromatographic techniques.

Conclusion: A Validated HPLC Method as the Gold Standard

The validation of an HPLC method for the analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The detailed protocols and acceptance criteria outlined in this guide, based on ICH guidelines, provide a robust framework for establishing a trustworthy and reliable analytical procedure.

While alternative techniques like SFC, CE, and NMR offer unique advantages in specific contexts, a well-validated chiral HPLC method remains the gold standard for routine quality control due to its high resolution, robustness, and established regulatory acceptance. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the desired speed, sensitivity, and the nature of the sample matrix.

References

  • Borges, E. M., & de Oliveira, M. A. L. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277–299. [Link]
  • Desfontaine, V., Guillarme, D., Francotte, E., & Nováková, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96–103. [Link]
  • Di Mieri, M., & Rivas, F. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]
  • Selvita. (2024).
  • Galaverna, G., & Suman, M. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. LCGC Europe, 26(6), 324–332. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Wikipedia. (2023).
  • Pharmaceutical Technology. (2011).
  • Phenomenex. (n.d.).
  • Haginaka, J. (2004). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Methods in Molecular Biology, 243, 247–257. [Link]
  • Scriba, G. K. E. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277–299. [Link]
  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Technology Networks. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
  • Request PDF. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • Ye, B., & Joselito, P. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(11), 2149. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Zhang, Y., Wang, Y., & Gong, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10398–10416. [Link]
  • Garcı́a-Alvarez-Coque, M. C., & Simó-Alfonso, E. F. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3326. [Link]

Sources

The Foundational Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Accurate and Precise Determination of En-antiomeric Excess by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the ability to accurately and precisely determine the enantiomeric excess (ee) of a chiral molecule is not merely a routine analytical task; it is a cornerstone of modern chemical and pharmaceutical science. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous stereochemical control and analysis.[1][2][3] While chiral chromatography is often hailed as the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful, rapid, and often non-destructive alternative for quantifying enantiomeric purity.[4]

This guide provides an in-depth, comparative analysis of the primary NMR-based methods for ee determination. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, scrutinize their relative accuracy and precision with supporting data, and offer field-proven insights to guide your experimental design.

Enantiomers, by their very nature, are indistinguishable in an achiral environment, yielding identical NMR spectra.[3][5][6] The core strategy of all NMR methods for chiral discrimination, therefore, is to introduce a chiral auxiliary agent into the sample. This agent interacts with the enantiomeric pair to create two new species: diastereomers.[3][7][8] These diastereomers possess distinct physicochemical properties, resulting in chemically non-equivalent nuclei and, consequently, separable signals in the NMR spectrum.[7][8] The ratio of the integrated areas of these distinct signals directly corresponds to the ratio of the enantiomers in the original mixture, allowing for the calculation of enantiomeric excess.[9]

The choice of chiral auxiliary is paramount and dictates the specific methodology. The three principal classes of chiral auxiliaries used in NMR spectroscopy are:

  • Chiral Derivatizing Agents (CDAs)

  • Chiral Solvating Agents (CSAs)

  • Chiral Lanthanide Shift Reagents (CLSRs)

Each of these approaches offers a unique set of advantages and disadvantages, and the optimal choice depends on the specific analyte and the analytical requirements.

In-Depth Comparison of NMR Methodologies for Enantiomeric Excess Determination

Chiral Derivatizing Agents (CDAs): The Covalent Approach

Mechanism of Action:

CDAs are enantiomerically pure compounds that react covalently with the functional groups of the analyte (e.g., alcohols, amines, carboxylic acids) to form a stable pair of diastereomers.[3] A classic and widely used example is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, and its corresponding acid chloride.[7][10][11] The resulting diastereomeric esters or amides exhibit distinct chemical shifts, particularly for protons located near the newly formed stereocenter.[10][11]

Workflow for ee Determination using a Chiral Derivatizing Agent (CDA):

CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte Enantiomeric Mixture (R- & S-Analyte) Reaction Covalent Reaction Analyte->Reaction CDA Enantiomerically Pure CDA (e.g., (R)-Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R- and R,S-Products) Reaction->Diastereomers Formation NMR NMR Spectroscopy Diastereomers->NMR Spectrum Spectrum with Separated Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using a CDA.

Experimental Protocol for Mosher's Ester Formation:

  • Sample Preparation: In an NMR tube, dissolve the chiral alcohol (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl3, 0.5 mL).

  • Reagent Addition: Add an enantiomerically pure Mosher's acid chloride (e.g., (R)-MTPA-Cl, 1.1 equivalents) and a small amount of a tertiary amine base (e.g., pyridine, 1.2 equivalents) to catalyze the reaction.

  • Reaction: Gently mix the contents of the NMR tube and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic NMR spectra.

  • Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers. Integrate these signals and calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Trustworthiness and Self-Validation:

The primary concern with CDAs is the potential for kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate diastereomeric ratio and, consequently, an incorrect ee value. To mitigate this, it is crucial to ensure the derivatization reaction goes to completion. This can be verified by monitoring the disappearance of the starting material's signals in the NMR spectrum. Running the reaction with both enantiomers of the CDA separately can also serve as a validation check.

Accuracy and Precision:

When performed correctly, the CDA method can provide high accuracy and precision. The covalent nature of the diastereomers ensures that the observed signal separation is not dependent on solvent, temperature, or concentration effects, which can be a source of variability in other methods. For complex molecules, ¹⁹F NMR of Mosher's esters is particularly advantageous due to the simplicity of the resulting spectra, often showing only two singlets for the CF₃ groups of the diastereomers, which allows for very accurate integration.[10]

Chiral Solvating Agents (CSAs): The Non-Covalent Approach

Mechanism of Action:

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions such as hydrogen bonding, dipole-dipole forces, or π-π stacking.[12] This dynamic equilibrium between the free and complexed species results in time-averaged, but distinct, chemical shifts for the two enantiomers. Pirkle's alcohol is a well-known example of a CSA.[13]

Workflow for ee Determination using a Chiral Solvating Agent (CSA):

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte Enantiomeric Mixture (R- & S-Analyte) Mixing Simple Mixing in NMR Tube Analyte->Mixing CSA Enantiomerically Pure CSA (e.g., (R)-Pirkle's Alcohol) CSA->Mixing Complexes Transient Diastereomeric Complexes (in equilibrium) Mixing->Complexes Formation NMR NMR Spectroscopy Complexes->NMR Spectrum Spectrum with Separated Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using a CSA.

Experimental Protocol for CSA Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the analyte in a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a baseline NMR spectrum of the analyte alone.

  • CSA Addition: Add a molar equivalent of the enantiomerically pure CSA to the NMR tube.

  • Data Acquisition: Acquire the NMR spectrum of the mixture. The signals of the analyte should now be split into two sets, corresponding to the two enantiomers.

  • Optimization (if necessary): The degree of signal separation can be dependent on the concentration of the CSA, the solvent, and the temperature. These parameters may need to be optimized to achieve baseline resolution of the signals.

  • Data Analysis: Integrate the well-resolved signals and calculate the enantiomeric excess.

Trustworthiness and Self-Validation:

The non-covalent nature of the interaction makes the CSA method highly sensitive to experimental conditions. The stoichiometry of the complexation and the equilibrium constant can influence the accuracy of the measurement. It is often necessary to titrate the CSA to find the optimal concentration that provides the best signal separation without causing significant line broadening.[12] The accuracy of the integration is paramount, and care must be taken to ensure proper phasing and baseline correction of the spectrum.

Accuracy and Precision:

The accuracy and precision of the CSA method can be excellent, often rivaling that of chromatographic methods, provided that the signals are well-resolved.[12][14] However, achieving this resolution can be more challenging than with CDAs. The method is generally faster and less labor-intensive than the CDA approach as it does not require a chemical reaction and subsequent purification.[15]

Chiral Lanthanide Shift Reagents (CLSRs): The Paramagnetic Approach

Mechanism of Action:

CLSRs are coordination complexes of paramagnetic lanthanide ions (typically Europium or Praseodymium) with chiral ligands.[9][16] When a chiral analyte with a Lewis basic functional group (e.g., amine, alcohol, ketone) is added, it displaces the solvent molecules and coordinates to the lanthanide ion, forming two diastereomeric complexes.[9] The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift being dependent on the distance and angle of the proton relative to the lanthanide ion.[9] This often results in significant separation of the signals of the two enantiomers.[1]

Workflow for ee Determination using a Chiral Lanthanide Shift Reagent (CLSR):

CLSR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte Enantiomeric Mixture (R- & S-Analyte with Lewis Base) Mixing Simple Mixing in NMR Tube Analyte->Mixing CLSR Enantiomerically Pure CLSR (e.g., Eu(hfc)₃) CLSR->Mixing Complexes Diastereomeric Lanthanide Complexes (in equilibrium) Mixing->Complexes Formation NMR NMR Spectroscopy Complexes->NMR Spectrum Spectrum with Large Separated Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination using a CLSR.

Experimental Protocol for CLSR Analysis:

  • Sample Preparation: Dissolve the analyte in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Record the NMR spectrum of the analyte.

  • CLSR Titration: Add small, incremental amounts of the CLSR to the NMR tube, acquiring a spectrum after each addition.

  • Data Acquisition: Continue adding the CLSR until sufficient separation of the enantiomeric signals is achieved.

  • Data Analysis: Integrate the well-resolved signals and calculate the enantiomeric excess.

Trustworthiness and Self-Validation:

A significant drawback of CLSRs is the line broadening they induce in the NMR signals, which can negatively impact resolution and the accuracy of integration.[9] The magnitude of the induced shift and the line broadening are highly dependent on the concentration of the CLSR. Therefore, a careful titration is necessary to find the optimal balance between signal separation and line broadening.[17]

Accuracy and Precision:

While CLSRs can induce very large chemical shift differences, the associated line broadening can make accurate integration challenging, potentially reducing the precision of the measurement compared to CDAs and CSAs.[9] However, for certain analytes, CLSRs may be the only effective means of achieving signal separation. With careful optimization, it is possible to detect minor enantiomers down to a few percent.[1]

Comparative Summary and Data

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Lanthanide Shift Reagents (CLSRs)
Principle Covalent bond formation to create stable diastereomers.[3]Non-covalent, transient complex formation.[12]Coordination to a paramagnetic metal center.[9]
Sample Prep Chemical reaction required; may need purification.Simple mixing in the NMR tube.[15]Simple mixing; requires dry, aprotic solvents.
Accuracy High, provided the reaction goes to completion.High, with well-resolved signals.[14]Moderate to high; can be limited by line broadening.[9]
Precision High, due to stable diastereomers.Good, but can be sensitive to experimental conditions.Moderate, due to potential for inaccurate integration from line broadening.
Advantages Large signal separation; insensitive to concentration/temperature.Rapid; non-destructive; no chemical reaction needed.Can induce very large signal separations.[1]
Disadvantages Potential for kinetic resolution; more time-consuming.Signal separation can be small and sensitive to conditions.Causes significant line broadening; limited to analytes with Lewis basic groups.[9]
Typical Accuracy ± 1-2%± 1-5%± 2-10%

Note: The typical accuracy values are estimates and can vary significantly depending on the specific analyte, the chosen reagent, and the optimization of the experimental conditions.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate NMR method for determining enantiomeric excess is a strategic decision that should be guided by the nature of the analyte and the specific analytical goals.

  • Chiral Derivatizing Agents (CDAs) are often the most robust and reliable method, providing excellent accuracy and precision when the potential for kinetic resolution is properly addressed. They are particularly well-suited for method validation and for complex molecules where large, stable signal separations are required.

  • Chiral Solvating Agents (CSAs) offer a rapid and convenient alternative, ideal for high-throughput screening and reaction monitoring where speed is a priority. However, achieving optimal signal resolution may require careful optimization of experimental parameters.

  • Chiral Lanthanide Shift Reagents (CLSRs) remain a valuable tool for specific applications, particularly for analytes that are difficult to resolve by other means. The significant line broadening they induce necessitates a cautious approach to data acquisition and analysis.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with careful experimental design and validation, will enable the researcher to confidently and accurately determine the enantiomeric purity of their chiral compounds, ensuring the integrity and reliability of their scientific findings.

References

  • Reifsnider, W., et al. (n.d.). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess.
  • Ye, H., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications.
  • Wikipedia. (n.d.). Pirkle's alcohol.
  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed.
  • Navarro-Vázquez, A. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy By Thomas J. Wenzel. Journal of the American Chemical Society.
  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy.
  • Betson, T. R., et al. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • ResearchGate. (n.d.). NMR determination of enantiomeric excess.
  • Luy, B. (n.d.). Distinction of enantiomers by NMR spectroscopy using chiral orienting media. KIT - Institut für Organische Chemie.
  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics.
  • Rothchild, R. (2000). NMR Methods for Determination of Enantiomeric Excess. PubMed.
  • Whitesides, G. M., & Lewis, D. W. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Whitesides Research Group.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?.
  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed.
  • Nanalysis. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
  • Bohrium. (n.d.). Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers.
  • University of Groningen. (n.d.). New methods for the enantiomeric excess determination using NMR.
  • ResearchGate. (n.d.). NMR Chiral solvating agents.
  • YouTube. (2023). How I Used Mosher Esters in my PhD.
  • ResearchGate. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization | Request PDF.
  • Hoye, T. R., et al. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications.

Sources

A Comparative Guide to Chiral Derivatizing Agents: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid versus the Benchmark Mosher's Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemical analysis, the unambiguous determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of modern drug discovery and development. Chiral derivatizing agents (CDAs) that convert enantiomers into diastereomers for NMR analysis remain a powerful and accessible tool. For decades, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has been the gold standard in this field.[1][2] However, the quest for reagents offering greater resolution and broader applicability is perpetual. This guide provides an in-depth technical comparison of the well-established Mosher's acid with a promising alternative: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected α-amino acid derivative.

While direct, side-by-side comparative data for this compound is not extensively published, compelling evidence from its close analogue, N-Boc-phenylglycine, suggests a significant potential for superior performance in specific applications.[3] This guide will dissect the theoretical underpinnings, present available experimental evidence, and provide detailed protocols to empower researchers to make informed decisions for their stereochemical challenges.

The Foundation: Diastereomeric Anisochrony in NMR Spectroscopy

Enantiomers, by definition, exhibit identical physical and chemical properties in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy.[4] The core principle of using a CDA is to covalently react the enantiomeric analyte with a single enantiomer of the CDA, thereby generating a mixture of diastereomers. These diastereomers possess distinct spatial arrangements, leading to different chemical environments for their respective nuclei and, consequently, resolvable signals in the NMR spectrum.[5][6] The magnitude of this chemical shift non-equivalence (Δδ) is a critical determinant of a CDA's efficacy.

Mosher's Acid (MTPA): The Established Benchmark

First introduced by Harry S. Mosher in 1969, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) rapidly became the most widely used CDA for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[1]

Mechanism of Action and Conformational Model

The derivatization of a chiral alcohol or amine with, for example, (R)-MTPA chloride results in the formation of diastereomeric esters or amides. The key to MTPA's utility lies in the predictable anisotropic shielding effects of its phenyl group in the preferred conformation of the resulting diastereomers.[7][8] The Mosher model postulates a conformation where the trifluoromethyl (CF₃), methoxy (OCH₃), and carbonyl (C=O) groups of the MTPA moiety are eclipsed. This forces the phenyl group to shield one side of the analyte. By comparing the ¹H NMR spectra of the diastereomers formed with both (R)- and (S)-MTPA, the absolute configuration of the analyte can be deduced based on the sign of the chemical shift difference (Δδ = δR - δS) for protons on either side of the stereocenter.

Diagram: Mosher's Method Workflow

Mosher_Workflow cluster_reactants Reactants cluster_derivatization Derivatization cluster_analysis Analysis cluster_determination Determination Analyte Chiral Analyte (R/S Mixture) Deriv_R Formation of (R,R) and (S,R) Diastereomers Analyte->Deriv_R Deriv_S Formation of (R,S) and (S,S) Diastereomers Analyte->Deriv_S R_MTPA (R)-MTPA-Cl R_MTPA->Deriv_R S_MTPA (S)-MTPA-Cl S_MTPA->Deriv_S NMR_R ¹H NMR of (R)-MTPA Adducts Deriv_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Adducts Deriv_S->NMR_S Compare Compare Spectra (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Result Determine Absolute Configuration & ee Compare->Result Conformation_Comparison cluster_Mosher Mosher's Amide cluster_MocPhg N-Moc-Phenylglycine Amide Mosher_img Mosher_text Less restricted rotation around the Cα-CO bond leads to smaller Δδ values. MocPhg_img MocPhg_text Intramolecular H-bonding restricts conformation, enhancing the anisotropic effect and leading to larger Δδ values.

Caption: Proposed conformational models of Mosher's amide and N-Moc-phenylglycine amide derivatives.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the key performance characteristics of Mosher's acid and provides an extrapolated comparison for this compound based on the compelling data available for its N-Boc analogue.

FeatureMosher's Acid (MTPA)This compound (Moc-Phg) (extrapolated)
Analyte Scope Broad applicability for chiral alcohols and amines. [2]Demonstrated high efficacy for chiral primary amines; potential for broader application. [3]
Magnitude of Δδ Moderate; can be small for some substrates, leading to signal overlap.Significantly larger Δδ values reported for the N-Boc analogue with amines, suggesting superior resolution. [3]
Conformational Rigidity Less rigid, with multiple contributing conformers that can reduce the net anisotropic effect.More rigid due to intramolecular hydrogen bonding, leading to a more pronounced and consistent anisotropic effect. [9]
Potential for Racemization No α-proton, therefore no risk of racemization at the chiral center of the CDA.No α-proton, therefore no risk of racemization at the chiral center of the CDA.
Availability Commercially available in both (R) and (S) forms.Commercially available.

Experimental Protocols

Protocol 1: Determination of Absolute Configuration of a Chiral Amine using Mosher's Acid Chloride

This protocol is a standard procedure for the derivatization of a primary amine with both enantiomers of Mosher's acid chloride.

Materials:

  • Chiral primary amine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • NMR tubes

Procedure:

  • Preparation of Amine Solution: Dissolve the chiral amine (1.0 eq) in anhydrous DCM (0.5 mL) in two separate dry vials.

  • Derivatization:

    • To one vial, add Et₃N (1.5 eq) followed by (R)-MTPA-Cl (1.2 eq) at 0 °C.

    • To the second vial, add Et₃N (1.5 eq) followed by (S)-MTPA-Cl (1.2 eq) at 0 °C.

  • Reaction: Allow both reactions to stir at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reactions with a small amount of water. Extract with DCM, wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • NMR Analysis: Remove the solvent under reduced pressure. Dissolve each of the crude diastereomeric amides in CDCl₃ and acquire ¹H NMR spectra.

  • Data Analysis:

    • Identify corresponding protons in the two spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR).

    • Assign the absolute configuration based on the Mosher model.

Protocol 2: Hypothetical Protocol for Determination of Absolute Configuration of a Chiral Amine using this compound

This hypothetical protocol is based on the successful derivatization reported for N-Boc-phenylglycine and standard peptide coupling procedures. [3] Materials:

  • Chiral primary amine (approx. 5 mg)

  • This compound ((R)-Moc-Phg)

  • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid ((S)-Moc-Phg)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

  • NMR tubes

Procedure:

  • Reaction Setup: In two separate dry vials, dissolve the chiral primary amine (1.0 eq), EDC (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM (0.5 mL).

  • Derivatization:

    • To one vial, add (R)-Moc-Phg (1.1 eq).

    • To the second vial, add (S)-Moc-Phg (1.1 eq).

  • Reaction: Stir the reactions at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting amine.

  • Work-up: Dilute the reaction mixtures with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layers over anhydrous Na₂SO₄.

  • NMR Analysis: Remove the solvent under reduced pressure. Dissolve the crude diastereomeric amides in CDCl₃ and acquire ¹H NMR spectra.

  • Data Analysis:

    • Compare the two ¹H NMR spectra to identify the chemical shift differences (Δδ = δS - δR) for the protons of the amine moiety.

    • Based on the model for N-Boc-phenylglycine amides, assign the absolute configuration. A positive Δδ for a given proton suggests it is in the shielding cone of the phenyl group in the (S)-Moc-Phg derivative.

Conclusion and Future Outlook

Mosher's acid remains a versatile and reliable tool for the stereochemical analysis of a wide range of chiral molecules. Its extensive history of successful application provides a strong foundation of trust for researchers. However, the pursuit of improved analytical methods is paramount.

The compelling evidence from studies on N-Boc-phenylglycine strongly suggests that this compound holds significant promise as a superior chiral derivatizing agent, particularly for primary amines, offering the potential for larger and more easily interpretable chemical shift differences in NMR spectra. The increased conformational rigidity of its derivatives, facilitated by intramolecular hydrogen bonding, provides a clear rationale for this enhanced performance.

While direct, comprehensive experimental comparisons are yet to be published, the theoretical advantages and the success of its close analogue make this compound a compelling candidate for investigation by researchers seeking to overcome the limitations of traditional methods. Further studies directly comparing the efficacy of Moc-phenylglycine with Mosher's acid across a broader range of chiral alcohols and amines are warranted and would be a valuable contribution to the field of stereochemical analysis.

References

  • Wikipedia.
  • Freire, F., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675.
  • Wenzel, T. J. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
  • Vávra, J., et al. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. Chirality, 16(9), 652-660.
  • Wikipedia. Mosher's acid. [Link]
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-59.
  • Grigoreva, T. A., et al. (2018). Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones. Magnetic Resonance in Chemistry, 56(9), 835-844.
  • Fujiwara, K., et al. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914.
  • Allen, D. A., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Leiro, V., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733-2736.
  • Riguera, R., & Seco, J. M. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(43), 8867-8874.
  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Mail, 122.
  • Suryaprakash, N. (2014). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 52(10), 595-601.
  • Abraham, R. J., et al. (2005). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Freire, F., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.
  • Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375.
  • Wang, Y., et al. (2019). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 91(22), 14496-14502.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
  • Serra, S. (2010). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Flavour and Fragrance Journal, 25(5), 336-340.
  • Wenzel, T. J. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(3), 256-270.
  • Study.com. How would distinguish between methyl benzoate and phenylacetic acid using ^1H NMR spectroscopy?. [Link]
  • HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
  • Le, T. H., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Labuta, J., et al. (2020). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 25(11), 2649.
  • Waters.
  • Shimadzu.
  • Medeiros, G. A., et al. (2015). NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. The Journal of Physical Chemistry B, 119(43), 13787-13797.
  • Periasamy, M., et al. (2014). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 4(78), 41535-41539.
  • Stolz, A., & Eppinger, F. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Jaroszewski, J. W., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(2), 2212-2218.
  • Wenzel, T. J., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Kamal, A., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(16), 4995.
  • Roy, R. K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acids using liquid chromatography-tandem mass spectrometry.
  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Suryaprakash, N. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(17), 3073.
  • Pal, I., et al. (2015). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Green Chemistry.
  • Smith, S. G., et al. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 25(19), 4574.
  • Case, D. A., et al. (2017). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. The Journal of Physical Chemistry B, 121(39), 9168-9181.
  • Lee, S., & Lim, C. (2008). Conformational preferences of N-methoxycarbonyl proline dipeptide.
  • Roy, U., et al. (2017). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 13, 1649-1659.
  • Amacher, J. F., et al. (2013). Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures. Biochemistry, 52(20), 3501-3510.
  • Smith, M. B. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4565-4570.
  • Bhushan, R., & Batra, S. (2014). Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography.
  • Bhushan, R., & Batra, S. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • Brückner, H., & D'Souza, L. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 28(3), 229-242.
  • Suryaprakash, N. (2010). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Zhang, Y., et al. (2000). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 35(1), 50-52.
  • Reany, O., et al. (2015). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Organic Letters, 17(16), 4054-4057.
  • Bhushan, R., & Agarwal, C. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 3468-3478.
  • da Silva, A. B. F., et al. (2018).
  • Rocha, W. R., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3895.
  • Ananikov, V. P., & Orlov, N. V. (2018). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.

Sources

A Senior Application Scientist's Guide to Chiral Derivatizing Agents for Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical development, metabolomics, and fine chemical synthesis, the accurate determination of enantiomeric purity is not merely a procedural step but a cornerstone of scientific rigor. Chiral primary amines are fundamental building blocks for a vast array of bioactive molecules, and their stereochemistry profoundly influences their pharmacological and toxicological profiles. While direct chromatographic methods using chiral stationary phases (CSPs) have become increasingly popular, indirect methods involving chiral derivatizing agents (CDAs) remain a powerful, versatile, and often more accessible approach.

This guide provides an in-depth comparison of leading alternative chiral derivatizing agents for primary amines. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the optimal derivatization strategy for your analytical challenges.

The Principle of Chiral Derivatization: From Indistinguishable to Separable

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation by standard chromatographic techniques like HPLC or GC impossible. The core principle of chiral derivatization is to convert a pair of enantiomeric amines (R- and S-) into a pair of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent (CDA).

G cluster_reactants Reactants R_Amine R-Amine RS_Diastereomer R,S-Diastereomer R_Amine->RS_Diastereomer Reaction S_Amine S-Amine SS_Diastereomer S,S-Diastereomer S_Amine->SS_Diastereomer Reaction CDA Chiral Derivatizing Agent (e.g., S-CDA) CDA->RS_Diastereomer CDA->SS_Diastereomer

Caption: Conversion of enantiomers to diastereomers.

These newly formed diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using conventional achiral chromatography.[1]

Comparative Analysis of Leading Chiral Derivatizing Agents

The choice of a CDA is a critical decision that impacts reaction efficiency, derivative stability, chromatographic resolution, and detection sensitivity. Below, we compare the performance of several widely used CDAs for primary amines.

FeatureMarfey's Reagent (FDAA)Mosher's Acid Chloride (MTPA-Cl)OPA / Chiral Thiol(-)-(S)-Naproxen Isocyanate
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimarily Primary AminesPrimary & Secondary Amines
Reaction Time ~60-90 minutes[1]~15-30 minutes< 1-2 minutes[2]Swift, at ambient temperature[3]
Reaction Temp. 40-50°C[1]Room TemperatureRoom TemperatureRoom Temperature[3]
Derivative Stability Stable for at least 48 hours[1][4]Generally stableUnstable, requires immediate analysis or automated derivatization[2][5]High chemical stability[3]
Detection Method UV (340 nm)[4]NMR, GC-FID/ECDFluorescence[5]Fluorescence[3]
Key Advantages Gold standard, widely applicable, good resolution, stable derivatives.[1][6]Excellent for NMR analysis (absolute configuration), volatile derivatives for GC.[7]High sensitivity with fluorescence detection, rapid reaction.[5][8]High sensitivity, good enantioselectivity, mild conditions.[3]
Key Disadvantages Longer reaction time, elevated temperature required.[1]Reagent is moisture-sensitive, potential for kinetic resolution if reaction is incomplete.Unstable derivatives, not suitable for secondary amines like proline.[8]Newer reagent with fewer established applications compared to others.

In-Depth Profiles and Experimental Protocols

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA)

Marfey's reagent is arguably the gold standard for the chiral derivatization of amino acids and other primary and secondary amines for HPLC analysis.[6][9] The reaction proceeds via a nucleophilic aromatic substitution, where the amine attacks the electron-deficient fluorinated benzene ring of FDAA. The resulting diastereomers are highly stable and possess a strong chromophore (dinitrophenyl group), allowing for sensitive UV detection at 340 nm.[4][10]

Mechanism Insight: The separation of the L-D and L-L diastereomers is often excellent on reversed-phase columns. This is because the D-amino acid derivatives can form a more stable intramolecular hydrogen bond, which reduces their polarity relative to the L-amino acid derivatives, leading to longer retention times.[4]

G cluster_workflow Marfey's Reagent Derivatization Workflow start Start: Amine Sample in Solution add_reagents Add 1% FDAA in Acetone and 1M Sodium Bicarbonate start->add_reagents heat Heat at 40°C for 1 hour add_reagents->heat cool Cool to Room Temperature heat->cool quench Quench with 2M HCl cool->quench analysis Inject into HPLC-UV (340 nm) quench->analysis end End: Chromatogram of Diastereomers analysis->end

Caption: Experimental workflow for Marfey's reagent.

Detailed Experimental Protocol:

  • Materials:

    • Primary amine sample

    • Marfey's Reagent (FDAA)

    • Acetone

    • 1M Sodium Bicarbonate

    • 2M Hydrochloric Acid

    • Reaction vials (e.g., 1 mL glass vials)

    • Heating block or water bath

  • Procedure:

    • Place your amine sample (e.g., 100 µL of a 5 µmol solution) into a reaction vial.[4]

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[4]

    • Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction. The bicarbonate deprotonates the primary amine, enhancing its nucleophilicity.[4]

    • Tightly cap the vial and heat at 40°C for 1 hour.[4]

    • After 1 hour, remove the vial from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding 20 µL of 2 M HCl. This stops the reaction and ensures the dinitrophenyl group is fully protonated.[4]

    • The sample is now ready for dilution (if necessary) and analysis by reversed-phase HPLC with UV detection at 340 nm.

Mosher's Acid Chloride (MTPA-Cl)

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), commonly known as Mosher's acid chloride, is a highly effective CDA, particularly for determining the absolute configuration of primary amines and alcohols via NMR spectroscopy.[11] It reacts with amines to form stable diastereomeric amides. The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, while the phenyl group's anisotropic effect causes distinct chemical shifts in the ¹H NMR spectra of the two diastereomers, which can be used to deduce the absolute configuration.[7] The resulting amides are also often volatile enough for GC analysis.

Causality in Experimental Choice: The key to a successful Mosher's amide analysis is ensuring the reaction goes to completion. If the reaction is incomplete, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric ratio.[12] Therefore, a slight excess of the Mosher's acid chloride and a non-nucleophilic base like pyridine or triethylamine are used.

Detailed Experimental Protocol (for NMR analysis):

  • Materials:

    • Chiral primary amine sample (~2-5 mg)

    • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • Anhydrous pyridine or triethylamine

    • NMR tubes

  • Procedure:

    • Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (2-3 equivalents).

    • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and mix thoroughly. The reaction is typically complete within 15-30 minutes at room temperature.

    • Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-MTPA-Cl.

    • NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples. Compare the chemical shifts of protons near the stereocenter to determine the absolute configuration based on the established Mosher's model.

o-Phthalaldehyde (OPA) with Chiral Thiols

The reaction of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol is a classic method for generating highly fluorescent isoindole derivatives.[8] For chiral analysis, an enantiomerically pure thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used.[5] This rapid reaction forms diastereomeric isoindoles that can be separated by reversed-phase HPLC with fluorescence detection, offering exceptional sensitivity.

Trustworthiness of the Protocol: The major drawback of this method is the instability of the OPA derivatives.[2][5] To ensure reproducible and accurate quantification, the derivatization should be performed immediately before injection. This is best accomplished using an autosampler with a pre-column derivatization program. This automated, just-in-time approach minimizes derivative degradation and ensures that the analytical results are a true reflection of the sample's composition.

Detailed Experimental Protocol (Automated Pre-column Derivatization):

  • Reagent Preparation:

    • Borate Buffer: 0.4 M boric acid, pH adjusted to 10.4 with sodium hydroxide.

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of the borate buffer and 50 µL of the chiral thiol solution.

    • Chiral Thiol Solution: e.g., 90 mM N-isobutyryl-L-cysteine (IBLC) in water.

  • Automated Derivatization and HPLC Analysis:

    • Program the HPLC autosampler for a pre-column derivatization sequence.

    • The autosampler will typically draw the sample, OPA reagent, and chiral thiol solution into a mixing loop in a defined ratio (e.g., 1:2:1).

    • Allow a short reaction time (e.g., 1-2 minutes) in the loop.

    • Immediately inject the derivatized sample onto a reversed-phase HPLC column.

    • Use a suitable gradient elution (e.g., acetonitrile/water mobile phase) and fluorescence detection (e.g., Ex: 340 nm, Em: 455 nm).

Naproxen-Based Chiral Derivatizing Agents

(S)-Naproxen, a common non-steroidal anti-inflammatory drug, can be converted into highly effective chiral derivatizing agents. For example, (-)-(S)-naproxen isocyanate is readily synthesized from (S)-naproxen and reacts swiftly with primary and secondary amines at room temperature to yield highly fluorescent urea derivatives.[3] These diastereomeric ureas are stable and can be efficiently separated by both normal and reversed-phase HPLC.[3]

Expertise in Application: The naproxen moiety provides a strong chromophore and fluorophore, leading to high sensitivity. The derivatization conditions are mild, and the reagent shows high enantiomeric and chemical purity and stability. This makes naproxen-based CDAs an excellent alternative, particularly when high sensitivity is required.

Detailed Experimental Protocol (using a Naproxen-based reagent):

  • Materials:

    • Chiral primary amine sample

    • (S)-Naproxen-based derivatizing reagent (e.g., synthesized from (S)-naproxen)[13][14]

    • A suitable solvent (e.g., acetonitrile)

    • Triethylamine (as a base)

  • Procedure:

    • Dissolve the primary amine sample in the chosen solvent.

    • Add the (S)-naproxen-based derivatizing reagent and triethylamine.

    • The reaction is typically rapid at room temperature (e.g., 30 minutes).[13]

    • The reaction mixture can then be directly analyzed by HPLC with UV or fluorescence detection. The specific chromatographic conditions will depend on the nature of the amine and the specific naproxen-based reagent used.[13][14]

Conclusion: Selecting the Optimal Chiral Derivatizing Agent

The selection of a chiral derivatizing agent is a multi-faceted decision that should be guided by the specific requirements of the analysis.

G cluster_selection CDA Selection Logic start Analytical Goal q1 Need Absolute Configuration? start->q1 q2 High Sensitivity Required? q1->q2 No mosher Consider Mosher's Acid (MTPA-Cl) for NMR Analysis q1->mosher Yes q3 Derivative Stability a Priority? q2->q3 No fluorescent Consider OPA/Chiral Thiol or Naproxen-based CDAs q2->fluorescent Yes marfey Consider Marfey's Reagent or Naproxen-based CDAs q3->marfey Yes opa_warning Avoid OPA/Chiral Thiol if Delayed Analysis is Expected q3->opa_warning No

Caption: Decision tree for CDA selection.

  • For determining absolute configuration , Mosher's acid chloride (MTPA-Cl) is the reagent of choice due to its well-established NMR correlation model.

  • When high sensitivity is paramount, fluorescent CDAs such as OPA/chiral thiols or naproxen-based reagents are ideal.

  • For routine, robust enantiomeric purity determination with stable derivatives, Marfey's reagent remains an excellent and reliable option.

By understanding the underlying chemistry and practical considerations of each of these alternative chiral derivatizing agents, researchers can confidently develop and validate robust analytical methods for the enantioselective analysis of primary amines, ensuring the integrity and quality of their scientific work.

References

  • Gundert, F., Oesc, F., & Spahn, H. (1989). (-)-(S)-flunoxaprofen and (-)-(S)-naproxen isocyanate: two new fluorescent chiral derivatizing agents for an enantiospecific determination of primary and secondary amines. Chirality, 1(3), 223-34. [Link]
  • Bode Research Group. Kinetic resolution of amines. [Link]
  • ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol. [Link]
  • ResearchGate.
  • Molnár-Perl, I. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]
  • Lkhagva, A., Shen, C. C., Leung, Y. S., & Tai, H. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Bhushan, R., & Lal, M. (2012). (S)-Naproxen as a platform to develop chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic enantioseparation of analytes having a carbonyl functional group.
  • Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-l-Alanine Amide (Marfey's Reagent). In The Protein Protocols Handbook (pp. 573-577). Humana Press. [Link]
  • Brückner, H., & Westhauser, T. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 745-754. [Link]
  • Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Protocols. [Link]
  • ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol. [Link]
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Nabeya, H., & Kusumi, T. (2010). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Journal of Organic Chemistry, 75(5), 1472-1482. [Link]
  • White Rose eTheses Online.
  • Scientific Laboratory Supplies. (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. [Link]
  • Bhushan, R., & Tanwar, S. (2015). (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. RSC Advances, 5(90), 73562-73573. [Link]
  • Bhushan, R., & Lal, M. (2012). (S)-Naproxen as a platform to develop chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic enantioseparation of analytes having a carbonyl functional group. Biomedical chromatography : BMC, 26(10), 1253–1259. [Link]
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-218. [Link]
  • Bhushan, R., & Martens, J. (2005). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Mal, P., Breiner, B., Rissanen, K., & Nitschke, J. R. (2013). Chiral amide directed assembly of a diastereo- and enantiopure supramolecular host and its application to enantioselective catalysis of neutral substrates. Journal of the American Chemical Society, 135(51), 19134-19137. [Link]
  • Bhushan, R., & Nagar, H. (2013). Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC. Amino acids, 44(3), 851–859. [Link]
  • Fekete, J., Milen, M., & Poppe, L. (2003). Comparative study on separation of diastereomers by HPLC.
  • Interchim. OPA, amine detection reagent. [Link]
  • You, C., & Anslyn, E. V. (2012). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Chemical science, 3(12), 3479–3483. [Link]
  • Lawal, A. T. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. International Journal of Analytical Chemistry, 2020, 8853586. [Link]
  • Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Analytical Biochemistry, 178(1), 17-21. [Link]
  • Gal, J. (1977). Stereochemistry of metabolism of amphetamines: use of (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for GLC resolution of chiral amines. Journal of pharmaceutical sciences, 66(2), 169–172. [Link]
  • Trita, D. E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5437. [Link]
  • James, T. D., & Phillips, M. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Atupairam, A., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and bioanalytical chemistry, 415(4), 651–660. [Link]
  • Ilisz, I., et al. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of pharmaceutical and biomedical analysis, 84, 18-24. [Link]
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino acids, 27(3-4), 231-247. [Link]
  • Singh, S., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations.
  • Google Patents. Reagents for detection of primary amines.
  • Capon, R. J., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of natural products, 79(6), 1656–1664. [Link]
  • Tudge, M. T., et al. (2018). Reversible Twisting of Primary Amides via Ground State N-C(O) Destabilization: Highly Twisted Rotationally Inverted Acyclic Amides. Journal of the American Chemical Society, 140(40), 12866–12870. [Link]
  • Scilit. Marfey's reagent for chiral amino acid analysis: A review. [Link]
  • Kyushu University. Helical Amide Derivatives: Synthesis by Insertion of Aliphatic Primary Amines into Benzo-Fused 2,2′-Diphenoquinones and Dia stereomeric Resolution. [Link]

Sources

The Phenylglycine Conundrum: A Comparative Guide to Preserving Stereochemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Challenge of D-Phenylglycine

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for enhancing therapeutic properties.[1] Among these, D-phenylglycine (D-Phg), with its phenyl group directly attached to the α-carbon, offers unique advantages. It imposes significant conformational constraints on the peptide backbone, which can lead to improved receptor binding and increased proteolytic stability, extending the in-vivo half-life of peptide drugs.[2][3] However, the very electronic properties that make D-Phg so valuable also render it notoriously susceptible to racemization during synthesis, posing a significant challenge to obtaining chirally pure peptides.[3][4]

This guide provides an in-depth, objective comparison of the primary strategies for incorporating D-Phg into synthetic peptides: the widely used Fmoc/tBu (base-labile) and the classic Boc/Bzl (acid-labile) solid-phase peptide synthesis (SPPS) methodologies. We will dissect the chemical mechanisms behind D-Phg racemization, present quantitative data from comparative experiments, and provide optimized protocols to empower researchers to select and implement the most effective strategy for their specific needs. Furthermore, we will address the role—or lack thereof—of less common protecting groups, such as Methoxycarbonyl (Moc), in this context.

The Root of the Problem: Understanding D-Phenylglycine Racemization

The propensity of phenylglycine to lose its stereochemical integrity is significantly higher than that of proteinogenic amino acids like phenylalanine.[3] This is due to the increased acidity of the α-proton, which is benzylic and thus readily abstracted under basic conditions. The racemization process primarily occurs through two base-catalyzed pathways during the coupling step of SPPS, especially in the Fmoc strategy.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D- and L-enantiomers.[3]

  • Oxazolone Formation: The activated carboxyl group of the N-protected D-Phg can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton on this ring is highly acidic and is easily removed by a base. The subsequent nucleophilic attack by the resin-bound amine can occur from either side of the planar ring, resulting in racemization.[5] This is considered the dominant pathway.

Racemization_Mechanism Start Nα-Protected D-Phg (Chirally Pure) Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Reagent Oxazolone Planar 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Base1 Base (e.g., DIPEA) Base1->Oxazolone α-Proton Abstraction Racemic Racemized Adduct (Mixture of D-Phg and L-Phg) Oxazolone->Racemic Ring Opening Base2 Base Peptide Peptide-Resin (N-terminal Amine) Peptide->Racemic

Primary mechanism of D-Phenylglycine racemization via oxazolone formation.

Comparative Analysis of Synthetic Strategies

The choice between Fmoc and Boc protection fundamentally alters the chemical environment of the synthesis, with profound implications for preserving the stereochemistry of D-Phg.

The Fmoc/tBu Strategy: A Double-Edged Sword

The Fmoc strategy is the workhorse of modern SPPS, prized for its mild final cleavage conditions and compatibility with automation.[6] However, its reliance on basic conditions for the repetitive Nα-deprotection step (typically with piperidine) and for the activation/coupling step (often with a tertiary amine base like DIPEA) creates a hazardous environment for sensitive residues like D-Phg.[4][7]

Numerous studies have demonstrated that the critical step for racemization is the base-catalyzed coupling of Fmoc-D-Phg.[4][8] The choice of coupling reagent and base has a dramatic impact on the stereochemical outcome. Standard conditions, such as HBTU activation with a DIPEA base, can lead to extensive epimerization, sometimes approaching 50%.[9]

Advantage of Fmoc-SPPS:

  • Milder final cleavage conditions (TFA-based) preserve sensitive side-chain modifications.[10]

  • Orthogonality with acid-labile side-chain protecting groups is well-established.[11]

  • Highly amenable to automation with real-time UV monitoring of Fmoc deprotection.[10]

Disadvantage for D-Phg Incorporation:

  • The basic conditions used for both coupling activation and Fmoc deprotection promote racemization.[4][9]

Fortunately, extensive research has led to optimized protocols that can significantly suppress this side reaction. The key is to minimize base strength and employ sterically hindered bases during the coupling step, while using coupling reagents that favor rapid amide bond formation over oxazolone formation.

Coupling ReagentBase% Correct Diastereomer (L-Phg)Reference
HBTUDIPEA51%[4]
HATUDIPEA68%[4]
HATUNMM84%[4]
HATUTMP93%[4]
COMU TMP >98% [4][8]
DEPBT TMP >98% [4][8]

Table 1: Quantitative comparison of racemization levels of a model peptide containing Phenylglycine under various Fmoc-SPPS coupling conditions. Data synthesized from Liang et al. (2017). TMP (2,4,6-trimethylpyridine), DMP (2,6-dimethylpyridine), NMM (N-methylmorpholine).

The Boc/Bzl Strategy: A More Conservative Approach

The older Boc/Bzl strategy utilizes the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection, which is cleaved with moderate acid (e.g., Trifluoroacetic acid, TFA), and benzyl-based side-chain protecting groups, which are removed during the final, harsh acid cleavage (e.g., HF or TFMSA).[2]

Advantage for D-Phg Incorporation:

  • The entire synthetic cycle avoids the use of strong bases, thus circumventing the primary mechanism of phenylglycine racemization.[3] Deprotection is acidic, and coupling is typically performed under neutral or weakly basic in situ neutralization conditions.

Disadvantages of Boc-SPPS:

  • Requires harsh, hazardous acids (e.g., HF) for final cleavage, which can degrade sensitive peptides.[6]

  • Repeated acid treatment for Boc deprotection can lead to premature cleavage of side-chain protecting groups or the peptide from the resin.

  • Less amenable to automation compared to the Fmoc strategy.

For sequences containing the highly problematic D-phenylglycine, the Boc strategy offers a more robust, albeit harsher, path to achieving high chiral purity by fundamentally avoiding the conditions that promote epimerization.

SPPS_Workflow_Comparison cluster_0 Fmoc-SPPS Cycle cluster_1 Boc-SPPS Cycle F_Start Fmoc-AA(n)-Resin F_Deprotect 1. Deprotection: 20% Piperidine/DMF F_Start->F_Deprotect F_Wash1 2. Wash (DMF) F_Deprotect->F_Wash1 F_Couple 3. Coupling: Fmoc-AA(n+1) Coupling Reagent Base (e.g., DIPEA) F_Wash1->F_Couple F_Wash2 4. Wash (DMF) F_Couple->F_Wash2 F_End Fmoc-AA(n+1)-AA(n)-Resin F_Wash2->F_End F_End->F_Deprotect Repeat Cycle F_Final Final Cleavage: TFA Cocktail F_End->F_Final B_Start Boc-AA(n)-Resin B_Deprotect 1. Deprotection: 50% TFA/DCM B_Start->B_Deprotect B_Wash1 2. Wash (DCM) B_Deprotect->B_Wash1 B_Neutralize 3. Neutralization: 10% DIPEA/DCM B_Wash1->B_Neutralize B_Couple 4. Coupling: Boc-AA(n+1) Coupling Reagent B_Neutralize->B_Couple B_End Boc-AA(n+1)-AA(n)-Resin B_Couple->B_End B_End->B_Deprotect Repeat Cycle B_Final Final Cleavage: HF or TFMSA B_End->B_Final

Comparison of Fmoc-SPPS and Boc-SPPS workflows.

The Case of Methoxycarbonyl (Moc) and Other Alternatives

Given the challenges with standard protecting groups, it is logical to ask if alternatives exist. The Methoxycarbonyl (Moc) group is a carbamate, similar in structure to Boc and Fmoc. However, it is not used in standard SPPS for several reasons. Its cleavage requires specific, non-standard conditions (e.g., MeSiCl₃ and triethylamine) that are not compatible with the cyclical and automated nature of modern peptide synthesis.[6] There is no evidence in the scientific literature to suggest that Moc-D-phenylglycine offers any advantage in preventing racemization. Its deprotection chemistry is not orthogonal to the standard side-chain protection schemes in a practical way, making it an unsuitable choice for SPPS.

Recommended Experimental Protocols

The following protocols represent best practices for incorporating D-Phenylglycine with minimal racemization.

Protocol 1: Optimized Fmoc-SPPS Coupling of D-Phenylglycine

This protocol is designed for researchers using the Fmoc/tBu strategy and aims to minimize epimerization by using an optimized coupling reagent and base combination.

Materials:

  • Fmoc-D-Phg-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

  • Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)

  • Cold diethyl ether

Methodology:

  • Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 1 hour. Perform Fmoc deprotection of the N-terminal amino group on the resin by treating with 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Preparation of Coupling Solution: In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal volume of DMF.

  • Coupling Reaction: To the deprotected peptide-resin, add the Fmoc-D-Phg-OH/COMU solution. Immediately add TMP (4 equivalents). Agitate the reaction mixture for 2-4 hours at room temperature. The use of a sterically hindered base like TMP is critical to prevent α-proton abstraction.[4][8]

  • Reaction Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow/brown beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.

  • Chain Elongation: After successful coupling, wash the resin with DMF and proceed to the next deprotection and coupling cycle for the subsequent amino acid.

  • Final Cleavage: Once the sequence is complete, wash the peptide-resin with DCM, dry it, and treat with the TFA cleavage cocktail for 2-3 hours to release the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.

Protocol 2: Boc-SPPS Coupling of D-Phenylglycine

This protocol outlines the classic Boc/Bzl strategy, which inherently minimizes the risk of base-catalyzed racemization.

Materials:

  • Boc-D-Phg-OH

  • Merrifield resin

  • Dichloromethane (DCM), peptide synthesis grade

  • 50% (v/v) TFA in DCM

  • 10% (v/v) DIPEA in DCM (for neutralization)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Final Cleavage Reagent: Anhydrous Hydrofluoric acid (HF) with p-cresol scavenger (Requires specialized equipment and safety precautions).

Methodology:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.

  • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20-30 minutes with agitation to remove the Boc protecting group.[2]

  • Washing and Neutralization: Wash the resin thoroughly with DCM (5x). Neutralize the resulting ammonium salt by treating with 10% DIPEA in DCM (2 x 2 min). Wash again with DCM (3x).

  • Coupling Reaction: In a separate vessel, pre-activate Boc-D-Phg-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add this activated solution to the neutralized peptide-resin. Agitate for 2-4 hours.

  • Chain Elongation: After washing, repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

  • Final Cleavage: After completing the synthesis, wash and dry the peptide-resin. Carefully perform the final cleavage using anhydrous HF at 0°C for 1-2 hours in a specialized apparatus.[2]

  • Peptide Precipitation: Evaporate the HF under vacuum. Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate and wash the crude peptide.

Conclusion and Recommendations

The incorporation of D-phenylglycine is a powerful tool for peptide drug design, but it requires a carefully considered synthetic strategy to avoid racemization and ensure the production of a chirally pure product.

  • For most applications, an optimized Fmoc-SPPS strategy is the recommended approach. By replacing standard coupling reagents and bases with combinations like COMU/TMP or DEPBT/TMP , racemization can be reduced to negligible levels (<2%).[4][8] This preserves the key advantages of the Fmoc methodology, including milder cleavage conditions and ease of automation.

  • The Boc-SPPS strategy remains a highly effective, albeit less common, alternative. By operating in an acidic regime, it inherently avoids the base-catalyzed racemization that plagues the Fmoc synthesis of D-Phg-containing peptides. It should be considered when optimized Fmoc conditions fail to provide the desired purity or when the final peptide is robust enough to withstand harsh HF cleavage.

  • Alternative protecting groups like Methoxycarbonyl (Moc) are not suitable for this application. Their deprotection chemistries are not compatible with standard SPPS workflows, and there is no scientific basis for their use as a solution to the D-phenylglycine racemization problem.

Ultimately, the successful synthesis of D-phenylglycine-containing peptides hinges on a thorough understanding of the underlying racemization mechanism and the rational selection of reagents and conditions to suppress it. By leveraging the data and protocols presented in this guide, researchers can confidently harness the benefits of D-phenylglycine while maintaining absolute control over stereochemical integrity.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(20), 1995-1998.
  • Houben-Weyl. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2000). The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. Organic Letters, 2(20), 3135-3138.
  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-444.
  • ResearchGate. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions | Request PDF.
  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Wade, J. D., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 839-852.
  • Ramage, R., & Raphy, G. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200.
  • Kumar, P., & Singh, P. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1698-1704.
  • Food and Agriculture Organization of the United Nations. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS.

Sources

The Art of Persuasion in Peptide Synthesis: A Comparative Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of peptide synthesis, the formation of an amide bond is the cornerstone of creation. Yet, when faced with sterically hindered amino acids—those bulky, uncooperative building blocks essential for crafting peptides with unique therapeutic properties—this fundamental step can become a significant bottleneck.[1][2] The sheer size of their side chains physically obstructs the path of peptide bond formation, leading to sluggish reaction rates, low yields, and the potential for unwanted side reactions.[1][2] This guide offers a deep dive into the chemical strategies and reagents developed to overcome these steric challenges, providing a comparative analysis to empower you in selecting the optimal tool for your demanding synthetic targets.

The Challenge of Steric Hindrance

Steric hindrance in peptide synthesis is not merely a matter of inconvenience; it is a fundamental thermodynamic and kinetic barrier. Bulky side-chains, such as those found in Valine, Isoleucine, or non-natural amino acids like α,α-disubstituted amino acids, create a crowded environment around the reactive carboxyl and amino groups.[1][2][3][4] This crowding impedes the ideal orbital overlap required for nucleophilic attack and amide bond formation. Furthermore, bulky protecting groups can exacerbate this issue.[1] The consequence is often incomplete reactions, necessitating repeated couplings and leading to a higher risk of side reactions like epimerization, which can compromise the biological activity of the final peptide.[5][6]

A Tour of the Coupling Reagent Arsenal

To overcome the challenge of steric hindrance, a sophisticated arsenal of coupling reagents has been developed. These reagents function by activating the carboxylic acid group of one amino acid, transforming it into a more reactive species that is readily attacked by the amino group of the next.[7] The most prominent classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts, each with its own mechanism and distinct advantages.

Carbodiimides: The Workhorses

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents due to their affordability and moderate reactivity.[5][6] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to racemization and can rearrange to form an unreactive N-acylurea. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), are almost always used.[7][8] These additives intercept the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine component to form the peptide bond with minimal racemization.[8] While effective for many standard couplings, carbodiimide-based methods often fall short when faced with severely hindered amino acids, leading to low yields.[3]

Mechanism of Carbodiimide-Mediated Coupling with HOBt Additive

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester + HOBt DIU Diisopropylurea (Byproduct) O_Acylisourea->DIU HOBt HOBt Peptide_Bond Peptide Bond (R-CO-NH-R') OBt_Ester->Peptide_Bond + Amine Amine H2N-R'

Caption: Carbodiimide activation pathway.

Onium Salts: The Power Players

To address the limitations of carbodiimides, more powerful onium salts—phosphonium and uronium/aminium salts—were developed. These reagents are generally more efficient for hindered couplings, leading to faster reaction times and higher yields.[5][7]

Phosphonium Salts (e.g., PyBOP, PyAOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its 7-azabenzotriazole analogue (PyAOP) are highly effective coupling reagents.[3][9] They react with the carboxylate form of the amino acid to generate an acyloxyphosphonium cation, which then forms the active ester with HOBt or HOAt.[9] A key advantage of phosphonium salts is that they do not react with the N-terminal amine, preventing a common side reaction known as guanidinylation that can occur with uronium salts. This makes them ideal for situations where an excess of the coupling reagent is required to drive a difficult coupling to completion.

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents includes some of the most powerful and popular coupling agents used today. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 7-azabenzotriazole counterpart, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are widely used for both solid-phase and solution-phase synthesis.[7][10]

HATU is generally considered superior for hindered couplings due to the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring.[10][11] This makes the resulting OAt-ester a better leaving group, leading to faster and more complete reactions.[10][11] O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) offers a more reactive alternative to HBTU due to the electron-withdrawing chloro group.[7]

A more recent development is the introduction of Oxyma-based reagents like 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[7][12][13] COMU incorporates the OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) additive directly into its structure.[7] Oxyma-based reagents are highly efficient, comparable in reactivity to HATU, and offer a safer alternative to benzotriazole-based reagents, which can be explosive.[7][13]

General Mechanism of Onium Salt-Mediated Coupling

G Carboxylate R-COO- Active_Ester Active Ester (OAt or OBt) Carboxylate->Active_Ester + Onium Salt Onium_Salt Onium Salt (e.g., HATU, PyBOP) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Byproducts Byproducts Active_Ester->Byproducts Amine H2N-R'

Caption: Onium salt activation pathway.

Head-to-Head Comparison: Performance in Hindered Couplings

While mechanistic understanding provides a strong foundation for reagent selection, empirical data from comparative studies is invaluable. The following table summarizes the performance of several key coupling reagents in the context of sterically hindered amino acid couplings.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantagesTypical Yields (Hindered Couplings)
DIC/HOBt CarbodiimideModerateLow cost, readily available.Lower yields for hindered couplings, risk of side reactions.<10% for highly hindered residues like (NMe)Aib.[14]
HBTU Uronium SaltHighGood performance for many standard and moderately hindered couplings.Less effective than HATU for severely hindered residues, can cause guanidinylation.Good to High (>85%).[10]
HATU Uronium SaltVery HighExcellent for hindered couplings, faster reaction rates, lower epimerization risk.[10][11]Higher cost, can cause guanidinylation.High to Very High (>95%).[10]
HCTU Uronium SaltHighMore reactive than HBTU.Can cause guanidinylation.High.[1]
PyBOP Phosphonium SaltHighNo guanidinylation side reaction, good for excess reagent use.Byproduct can be difficult to remove in some cases.Significant yields for hindered couplings.[14]
COMU Uronium SaltVery HighComparable reactivity to HATU, safer (non-explosive), better solubility.[7][13]Higher cost.High.[7]

Field-Proven Protocols for Hindered Couplings

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using some of the most effective coupling reagents for hindered amino acids. These protocols assume a standard Fmoc/tBu strategy.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for challenging couplings where high efficiency is paramount.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents), HATU (3 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours. For extremely hindered couplings, a double coupling (repeating steps 3 and 4) may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to HATU.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation and Coupling: In a single pot, add the Fmoc-protected hindered amino acid (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) to the deprotected resin in DMF.[12][13] The reaction can often be monitored by a color change.[12] Allow the reaction to proceed for 30-60 minutes.[12][13] For hindered residues, extend the coupling time to 1 hour or perform a double coupling.[12][13]

  • Washing: Wash the resin thoroughly with DMF.

Experimental Workflow for Hindered Amino Acid Coupling in SPPS

G Start Start: Resin-Bound Peptide Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Prepare Activation Solution: Amino Acid + Coupling Reagent + Base Wash1->Activate Couple Add Activation Solution to Resin (Couple for 1-2 hours) Activate->Couple Wash2 Wash with DMF Couple->Wash2 End Ready for Next Cycle Wash2->End

Caption: A generalized SPPS workflow.

Conclusion: Making an Informed Choice

The selection of a coupling reagent for hindered amino acids is a critical decision that directly impacts the success of a peptide synthesis campaign. While traditional carbodiimide reagents have their place, the increased reactivity of onium salts, particularly HATU and the newer, safer COMU, makes them the reagents of choice for overcoming significant steric challenges. For situations requiring an excess of reagent, phosphonium salts like PyBOP offer a robust alternative without the risk of guanidinylation.

By understanding the mechanisms of action, comparing the available empirical data, and employing optimized protocols, researchers can confidently navigate the complexities of synthesizing peptides containing even the most challenging sterically hindered amino acids, paving the way for the development of novel and potent peptide-based therapeutics.

References

  • Recent development of peptide coupling reagents in organic synthesis.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research.
  • Commonly Used Coupling Reagents in Peptide Synthesis. PeptideScientific.
  • Recent development in peptide coupling reagents. ResearchGate.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Chiral Purity Analysis by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or, in the worst case, harmful. Consequently, regulatory bodies such as the FDA mandate rigorous control and accurate quantification of the enantiomeric purity of chiral drug substances.[1][2]

Cross-validation—the process of comparing results from two orthogonal analytical techniques—provides the highest level of confidence in the reported chiral purity.[1] This guide offers an in-depth comparison of the two gold-standard techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind them, empowering you to make informed decisions for your analytical challenges.

Part 1: The Chromatographic Separation | Chiral Purity by HPLC

Chiral HPLC stands as the most widely adopted method for assessing enantiomeric purity due to its high resolution, sensitivity, and robustness.[3][4] It is a direct method that physically separates the enantiomers, allowing for their individual quantification.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible.[5][6] Chiral HPLC overcomes this by introducing a chiral environment in the form of a Chiral Stationary Phase (CSP) .[3][7] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.

The prevailing theory for this recognition is the "three-point interaction model," which posits that for effective discrimination, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP.[3] Its mirror image, being spatially different, cannot achieve this optimal three-point fit and thus interacts with a different binding energy. This difference in interaction strength leads to differential retention times and, ultimately, separation.[3]

Common Types of Chiral Stationary Phases:

  • Polysaccharide-based Phases: Derivatives of cellulose or amylose are the most versatile and widely used CSPs, offering a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[5][8]

  • Pirkle Phases: Based on small, synthetic chiral molecules (like amino acid derivatives) bonded to silica, these phases provide recognition through π-π interactions, hydrogen bonding, and dipole stacking.[5]

  • Cyclodextrin-based Phases: These CSPs utilize cyclodextrin cavities to form inclusion complexes with the analyte. Chiral recognition is driven by how well one enantiomer fits within this chiral "bucket" structure.[5][7]

  • Protein-based Phases: Immobilized proteins (e.g., bovine serum albumin) offer a multitude of chiral centers and are used for separating a broad range of compounds, though they can be less robust.[5][7]

Experimental Workflow & Protocol: Chiral HPLC

A meticulously documented protocol is the cornerstone of reproducible and validatable results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Method Development (Column & Mobile Phase Screening) B Mobile Phase Preparation (e.g., Hexane:IPA, 90:10 v/v) A->B C Sample Preparation (Dissolve ~1 mg/mL in mobile phase, filter) B->C D System Equilibration C->D E Inject Sample D->E F Data Acquisition (UV/PDA Detector) E->F G Peak Integration F->G H Calculate Enantiomeric Purity (% Area) G->H

Figure 1: Experimental workflow for chiral purity analysis by HPLC.

Representative Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[1]

  • Column: Select an appropriate chiral column (e.g., a polysaccharide-based CSP like Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase suitable for the chosen column and analyte, for instance, a normal-phase eluent like n-Hexane:Isopropanol (90:10, v/v).[1] The mobile phase must be filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C to ensure reproducibility.[1]

    • Detection Wavelength: Select a wavelength of maximum absorbance for the analyte (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL). Filter the solution through a 0.45 µm filter prior to injection.[1]

  • Validation Parameters (per ICH Q2(R1)): [9]

    • Specificity: Inject a blank, the desired enantiomer, and the racemic mixture to confirm baseline separation and absence of interference.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

    • Precision: Assess repeatability and intermediate precision by calculating the relative standard deviation (%RSD) of multiple preparations.

    • Accuracy: Typically determined by spiking the desired enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.

Part 2: The Spectroscopic Distinction | Chiral Purity by NMR

NMR spectroscopy offers a fundamentally different, non-separative approach to chiral analysis. It is exceptionally powerful for structural elucidation and can be adapted for quantitative purity assessment (qNMR).[10][11]

The Principle of Enantiomeric Discrimination in NMR

In a standard (achiral) solvent, enantiomers are isochronous, meaning their corresponding nuclei resonate at the exact same frequencies, yielding identical NMR spectra.[12][13][14] To induce a chemical shift difference (non-equivalence) between the enantiomers, a chiral auxiliary must be introduced into the NMR tube. This converts the pair of enantiomers into a pair of diastereomers (or diastereomeric complexes), which have different physical properties and, therefore, distinct NMR spectra.[15][16][17]

Two primary strategies are employed:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA (e.g., Mosher's acid). This reaction forms two stable diastereomers that can be readily distinguished by NMR.[13][18] The main drawbacks are the potential for kinetic resolution (unequal reaction rates) and the need to ensure complete reaction.

  • Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).[13][19][20] These complexes are in rapid exchange with the unbound species. The observed chemical shift for each enantiomer is a weighted average of its free and complexed states. Because the stability and geometry of the two diastereomeric complexes differ, a chemical shift non-equivalence is observed.[21] This method is often faster and non-destructive but may yield smaller signal separations.

Experimental Workflow & Protocol: Chiral NMR

The workflow is generally faster than HPLC, with method development focusing on finding an effective auxiliary agent.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Auxiliary (CDA or CSA) B Sample Preparation (Dissolve analyte in deuterated solvent) A->B C Add Chiral Auxiliary (e.g., 1-2 equivalents of CSA) B->C D Acquire Spectrum (e.g., ¹H NMR) C->D E Optimize Parameters (e.g., relaxation delay for qNMR) D->E F Identify Resolved Signals E->F G Integrate Signals F->G H Calculate Enantiomeric Purity G->H

Figure 2: Experimental workflow for chiral purity analysis by NMR.

Representative Protocol (using a CSA):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent and Auxiliary Selection: Choose a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in which the analyte and CSA are soluble. Select a CSA known to interact with the functional group of your analyte.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the analyte (e.g., 5-10 mg) and dissolve it in ~0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the tube (typically 1-2 molar equivalents) and gently mix.

  • Data Acquisition:

    • Acquire a new ¹H NMR spectrum. Look for splitting of a well-resolved signal (e.g., a singlet or methyl doublet) into two distinct signals.

    • For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for full magnetization recovery. This is critical for accurate integration.[22]

  • Data Interpretation: The enantiomeric purity is calculated from the ratio of the integrals of the two resolved signals. For an analyte with enantiomers R and S, the % R-enantiomer is calculated as: (Integral_R / (Integral_R + Integral_S)) * 100.

Part 3: The Cross-Validation Framework

The objective of cross-validation is to demonstrate the concordance between two independent, validated methods, thereby providing irrefutable evidence of the analytical result's accuracy.[1]

CrossValidation_Logic cluster_hplc HPLC Analysis cluster_nmr NMR Analysis A Prepare Single, Homogeneous Bulk Sample Solution B Split into Two Aliquots (Aliquot 1 & Aliquot 2) A->B C Analyze Aliquot 1 using Validated Chiral HPLC Method B->C E Analyze Aliquot 2 using Validated Chiral NMR Method B->E D Result_HPLC (e.g., 99.8% S-enantiomer) C->D G Compare Results |Result_HPLC - Result_NMR| ≤ Acceptance Criterion? D->G F Result_NMR (e.g., 99.7% S-enantiomer) E->F F->G H Results are Cross-Validated G->H

Figure 3: Logical workflow for cross-validating chiral purity results.

Step-by-Step Cross-Validation Protocol:

  • Independent Method Validation: Before any comparison, both the chiral HPLC and chiral NMR methods must be individually validated for their intended purpose according to ICH Q2(R1) guidelines.[9][23][24][25] This includes establishing specificity, LOQ, linearity, accuracy, and precision for each technique.

  • Sample Preparation: Prepare a single, homogeneous stock solution of the chiral analyte at a relevant concentration.

  • Aliquoting: Divide the stock solution into at least two separate aliquots. This is critical to ensure that any observed difference is due to the analytical methods, not sample inhomogeneity.

  • Analysis:

    • Analyze the first aliquot using the validated chiral HPLC method.

    • Analyze the second aliquot using the validated chiral NMR method.

  • Results Comparison: Calculate the enantiomeric purity from both methods. Compare the two values.

  • Acceptance Criterion: The results are considered cross-validated if the absolute difference between the values obtained by HPLC and NMR is within a pre-defined acceptance criterion (e.g., ≤ 0.3%). This criterion should be scientifically justified and established in the validation protocol.

Part 4: Head-to-Head Performance Comparison

The choice between HPLC and NMR depends on the specific analytical need, stage of development, and available resources.[18] While HPLC is often seen as the definitive QC method, NMR provides unique advantages, particularly in research and process development.

Table 1: Quantitative Performance Comparison of Chiral HPLC vs. Chiral NMR

Performance ParameterChiral HPLCChiral NMR SpectroscopyKey Considerations & Causality
Resolution (Rs) Typically > 1.7 for baseline separation.[1]Depends on auxiliary, analyte, and magnetic field strength.HPLC physically separates peaks, allowing for high resolution. NMR relies on chemical shift differences, which can be small.
Sensitivity (LOQ) Very high (can reach < 0.05%).Lower (typically 1-2%).[26]UV detection in HPLC is inherently more sensitive than NMR. The LOQ in NMR is limited by the signal-to-noise ratio.
Precision (%RSD) High (e.g., ≤ 5% for minor enantiomer).[1]High, especially with proper qNMR parameters.Both techniques can achieve excellent precision with proper validation and system suitability controls.
Accuracy (% Recovery) High (e.g., 98.0% - 102.0%).[1]High. qNMR is a primary ratio method.[10][22]HPLC accuracy depends on the purity of the reference standard. qNMR can provide absolute purity without a specific analyte standard.[27]
Analysis Time Longer (10-30 min per run, plus equilibration).Shorter (2-10 min per sample).[18][28]NMR acquisition is very fast. HPLC run times are dictated by the retention times required for separation.
Sample Throughput Lower to moderate.High. Ideal for screening.[18]The short analysis time of NMR makes it highly suitable for analyzing many samples, such as in reaction monitoring.
Solvent Consumption High.Very low (uses < 1 mL of deuterated solvent).HPLC requires a continuous flow of mobile phase. This makes NMR a "greener" technique.
Method Development Can be time-consuming (column/mobile phase screening).Can be rapid (screening of CSAs).Finding the right CSP/mobile phase combination can require significant empirical work.[29]
Nature of Analysis Destructive (sample cannot be recovered).Non-destructive (sample can be fully recovered).This is a major advantage of NMR, especially when dealing with precious or limited quantities of material.
Expert Insights: A Synthesis of Logic and Experience
  • For GMP Quality Control & Release Testing: Chiral HPLC is the undisputed method of choice. Its high sensitivity for detecting trace enantiomeric impurities (e.g., < 0.1%) and its long-standing acceptance by regulatory authorities make it ideal for final product specification testing.[18]

  • For Reaction Monitoring & High-Throughput Screening: Chiral NMR is superior. Its speed, minimal sample preparation, and low solvent consumption allow chemists to quickly assess the success of an asymmetric synthesis or screen multiple reaction conditions without consuming valuable material.[18]

  • For Absolute Purity & Standard Qualification: Quantitative NMR (qNMR) is an exceptionally powerful tool. Because the signal intensity is directly proportional to the number of nuclei, qNMR can be used to determine the absolute purity of a substance using a certified internal standard, without needing a reference standard of the analyte itself.[11][22][23]

  • For Orthogonal Confirmation: When investigating an out-of-specification (OOS) result from an HPLC method, NMR provides a perfect orthogonal technique. If the NMR result confirms the OOS, it strengthens the finding. If it contradicts it, it may point to an issue with the HPLC method itself (e.g., an interference).

Conclusion

Chiral HPLC and NMR are not merely competing techniques; they are powerful, complementary partners in the rigorous assessment of enantiomeric purity. HPLC provides unparalleled sensitivity and resolution for definitive quantification, making it the bedrock of quality control. NMR offers speed, structural confirmation, and a non-destructive approach ideal for the dynamic environment of research and development.

Employing a robust cross-validation strategy that leverages the strengths of both methods provides the highest possible degree of certainty in your analytical data. This dual-pronged approach ensures not only that your results are accurate and reproducible but also that they are built on a foundation of sound, orthogonal scientific principles—a critical requirement for ensuring the safety and efficacy of chiral pharmaceuticals.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid.
  • BenchChem. A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity.
  • Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Ishihara, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Slideshare. Applications of Chiral Supercritical Fluid Chromatography.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Le, J.A., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Chiralpedia. Direct chiral HPLC separation on CSPs.
  • BenchChem. A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Labuta, J., et al. (2017). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • Desmaele, D. (2019). Applications of Chiral Supercritical Fluid Chromatography. PubMed.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations.
  • JEOL Ltd. What is qNMR (quantitative NMR)?.
  • Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
  • Wang, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
  • Chrominfo. (2020). Advantages and disadvantages of chiral chromatography.
  • Wikipedia. Chiral column chromatography.
  • News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Martins, F.T., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.
  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • ScienceDirect. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Magnetochemistry.
  • Slideshare. CHIRAL HPLC.
  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
  • ResearchGate. NMR determination of enantiomeric excess.
  • Chirality and NMR. Chirality And Nmr.
  • Skibinski, R. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Books.
  • Nguyen, T.T.L., et al. (2018). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
  • Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.
  • Dong, M.W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Michaeli, K., et al. (2022). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. Nature Communications.
  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wenzel, T.J., & Chisholm, C.D. (2011). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality.
  • ResearchGate. Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?.
  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy.
  • ResearchGate. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • In-Seob, P., & Soo, L.H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Shariff, F., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Inter-Laboratory Analysis of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. As a critical chiral building block in pharmaceutical synthesis, ensuring the accuracy and reproducibility of its analysis is paramount for quality control and regulatory compliance.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

This compound, a derivative of D-phenylglycine, is a white crystalline powder soluble in some organic solvents.[3] Its stereospecific nature is crucial for the efficacy and safety of the active pharmaceutical ingredients (APIs) it is used to synthesize.[1] Consequently, robust and reliable analytical methods are required to determine not only its purity but, more critically, its enantiomeric excess.

This guide proposes a hypothetical inter-laboratory study to compare two common analytical techniques for chiral analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the detailed methodologies, present simulated data for comparison, and discuss the statistical evaluation of the results based on established international standards.

Designing the Inter-Laboratory Study

An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of analytical laboratories and the methods they employ.[4][5] The design of this study is critical to ensure that the results are meaningful and actionable.

Study Objectives
  • To compare the accuracy and precision of chiral HPLC and GC-FID with derivatization for the quantitative and enantiomeric purity analysis of this compound.

  • To assess the inter-laboratory variability of each method.

  • To provide a framework for laboratories to evaluate their proficiency in analyzing this and similar chiral compounds.

Study Participants and Test Material

For this hypothetical study, we will consider ten participating laboratories from diverse backgrounds, including pharmaceutical quality control, contract research organizations, and academic institutions.

A single, well-characterized batch of this compound will be distributed to all participants. The material should have a known purity and a pre-determined enantiomeric excess to serve as the reference for accuracy assessment. Potential impurities to be aware of during the analysis would include residual starting materials such as D-phenylglycine and methyl chloroformate, as well as the undesired (S)-enantiomer.[1]

Comparative Analytical Methodologies

Two distinct yet widely applicable analytical methods are proposed for this inter-laboratory study: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the determination of enantiomeric excess due to its high resolution, sensitivity, and ease of use.[6][7] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for the separation of N-protected amino acids.[7][8][9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (or equivalent polysaccharide-based CSP)

    • Mobile Phase: A suitable mixture of hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The mobile phase composition should be optimized to achieve a resolution (Rs) of >1.5 between the enantiomers.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Method Validation: The validation of this analytical procedure should be performed in accordance with the ICH Q2(R1) guideline.[10][11][12][13][14] Key parameters to assess include:

    • Specificity: Demonstrated by the resolution of the (R)- and (S)-enantiomers from each other and from any potential impurities. Peak purity can be assessed using a photodiode array detector.

    • Linearity: A linear relationship should be established between the peak area and the concentration of the analyte over a specified range.

    • Accuracy: To be determined by analyzing a sample with a known concentration and enantiomeric excess.

    • Precision: To be evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on Chiral Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity & %ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

Gas chromatography can also be employed for the analysis of amino acids; however, their polar nature necessitates a derivatization step to increase volatility and improve chromatographic behavior.[15] Silylation is a common derivatization technique for this purpose.[16]

  • Derivatization:

    • Accurately weigh approximately 2 mg of the test sample into a derivatization vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A suitable capillary column for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300 °C

    • Injection Volume: 1 µL (split injection)

  • Method Validation: Similar to the HPLC method, validation should adhere to ICH Q2(R1) guidelines, with particular attention to the consistency and completeness of the derivatization reaction.[10][11][12][13][14]

cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample add_reagent Add Silylation Reagent weigh->add_reagent heat Heat at 70°C add_reagent->heat inject Inject into GC heat->inject separate Separate on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Sources

A Senior Application Scientist's Guide to Quantifying the Limits of Detection for Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise quantification of stereoisomers is not merely a technical challenge—it is a regulatory and safety imperative. Diastereomers, being stereoisomers that are not mirror images, possess distinct physicochemical properties. This characteristic allows for their separation using achiral high-performance liquid chromatography (HPLC), a cornerstone technique in analytical chemistry. However, quantifying the trace levels of a diastereomeric impurity, often nestled closely to the main peak of the active pharmaceutical ingredient (API), requires a deep and nuanced understanding of the factors governing the limits of detection (LOD).

This guide provides an in-depth exploration of the methodologies and strategic considerations for quantifying the LOD for diastereomers by HPLC. We will dissect the critical elements of method development, from detector and column selection to the meticulous process of validation, grounded in scientific principles and regulatory expectations.

The Foundation: Understanding Diastereomer Separation by HPLC

Unlike enantiomers, which require a chiral environment for separation, diastereomers can be resolved on conventional achiral stationary phases. The separation is driven by subtle differences in their three-dimensional structures, which influence their interactions with the stationary and mobile phases. Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) techniques can be employed, with the choice depending on the polarity and structural characteristics of the analytes.[1]

The success of a diastereomeric separation is fundamentally governed by achieving adequate resolution (Rs) between the peaks of interest. A baseline separation (Rs ≥ 1.5) is the ideal starting point for accurately determining the limit of detection.

Pillars of Sensitivity: Key Factors Influencing the Limit of Detection

The ability to detect a minute quantity of a diastereomer is not a matter of chance; it is the culmination of deliberate and informed choices in instrumentation and method parameters.

Detector Selection: The First Critical Choice

The detector is the eye of the HPLC system, and its inherent sensitivity and selectivity play a pivotal role in defining the LOD.

  • UV-Vis and Photodiode Array (PDA) Detectors: These are the workhorses of the pharmaceutical industry, prized for their robustness and versatility.[2][3] A UV-Vis detector measures absorbance at a single or a few wavelengths, while a PDA detector captures the entire UV-Vis spectrum, offering the advantage of peak purity analysis.[3][4] The choice of wavelength is critical; it should be set at the λmax of the diastereomeric impurity to maximize the signal.[5] However, if the diastereomers exhibit significantly different UV spectra, a compromise wavelength may be necessary, or a more advanced detection technique might be warranted.

  • Mass Spectrometry (MS) Detectors: When ultimate sensitivity and specificity are required, HPLC coupled with mass spectrometry (HPLC-MS) is the gold standard.[2][4] MS detectors work by ionizing the analyte and measuring its mass-to-charge ratio, providing structural information and enabling detection at picogram levels.[6] For diastereomers, which have the same mass, separation is achieved chromatographically before detection by the MS. The high selectivity of MS can be particularly advantageous when dealing with complex matrices.[7]

  • Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD): These "universal" detectors are useful for compounds that lack a UV chromophore.[2][6] They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles. While offering broad applicability, their sensitivity can be lower than that of UV or MS detectors.

Table 1: Comparison of Common HPLC Detectors for Diastereomer Analysis

Detector TypePrincipleTypical LODAdvantagesDisadvantages
UV-Vis/PDA UV/Visible Light AbsorbanceNanogram (ng)Robust, versatile, non-destructiveRequires analyte to have a chromophore
Mass Spectrometry (MS) Mass-to-Charge RatioPicogram (pg) to Femtogram (fg)High sensitivity and selectivity, structural informationDestructive, higher cost and complexity
Fluorescence (FLD) Emission of light by excited moleculesFemtogram (fg)Very high sensitivity and selectivityOnly for fluorescent compounds or those that can be derivatized
Charged Aerosol (CAD) Measures charge of aerosolized particlesPicogram (pg)Near-universal response, good for non-volatile compoundsDestructive, non-linear response can be a challenge
Evaporative Light Scattering (ELSD) Light scattering by analyte particlesNanogram (ng)Universal for non-volatile analytesDestructive, lower sensitivity than CAD and MS
Column Technology: The Heart of the Separation

The choice of HPLC column dictates the efficiency and selectivity of the separation, directly impacting the ability to resolve the diastereomeric impurity from the main component and, consequently, the LOD.

  • Stationary Phase Chemistry: Standard C18 columns are a common starting point for reversed-phase separations.[5] However, alternative chemistries can offer unique selectivities for diastereomers. Phenyl-hexyl phases, with their ability to participate in π-π interactions, can be beneficial for aromatic compounds. Embedded polar group (EPG) phases can provide different selectivity and improved peak shape for polar analytes. For normal-phase chromatography, silica or cyano-bonded phases are often employed.

  • Particle Size and Column Dimensions: The trend towards smaller particle sizes (sub-2 µm for UHPLC) and superficially porous particles (SPP) provides higher efficiency and resolution, leading to sharper, taller peaks and, therefore, lower LODs. Shorter columns with smaller internal diameters can also enhance sensitivity by minimizing dilution.

G

Experimental Protocol: A Step-by-Step Guide to LOD Determination

The determination of the LOD must be approached systematically and in accordance with regulatory guidelines such as ICH Q2(R2) and USP <1225>.[8][9][10] There are two primary methods for determining the LOD:

  • Based on Signal-to-Noise Ratio: This approach is often used for analytical procedures that exhibit baseline noise.[11] The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.[9]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD is calculated as:

    LOD = 3.3 * (σ / S)

    Where:

    • σ = the standard deviation of the response (often determined from the y-intercept of the regression line of the calibration curve or from the analysis of multiple blank samples).

    • S = the slope of the calibration curve.

Protocol for LOD Determination
  • Develop and Optimize the HPLC Method:

    • Select an appropriate column and mobile phase to achieve baseline separation of the diastereomers.

    • Optimize the gradient, temperature, and flow rate to maximize resolution and peak shape.

    • Choose a suitable detector and wavelength (if applicable) for maximum sensitivity.

  • Prepare a Series of Dilutions:

    • Prepare a stock solution of the diastereomeric impurity of known concentration.

    • Perform a serial dilution to create a range of concentrations that are expected to be near the LOD.

  • Construct a Calibration Curve (for the statistical method):

    • Inject the dilution series (at least 5-6 concentrations) in triplicate.

    • Plot the peak area versus concentration and perform a linear regression to obtain the slope (S) and the standard deviation of the y-intercept (σ).

  • Determine the S/N Ratio (for the S/N method):

    • Inject the lowest concentration standards and determine the S/N ratio using the instrument's software.

    • The concentration that consistently yields an S/N ratio of approximately 3:1 can be considered the LOD.

  • Confirm the LOD:

    • Prepare a sample at the determined LOD concentration and inject it multiple times (e.g., n=6) to confirm that the peak is reliably detectable.

G

Trustworthiness and Self-Validation

A robust analytical method for diastereomer impurity quantification should have built-in checks to ensure its validity. The use of a PDA detector, for instance, allows for peak purity analysis, confirming that the diastereomer peak is not co-eluting with other impurities. Furthermore, the validation of the method at the limit of quantitation (LOQ), typically defined as an S/N of 10:1 or calculated as 10 * (σ / S), provides confidence in the method's performance at low concentrations.[9] The precision and accuracy at the LOQ should meet predefined acceptance criteria.[8][11]

Conclusion

Quantifying the limits of detection for diastereomers by HPLC is a meticulous process that demands a thorough understanding of chromatographic principles and a strategic approach to method development and validation. By carefully selecting the appropriate detector and column technology and by rigorously following established protocols for LOD determination, researchers can develop sensitive and reliable methods that meet the stringent requirements of the pharmaceutical industry. The insights and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals dedicated to ensuring the quality and safety of pharmaceutical products.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.
  • Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 26-31.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2019, November 1). LCGC International.
  • Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation.
  • Analytical Method Development and Validation in Pharmaceuticals. (n.d.). PharmaEducation.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (n.d.). ResearchGate.
  • HPLC method for separating methyl citrate diastereomers. (n.d.). BenchChem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). USP.
  • Separation of diastereomers. (2008, January 23). Chromatography Forum.
  • HPLC Column Product guide. (n.d.). ZirChrom.
  • USP Method. (n.d.). SIELC Technologies.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2024, September 2). Lab Manager.
  • Lower Detection Limits for USP <232>/<233>. (2020, April 3). Teledyne CETAC Technologies.
  • LP-C18 : Can it Separate Isomers and Chiral Diastereomers? (2023, July 10). Welch Materials.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2019, November 1). BioPharm International.
  • Lee, H. W., et al. (2015). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Molecules, 20(6), 10564-10576.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • USP 37 page 828. (2014, April 30). US Pharmacopeia (USP).
  • HPLC separation of diastereomeric MαNP esters of aliphatic linear... (n.d.). ResearchGate.
  • Types of HPLC Detectors. (2024, April 1). Phenomenex.
  • Easterling, L., et al. (2020). Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions. Journal of the American Society for Mass Spectrometry, 31(7), 1455-1463.
  • Types of detectors used in HPLC. (2022, June 1). Bio-Analysis Centre.
  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (n.d.). ResearchGate.
  • Detectors Used In HPLC | DAD, UV Detector & More. (n.d.). SCION Instruments.
  • How HPLC Detectors Work. (n.d.). Thermo Fisher Scientific.
  • Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection. (n.d.). Waters Corporation.
  • Factors Affecting the Limit of Detection For HPLC/Tandem Mass Spectrometry Experiments Based on Gas-phase Ion-Molecule Reactions. (n.d.). ResearchGate.

Sources

A Comprehensive Guide to Robustness Testing of Analytical Methods for (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this is the validation of analytical methods used to monitor the drug substance and product. This guide provides an in-depth exploration of robustness testing, a critical component of analytical method validation, with a specific focus on (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to navigate the complexities of robustness testing.

The Imperative of Robustness in Analytical Method Validation

An analytical method is considered robust if it remains unaffected by small, deliberate variations in its parameters.[1][2] The purpose of a robustness study is to demonstrate the reliability of an analytical method during normal usage.[1][3] This is not merely a regulatory formality but a cornerstone of good scientific practice, ensuring that a method can be successfully transferred between laboratories and consistently produce accurate results over the lifetime of a product.[4][5]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for analytical method validation, including robustness testing.[4][6] These guidelines emphasize a science- and risk-based approach to method development and validation.[4][7]

Designing a Robustness Study for this compound

This compound is a chiral molecule, and its analysis often relies on stereospecific analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). The robustness of such methods is crucial to ensure the accurate determination of enantiomeric purity, a critical quality attribute for many chiral drugs.

This guide will focus on a simulated robustness study for a reversed-phase HPLC-UV method for the analysis of this compound.

Experimental Workflow for Robustness Testing

The following diagram illustrates a typical workflow for conducting a robustness study.

Robustness_Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Analyze Analysis Phase Plan_Node Identify Critical Method Parameters Define_Variations Define Parameter Variations Plan_Node->Define_Variations Based on risk assessment Prepare_Samples Prepare Standard and Sample Solutions Define_Variations->Prepare_Samples Perform_Analyses Perform HPLC Analyses Under Varied Conditions Prepare_Samples->Perform_Analyses Collect_Data Collect and Process Chromatographic Data Perform_Analyses->Collect_Data Evaluate_Impact Evaluate Impact on System Suitability and Results Collect_Data->Evaluate_Impact Conclusion Draw Conclusions and Define Control Strategy Evaluate_Impact->Conclusion

Caption: A streamlined workflow for conducting a robustness study of an analytical method.

Key Parameters for Robustness Testing of an HPLC Method

For an HPLC method, several parameters can influence the separation and quantification of the analyte. A thorough robustness study will deliberately vary these parameters to assess their impact.[5][8]

Table 1: Selected Parameters for Robustness Testing

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase pH 3.02.83.2
Column Temperature (°C) 302832
Flow Rate (mL/min) 1.00.91.1
Wavelength (nm) 210208212
Mobile Phase Composition 50:50 (Acetonitrile:Buffer)48:5252:48

The rationale for selecting these parameters lies in their potential to affect critical chromatographic attributes such as retention time, peak shape, and resolution from potential impurities or the other enantiomer.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the steps for performing the robustness study.

1. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound at a concentration of 0.1 mg/mL in the mobile phase.

  • Sample Solution: If applicable, prepare a sample solution containing the analyte at a similar concentration.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[9][10][11] This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[12]

2. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase column for the separation of phenylglycine derivatives.[13]

  • Data Acquisition: A chromatography data system for data collection and processing.

3. Execution of Robustness Study:

  • For each parameter variation outlined in Table 1, perform triplicate injections of the standard solution.

  • Monitor and record system suitability parameters, including retention time, theoretical plates, tailing factor, and resolution (if impurities or the other enantiomer are present).

  • Quantify the analyte peak area and calculate the percentage recovery against the nominal conditions.

Data Analysis and Interpretation

The collected data should be systematically analyzed to determine the impact of each parameter variation.

Table 2: Simulated Robustness Study Data

Parameter VariationRetention Time (min)Tailing FactorTheoretical PlatesAssay (% of Nominal)
Nominal 5.201.18500100.0
pH 2.8 5.351.1845099.8
pH 3.2 5.051.28550100.1
Temp 28°C 5.281.18600100.2
Temp 32°C 5.121.1840099.9
Flow 0.9 mL/min 5.781.18700100.0
Flow 1.1 mL/min 4.731.1830099.7
Wavelength 208 nm 5.211.1850099.5
Wavelength 212 nm 5.191.18520100.5
ACN 48% 5.451.1848099.9
ACN 52% 4.951.28510100.1

Interpretation of Results:

The simulated data in Table 2 suggests that the analytical method is robust within the tested parameter ranges. The retention time shows predictable shifts with changes in pH, temperature, and flow rate, but the peak shape (tailing factor) and column efficiency (theoretical plates) remain well within acceptable limits. Crucially, the assay results are not significantly affected by these small variations, demonstrating the method's reliability.

Logical Relationships in Robustness Testing

The following diagram illustrates the logical flow of assessing the impact of parameter variations on method performance.

Robustness_Logic cluster_Input Input Variables cluster_Process Analytical Process cluster_Output Performance Evaluation cluster_Decision Conclusion Parameters Deliberate Variations in Method Parameters (pH, Temp, Flow, etc.) HPLC_Analysis HPLC Analysis of this compound Parameters->HPLC_Analysis System_Suitability System Suitability Test (SST) Results (Retention Time, Tailing Factor, Resolution) HPLC_Analysis->System_Suitability Assay_Results Quantitative Results (Assay, Impurity Levels) HPLC_Analysis->Assay_Results Robustness_Conclusion Method is Robust / Not Robust System_Suitability->Robustness_Conclusion Assay_Results->Robustness_Conclusion

Conclusion and Best Practices

A well-executed robustness study provides a high degree of assurance in the reliability of an analytical method. For this compound, where stereochemical purity is often a critical attribute, a robust analytical method is indispensable.

Key Takeaways:

  • Proactive Approach: Robustness testing should be an integral part of method development, not an afterthought.[7]

  • Risk-Based Selection: The choice of parameters to vary should be based on a scientific understanding of the method and a risk assessment.[6]

  • System Suitability: Establishing appropriate system suitability criteria is essential to ensure the validity of the analytical procedure is maintained during routine use.[14]

By adhering to these principles and the guidelines set forth by regulatory bodies like the ICH, researchers can develop and validate analytical methods that are not only scientifically sound but also capable of consistently delivering reliable data throughout the lifecycle of a pharmaceutical product.

References

  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2)
  • Scribd. ICH Q2 Robust. [Link]
  • AMSbiopharma. (2025, July 22).
  • LCGC International.
  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
  • ResearchGate. (2025, August 6).
  • MDPI. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. [Link]
  • MicroSolv. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote. [Link]
  • PubMed. (2012, March 26).
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • International Journal of Applied Pharmaceutics. (2022, November 30).
  • PharmaGuru. (2025, May 2).
  • Lab Manager Magazine. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
  • HubSpot.
  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. [Link]
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. [Link]
  • ResearchGate. (2017, November 2).
  • Pharma Valid
  • Vrije Universiteit Brussel. (2006, March 27).

Sources

A Senior Application Scientist's Guide to the Efficacy of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the efficacy of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a chiral resolving agent of significant interest in pharmaceutical and fine chemical synthesis. We will explore its application in the resolution of various classes of compounds, compare its potential performance with established alternatives, and provide the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this reagent.

Introduction: The Critical Role of Chiral Resolution

In the realm of drug development and asymmetric synthesis, the separation of enantiomers from a racemic mixture is a pivotal step. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer pharmaceuticals.

The most established and industrially scalable method for achieving this separation is through diastereomeric salt formation. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.

This compound, also known as N-Methoxycarbonyl-D-phenylglycine, is a valuable chiral resolving agent. Its rigid phenylglycine backbone provides a well-defined stereochemical environment, while the carboxylic acid functionality allows for the formation of salts with basic compounds. The methoxycarbonyl protecting group enhances its crystallinity and modifies its solubility characteristics, potentially offering advantages in the resolution of specific substrates.

The Mechanism of Diastereomeric Salt Resolution

The fundamental principle behind chiral resolution via diastereomeric salt formation is the conversion of a pair of enantiomers into a pair of diastereomers. This process can be visualized as follows:

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Pure Enantiomers Racemic Compound (R/S) Racemic Compound (R/S) Diastereomer 1 (R,R) Diastereomer 1 (R,R) Racemic Compound (R/S)->Diastereomer 1 (R,R) + Resolving Agent (R) Diastereomer 2 (S,R) Diastereomer 2 (S,R) Racemic Compound (R/S)->Diastereomer 2 (S,R) + Resolving Agent (R) Resolving Agent (R) Resolving Agent (R) Crystallization Crystallization Diastereomer 1 (R,R)->Crystallization Diastereomer 2 (S,R)->Crystallization Enantiomer (R) Enantiomer (R) Crystallization->Enantiomer (R) Liberation Enantiomer (S) Enantiomer (S) Crystallization->Enantiomer (S) Liberation

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

The choice of resolving agent is paramount and often requires empirical screening to identify the optimal pairing for a given racemic compound. The ideal resolving agent should form a stable, crystalline salt with one enantiomer of the racemate while the other diastereomeric salt remains in solution.

Efficacy of this compound Across Compound Classes

Resolution of Amines

Primary and secondary amines are the most common targets for resolution with acidic resolving agents. The basic nitrogen atom of the amine readily forms a salt with the carboxylic acid group of this compound. The rigid phenylglycine backbone is expected to provide good chiral recognition, leading to a significant difference in the crystal lattice energies of the two diastereomeric salts.

Expected Performance: High. The structural characteristics of this resolving agent are well-suited for the resolution of a wide range of chiral amines, including aliphatic and aromatic amines, as well as more complex structures like amphetamine derivatives.

Resolution of Alcohols

The resolution of alcohols via diastereomeric salt formation is an indirect method. The alcohol must first be derivatized to introduce an acidic or basic handle. For resolution with an acidic agent like this compound, the alcohol can be reacted with a bifunctional reagent, such as a cyclic anhydride, to form a half-ester containing a carboxylic acid group. This new chiral acid can then be resolved.

Expected Performance: Moderate to High. The success of this approach depends on the efficient and non-racemizing derivatization of the alcohol. Once the acidic handle is in place, the principles of amine resolution apply.

Resolution of Amino Alcohols

Amino alcohols possess both a basic amino group and a hydroxyl group. The amino group provides a direct handle for salt formation with this compound. The presence of the hydroxyl group can either enhance or hinder the resolution process through its potential for hydrogen bonding within the crystal lattice.

Expected Performance: High. The bifunctional nature of amino alcohols offers multiple points of interaction, which can lead to highly selective crystallization of one diastereomer. This class of compounds, which includes important pharmaceutical building blocks like ephedrine analogues and beta-blockers, is a prime target for this resolving agent.

Comparative Performance Data: Insights from a Structurally Similar Resolving Agent

Direct, quantitative comparative data for this compound is scarce in peer-reviewed literature. However, we can gain valuable insights by examining the performance of a closely related compound, (R)-N-acetylphenylglycine . This resolving agent shares the same (R)-phenylglycine core, with the only difference being an acetyl protecting group instead of a methoxycarbonyl group. A study on the resolution of paramagnetic α-amino acid esters provides a useful, albeit indirect, point of comparison.

Table 1: Resolution of Racemic Paramagnetic α-Amino Acid Esters with (R)-N-acetylphenylglycine

Racemic CompoundYield of Less Soluble Salt (%)Enantiomeric Excess (ee) of Resolved Ester (%)
(±)-Ester 1 34.1>96
(±)-Ester 2 43.9>96
(±)-Ester 3 Not reported48
(±)-Ester 4 Not reported16

Data synthesized from a study on the resolution of paramagnetic α-amino acid esters.

Analysis: The data demonstrates that an N-acylated phenylglycine derivative can be highly effective in resolving certain amino acid derivatives, achieving excellent enantiomeric excess. However, the efficacy is clearly substrate-dependent, as evidenced by the lower success with esters 3 and 4. This underscores the empirical nature of selecting a resolving agent. It is reasonable to hypothesize that this compound would exhibit a similar substrate-dependent efficacy profile.

Experimental Protocol: A General Guideline for Chiral Resolution

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic amine using this compound. This protocol should be considered a starting point and will likely require optimization for each specific substrate.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Analysis Dissolve Racemic Amine Dissolve Racemic Amine Dissolve Resolving Agent Dissolve Resolving Agent Dissolve Racemic Amine->Dissolve Resolving Agent Mix Solutions Mix Solutions Dissolve Resolving Agent->Mix Solutions Induce Crystallization Induce Crystallization Mix Solutions->Induce Crystallization Isolate Crystals Isolate Crystals Induce Crystallization->Isolate Crystals Dissolve Diastereomeric Salt Dissolve Diastereomeric Salt Isolate Crystals->Dissolve Diastereomeric Salt Basify Solution Basify Solution Dissolve Diastereomeric Salt->Basify Solution Extract Enantiomer Extract Enantiomer Basify Solution->Extract Enantiomer Determine Enantiomeric Excess Determine Enantiomeric Excess Extract Enantiomer->Determine Enantiomeric Excess

Caption: General Experimental Workflow for Chiral Resolution.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)

  • Base (e.g., 1 M NaOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve this compound (0.5-1.0 equivalents) in a minimal amount of the same hot solvent. The use of 0.5 equivalents can sometimes lead to a higher enantiomeric excess in the precipitated salt.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

    • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystalline salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent. The filtrate (mother liquor) contains the other diastereomeric salt.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) to the solution until it is basic (pH > 10) to liberate the free amine.

    • Extract the liberated amine into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the resolved enantiomer.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric purity of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Conclusion and Future Outlook

This compound is a promising chiral resolving agent with the structural attributes necessary for the effective resolution of a variety of chiral compounds, particularly amines and amino alcohols. While a comprehensive, publicly available dataset of its performance across different compound classes is currently lacking, the principles of diastereomeric salt formation and data from structurally analogous resolving agents strongly suggest its potential as a valuable tool in the chemist's arsenal for asymmetric synthesis.

Further research is warranted to systematically evaluate the efficacy of this compound against a diverse panel of racemic compounds and to compare its performance directly with other commercially available resolving agents. Such studies will undoubtedly solidify its position and provide clearer guidelines for its application in both academic and industrial settings.

References

  • Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. Chemical Science. 2023.
  • ChemBK. (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid.
  • ACS Publications. Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design.
  • Pharmaffiliates. This compound.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • Cambridge Bioscience. This compound.
  • MDPI. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • ResearchGate. Recent Developments in Optical Resolution.

A Researcher's Guide to Chiral Derivatizing Agents: A Cost-Benefit Analysis for Enantioselective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, metabolomics, and the broader chemical sciences, the ability to accurately distinguish and quantify enantiomers is not merely a technical challenge but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methodologies to ensure the safety and efficacy of chiral drugs. While direct chromatographic separation on chiral stationary phases (CSPs) has become increasingly popular, the indirect approach, utilizing chiral derivatizing agents (CDAs), remains a powerful and often more cost-effective strategy.[1]

This guide provides a comprehensive cost-benefit analysis of commonly employed chiral derivatizing agents. Moving beyond a simple cataloging of reagents, we will delve into the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal CDA for their specific analytical needs. We will explore the nuances of their reactivity, the stability of the resulting diastereomers, and the overall economic impact on the laboratory workflow.

The Enduring Relevance of Chiral Derivatization

The core principle of chiral derivatization lies in the conversion of a mixture of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the enantiomeric analyte with an enantiomerically pure CDA.[1] The resulting diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard, and often less expensive, achiral chromatography techniques like HPLC and GC.[2]

The primary advantages of this indirect approach include:

  • Cost-Effectiveness: The use of conventional achiral columns, which are significantly less expensive and generally have a longer lifespan than their chiral counterparts, presents a major economic benefit.[2]

  • Methodological Flexibility: Analytical laboratories are typically well-equipped with a variety of achiral columns and established methods, simplifying method development and transfer.[2]

  • Enhanced Sensitivity: Derivatization can introduce chromophoric or fluorophoric moieties into the analyte, dramatically increasing detection sensitivity, particularly for compounds lacking these features in their native state.

However, the selection of an appropriate CDA is not a trivial matter and requires careful consideration of several factors, including the nature of the analyte, the desired sensitivity, and the available instrumentation.

A Comparative Analysis of Leading Chiral Derivatizing Agents

To facilitate an informed selection process, we will now compare the performance and cost of several widely used chiral derivatizing agents.

For the Analysis of Chiral Amines and Amino Acids

Chiral amines and amino acids are among the most common analytes requiring enantioselective analysis. The following table provides a comparative overview of popular CDAs for these compound classes.

FeatureMarfey's Reagent (FDAA)GITC(S)-NIFEOPA / Chiral Thiol (e.g., IBLC)
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimarily Primary Amines
Reaction Time ~60-90 minutes[3]~10-35 minutes[3]~20-30 minutes[3]< 1 minute (in-needle)[3]
Reaction Temperature 40-50°C[3]Room Temperature[3]Room Temperature[3]Room Temperature[3]
Derivative Stability Stable for at least 48 hours[3]ModerateStable for several weeks[4]Poor, requires immediate analysis[3]
Key Advantages Gold standard, widely applicable, good resolution, quantitative yields.[3][5]Rapid reaction, high sensitivity.[3]High sensitivity, good enantioselectivity, mild conditions.[3]Very rapid, high sensitivity with fluorescence detection.[3]
Key Disadvantages Longer reaction time, elevated temperature required.[3]Derivative instability, not suitable for secondary amines.[3]
Approximate Cost ~$100 - $200 per gram[6][7]Varies by supplierVaries by supplierReagents are individually inexpensive

In-Depth Analysis:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is often considered the "gold standard" due to its broad applicability and the extensive body of literature supporting its use. The resulting diastereomers are highly stable, allowing for sample batching and re-analysis if necessary.[8] The derivatization reaction, however, requires elevated temperatures and a longer incubation time. Recent studies have shown that for quantitative analysis with yields greater than 95%, a 24-hour incubation may be necessary for most amino acids.[9]

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) offers the advantage of a rapid reaction at room temperature, making it a more time-efficient option than Marfey's reagent. It is particularly useful for enhancing the sensitivity of detection.

  • (S)-N-(4-nitrophenoxycarbonyl)phenylalanine 2-methoxyethyl ester ((S)-NIFE) has emerged as a highly effective CDA, offering a combination of high sensitivity, good enantioselectivity, and mild reaction conditions.[10] The derivatives of protein amino acids have been reported to be stable for several weeks, providing a significant advantage over less stable derivatives.[4]

  • o-Phthalaldehyde (OPA) in combination with a chiral thiol , such as N-isobutyryl-L-cysteine (IBLC), provides an extremely rapid derivatization method, often performed "in-needle" by an autosampler immediately prior to injection. This approach is highly sensitive due to the fluorescent nature of the isoindole derivatives formed.[11][12] The primary drawback is the poor stability of these derivatives, necessitating immediate analysis. This method is also generally limited to primary amines.

For the Analysis of Chiral Alcohols

The determination of the enantiomeric purity of chiral alcohols is crucial in many synthetic and natural product chemistry applications.

FeatureMosher's Acid Chloride (MTPA-Cl)
Target Analytes Alcohols, Amines
Reaction Time 1-4 hours
Reaction Temperature Room Temperature
Analysis Technique Primarily NMR, also HPLC
Key Advantages Reliable determination of absolute configuration and enantiomeric excess by NMR.
Key Disadvantages Requires enantiomerically pure reagent, potential for kinetic resolution if reaction is not driven to completion.
Approximate Cost ~$160 - $325 per gram[13][14]

In-Depth Analysis:

  • α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), or Mosher's Acid Chloride, is a cornerstone for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. The principle relies on the formation of diastereomeric esters or amides, which exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. For accurate determination of enantiomeric excess, it is crucial that the derivatization reaction goes to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the original enantiomeric ratio.[1]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of your results, detailed and validated experimental protocols are essential. The following section provides step-by-step methodologies for several key chiral derivatizing agents.

Protocol 1: Derivatization of Chiral Amines with Marfey's Reagent (FDAA) for HPLC Analysis

Causality: This protocol is designed for the robust and reliable derivatization of primary and secondary amines. The use of a borate buffer maintains the necessary alkaline pH for the reaction to proceed efficiently. The subsequent acidification quenches the reaction and prepares the sample for reversed-phase HPLC analysis.

Workflow Diagram:

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Prepare Amine Sample (0.5 mM in Water) Mix Combine Sample, FDAA, and Buffer Sample->Mix Reagent Prepare FDAA Solution (1% in Acetone) Reagent->Mix Buffer Prepare Borate Buffer (1 M, pH 9.5) Buffer->Mix Incubate Incubate at 40°C for 1 hour Mix->Incubate Quench Quench with HCl Incubate->Quench HPLC Inject into HPLC System Quench->HPLC

Caption: Workflow for chiral amine derivatization with Marfey's Reagent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the amine-containing sample in deionized water to a final concentration of approximately 0.5 mM.

  • Reagent Preparation:

    • Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

    • Prepare a 1 M sodium borate buffer and adjust the pH to 9.5.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the amine sample solution, 100 µL of the Marfey's reagent solution, and 20 µL of the 1 M borate buffer.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 40°C for 1 hour in a water bath or heating block.

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 20 µL of 1 M hydrochloric acid (HCl) to stop the reaction.

  • Analysis:

    • The sample is now ready for injection into a reversed-phase HPLC system with UV detection at 340 nm.

Protocol 2: Derivatization of Chiral Amines with GITC for HPLC Analysis

Causality: This protocol leverages the rapid reactivity of GITC at room temperature. The use of an organic solvent like acetonitrile is common for this reaction. Triethylamine acts as a base to facilitate the reaction.

Workflow Diagram:

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Prepare Amine Sample (<0.5 mM in ACN) Mix Mix Equal Volumes of Sample and Reagent Sample->Mix Reagent Prepare GITC/TEA Solution (1.5 mM each in ACN) Reagent->Mix Incubate Incubate at Room Temp for 35 minutes Mix->Incubate HPLC Direct Injection into HPLC System Incubate->HPLC

Caption: Workflow for chiral amine derivatization with GITC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the amine sample in acetonitrile at a concentration of less than 0.5 mM.[3]

  • Derivatizing Solution: Prepare a solution containing 1.5 mM GITC and 1.5 mM triethylamine in acetonitrile.[3]

  • Reaction: Mix equal volumes of the sample solution and the derivatizing solution.[3]

  • Incubation: Allow the mixture to stand at room temperature for 35 minutes.[3]

  • Analysis: The sample is ready for direct injection into the HPLC system.[3]

Protocol 3: Derivatization of Amino Acids with (S)-NIFE for HPLC-MS Analysis

Causality: This protocol is optimized for high-sensitivity analysis by LC-MS. The borate buffer ensures the optimal pH for the reaction, and the subsequent quenching with formic acid is compatible with mass spectrometry.

Workflow Diagram:

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Prepare Amino Acid Sample Mix Combine Sample, Buffer, and (S)-NIFE Sample->Mix Reagent Prepare (S)-NIFE Solution (1 mg/mL in Acetone) Reagent->Mix Buffer Prepare Borate Buffer (0.1 M, pH 8.8) Buffer->Mix Incubate Incubate at Room Temp for 30 minutes Mix->Incubate Quench Quench with 1% Formic Acid Incubate->Quench LCMS Inject into LC-MS System Quench->LCMS

Caption: Workflow for amino acid derivatization with (S)-NIFE.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of (S)-NIFE in acetone.

    • Prepare a 0.1 M borate buffer and adjust the pH to 8.8.

  • Reaction Mixture:

    • To 10 µL of the amino acid sample, add 40 µL of the borate buffer.

    • Add 50 µL of the (S)-NIFE solution.

  • Incubation: Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 4: Derivatization of Primary Amines with OPA/IBLC for HPLC-FLD Analysis

Causality: This protocol is designed for the rapid and highly sensitive analysis of primary amines. The in-needle derivatization minimizes the degradation of the unstable isoindole derivatives.

Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Automated In-Needle Derivatization cluster_analysis Analysis OPA Prepare OPA Solution in Borate Buffer Draw Autosampler Draws Sample, OPA, and IBLC Sequentially OPA->Draw IBLC Prepare IBLC Solution in Borate Buffer IBLC->Draw React Reaction in Needle and Injection Loop Draw->React Inject Immediate Injection into HPLC System React->Inject

Caption: Workflow for OPA/IBLC derivatization of primary amines.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of o-phthalaldehyde (OPA) in a suitable borate buffer (e.g., pH 10.5).

    • Prepare a solution of the chiral thiol, N-isobutyryl-L-cysteine (IBLC), in the same borate buffer.

  • Automated Derivatization (In-needle):

    • This method is best performed using an autosampler capable of in-needle mixing.

    • Program the autosampler to sequentially draw the sample, the OPA solution, and the IBLC solution into the needle and sample loop.

    • Allow a short, optimized reaction time within the needle and loop before injection.

  • Analysis:

    • The derivatized sample is immediately injected onto a reversed-phase HPLC column with fluorescence detection (e.g., excitation at 340 nm and emission at 450 nm).[15]

Conclusion: Making an Informed Decision

The choice of a chiral derivatizing agent is a multifaceted decision that requires a careful balance of analytical performance, cost, and laboratory workflow considerations. For applications demanding high throughput and sensitivity for primary amines, the OPA/chiral thiol method is an excellent, albeit stability-challenged, option. When derivative stability is paramount and a broad range of amines need to be analyzed, Marfey's reagent remains a robust and reliable choice, despite its longer reaction times. GITC and (S)-NIFE offer compelling alternatives with rapid, room-temperature reactions and high sensitivity. For the determination of absolute configuration and enantiomeric excess of chiral alcohols and amines by NMR, Mosher's acid chloride is the undisputed standard.

Ultimately, the most effective strategy often involves an initial screening of several CDAs to identify the one that provides the optimal separation and sensitivity for the specific analyte and matrix under investigation. By understanding the underlying principles and practical considerations outlined in this guide, researchers can confidently navigate the selection process and develop robust, reliable, and cost-effective methods for their enantioselective analyses.

References

  • Bhushan, R. (2009). Indirect resolution of enantiomers of certain DL-amino acids by liquid chromatography via diastereomer formation with Marfey's reagent and its leucine variant. Proceedings of the National Academy of Sciences, India - Section A, 79(3), 241-252. [URL not available]
  • Ayon, N. J., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(9), 1834-1844. [Link]
  • Ayon, N. J., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry. [Link]
  • Ayon, N. J., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(9), 1834–1844. [Link]
  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS One, 13(11), e0206488. [Link]
  • Péter, A., et al. (2000). Application of(S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a new chiral derivatizing agent for proteinogenic amino acid analysis by high-performance liquid chromatography.
  • Interchim. (n.d.). OPA, amine detection reagent.
  • Johnson, B. D. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University. [Link]
  • Hermawan, D., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AIP Conference Proceedings, 2559(1), 040001. [Link]
  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed. [Link]
  • Johnson, D. C., et al. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry, 322(1), 68-78. [Link]
  • Wikipedia. (n.d.). Chiral derivatizing agent.

Sources

A Comparative Guide to Peptide Synthesis Protocols: Benchmarking with (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high fidelity is paramount. The choice of synthesis protocol can dramatically impact yield, purity, and the stereochemical integrity of the final product. This guide provides an in-depth comparison of common solid-phase peptide synthesis (SPPS) protocols, using the sterically hindered and racemization-prone amino acid, (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, as a benchmark for performance.

The incorporation of non-natural amino acids, such as this N-methoxycarbonyl-protected phenylglycine derivative, presents significant challenges in peptide synthesis. The bulky phenyl group hinders coupling efficiency, while the acidity of the alpha-proton increases the propensity for racemization under basic conditions. Therefore, a protocol that can efficiently incorporate this amino acid with minimal loss of stereochemical purity is indicative of a robust and reliable method for the synthesis of complex peptides.

The Challenge of Racemization in Phenylglycine Derivatives

During peptide synthesis, the activation of the carboxylic acid of an amino acid can lead to the formation of an oxazolone intermediate. For many amino acids, this is not a major issue. However, for phenylglycine derivatives, the alpha-proton is more acidic and can be easily abstracted by a base, leading to racemization.[1][2][3] This loss of stereochemical integrity can have profound effects on the biological activity of the final peptide. The base-catalyzed coupling of Fmoc-protected phenylglycine is a critical step where racemization is most likely to occur.[1][2]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor in mitigating racemization and improving coupling efficiency, especially for hindered amino acids.[4][5] We will compare several common classes of coupling reagents for the incorporation of this compound.

Uronium/Aminium-Based Reagents

Reagents such as HATU, HBTU, and HCTU are widely used due to their high reactivity and efficiency.[6][7] However, their performance with racemization-prone residues like phenylglycine can vary. Studies have shown that while effective in promoting coupling, they can also contribute to epimerization, particularly when paired with strong bases like N,N-Diisopropylethylamine (DIPEA).[1][8]

A third-generation uronium coupling reagent, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), has demonstrated superior performance in reducing racemization.[1][9]

Phosphonium-Based Reagents

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another popular coupling reagent. While generally effective, its performance in suppressing racemization of phenylglycine can be inferior to some uronium-based reagents.[1]

Other Coupling Reagents

DEPBT (3-(diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has emerged as a highly effective reagent for minimizing racemization during the coupling of phenylglycine derivatives.[1][2]

The following table summarizes the comparative performance of different coupling reagents in the synthesis of a model peptide containing phenylglycine. The data is based on a study by Liang, et al. (2017), which provides an excellent benchmark for understanding the impact of reagent choice on stereochemical purity.[1]

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA~85%
HBTUDIPEA~83%
PyBOPDIPEA~84%
COMUDIPEA92%
DEPBTDIPEA~90%
COMU TMP >98%
DEPBT TMP >98%

Data adapted from Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(9), 895-898.[1]

As the data clearly indicates, the combination of a highly efficient coupling reagent like COMU or DEPBT with a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) can significantly suppress racemization to negligible levels.

Experimental Protocols

Below are detailed, step-by-step methodologies for the solid-phase synthesis of a model dipeptide, Ac-Phe-(R)-Moc-Phg-NH2, on a Rink Amide resin. This allows for a direct comparison of the different coupling protocols.

General Solid-Phase Peptide Synthesis Workflow

The overall process of solid-phase peptide synthesis (SPPS) follows a cyclical procedure of deprotection, washing, coupling, and washing.[10][11]

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Protocol A, B, or C) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Repeat for each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage Final Cycle end Purification & Analysis (RP-HPLC, MS) cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol A: Standard HATU/DIPEA Coupling
  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL), followed by DMF (3 x 2 mL).

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in 1 mL of DMF.

    • Pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for the coupling of this compound.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin as in step 3. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Isolation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and mass spectrometry to determine yield, purity, and the extent of racemization.

Protocol B: High-Efficiency COMU/DIPEA Coupling
  • Follow steps 1-3 of Protocol A.

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of the amino acid, 2.9 equivalents of COMU, and 6 equivalents of DIPEA in 1 mL of DMF.

    • Pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

  • Follow steps 5-8 of Protocol A.

Protocol C: Racemization-Resistant COMU/TMP Coupling
  • Follow steps 1-3 of Protocol A.

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of the amino acid, 2.9 equivalents of COMU, and 6 equivalents of TMP in 1 mL of DMF.

    • Pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 1.5 hours.

  • Follow steps 5-8 of Protocol A.

Expected Outcomes and Recommendations

The choice of protocol will have a significant impact on the quality of the synthesized peptide.

ProtocolCoupling Reagent/BaseExpected PurityExpected RacemizationRecommendation
A HATU/DIPEAGoodSignificant (~15%)Not recommended for racemization-prone residues.
B COMU/DIPEAHighModerate (~8%)An improvement over standard protocols, but still a risk of racemization.
C COMU/TMPVery HighMinimal (<2%)Highly recommended for incorporating phenylglycine derivatives and other sterically hindered or racemization-prone amino acids.

The experimental data strongly suggests that for the successful synthesis of peptides containing this compound, and other challenging residues, a combination of a high-efficiency coupling reagent and a sterically hindered, non-nucleophilic base is crucial. While protocols A and B may provide acceptable yields for less demanding sequences, Protocol C offers a superior approach to preserving the stereochemical integrity of the final product.

Conclusion

Benchmarking peptide synthesis protocols with challenging amino acids like this compound is essential for developing robust and reliable synthetic strategies. This guide demonstrates that by carefully selecting the coupling reagent and base, it is possible to overcome the inherent difficulties of incorporating sterically hindered and racemization-prone residues. For researchers aiming for the highest purity and stereochemical fidelity in their synthetic peptides, the use of advanced coupling reagents such as COMU or DEPBT in conjunction with a hindered base like TMP is the recommended approach. This ensures the integrity of the final product and the reliability of subsequent biological assays.

References

  • Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(9), 895-898. [Link]
  • Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS.[Link]
  • Liang, Z., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
  • Wieland, T., & Heinke, B. (1956). A comparative study of methods to couple hindered peptides. PubMed.[Link]
  • El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.[Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.[Link]
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.[Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.[Link]
  • Singh, J., & Sharma, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics, 17(3), 223-243. [Link]
  • Bionauts. (n.d.). Synthesis of Peptides Combining α-Disubstituted Amino Acids (Aib) and N-Methyl Amino Acids. [Link]
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 770-784. [Link]

Sources

A Comparative Guide to the Applications of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Chiral Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and asymmetric synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a synthetic route. Among the plethora of chiral synthons available, (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as Moc-D-phenylglycine, stands out as a versatile and valuable tool. This guide provides an in-depth analysis of its applications, a comparative assessment against common alternatives, and detailed experimental protocols to empower scientists in their research endeavors.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-phenylglycine.[1] Its core structure features a phenyl group and a carboxylic acid attached to a stereogenic center, with the α-amino group protected by a methoxycarbonyl (Moc) group. This seemingly simple modification imparts a unique combination of stability, reactivity, and stereochemical control that makes it a preferred choice in various synthetic applications.

Key Physicochemical Properties:

PropertyValue
CAS Number 50890-96-5
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents

The Moc protecting group is a key feature, offering a balance between the acid-lability of the tert-butoxycarbonyl (Boc) group and the base-lability of the fluorenylmethyloxycarbonyl (Fmoc) group, providing an alternative deprotection strategy in complex syntheses.[2][]

Core Applications and Methodologies

The utility of this compound spans several key areas of organic synthesis, primarily as a chiral building block for pharmaceuticals and as a chiral derivatizing agent for analytical purposes.

Asymmetric Synthesis of β-Lactams: A Gateway to Carbapenem Antibiotics

β-lactam rings are the cornerstone of a major class of antibiotics. The stereoselective synthesis of these four-membered rings is of paramount importance, as the biological activity is often confined to a single stereoisomer. This compound serves as an excellent starting material for the synthesis of chiral β-lactams through methods like the Staudinger ketene-imine cycloaddition.[4]

A notable example of its application is in the synthesis of the side chain of Doripenem , a broad-spectrum carbapenem antibiotic.[5][6] The chiral pyrrolidine side chain of Doripenem is constructed using a derivative of (R)-phenylglycine to ensure the correct stereochemistry, which is crucial for its antibacterial activity.[7]

Chiral Derivatizing Agent for Enantiomeric Resolution

The determination of enantiomeric purity is a critical aspect of pharmaceutical quality control. Chiral derivatization followed by chromatographic separation on an achiral stationary phase is a robust method for this purpose.[8] this compound can be used to derivatize chiral amines and amino alcohols, converting the enantiomers into diastereomers that can be readily separated by HPLC.[9]

The underlying principle is the formation of diastereomeric amides with distinct physicochemical properties, leading to different retention times on a standard reversed-phase column. This allows for accurate quantification of the enantiomeric excess (ee) of the analyte.

Incorporation into Peptides and Peptidomimetics

The unique conformational constraints imposed by the phenylglycine residue make it a valuable component in the design of peptides and peptidomimetics with enhanced biological activity and stability.[10] The Moc-protected form allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, offering an alternative to the more common Fmoc and Boc strategies.[11][12]

Comparative Analysis with Alternative Chiral Derivatizing Agents

While this compound is a potent tool, a comprehensive evaluation necessitates a comparison with other widely used chiral derivatizing agents (CDAs). The choice of CDA often depends on the nature of the analyte, the required sensitivity, and the available analytical instrumentation.

Chiral Derivatizing Agent (CDA)Target AnalytesReaction ConditionsAdvantagesDisadvantages
This compound Primary & Secondary Amines, AlcoholsRequires activation (e.g., with DCC/HOBt)Good resolution, stable derivativesRequires a separate activation step
Marfey's Reagent (FDAA) Primary & Secondary Amines~60-90 min at 40-50°C[13]Gold standard, widely applicable, good resolution for many amino acids[14]Longer reaction time, elevated temperature required, lower sensitivity for some compounds[14]
GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) Primary & Secondary Amines~10-35 min at room temperature[13]Rapid reaction, high sensitivity[15]Can be less effective for sterically hindered amines
(S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester) Primary & Secondary Amines~20-30 min at room temperature[13]High sensitivity, good enantioselectivity, mild conditions[14]May not be suitable for all amine types
OPA / Chiral Thiol (e.g., IBLC, NAC) Primarily Primary Amines~20 min at room temperature[13]High sensitivity with fluorescence detection, automated derivatization is possible[16]Derivatives can be unstable, not suitable for secondary amines[17]

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis from (R)-phenylglycine.

Materials:

  • (R)-Phenylglycine

  • Methyl chloroformate

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve (R)-phenylglycine (1 equivalent) in a 1M NaOH solution (2 equivalents) in a round-bottom flask cooled in an ice bath.

  • Slowly add a solution of methyl chloroformate (1.1 equivalents) in dioxane dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted methyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 2M HCl.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R_Phg (R)-Phenylglycine Moc_D_Phg This compound R_Phg->Moc_D_Phg Me_Chloro Methyl Chloroformate Me_Chloro->Moc_D_Phg Base NaOH, Dioxane/Water Base->Moc_D_Phg Temp 0-5 °C Temp->Moc_D_Phg

Caption: Synthesis of Moc-D-phenylglycine.

Chiral Derivatization of a Primary Amine for HPLC Analysis

This protocol describes a general procedure for the derivatization of a chiral primary amine.

Materials:

  • This compound

  • Chiral primary amine sample

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a vial, dissolve this compound (1.2 equivalents), DCC (1.2 equivalents), and HOBt (1.2 equivalents) in ACN.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the chiral primary amine (1 equivalent) in ACN and add DIPEA (2 equivalents).

  • Add the amine solution to the activated acid solution and stir at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Quench the reaction with a few drops of water.

  • The resulting solution containing the diastereomeric amides is ready for direct injection into the HPLC system.

G cluster_workflow Chiral Derivatization Workflow Activation Activate Moc-D-Phg (DCC, HOBt) Derivatization Mix and React (4 hours, RT) Activation->Derivatization Sample_Prep Prepare Amine Sample (DIPEA) Sample_Prep->Derivatization Filtration Remove DCU byproduct Derivatization->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Workflow for chiral amine derivatization.

Incorporation of Moc-D-phenylglycine into a Peptide via SPPS

This protocol outlines a manual solid-phase peptide synthesis cycle for incorporating Moc-D-phenylglycine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Moc-D-phenylglycine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Deprotection (if the previous amino acid was Fmoc-protected): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling: a. In a separate vial, dissolve Moc-D-phenylglycine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling can be monitored using a Kaiser test.

  • Wash the resin thoroughly with DMF to remove excess reagents.

  • The resin is now ready for the next coupling cycle or final cleavage.

G cluster_spps SPPS Cycle for Moc-D-Phg Incorporation Start Resin-bound Peptide (Free Amine) Coupling Couple to Resin Start->Coupling Activation Activate Moc-D-Phg (HBTU, DIPEA) Activation->Coupling Wash Wash Resin Coupling->Wash Next_Cycle Next Coupling Cycle or Cleavage Wash->Next_Cycle

Caption: Peptide coupling with Moc-D-phenylglycine.

Conclusion

This compound is a highly valuable and versatile chiral building block for researchers in drug discovery and organic synthesis. Its utility in the stereoselective synthesis of complex molecules like the side chain of Doripenem, coupled with its effectiveness as a chiral derivatizing agent, underscores its importance. While alternatives exist, the unique properties of the methoxycarbonyl protecting group and the stereochemical rigidity of the phenylglycine scaffold offer distinct advantages in specific synthetic contexts. By understanding its applications and leveraging the detailed protocols provided, scientists can effectively integrate this powerful tool into their synthetic strategies to achieve their research goals with precision and efficiency.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Eeltink, S., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH.
  • IJCRT.org. (n.d.). Synthesis And Characterization Of Process- Related Impurities In Doripenem.
  • JoVE. (2017). Video: Solid Phase Synthesis.
  • NIH. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • RSC Publishing. (2019). Stereoselective synthesis of β-lactams: recent examples.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Wiley Online Library. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Request for Quotation.
  • Google Patents. (n.d.). CN105439930A - Preparation method and application of doripenem side chain disulfide.
  • PubMed. (1998). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Shimadzu. (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
  • ResearchGate. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • NIH. (2018). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles.
  • NIH. (2010). Advances in the chemistry of β-lactam and its medicinal applications.
  • ResearchGate. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams.
  • NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • Google Patents. (n.d.). WO2006117763A2 - A process for the preparation of doripenem.
  • ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • ResearchGate. (2015). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
  • PubMed. (2000). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.

Sources

Safety Operating Guide

Proper Disposal of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS No. 50890-96-5), a compound commonly used in pharmaceutical synthesis and research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

The disposal of any chemical waste is governed by a hierarchy of controls and regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste.[1][2] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for safe handling and disposal of hazardous chemicals.[3][4][5][6][7]

I. Hazard Profile and Immediate Safety Considerations

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07, indicating it is a warning-level hazard.

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Key Safety and Physical Properties

PropertyValueSource
GHS Pictogram GHS07 (Warning)Sigma-Aldrich
Hazard Statements H302, H315, H319, H335Sigma-Aldrich
Precautionary Statements P261, P305, P338, P351Sigma-Aldrich
Physical Form White to yellow powder or crystalsSigma-Aldrich
Molecular Formula C₁₀H₁₁NO₄ChemScene
Molecular Weight 209.2 g/mol ChemicalBook
II. Disposal Decision Workflow

The appropriate disposal pathway for this compound depends on its form (solid, liquid solution) and the quantity to be disposed of. The following diagram outlines the decision-making process.

DisposalWorkflow start Start: Waste this compound is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Decontamination Protocol is_spill->spill_cleanup Yes is_solid Is the waste in solid form? is_spill->is_solid No spill_cleanup->is_solid solid_disposal Package as solid chemical waste is_solid->solid_disposal Yes liquid_disposal Package as liquid chemical waste (non-halogenated) is_solid->liquid_disposal No licensed_vendor Transfer to a Licensed Hazardous Waste Vendor solid_disposal->licensed_vendor liquid_disposal->licensed_vendor

Caption: Decision workflow for the disposal of this compound.

III. Step-by-Step Disposal Protocols

A. For Solid Waste (Uncontaminated Powder)

  • Segregation: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Use a sealable, durable, and chemically compatible container. The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Irritant).

  • Accumulation: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[8]

  • Licensed Disposal: Arrange for pickup and disposal through your institution's EHS department, which will contract with a licensed hazardous waste disposal company. The primary recommended disposal method for this type of organic solid is high-temperature incineration.[9]

Rationale: Incineration at high temperatures (typically 850°C to 1100°C) with a secondary combustion chamber ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide and water.[10] This method is preferred as it minimizes the potential for environmental contamination.

B. For Liquid Waste (Solutions)

  • Solvent Compatibility: If dissolved in a solvent, it is crucial to know the solvent's identity. This compound is soluble in organic solvents.

  • Waste Stream Designation: Collect solutions of this compound in a designated liquid hazardous waste container for non-halogenated organic solvents.

  • Containerization and Labeling: Use a sealed, compatible container. The label must include "Hazardous Waste," the chemical names of all components (including solvents) with their approximate concentrations, and the relevant hazard warnings.

  • Licensed Disposal: Transfer the container to your institution's EHS for disposal by a licensed vendor, typically via incineration.

C. For Grossly Contaminated Labware and PPE

  • Decontamination: Whenever possible, decontaminate reusable labware. A triple rinse with a suitable solvent (e.g., ethanol or methanol) is a common practice. The rinsate should be collected and disposed of as liquid hazardous waste.

  • Solid Waste Stream: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the solid compound should be placed in the solid hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

IV. Spill Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Assess the Spill: From a safe distance, assess the extent of the spill and consult the SDS.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills, contain the spill with absorbent pads or dikes.[11] Apply an inert absorbent material, working from the outside in, and then collect it into a hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.[11]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

V. Transportation and Final Disposal

All off-site transportation of hazardous waste is regulated by the Department of Transportation (DOT) and the EPA.[12][13][14][15] This includes strict requirements for labeling, container standards, and the use of a hazardous waste manifest system to track the waste from the generator to the final disposal facility.[12][13] These responsibilities are managed by the licensed hazardous waste vendor.

VI. Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. While no specific federal disposal guidelines exist for this compound, its known hazards necessitate its management as a hazardous waste. By adhering to the principles of segregation, proper containerization, and disposal through licensed vendors for high-temperature incineration, researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • GAIACA. (2022, February 21). Hazardous Waste Transportation Compliance Laws Explained. GAIACA. [Link]
  • CloudSDS. OSHA Chemical Hygiene Plan Requirements | A Detailed Guide. CloudSDS. [Link]
  • Junk Removal Fairfax VA. (2025, June 21). DOT Hazardous Waste Transportation Rules: What Haulers Must Comply With in Fairfax, VA. Junk Removal Fairfax VA. [Link]
  • United Nations Environment Programme.
  • U.S. Environmental Protection Agency.
  • Lab Manager. (2022, March 24).
  • Chemical Safety Software. (2024, September 23).
  • National Research Council. (1995). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
  • American Chemical Society.
  • U.S. Environmental Protection Agency.
  • U.S. Compliance. DOT Hazardous Materials – Understanding the Core Requirements. U.S. Compliance. [Link]
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]
  • EPCM Holdings.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • RecyclingInside. (2020, September 9).
  • Purdue University College of Engineering.
  • Queen Mary University of London. Spill procedure: Clean-up guidance. QMUL. [Link]
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. UHCL. [Link]
  • New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov. [Link]
  • Occupational Safety and Health Administration. 1910.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological outcome. However, the foundation of successful and sustainable research is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a common building block in synthetic chemistry. We will move beyond a simple checklist of personal protective equipment (PPE) to understand the "why" behind each recommendation, ensuring a culture of safety that is both intelligent and intuitive.

Hazard Identification and Risk Assessment: The Cornerstone of Safety

Before any work begins, a thorough risk assessment is paramount. This compound (CAS No: 50890-96-5), while not acutely toxic, presents several hazards that demand respect.[1][2] As a solid, it is typically a white to yellow powder or crystalline solid.[2][3] The primary risks are associated with its potential for dust formation and subsequent inhalation, as well as direct contact with skin and eyes.

A Safety Data Sheet (SDS) for a closely related compound highlights the key hazards we must mitigate[3]:

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute toxicity, oral (Category 4) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[3]
Skin corrosion/irritation (Category 2) H315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab coats.[3][4]
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritationEye protection is mandatory to prevent contact with dust or splashes.[3][4][5]
Specific target organ toxicity, single exposure (Category 3) H335: May cause respiratory irritationWork must be conducted in a well-ventilated area, and dust generation must be minimized.[3][4]

This initial hazard identification informs every subsequent decision regarding PPE selection and handling procedures. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers receive information and training on the hazards of the chemicals they work with.[6]

Selecting the Appropriate Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. Its selection should not be arbitrary but rather a direct response to the identified risks. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling (R)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid task Assess Task: - Weighing? - Transferring? - In solution? start->task hand Hand Protection: Nitrile Gloves task->hand All Tasks eye Eye/Face Protection: Safety Goggles task->eye All Tasks body Body Protection: Lab Coat task->body All Tasks resp Respiratory Protection: (If dust is likely) N95 Respirator/Fume Hood task->resp Weighing/Transfer of solid

Caption: PPE selection workflow based on the handling task.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[3][4][5]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[7][8] These are suitable for general use with solutions or when transferring small amounts of the solid where the risk of dust generation is low.

  • Best Practice: Chemical safety goggles should be worn, especially when handling larger quantities of the solid or when there is a significant risk of dust generation. Goggles provide a seal around the eyes, offering superior protection against airborne particles.[9][10]

  • Enhanced Protection: In situations with a high risk of splashing, such as during a reaction quench, a face shield should be worn in addition to safety goggles.[9]

Hand Protection

To prevent skin irritation, appropriate gloves are mandatory.[3]

  • Material: Nitrile gloves are the standard choice for handling most solid chemicals and for protection against incidental splashes of common laboratory solvents. They offer a good balance of chemical resistance, comfort, and dexterity.

  • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, use a proper technique to avoid touching the outer, contaminated surface with your bare skin.[7] Contaminated gloves should be disposed of immediately as chemical waste.[7]

Skin and Body Protection

A laboratory coat is essential to protect your skin and personal clothing from contamination.[11][12]

  • Type: A standard, buttoned lab coat is sufficient for handling this compound. For tasks with a higher risk of spills, a rubber or chemically resistant apron can be worn over the lab coat.[10]

  • Personal Attire: Always wear long pants and closed-toe shoes in the laboratory.[10][13] This provides an additional layer of protection against accidental spills.

Respiratory Protection

The primary inhalation risk from this compound comes from airborne dust particles.[12]

  • Engineering Controls: The first line of defense against respiratory exposure is the use of engineering controls. Whenever possible, handle the solid material in a certified chemical fume hood or a ventilated balance enclosure.[11][14] This minimizes the escape of dust into the laboratory environment.

  • When Respirators are Needed: If engineering controls are not feasible or are insufficient to control dust levels, respiratory protection is required. A NIOSH-approved N95 particulate respirator is a suitable choice for nuisance dust exposures.[8] For higher levels of potential exposure, a respirator with appropriate cartridges should be used, in accordance with your institution's Chemical Hygiene Plan.[6][8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling and Operational Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE: Goggles, Lab Coat, Gloves prep_sds->prep_ppe weigh Weigh Solid in Ventilated Enclosure or Fume Hood prep_ppe->weigh transfer Transfer to Reaction Vessel Inside Fume Hood weigh->transfer decon Decontaminate Glassware and Work Surfaces transfer->decon dispose Dispose of Waste in Labeled, Sealed Container decon->dispose end end dispose->end Store in Satellite Accumulation Area

Caption: Step-by-step workflow for safe handling of the solid chemical.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.[11]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent the spread of the powder.

  • Protect: Ensure you are wearing the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[7][15] Avoid actions that create dust.[7] Decontaminate the area with an appropriate solvent.

  • Dispose: Label the container as hazardous waste and manage it according to your institution's disposal guidelines.[16]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both people and the environment.[14][17]

  • Waste Segregation: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[17][18] It should be kept sealed when not in use.[19]

  • Storage: Store the waste container in a designated Satellite Accumulation Area at or near the point of generation.[18][19]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[14][17] Never dispose of this chemical down the drain or in the regular trash.[7]

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, you can ensure that your valuable research is conducted with the highest standards of safety. This approach not only protects you and your colleagues but also fosters a laboratory environment where scientific advancement and personal well-being go hand in hand.

References

  • Laboratory Safety Guidance, Occupational Safety and Health Administr
  • How to Safely Dispose of Labor
  • Decoding OSHA Laboratory Standards: Safety Essentials, IPG, [Link]
  • OSHA Standards for Biological Laboratories, Administration for Strategic Preparedness and Response (ASPR), [Link]
  • OSHA Laboratory Standard, National Center for Biotechnology Inform
  • Laboratory Chemical Waste Management Guidelines, University of Pennsylvania EHRS, [Link]
  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center, [Link]
  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University, [Link]
  • ECHA publishes concise guidance on chemical safety assessment, chemeurope.com, [Link]
  • This compound, Cambridge Bioscience, [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety, North Industrial Chemicals, [Link]
  • PHENYLACETIC ACID MSDS, Loba Chemie, [Link]
  • ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe, Chemical Industry Journal, [Link]
  • Proper Use of Personal Protective Equipment PPE, JoVE, [Link]
  • ECHA Expands Role to Enhance Chemical Safety in Europe, Chemical W
  • ECHA takes charge of EU's new chemical safety overhaul, ICN, [Link]
  • About ECHA: Protecting health and the environment, European Chemicals Agency (ECHA) via YouTube, [Link]
  • Recommended PPE to handle chemicals, Bernardo Ecenarro, [Link]
  • Powder Coating Personal Protective Equipment (PPE)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.